Tyrosinase-related Protein 2 (TRP-2) (181-188)
Descripción
BenchChem offers high-quality Tyrosinase-related Protein 2 (TRP-2) (181-188) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tyrosinase-related Protein 2 (TRP-2) (181-188) including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C58H73N9O12 |
|---|---|
Peso molecular |
1088.3 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C58H73N9O12/c1-32(2)25-47(58(78)79)66-53(73)45(29-38-31-60-41-20-14-13-19-40(38)41)65-57(77)50(34(5)6)67-55(75)44(27-36-17-11-8-12-18-36)62-51(71)42(26-35-15-9-7-10-16-35)61-54(74)46(30-48(69)70)63-52(72)43(64-56(76)49(59)33(3)4)28-37-21-23-39(68)24-22-37/h7-24,31-34,42-47,49-50,60,68H,25-30,59H2,1-6H3,(H,61,74)(H,62,71)(H,63,72)(H,64,76)(H,65,77)(H,66,73)(H,67,75)(H,69,70)(H,78,79)/t42-,43-,44-,45-,46-,47-,49-,50-/m0/s1 |
Clave InChI |
HRXKEXXZGCWJFY-IAWGGNPOSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)N |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)N |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Function and Application of TRP-2 181-188 Peptide
Abstract
This technical guide provides an in-depth examination of the tyrosinase-related protein 2 (TRP-2) 181-188 peptide, a critical epitope in the study of melanoma immunology. We will explore the biological context of the parent TRP-2 protein, detail the mechanism of the peptide's function as a tumor-associated antigen, and provide field-proven methodologies for its study. This document is intended for researchers, scientists, and drug development professionals engaged in immuno-oncology and vaccine development. We will dissect the causality behind experimental choices and provide robust protocols to ensure scientific integrity and reproducibility.
Introduction to Tyrosinase-Related Protein 2 (TRP-2)
The TRP-2 Protein: A Key Melanocyte Differentiation Antigen
Tyrosinase-related protein 2 (TRP-2), also known as dopachrome tautomerase (DCT), is an enzyme predominantly expressed in cells of the melanocytic lineage, such as melanocytes and melanoma cells.[1][2] It is a member of the tyrosinase protein family, which is integral to the complex biochemical pathway of melanin synthesis.[1][3] Specifically, TRP-2 functions as a dopachrome tautomerase, catalyzing the isomerization of L-dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[4][5] This step is crucial for modulating the type and quality of melanin produced.[4][5] Unlike tyrosinase, the key enzyme in melanogenesis whose absence leads to albinism, mutations in TRP-2 typically result in alterations of pigment color rather than a complete loss of pigmentation.[1]
TRP-2 as a Tumor-Associated Antigen in Melanoma
The significance of TRP-2 in immunology stems from its classification as a non-mutated, melanocyte differentiation antigen.[6][7] Its expression is largely restricted to melanocytes and melanoma tumors.[8][9] This restricted expression profile makes TRP-2 an attractive target for cancer immunotherapy. The immune system can be directed to recognize TRP-2 as a "self-antigen" that is overexpressed on tumor cells, thereby mounting an attack against the melanoma while largely sparing other tissues. This concept forms the basis of various vaccine and adoptive cell therapy strategies.[6][7][10]
The TRP-2 181-188 Peptide: A Dominant CTL Epitope
Peptide Sequence and MHC Class I Restriction
Within the full-length TRP-2 protein lies a short peptide sequence, spanning amino acids 181-188, which has been identified as a major epitope recognized by cytotoxic T lymphocytes (CTLs).[6][7][11]
| Parameter | Description | Source |
| Peptide Name | TRP-2 181-188 | [6][7] |
| Amino Acid Sequence | VYDFFVWL | [6][11][12] |
| Parent Protein | Tyrosinase-Related Protein 2 | [6][7] |
| MHC Restriction (Mouse) | H-2Kb | [6][7][12] |
| MHC Restriction (Human) | HLA-A2 (via the 180-188 peptide) | [10][13][14] |
The VYDFFVWL sequence conforms to the predicted peptide-binding motif for the murine Major Histocompatibility Complex (MHC) class I molecule H-2Kb.[6][7] A closely related 9-mer peptide, SVYDFFVWL (TRP-2 180-188), is recognized in the context of the human HLA-A2 molecule.[10][13][15] This cross-species reactivity makes the TRP-2 peptide an invaluable tool for preclinical murine models that have direct translational relevance to human immunotherapy.[6][10]
Mechanism of Action: Antigen Processing and Presentation
The function of the TRP-2 181-188 peptide is entirely dependent on the cellular machinery of antigen processing and presentation. This pathway ensures that intracellular proteins, including self-antigens like TRP-2, are sampled by the immune system.
-
Protein Degradation : Inside the melanoma cell, the TRP-2 protein is eventually targeted for degradation by the proteasome.[16] The proteasome cleaves the protein into smaller peptide fragments.[16] Studies have shown that the generation of the TRP-2 181-188 epitope is highly dependent on the proteasome activator PA28.[17]
-
Peptide Transport : The resulting peptides, including TRP-2 181-188, are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).
-
MHC Class I Loading : Within the ER, peptides of the appropriate length (typically 8-10 amino acids) and with the correct anchor residues bind to newly synthesized MHC class I molecules (e.g., H-2Kb).[16]
-
Cell Surface Presentation : The stable peptide-MHC complex is then transported to the cell surface, where it is displayed for surveillance by CD8+ cytotoxic T lymphocytes (CTLs).[16]
Causality Insight: The efficiency of each step in this pathway can determine the immunogenicity of the peptide. A peptide that is efficiently generated by the proteasome, has high affinity for TAP, and binds stably to the MHC molecule is more likely to be presented at high density on the tumor cell surface, making it a better target for CTLs.
Caption: Experimental workflow for the IFN-γ ELISpot assay.
Conclusion and Future Directions
The TRP-2 181-188 peptide is a cornerstone epitope for the preclinical development of melanoma immunotherapies. Its function as a dominant, MHC class I-restricted tumor-associated antigen allows for the specific targeting of melanoma cells by the immune system. The methodologies described herein, particularly the ELISpot assay, provide a robust framework for quantifying the cellular immune responses elicited by this peptide. Future research will continue to focus on optimizing vaccine adjuvants and delivery systems to enhance the immunogenicity of TRP-2 and other self-antigens, with the ultimate goal of translating these preclinical successes into effective therapies for patients with melanoma. [10][18]
References
-
Bloom, M. B., Perry-Lalley, D., Robbins, P. F., Li, Y., el-Gamil, M., Rosenberg, S. A., & Yang, J. C. (1997). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. Journal of Experimental Medicine, 185(3), 453–459. [Link]
-
Wang, R. F., Parkhurst, M. R., Kawakami, Y., Robbins, P. F., & Rosenberg, S. A. (1996). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. Journal of Experimental Medicine, 184(6), 2207–2216. [Link]
-
Pigment Cell & Melanoma Research. (2025). Tyrosinase-related protein-2: Significance and symbolism. Pigment Cell & Melanoma Research. [Link]
-
Busam, K. J., Kucukgol, D., Sato, E., & Jungbluth, A. A. (2010). Protein Expression Analysis of Melanocyte Differentiation Antigen TRP-2 (Tyrosinase-Related Protein-2). The American Journal of Surgical Pathology, 34(7), 1004–1011. [Link]
-
National Cancer Institute. (1996). Identification of TRP-2 as a Human Tumor Antigen Recognized by Cytotoxic T Lymphocytes. National Cancer Institute. [Link]
-
Tsukamoto, K., Jackson, I. J., Urabe, K., Montague, P. M., & Hearing, V. J. (1992). A second tyrosinase-related protein, TRP-2, is a melanogenic enzyme termed DOPAchrome tautomerase. The EMBO Journal, 11(2), 519–526. [Link]
-
Vasievich, E. A., Ramishetti, S., Zhang, Y., & Huang, L. (2012). Trp2 peptide vaccine adjuvanted with (R)-DOTAP inhibits tumor growth in an advanced melanoma model. Molecular Pharmaceutics, 9(7), 1994–2001. [Link]
-
Journal of Experimental Medicine. (1996). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. Journal of Experimental Medicine. [Link]
-
Avogadri, F., Merghoub, T., Maughan, M. F., Hirschhorn-Cymerman, D., Morris, J., Ritter, E., ... & Houghton, A. N. (2010). Alphavirus Replicon Particles Expressing TRP-2 Provide Potent Therapeutic Effect on Melanoma through Activation of Humoral and Cellular Immunity. PLoS ONE, 5(9), e12670. [Link]
-
Rockefeller University Press. (1997). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. Journal of Experimental Medicine. [Link]
-
Anaspec. (n.d.). TRP-2, Tyrosinase-related Protein 2 (180-188). Anaspec. [Link]
-
Brossart, P., Stuhler, G., Flad, T., Stevanovic, S., Rammensee, H. G., Kanz, L., & Brugger, W. (1998). Percutaneous peptide immunization via corneum barrier-disrupted murine skin for experimental tumor immunoprophylaxis. Proceedings of the National Academy of Sciences, 95(13), 7684–7689. [Link]
-
ResearchGate. (n.d.). Regulation of Tyrosinase-related Protein-2 (TYRP2) in Human Melanocytes: Relationship to Growth and Morphology. ResearchGate. [Link]
-
PubMed. (1992). A second tyrosinase-related protein, TRP-2, is a melanogenic enzyme termed DOPAchrome tautomerase. PubMed. [Link]
-
ResearchGate. (n.d.). Binding of TRP2-derived peptides VYDFFVWL (position 181-188) and.... ResearchGate. [Link]
-
Xiang, R., Lode, H. N., Chao, T. H., Dolman, C. S., Gillies, S. D., & Reisfeld, R. A. (2000). An autologous oral DNA vaccine protects against murine melanoma. Proceedings of the National Academy of Sciences, 97(10), 5492–5497. [Link]
-
Schreurs, M. W., de Boer, A. J., Figdor, C. G., & Adema, G. J. (2000). Dendritic Cells Break Tolerance and Induce Protective Immunity against a Melanocyte Differentiation Antigen in an Autologous Melanoma Model. Cancer Research, 60(4), 999–1004. [Link]
-
SB-PEPTIDE. (n.d.). TRP-2 Peptide (180-188) - SVYDFFVWL. SB-PEPTIDE. [Link]
-
Albert, M. L., Sauter, B., & Bhardwaj, N. (2011). Dendritic Cells Crosspresent Antigens from Live B16 Cells More Efficiently than from Apoptotic Cells and Protect from Melanoma in a Therapeutic Model. PLoS ONE, 6(4), e19104. [Link]
-
Park, K. H., Kim, D. G., Lee, S. E., Kim, A. R., Kim, M. J., Choi, Y. J., ... & Lee, H. G. (2011). An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity. Molecular Immunology, 48(15-16), 1845–1852. [Link]
-
Sijts, A. J., Standera, S., Toes, R. E., Ruppert, T., Beekman, N. J., van Veelen, P. A., ... & Kloetzel, P. M. (2000). Two Distinct Pathways Mediated by PA28 and hsp90 in Major Histocompatibility Complex Class I Antigen Processing. The Journal of Experimental Medicine, 191(3), 503–514. [Link]
-
Amodio, G., & van Hall, T. (2020). Proteasome Subtypes and Regulators in the Processing of Antigenic Peptides Presented by Class I Molecules of the Major Histocompatibility Complex. International Journal of Molecular Sciences, 21(11), 3957. [Link]
-
ResearchGate. (n.d.). Vaccination with poly-L-arginine as immunostimulant for peptide vaccines: Induction of potent and long-lasting T-cell responses against cancer antigens. ResearchGate. [Link]
-
Lode, H. N., Xiang, R., Varki, N. M., Dolman, C. S., Gillies, S. D., & Reisfeld, R. A. (1999). Targeted Interleukin 2 Therapy Enhances Protective Immunity Induced by an Autologous Oral DNA Vaccine against Murine Melanoma. Clinical Cancer Research, 5(7), 1639–1649. [Link]
-
Journal of Immunology. (n.d.). In vivo induction of CTLs by RMA-S transfectants expressing dc2m.... Journal of Immunology. [Link]
Sources
- 1. Protein Expression Analysis of Melanocyte Differentiation Antigen TRP-2 (Tyrosinase-Related Protein-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Tyrosinase-related protein-2: Significance and symbolism [wisdomlib.org]
- 4. A second tyrosinase-related protein, TRP-2, is a melanogenic enzyme termed DOPAchrome tautomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A second tyrosinase-related protein, TRP-2, is a melanogenic enzyme termed DOPAchrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Identification of TRP-2 as a Human Tumor Antigen Recognized by Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Trp2 peptide vaccine adjuvanted with (R)-DOTAP inhibits tumor growth in an advanced melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Two Distinct Pathways Mediated by PA28 and hsp90 in Major Histocompatibility Complex Class I Antigen Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
Introduction: Unmasking a Key Target in Melanoma Immunity
An In-Depth Technical Guide to the Melanoma Antigen TRP-2 181-188
Tyrosinase-related protein 2 (TRP-2), an enzyme critical in the melanin biosynthesis pathway, is a pivotal molecule in the study of melanoma immunotherapy.[1][2][3] While essential for normal melanocyte function, its expression in melanoma cells provides a distinct signature that can be exploited by the immune system. This guide focuses on a specific fragment of this protein, the peptide spanning amino acids 181-188, a critical epitope recognized by cytotoxic T lymphocytes (CTLs).
This peptide, and its human analog, has become an invaluable tool for researchers and drug developers. It serves as a model antigen for understanding the mechanisms of T-cell tolerance to self-antigens, a significant hurdle in cancer immunotherapy.[4] Furthermore, it is a cornerstone of preclinical models for developing and testing novel cancer vaccines, adoptive cell therapies, and other immunomodulatory strategies aimed at breaking this tolerance and eradicating melanoma.[5][6] This document provides a comprehensive overview of its biochemical properties, structure, immunological function, and the methodologies employed for its study and application.
Biochemical Profile and Synthesis
The TRP-2 181-188 peptide is an octapeptide identified as the primary epitope recognized by anti-B16 melanoma CTLs in murine models.[7][8] A closely related nonapeptide, TRP-2 180-188, is the corresponding epitope recognized in the context of human immunity.[9][10]
Amino Acid Sequence:
-
Murine (8-mer): VYDFFVWL (Val-Tyr-Asp-Phe-Phe-Val-Trp-Leu)[5]
-
Human (9-mer): SVYDFFVWL (Ser-Val-Tyr-Asp-Phe-Phe-Val-Trp-Leu)[9]
The addition of the N-terminal serine in the human epitope significantly enhances its binding affinity to the human MHC class I molecule, HLA-A2.1.[11]
| Property | Value | Source |
| Molecular Formula | C58H73N9O12 | [7] |
| Molecular Weight | 1088.3 Da | [7] |
| MHC Restriction | H-2K^b (murine), HLA-A*0201 (human) | [5][9] |
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
The chemical synthesis of TRP-2 181-188 is fundamental to its use in research. The following is a generalized protocol based on standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Objective: To synthesize the VYDFFVWL peptide with high purity.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
HBTU/HOBt coupling reagents
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Methodology:
-
Resin Preparation: Swell the Rink Amide resin in DMF.
-
First Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the first C-terminal amino acid (Fmoc-Leu-OH) using HBTU/HOBt and DIPEA in DMF.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid (Trp, Val, Phe, Phe, Asp, Tyr, Val) according to the sequence.
-
Cleavage and Deprotection:
-
After coupling the final amino acid, wash the resin and dry it.
-
Treat the resin with the TFA cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with ether, and air dry.
-
The crude peptide is then ready for purification.
-
Structural Biology: The MHC-Peptide Complex
The immunological function of the TRP-2 181-188 peptide is dictated by its three-dimensional structure when bound to an MHC class I molecule. The peptide sits within a groove on the surface of the MHC molecule, with specific amino acid side chains acting as anchors.
For the murine H-2K^b molecule, the key anchor residues are Phenylalanine at position 5 (P5) and Leucine at position 8 (P8).[4][12] For the human HLA-A*0201 molecule, the primary anchors of the SVYDFFVWL nonapeptide are Valine at P2 and Leucine at P9. These anchors fit into specific pockets within the MHC groove, providing the stability required for the complex to be presented on the cell surface. Altering these anchor residues through site-directed mutagenesis eliminates T-cell recognition, confirming their structural and functional importance.[5][12]
While a crystal structure of this specific peptide-MHC complex may not be readily available, its binding can be accurately modeled using computational approaches like molecular dynamics simulations, which have been used to design altered peptide ligands with enhanced binding affinity.[10][13]
Immunological Function and Recognition
The TRP-2 peptide is a "self-antigen," meaning it is derived from a normal host protein. In the context of melanoma, the protein is processed within the tumor cell's proteasome, and the resulting peptide fragments are transported into the endoplasmic reticulum. There, the TRP-2 181-188 peptide binds to nascent MHC class I molecules (H-2K^b or HLA-A*0201) and is shuttled to the cell surface for presentation to CD8+ cytotoxic T lymphocytes.
Protocol 2: Quality Control and MHC Binding Assessment
Verifying the purity and identity of the synthesized peptide is a non-negotiable step. This is followed by assessing its ability to bind its cognate MHC molecule.
Objective: To confirm peptide identity and quantify its binding affinity to HLA-A*0201.
Part A: Peptide Quality Control
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard. Collect fractions corresponding to the major peak.[14]
-
Purity Analysis: Analyze the purified fractions by analytical RP-HPLC. Purity should be ≥95% as determined by peak area.[7]
-
Identity Confirmation: Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the molecular weight of the peptide matches the theoretical mass (1088.3 Da for the 8-mer).
Part B: MHC Binding Assay (T2 Cell Stabilization)
-
Rationale: T2 cells are deficient in the TAP transporter, leading to low surface expression of unstable MHC class I molecules. Exogenous peptides that can bind and stabilize these MHC molecules will increase their surface expression, which can be measured by flow cytometry.
-
Cell Preparation: Culture T2 cells (HLA-A*0201 positive) in appropriate media.
-
Peptide Incubation: Incubate T2 cells overnight with serial dilutions of the TRP-2 peptide (e.g., from 100 µM to 0.01 µM). Include a known high-affinity peptide as a positive control and an irrelevant peptide as a negative control.
-
Staining: Wash the cells and stain with a fluorescently-labeled antibody specific for HLA-A2 (e.g., BB7.2-FITC).
-
Flow Cytometry: Acquire data on a flow cytometer. The mean fluorescence intensity (MFI) will correlate with the level of HLA-A2 expression on the cell surface.
-
Data Analysis: Plot the MFI against the peptide concentration. The concentration of peptide that yields half-maximal fluorescence (EC50) is a measure of its binding affinity. The 9-mer SVYDFFVWL shows a significantly higher binding capacity than the 8-mer VYDFFVWL.[11]
Protocol 3: T-Cell Recognition Assay (ELISpot)
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of peptide-specific T-cells based on their cytokine secretion (typically Interferon-gamma, IFN-γ).
Objective: To measure the number of TRP-2 180-188-specific, IFN-γ-producing T-cells from a patient's peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody and incubate overnight.
-
Blocking: Wash the plate and block with sterile protein-free blocking buffer.
-
Cell Plating: Add PBMCs from an HLA-A*0201+ melanoma patient to the wells.
-
Stimulation: Add the TRP-2 180-188 peptide to the experimental wells.
-
Positive Control: Use a mitogen like Phytohaemagglutinin (PHA).
-
Negative Control: Use an irrelevant peptide or media alone.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2. During this time, activated T-cells will secrete IFN-γ, which is captured by the antibody on the membrane.
-
Detection:
-
Lyse the cells and wash the plate to remove cellular debris.
-
Add a biotinylated anti-IFN-γ detection antibody.
-
Add a streptavidin-alkaline phosphatase (ALP) conjugate.
-
Add a substrate (e.g., BCIP/NBT) that precipitates as a colored spot at the site of cytokine capture.
-
-
Analysis: Wash and dry the plate. The resulting spots, each representing a single cytokine-producing cell, are counted using an automated ELISpot reader. Results are expressed as spot-forming units (SFUs) per million cells.[13][14]
Applications in Research and Therapeutics
The TRP-2 181-188 peptide is a versatile tool with broad applications:
-
Preclinical Vaccine Development: It is used as the target antigen in murine models to test the efficacy of various vaccine platforms, including DNA vaccines, dendritic cell vaccines, and peptide-adjuvant formulations.[4]
-
Adoptive Cell Therapy (ACT): T-cells can be stimulated ex vivo with the TRP-2 peptide to generate large numbers of tumor-specific CTLs, which are then infused back into the host to treat established tumors.[5][6]
-
Immune Monitoring: In clinical trials of melanoma therapies, the peptide is used in ELISpot, intracellular cytokine staining (ICS), and MHC-tetramer assays to quantify the anti-tumor T-cell response in patients.
-
Studying Immunogenicity: Researchers have used this peptide to create "altered peptide ligands" by substituting amino acids to enhance MHC binding and T-cell activation, providing a model for improving the immunogenicity of self-antigens.[10][13]
Conclusion
The TRP-2 181-188 peptide and its human analog represent more than just a sequence of amino acids; they are a fundamental component in the armamentarium of cancer immunology. From basic research into T-cell biology to the development of next-generation immunotherapies, this epitope provides a robust and clinically relevant system for dissecting and manipulating the immune response against melanoma. Its conserved nature between mice and humans further enhances its value, allowing for more accurate and translatable preclinical modeling.[9][10] As our understanding of tumor immunology deepens, the principles learned from studying this key antigen will continue to inform the design of more effective treatments for cancer.
References
-
Steitz, J., et al. (2000). An autologous oral DNA vaccine protects against murine melanoma. PNAS. Available at: [Link]
-
Bloom, M. B., et al. (1997). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. Journal of Experimental Medicine. Available at: [Link]
- Tyrosinase-related protein-2: Significance and symbolism. (n.d.). ScienceDirect. Accessed January 3, 2026.
-
Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. (1997). Rockefeller University Press. Available at: [Link]
- Tyrosinase-Related Protein 2 (TRP-2): Significance and symbolism. (n.d.). ScienceDirect. Accessed January 3, 2026.
-
TRP-2, Tyrosinase-related Protein 2 (181-188). (n.d.). Anaspec. Available at: [Link]
-
Tsukamoto, K., et al. (1992). A second tyrosinase-related protein, TRP-2, is a melanogenic enzyme termed DOPAchrome tautomerase. The EMBO Journal. Available at: [Link]
-
Bloom, M. B., et al. (1997). Identification of tyrosinase-related protein 2 as a tumor rejection antigen for the B16 melanoma. Johns Hopkins University. Available at: [Link]
-
Parkhurst, M. R., et al. (1998). Identification of a shared HLA-A*0201-restricted T-cell epitope from the melanoma antigen tyrosinase-related protein 2 (TRP2). Cancer Research. Available at: [Link]
-
Sun, Z., et al. (2010). An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180-188) enhanced immunogenicity. Cellular & Molecular Immunology. Available at: [Link]
-
Sun, Z., et al. (2010). An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity. Cellular & Molecular Immunology. Available at: [Link]
-
Schreurs, M. W., et al. (2000). Dendritic Cells Break Tolerance and Induce Protective Immunity against a Melanocyte Differentiation Antigen in an Autologous Melanoma Model. The Journal of Immunology. Available at: [Link]
- Tyrosinase-related Protein 2 (TRP-2) (181-188). (n.d.). MedchemExpress (Korean site). Accessed January 3, 2026.
-
Abe, T., et al. (2001). Expression of tyrosinase-related protein 2/DOPAchrome tautomerase in the retinoblastoma. Experimental Eye Research. Available at: [Link]
- Regulation of Tyrosinase-related Protein-2 (TYRP2) in Human Melanocytes: Relationship to Growth and Morphology. (n.d.).
-
Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. (1997). Rockefeller University Press. Available at: [Link]
- Tyrosinase-related Protein 2 (TRP-2) (181-188). (n.d.). BroadPharm. Accessed January 3, 2026.
-
Ouyang, H., et al. (2008). Superior antitumor response induced by large stress protein chaperoned protein antigen compared with peptide antigen. Journal of Immunology. Available at: [Link]
- Peptide therapeutics. (n.d.). BroadPharm. Accessed January 3, 2026.
-
TRP-2 (181-188). (n.d.). Cambridge Bioscience. Available at: [Link]
- Tyrosinase-related Protein 2 (TRP-2) (181-188). (n.d.). MedChemExpress. Accessed January 3, 2026.
Sources
- 1. Tyrosinase-related protein-2: Significance and symbolism [wisdomlib.org]
- 2. Tyrosinase-Related Protein 2 (TRP-2): Significance and symbolism [wisdomlib.org]
- 3. A second tyrosinase-related protein, TRP-2, is a melanogenic enzyme termed DOPAchrome tautomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. TRP-2, Tyrosinase-related Protein 2 (181-188) - 1 mg [anaspec.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Identification of a shared HLA-A*0201-restricted T-cell epitope from the melanoma antigen tyrosinase-related protein 2 (TRP2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rupress.org [rupress.org]
- 13. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180-188) enhanced immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Superior antitumor response induced by large stress protein chaperoned protein antigen compared with peptide antigen - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Edged Sword: A Technical Guide to TRP-2 as a Melanoma Antigen
For decades, the quest for effective cancer immunotherapies has centered on identifying tumor-specific antigens that can rally the immune system against malignant cells. In the landscape of melanoma, Tyrosinase-Related Protein 2 (TRP-2), also known as DOPAchrome Tautomerase (DCT), has emerged as a pivotal and complex target. This guide offers an in-depth exploration of the discovery, biological significance, and therapeutic exploitation of TRP-2, tailored for researchers, scientists, and drug development professionals.
The Genesis of a Target: Unmasking TRP-2 in Melanoma
The identification of TRP-2 as a melanoma antigen was a significant milestone, moving the field beyond unique, patient-specific antigens to shared differentiation antigens. These are proteins expressed by both malignant melanoma cells and their normal counterparts, melanocytes.
Initial breakthroughs came from the study of tumor-infiltrating lymphocytes (TILs), T cells that have the innate ability to recognize and infiltrate tumors. In a landmark study, TILs from a melanoma patient experiencing tumor regression were found to recognize not just one, but multiple melanoma-associated antigens. One of these was identified as TRP-2.[1][2] This discovery was crucial as it demonstrated that the immune system could mount a response against a non-mutated, self-protein, opening new avenues for vaccine development and immunotherapy.
The expression of TRP-2 is largely restricted to melanocytes, melanoma cells, and the retina.[2][3] This tissue-restricted expression pattern is a key characteristic of an ideal tumor antigen, as it minimizes the risk of on-target, off-tumor toxicities in vital organs.
The Biochemical Core: TRP-2's Role in Melanogenesis
To understand TRP-2's significance as an antigen, one must first grasp its fundamental biological role. TRP-2 is a key enzyme in the melanin biosynthesis pathway.[4][5][6] Specifically, it functions as DOPAchrome tautomerase, catalyzing the conversion of L-DOPAchrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[7][8][9][10]
This enzymatic step is not merely a metabolic process; it influences the type and quality of melanin produced. By shunting the pathway towards DHICA, TRP-2 favors the production of eumelanin, the brown-black pigment that is more photoprotective than the red-yellow pheomelanin.[8][9] Beyond pigmentation, TRP-2 has been implicated in protecting melanoma cells from UVB-induced apoptosis and regulating cell proliferation, suggesting a multifaceted role in melanoma biology.[11][12]
Caption: The pivotal role of TRP-2 in the melanogenesis pathway.
The Immunological Nexus: T Cell Recognition of TRP-2
The significance of TRP-2 as a melanoma antigen lies in its ability to be recognized by cytotoxic T lymphocytes (CTLs), the primary effectors of anti-tumor immunity. This recognition is a highly specific process governed by the presentation of TRP-2-derived peptides by Major Histocompatibility Complex (MHC) molecules on the surface of melanoma cells.
Antigen Processing and Presentation
Endogenous proteins like TRP-2 are degraded into small peptides within the cell by the proteasome. These peptides are then transported into the endoplasmic reticulum where they can bind to MHC class I molecules.[13] The resulting peptide-MHC complex is then shuttled to the cell surface for presentation to CD8+ CTLs.[14]
Exogenous TRP-2, for instance from a vaccine, can be taken up by antigen-presenting cells (APCs) like dendritic cells. Inside the APC, the protein is processed in the endosomal pathway and loaded onto MHC class II molecules for presentation to CD4+ helper T cells.[15][16] These helper T cells are crucial for orchestrating a robust and durable anti-tumor immune response.
Caption: MHC class I and class II presentation of TRP-2 peptides.
Dominant Epitopes and HLA Restriction
Specific peptides, or epitopes, derived from TRP-2 are responsible for T cell recognition. The identification of these epitopes is critical for the development of targeted immunotherapies. Several TRP-2 epitopes have been identified that are presented by different Human Leukocyte Antigen (HLA) alleles, the human version of MHC.
For example, the peptide LLPGGRPYR was identified as an epitope recognized by HLA-A31-restricted CTLs.[2] Another important epitope, SVYDFFVWL (TRP2180-188), is recognized by both murine H-2Kb and human HLA-A*0201, making it a valuable tool for preclinical and clinical studies.[17][18]
| Epitope | Amino Acid Sequence | HLA Restriction | Reference |
| TRP2197-205 | LLPGGRPYR | HLA-A31 | [2] |
| TRP2180-188 | SVYDFFVWL | H-2Kb, HLA-A*0201 | [17][18] |
Therapeutic Strategies Targeting TRP-2
The discovery of TRP-2 as a shared melanoma antigen has paved the way for various immunotherapeutic strategies, primarily centered around vaccines. The goal of these vaccines is to break immune tolerance to this self-antigen and induce a potent anti-tumor T cell response.
Vaccine Platforms
A variety of vaccine platforms have been explored to deliver TRP-2 to the immune system:
-
Peptide Vaccines: These vaccines use synthetic versions of TRP-2 epitopes, often with an adjuvant to enhance immunogenicity. One study showed that a TRP-2 peptide vaccine with the (R)-DOTAP adjuvant could delay tumor growth in a mouse model.[19]
-
DNA Vaccines: Plasmid DNA encoding TRP-2 can be directly administered, leading to in vivo expression of the antigen. The co-administration of the chemokine CCL21 has been shown to enhance the efficacy of a TRP-2 DNA vaccine.[20]
-
Viral Vectors: Viruses can be engineered to express TRP-2, harnessing their natural ability to infect cells and induce strong immune responses. A murine cytomegalovirus (MCMV)-based vaccine expressing TRP-2 demonstrated a potent and long-lasting anti-melanoma effect.[21]
-
Dendritic Cell (DC) Vaccines: DCs are potent APCs that can be loaded with TRP-2 peptides or protein ex vivo and then re-infused into the patient to prime an anti-tumor immune response.
Clinical Landscape and Future Directions
While preclinical studies have shown promise, the clinical translation of TRP-2-based therapies has been met with mixed results. A significant challenge is overcoming the central and peripheral tolerance mechanisms that prevent the immune system from attacking self-antigens.[17]
Current and future strategies are focused on combination therapies. The combination of TRP-2 vaccines with immune checkpoint inhibitors (ICIs) like anti-CTLA-4 and anti-PD-1 antibodies is a particularly promising approach.[22][23][24][25] ICIs can help to overcome the immunosuppressive tumor microenvironment, allowing the vaccine-induced T cells to effectively kill melanoma cells.
Personalized cancer vaccines, which target a unique set of neoantigens for each patient, are also gaining traction in melanoma treatment.[26][27] While TRP-2 is a shared antigen, its inclusion in personalized vaccine formulations could provide a broader and more robust anti-tumor response.
Key Experimental Protocols
Protocol 1: Identification of TRP-2 Reactive T Cells from TILs
-
TIL Culture: Isolate TILs from a fresh melanoma tumor specimen and culture them in the presence of high-dose Interleukin-2 (IL-2) to promote T cell expansion.
-
Antigen Presentation Assay: Co-culture the expanded TILs with target cells (e.g., autologous melanoma cells or HLA-matched cell lines) that have been transfected to express TRP-2.
-
Readout: Measure T cell activation through cytokine release assays (e.g., IFN-γ ELISA or ELISpot) or cytotoxicity assays (e.g., chromium release assay).
-
T Cell Cloning: If reactivity is observed, clone the reactive T cells by limiting dilution to isolate and expand single T cell clones for further characterization.
Protocol 2: In Vivo Murine Melanoma Vaccine Efficacy Study
-
Animal Model: Use a syngeneic mouse model, such as C57BL/6 mice and the B16 melanoma cell line, which naturally expresses TRP-2.[28]
-
Vaccination: Administer the TRP-2 vaccine (e.g., peptide, DNA, or viral vector) to the mice according to the desired schedule (prophylactic or therapeutic). Include appropriate control groups (e.g., vehicle or adjuvant alone).
-
Tumor Challenge: Inoculate the mice with B16 melanoma cells, either subcutaneously or intravenously to model metastatic disease.
-
Monitoring: Monitor tumor growth over time by measuring tumor volume or counting lung metastases.
-
Immunological Analysis: At the end of the study, harvest spleens and tumors to analyze the TRP-2-specific T cell response using techniques like tetramer staining, intracellular cytokine staining, or in vivo cytotoxicity assays.[19]
Conclusion: The Enduring Significance of TRP-2
TRP-2 stands as a testament to the power of basic research in uncovering clinically relevant cancer targets. While the path to a highly effective TRP-2-based therapy has been challenging, its role as a key melanoma antigen remains undisputed. The ongoing development of novel vaccine platforms and combination immunotherapies continues to hold promise for harnessing the full therapeutic potential of this "dual-edged sword" – a vital enzyme for the melanocyte and a critical target for the immune system in the fight against melanoma.
References
-
Wang, R. F., et al. (1996). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. Journal of Experimental Medicine, 184(6), 2207–2216. [Link]
-
PubMed. (1996). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. [Link]
-
Karakousis, G. C., et al. (2023). Beyond CTLA-4 and PD-1 Inhibition: Novel Immune Checkpoint Molecules for Melanoma Treatment. Cancers, 15(10), 2796. [Link]
-
Bloom, M. B., et al. (1997). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. Journal of Experimental Medicine, 185(3), 453–459. [Link]
-
National Institutes of Health. (2023). Beyond CTLA-4 and PD-1 Inhibition: Novel Immune Checkpoint Molecules for Melanoma Treatment. [Link]
- Tyrosinase-related protein-2: Significance and symbolism. (2025).
-
Wang, R. F., et al. (1996). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. The Journal of experimental medicine, 184(6), 2207–2216. [Link]
-
Overwijk, W. W., et al. (2003). Melanoma Progression Despite Infiltration by in vivo-Primed TRP-2-Specific T Cells. The Journal of Immunology, 170(6), 3392-3399. [Link]
-
Parkhurst, M. R., et al. (1998). Identification of a shared HLA-A*0201-restricted T-cell epitope from the melanoma antigen tyrosinase-related protein 2 (TRP2). Cancer Research, 58(21), 4895–4901. [Link]
- TRP-2: Significance and symbolism. (2025).
-
Liu, Y., et al. (2010). Alphavirus Replicon Particles Expressing TRP-2 Provide Potent Therapeutic Effect on Melanoma through Activation of Humoral and Cellular Immunity. PLoS ONE, 5(9), e12670. [Link]
-
Pardoll, D. M. (2012). The blockade of immune checkpoints in cancer immunotherapy. Nature Reviews Cancer, 12(4), 252–264. [Link]
-
National Institutes of Health. (2021). Beyond PD-1: The Next Frontier for Immunotherapy in Melanoma. [Link]
-
Bloom, M. B., et al. (1997). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. Semantic Scholar. [Link]
-
Tsukamoto, K., et al. (1992). A second tyrosinase-related protein, TRP-2, is a melanogenic enzyme termed DOPAchrome tautomerase. The EMBO Journal, 11(2), 519–526. [Link]
- Tyrosinase-related protein: Significance and symbolism. (2025).
-
Tsukamoto, K., et al. (1992). A second tyrosinase-related protein, TRP-2, is a melanogenic enzyme termed DOPAchrome tautomerase. University of Edinburgh Research Explorer. [Link]
-
PubMed. (1992). A second tyrosinase-related protein, TRP-2, is a melanogenic enzyme termed DOPAchrome tautomerase. [Link]
-
Clinics in Oncology. (2017). Beyond Systemic Anti-PD-1 and CTLA-4 in Advanced Melanoma - is Intratumoral Therapy the Answer?. [Link]
-
Jimbow, K., et al. (2000). Expression of Tyrosinase, TRP-1 and TRP-2 in Ultraviolet-Irradiated Human Melanomas and Melanocytes: TRP-2 Protects Melanoma Cells From Ultraviolet B Induced Apoptosis. Journal of Investigative Dermatology, 114(1), 45-52. [Link]
-
Dopachrome tautomerase - an old protein with new functions. (2005). Semantic Scholar. [Link]
-
Fang, D., & Setaluri, V. (1999). Regulation of tyrosinase-related protein-2 (TYRP2) in human melanocytes: relationship to growth and morphology. Pigment Cell Research, 12(4), 227–234. [Link]
-
Overwijk, W. W., et al. (2003). Melanoma progression despite infiltration by in vivo-primed TRP-2-specific T cells. Journal of immunology (Baltimore, Md. : 1950), 170(6), 3392–3399. [Link]
-
ResearchGate. (2025). Regulation of Tyrosinase-related Protein-2 (TYRP2) in Human Melanocytes: Relationship to Growth and Morphology. [Link]
-
Abe, T., et al. (2001). Expression of tyrosinase-related protein 2/DOPAchrome tautomerase in the retinoblastoma. Experimental Eye Research, 72(1), 71–77. [Link]
-
Jimbow, K., et al. (1993). The expression of tyrosinase, tyrosinase-related proteins 1 and 2 (TRP1 and TRP2), the silver protein, and a melanogenic inhibitor in human melanoma cells of differing melanogenic activities. The Journal of investigative dermatology, 100(3), 231S–238S. [Link]
-
MDPI. (2021). Expression of Potential Targets for Cell-Based Therapies on Melanoma Cells. [Link]
-
National Institutes of Health. (2023). TRPM2 Channels: A Potential Therapeutic Target in Melanoma?. [Link]
-
Houben, R., et al. (2014). p53 Regulation by TRP2 Is Not Pervasive in Melanoma. PLoS ONE, 9(1), e87440. [Link]
-
National Institutes of Health. (2019). Intricate Interplay between Innate Immune Cells and TRMP2 in a Mouse Model of Multiple Sclerosis. [Link]
-
ResearchGate. (2019). Vaccination with endogenous TRP2 antigen reduces melanoma metastasis.... [Link]
-
Chiyo, M., et al. (2007). Enhancement of immunity by a DNA melanoma vaccine against TRP2 with CCL21 as an adjuvant. Cancer Gene Therapy, 14(11), 903–910. [Link]
-
Perica, K., et al. (2014). Trp2 peptide vaccine adjuvanted with (R)-DOTAP inhibits tumor growth in an advanced melanoma model. Journal of controlled release : official journal of the Controlled Release Society, 187, 126–132. [Link]
-
The Journal of Immunology. (2011). Cytomegalovirus-based cancer vaccines expressing TRP2 induce potent antitumor effect against melanoma in mice (156.20). [Link]
-
PubMed. (2019). Intricate Interplay between Innate Immune Cells and TRMP2 in a Mouse Model of Multiple Sclerosis. [Link]
-
National Institutes of Health. (2014). Novel role of TRPML2 in the regulation of the innate immune response. [Link]
-
Park, U., et al. (2011). TRP Vanilloid 2 Knock-Out Mice Are Susceptible to Perinatal Lethality But Display Normal Thermal and Mechanical Nociception. Journal of Neuroscience, 31(32), 11425–11436. [Link]
-
Moderna, Inc. (n.d.). A Clinical Trial of a Personalized Cancer Vaccine for Adults with High-Risk Melanoma. [Link]
-
Taylor & Francis. (2022). TRPM2 – Knowledge and References. [Link]
-
Evaxion concludes subject dosing in Phase II trial of melanoma vaccine. (2025). [Link]
- MHC I vs II Peptide Binding – Understanding T Cell Present
-
Microbe Notes. (2022). MHC Class I, Class II, Antigen Processing, And Presentation. [Link]
-
Wieczorek, M., et al. (2017). Major Histocompatibility Complex (MHC) Class I and MHC Class II Proteins: Conformational Plasticity in Antigen Presentation. Frontiers in Immunology, 8, 292. [Link]
-
National Institutes of Health. (2017). Present Yourself! By MHC Class I and MHC Class II Molecules. [Link]
Sources
- 1. Identification of TRP-2 as a Human Tumor Antigen Recognized by Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Tyrosinase-related protein-2: Significance and symbolism [wisdomlib.org]
- 5. TRP-2: Significance and symbolism [wisdomlib.org]
- 6. Tyrosinase-related protein: Significance and symbolism [wisdomlib.org]
- 7. A second tyrosinase-related protein, TRP-2, is a melanogenic enzyme termed DOPAchrome tautomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. A second tyrosinase-related protein, TRP-2, is a melanogenic enzyme termed DOPAchrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Expression of tyrosinase, TRP-1 and TRP-2 in ultraviolet-irradiated human melanomas and melanocytes: TRP-2 protects melanoma cells from ultraviolet B induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. p53 Regulation by TRP2 Is Not Pervasive in Melanoma | PLOS One [journals.plos.org]
- 13. microbenotes.com [microbenotes.com]
- 14. Major Histocompatibility Complex (MHC) Class I and MHC Class II Proteins: Conformational Plasticity in Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MHC I vs II Peptide Binding – Understanding T Cell Presentation [peptides.de]
- 16. Present Yourself! By MHC Class I and MHC Class II Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Melanoma Progression Despite Infiltration by in vivo-Primed TRP-2-Specific T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of a shared HLA-A*0201-restricted T-cell epitope from the melanoma antigen tyrosinase-related protein 2 (TRP2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Trp2 peptide vaccine adjuvanted with (R)-DOTAP inhibits tumor growth in an advanced melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enhancement of immunity by a DNA melanoma vaccine against TRP2 with CCL21 as an adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Beyond CTLA-4 and PD-1 Inhibition: Novel Immune Checkpoint Molecules for Melanoma Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Beyond CTLA-4 and PD-1 Inhibition: Novel Immune Checkpoint Molecules for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. Beyond PD-1: The Next Frontier for Immunotherapy in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Trial Details [trials.modernatx.com]
- 27. Evaxion concludes dosing in Phase II trial of melanoma vaccine [clinicaltrialsarena.com]
- 28. Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Role of TRP-2 181-188 in immune response to melanoma
An In-Depth Technical Guide to the Role of TRP-2 181-188 in the Immune Response to Melanoma
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Melanocyte Lineage
Melanoma, a malignancy of pigment-producing melanocytes, presents a significant immunotherapeutic challenge. A key strategy in cancer immunotherapy is to direct the patient's immune system against tumor-associated antigens (TAAs). Among the most studied TAAs in melanoma are melanocyte differentiation antigens, which are proteins involved in the melanin synthesis pathway and are expressed by both healthy melanocytes and malignant melanoma cells.[1][2] Tyrosinase-related protein 2 (TRP-2), also known as dopachrome tautomerase (DCT), is a crucial enzyme in this pathway and has emerged as a compelling target for immunotherapy.[2]
This guide provides a comprehensive technical overview of a specific immunodominant peptide derived from TRP-2, the 181-188 epitope, and its central role in eliciting a cytotoxic T-lymphocyte (CTL) response against melanoma. We will explore its discovery, the mechanics of the immune response it triggers, and its application in preclinical vaccine development, offering field-proven insights for professionals in oncology research and drug development.
Part 1: Discovery and Identification of a Key Tumor Rejection Antigen
The foundation for targeting TRP-2 was laid by the identification of its role as a tumor rejection antigen in the B16 murine melanoma model.[3][4][5] This pivotal work established that cytotoxic T-lymphocytes with reactivity against B16 melanoma recognized a nonmutated protein from the TRP-2 gene.[3][5]
From cDNA Library to a Specific Epitope
The discovery process involved screening a cDNA library from B16 melanoma cells with tumor-reactive CTLs.[3][6] This led to the identification of the TRP-2 gene as the source of the antigen. To pinpoint the exact T-cell epitope, researchers synthesized 15 different eight-amino-acid peptides from the TRP-2 sequence that conformed to the known binding motif for the murine MHC class I molecule, H-2Kb.[3]
Only one peptide, with the amino acid sequence VYDFFVWL , corresponding to residues 181-188 of the TRP-2 protein, was able to effectively stimulate IFN-γ release from the anti-B16 T-cell line.[3] This identified TRP-2181–188 as the major reactive epitope. The criticality of this specific epitope was confirmed through site-directed mutagenesis, where altering the peptide sequence eliminated T-cell recognition of the TRP-2 protein.[3][7]
Workflow: Identification of the TRP-2 181-188 Epitope
Caption: Workflow for the discovery and identification of the TRP-2 181-188 epitope.
Part 2: The TRP-2 181-188-Specific Immune Response
TRP-2181–188 is a "self-antigen," meaning it is present on normal melanocytes as well as melanoma cells. This poses a central challenge: overcoming peripheral immune tolerance to mount an effective anti-tumor response without inducing unacceptable autoimmunity.
Antigen Processing and Presentation
For a CD8+ T-cell response to be initiated, the TRP-2181–188 peptide must be processed intracellularly and presented on the cell surface by MHC class I molecules. The TRP-2 protein is degraded in the cytoplasm by the proteasome. Studies have shown that the proteasome activator PA28 is essential for the efficient processing of the TRP-2181–188 epitope.[8] The resulting peptide is then transported into the endoplasmic reticulum, loaded onto H-2Kb molecules in mice, and shuttled to the cell surface for recognition by CD8+ T-cells.[8][9] A closely related 9-mer peptide, TRP-2180-188 (SVYDFFVWL), has been identified as a target for human HLA-A2.1-restricted anti-melanoma CTLs, highlighting the translational relevance of this antigenic region.[10][11][12]
Diagram: MHC Class I Presentation of TRP-2 181-188
Caption: Intracellular processing and presentation of the TRP-2 181-188 epitope.
Eliciting a Potent CD8+ T-Cell Response
Stimulating splenocytes from mice with the TRP-2181–188 peptide in vitro generates CTL lines that can recognize and kill B16 melanoma cells.[3][4][7] This demonstrates the peptide's ability to activate precursor T-cells. The resulting effector CD8+ T-cells are cytotoxic, primarily releasing perforin and granzymes to induce apoptosis in target tumor cells, and also secrete pro-inflammatory cytokines like IFN-γ.
Several strategies have been developed to break tolerance and enhance the immunogenicity of TRP-2 peptides in vivo:
-
Potent Adjuvants: Co-administration of the peptide with strong adjuvants is critical. Various adjuvants have been shown to significantly increase the number of TRP-2-specific, IFN-γ-producing T-cells.[13][14]
-
DNA Vaccines: Oral DNA vaccines using an attenuated Salmonella typhimurium carrier to deliver a plasmid encoding TRP-2181–188 have been effective.[1] Fusing the peptide sequence to ubiquitin enhances its entry into the MHC class I processing pathway, boosting the CD8+ T-cell response.[1]
-
Xenogeneic Immunization: Using the human homolog of TRP-2 (which is highly similar to the murine version) for immunization can break tolerance and induce a potent CD8+ T-cell response against the shared TRP-2181–188 self-peptide.[15][16]
-
Modified Peptides: Introducing post-translational modifications, such as the conversion of an aspartic acid to an isoaspartic acid within the peptide, can create a novel epitope that is sufficiently different to bypass tolerance while still generating T-cells that cross-react with the native peptide.[17][18]
| Vaccine Platform | Adjuvant/Modification | Key Outcome | Reference |
| Peptide | VacciMax® (liposome) + CpG ODN | Eradicated established B16-F10 tumors in 100% of mice (when combined with a p53 peptide). | [13] |
| Peptide | Carrageenan (CGN) | 5-fold increase in TRP-2-specific CD8+ T-cells compared to peptide alone. | [14] |
| Peptide | (R)-DOTAP (liposome) | Significant tumor growth delay and increased IFN-γ secretion by tumor-infiltrating lymphocytes. | [11] |
| Peptide | Poly-L-arginine | Induced potent and long-lasting T-cell responses. | [19] |
| Oral DNA Vaccine | S. typhimurium carrier + Ubiquitin fusion | Induced a protective MHC class I-restricted CD8+ T-cell response. | [1] |
| Peptide | Isoaspartyl Modification | Bypassed immune tolerance and generated CTLs that recognized the native TRP-2 peptide. | [17] |
| DNA Vaccine | Human TRP-2 cDNA (xenogeneic) | Induced coat depigmentation and significant protection against B16 metastasis. | [15] |
Part 3: Therapeutic Application and Preclinical Models
The ultimate goal of studying the TRP-2181–188 epitope is to develop effective cancer therapies. Preclinical studies in the C57BL/6 mouse model using the syngeneic B16 melanoma cell line have been instrumental.[20]
Prophylactic and Therapeutic Efficacy
Vaccination with various TRP-2181–188 formulations has demonstrated both prophylactic (preventing tumor establishment) and therapeutic (treating existing tumors) efficacy.
-
Therapeutic Adoptive Cell Transfer: Early studies showed that CTL lines generated by in vitro stimulation with the TRP-2181–188 peptide were therapeutic against 3-day-old established pulmonary metastases, especially when combined with low-dose IL-2.[3][4][5][7]
-
Therapeutic Vaccination: A single vaccination with a liposomal formulation (VacciMax®) containing the TRP-2181–188 peptide, a p53 peptide, and adjuvants successfully eradicated 6-day old established B16-F10 tumors in all treated mice.[13]
-
Combination Therapy: The efficacy of an oral DNA vaccine was substantially amplified when combined with an anti-GD2-IL-2 fusion protein, which targets IL-2 to the tumor microenvironment, leading to complete tumor rejection in the majority of mice.[21]
Workflow: Therapeutic Peptide Vaccination in a Murine Model
Caption: Experimental workflow for testing a therapeutic TRP-2 peptide vaccine.
Part 4: Key Experimental Protocols
Reproducible and rigorous experimental design is paramount. Below are summarized methodologies for key assays used to evaluate the TRP-2181–188 immune response.
Protocol 1: Ex Vivo IFN-γ ELISpot Assay
This assay quantifies the number of antigen-specific, cytokine-producing T-cells.
-
Preparation: Coat a 96-well ELISpot plate with an anti-mouse IFN-γ capture antibody and incubate overnight at 4°C. Wash and block the plate.
-
Cell Plating: Harvest splenocytes from vaccinated and control mice. Plate the splenocytes at a concentration of 2-5 x 105 cells per well.
-
Stimulation: Add the TRP-2181–188 peptide to the wells at a final concentration of 1-10 µg/mL. Use an irrelevant peptide as a negative control and a mitogen (e.g., Concanavalin A) as a positive control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Development: Lyse the cells, wash the plate, and add a biotinylated anti-mouse IFN-γ detection antibody. After incubation and washing, add streptavidin-alkaline phosphatase.
-
Visualization: Add a substrate (e.g., BCIP/NBT) to develop colored spots.
-
Analysis: Wash, dry the plate, and count the spots using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
Protocol 2: In Vivo Cytotoxicity Assay
This assay measures the ability of the immune system to kill target cells in a living animal.
-
Target Cell Preparation: Prepare two populations of syngeneic splenocytes.
-
Target Population: Pulse with the TRP-2181–188 peptide (1-10 µg/mL) and label with a high concentration of a fluorescent dye (e.g., CFSEhigh).
-
Control Population: Pulse with an irrelevant peptide or no peptide and label with a low concentration of the same dye (CFSElow).
-
-
Adoptive Transfer: Mix the two cell populations at a 1:1 ratio and inject intravenously into vaccinated and control mice.
-
Incubation: Allow 18-24 hours for in vivo killing to occur.
-
Analysis: Harvest spleens from the recipient mice and analyze the cell populations by flow cytometry, gating on the CFSEhigh and CFSElow populations.
-
Calculation: Calculate the percent specific lysis using the formula: % Specific Lysis = [1 - (ratio in immunized / ratio in control)] x 100, where the ratio is (%CFSE_high / %CFSE_low).
Conclusion
The TRP-2181–188 peptide is a well-characterized, immunodominant epitope that serves as a critical tool and target in melanoma immunotherapy research. Its identification as a key tumor rejection antigen in robust preclinical models has paved the way for the development of numerous vaccine strategies aimed at breaking immune tolerance.[3][5] For drug development professionals, the extensive body of work on TRP-2181–188 provides a valuable roadmap, demonstrating the importance of potent adjuvants, novel delivery systems, and combination therapies to elicit effective anti-tumor immunity against self-antigens. Further optimization of these strategies holds promise for translating the preclinical success of targeting TRP-2 into effective treatments for patients with melanoma.
References
-
Bloom, M. B., et al. (1997). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. Journal of Experimental Medicine, 185(3), 453–460. [Link]
-
PubMed. (1997). Identification of tyrosinase-related protein 2 as a tumor rejection antigen for the B16 melanoma. [Link]
-
Journal of Experimental Medicine. (1997). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. [Link]
-
Xiang, R., et al. (2000). An autologous oral DNA vaccine protects against murine melanoma. Proceedings of the National Academy of Sciences, 97(10), 5492–5497. [Link]
-
Rockefeller University Press. (1997). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. [Link]
-
Doyle, H. A., et al. (2007). Isoaspartyl post-translational modification triggers anti-tumor T and B lymphocyte immunity. Journal of Biological Chemistry. [Link]
-
Semantic Scholar. (2017). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. [Link]
-
ResearchGate. (2002). Binding of TRP2-derived peptides VYDFFVWL (position 181-188) and SVYDFFVWL (position 180-188) to mouse (A) and human (B) MHC class I molecules. [Link]
-
Zwaveling, S., et al. (2008). Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax®. Journal of Translational Medicine, 6(1), 1-11. [Link]
-
Schreurs, M. W., et al. (2002). Dendritic Cells Break Tolerance and Induce Protective Immunity against a Melanocyte Differentiation Antigen in an Autologous Melanoma Model. Cancer Research, 62(8), 2361-2367. [Link]
-
Lin, C. T., et al. (2012). Carrageenan as an Adjuvant to Enhance Peptide-based Vaccine Potency. Journal of Cancer Science & Therapy, 4(6). [Link]
-
Lode, H. N., et al. (2000). Targeted Interleukin 2 Therapy Enhances Protective Immunity Induced by an Autologous Oral DNA Vaccine against Murine Melanoma. Cancer Research, 60(12), 3281-3289. [Link]
-
Sun, Y., et al. (2002). Two Distinct Pathways Mediated by PA28 and hsp90 in Major Histocompatibility Complex Class I Antigen Processing. The Journal of biological chemistry, 277(47), 44941–44948. [Link]
-
ResearchGate. (2007). Iso-Asp TRP-2-(181–188)-specific CD8 T cells are generated after immunization with iso-Asp TRP-2 peptide. [Link]
-
Busam, K. J., et al. (2007). Protein Expression Analysis of Melanocyte Differentiation Antigen TRP-2 (Tyrosinase-Related Protein-2). The American journal of surgical pathology, 31(7), 1082–1088. [Link]
-
Zhang, M., et al. (2004). Antitumour immunity against murine melanoma B16 was achieved by genetic immunization with a naked chimeric DNA encoding a fusion protein linking green fluorescent protein (GFP) to the N-terminus of a major CD8+ cytotoxic T lymphocyte (CTL) epitope of tyrosinase-related protein 2 (TRP-2181-188) of murine melanoma. Immunology, 113(4), 566-574. [Link]
-
Steitz, J., et al. (2000). Genetic immunization of mice with human tyrosinase-related protein 2: implications for the immunotherapy of melanoma. International journal of cancer, 86(1), 89–94. [Link]
-
Staff, T. N., et al. (2011). Trp2 peptide vaccine adjuvanted with (R)-DOTAP inhibits tumor growth in an advanced melanoma model. Journal of controlled release, 156(1), 62–69. [Link]
-
Manfredi, F., et al. (2008). Lymphocytes genetically modified to express tumor antigens target DCs in vivo and induce antitumor immunity. The Journal of clinical investigation, 118(10), 3336–3346. [Link]
-
Liu, Y., et al. (2010). An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity. Molecular immunology, 47(4), 797–805. [Link]
-
ResearchGate. (2005). Vaccination with poly-L-arginine as immunostimulant for peptide vaccines: Induction of potent and long-lasting T-cell responses against cancer antigens. [Link]
-
Pérez-Guijarro, E., et al. (2014). Animal models of melanoma: a somatic cell gene delivery mouse model allows rapid evaluation of genes implicated in human melanoma. Oncogene, 33(35), 4355–4363. [Link]
-
ResearchGate. (2019). Vaccination with endogenous TRP2 antigen reduces melanoma metastasis when combined with CTA1-DD adjuvant. [Link]
-
Tosti, E., et al. (2022). Multi-Epitope DC Vaccines with Melanoma Antigens for Immunotherapy of Melanoma. International Journal of Molecular Sciences, 23(19), 11139. [Link]
-
Bowne, W. B., et al. (1999). Coupling and Uncoupling of Tumor Immunity and Autoimmunity. The Journal of experimental medicine, 190(12), 1717–1722. [Link]
-
ResearchGate. (2002). Cancer Vaccine Design: A Novel Bacterial Adjuvant for Peptide-Specific CTL Induction. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Protein Expression Analysis of Melanocyte Differentiation Antigen TRP-2 (Tyrosinase-Related Protein-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of tyrosinase-related protein 2 as a tumor rejection antigen for the B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. rupress.org [rupress.org]
- 8. Two Distinct Pathways Mediated by PA28 and hsp90 in Major Histocompatibility Complex Class I Antigen Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Trp2 peptide vaccine adjuvanted with (R)-DOTAP inhibits tumor growth in an advanced melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® | springermedizin.de [springermedizin.de]
- 14. Carrageenan as an Adjuvant to Enhance Peptide-based Vaccine Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genetic immunization of mice with human tyrosinase-related protein 2: implications for the immunotherapy of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rupress.org [rupress.org]
- 17. Isoaspartyl post-translational modification triggers anti-tumor T and B lymphocyte immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Animal models of melanoma: a somatic cell gene delivery mouse model allows rapid evaluation of genes implicated in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Differential Expression of Tyrosinase-Related Protein 2 (TRP-2/DCT) in Normal Tissues Versus Melanoma Cells
<_
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosinase-Related Protein 2 (TRP-2), also known as Dopachrome Tautomerase (DCT), is a critical enzyme in the melanin biosynthesis pathway and a key lineage marker for melanocytes. Its expression is highly restricted in normal tissues, primarily to melanocytes and the retinal pigment epithelium. However, in the context of malignant melanoma, TRP-2 is frequently overexpressed, establishing it as a significant tumor-associated antigen. This guide provides a comprehensive technical overview of the differential expression of TRP-2, detailing its biological function, its expression profile in health and disease, and robust methodologies for its detection and quantification. Understanding this differential expression is paramount for the development of targeted cancer immunotherapies and diagnostic tools.
Introduction: The Significance of TRP-2/DCT
Tyrosinase-Related Protein 2, encoded by the DCT gene, is a member of the tyrosinase family of proteins.[1] Its primary enzymatic function is as a dopachrome tautomerase, catalyzing the conversion of L-dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA) during melanin synthesis.[2][3] This process is crucial for the production of eumelanin, the dark pigment responsible for photoprotection in the skin.[3]
Beyond its role in pigmentation, TRP-2 is recognized as a melanocyte lineage marker, expressed from early melanoblasts to mature melanocytes.[4][5][6] This restricted expression profile in normal tissues makes it an attractive target for therapies aimed at selectively eliminating melanoma cells while minimizing off-target effects. In melanoma, TRP-2 is one of the most highly expressed glycoproteins and is recognized as a tumor antigen by cytotoxic T lymphocytes, highlighting its potential in immunotherapy.[7][8]
The Dichotomy of TRP-2 Expression: Normal vs. Malignant
The clinical and research utility of TRP-2 is rooted in its starkly different expression patterns between normal and cancerous tissues.
TRP-2 Expression in Normal Tissues
In healthy human tissues, the expression of TRP-2 is highly restricted. It is predominantly found in:
-
Melanocytes: Consistently expressed in melanocytes of the skin and hair follicles.[4][9] It serves as a marker for both mature melanocytes and melanocyte stem cells.[5][10]
-
Retinal Pigment Epithelium (RPE): The RPE, derived from the optic cup, also expresses TRP-2, where it is involved in melanin production.[7][11]
Importantly, TRP-2 is generally absent from other normal human tissues, a critical factor for its consideration as a safe therapeutic target.[7][12]
TRP-2 Expression in Melanoma Cells
In stark contrast to its limited expression in normal tissues, TRP-2 is frequently and highly expressed in melanoma cells.[7] Studies have shown that:
-
A significant percentage of primary and metastatic melanomas express TRP-2.[9]
-
It is considered a shared differentiation antigen, alongside others like MART-1, gp100, and tyrosinase.[7][13]
-
This overexpression makes it a prominent tumor-associated antigen (TAA), capable of eliciting an immune response.[8][14]
The differential expression of TRP-2 is a cornerstone of its utility in oncology, providing a molecular basis for both diagnostics and targeted therapies.
Visualizing the Melanin Synthesis Pathway
To understand the functional context of TRP-2, it is essential to visualize its role within the melanin synthesis pathway.
Caption: The enzymatic role of TRP-2/DCT in the eumelanin synthesis pathway.
Methodologies for Analyzing TRP-2 Expression
Accurate and reliable detection of TRP-2 is crucial for both research and clinical applications. The following are standard, validated methodologies.
Immunohistochemistry (IHC)
IHC is a powerful technique for visualizing TRP-2 protein expression within the context of tissue architecture.
Rationale: This method allows for the localization of TRP-2 to specific cell types (e.g., melanocytes, melanoma cells) and provides semi-quantitative information on expression levels.
Step-by-Step Protocol for TRP-2 IHC on Paraffin-Embedded Tissues:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate with a primary antibody specific for TRP-2 (e.g., rabbit polyclonal anti-TRP2/DCT) overnight at 4°C.[17]
-
-
Secondary Antibody and Detection:
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).[15]
-
-
Counterstaining and Mounting:
Western Blotting
Western blotting is used to detect and quantify TRP-2 protein in cell or tissue lysates.
Rationale: This technique provides information on the presence and relative abundance of the TRP-2 protein, as well as its molecular weight.
Step-by-Step Protocol for TRP-2 Western Blot:
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate.[18]
-
-
SDS-PAGE:
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate proteins by size on a polyacrylamide gel.[18]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.[18]
-
-
Antibody Incubation:
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[18]
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the mRNA expression levels of the DCT gene.
Rationale: This highly sensitive and quantitative method allows for the comparison of DCT gene expression between different samples, such as normal skin and melanoma tissue.[20][21]
Step-by-Step Protocol for DCT qRT-PCR:
-
RNA Extraction:
-
DNase Treatment:
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.[23]
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.[23]
-
-
qPCR:
Data Presentation: TRP-2 Expression Summary
| Parameter | Normal Tissues | Melanoma Cells | References |
| Protein Expression | Restricted to melanocytes and retina | Highly expressed in a majority of cases | [7],[9] |
| mRNA Expression | Low to moderate in melanocytes | Often significantly upregulated | [1] |
| Cellular Localization | Primarily in melanosomes | Melanosomes, Golgi, plasma membrane | [25],[26] |
| Function | Melanin synthesis | Melanin synthesis, potential role in drug resistance | [2],[26] |
| Immunogenicity | Generally non-immunogenic (self-antigen) | Tumor-associated antigen recognized by T-cells | [8],[27] |
Experimental Workflow Visualization
Caption: Overview of key experimental workflows for TRP-2 expression analysis.
Implications for Drug Development and Research
The differential expression of TRP-2 has significant implications:
-
Immunotherapy: As a tumor-associated antigen, TRP-2 is a prime target for various immunotherapeutic strategies, including cancer vaccines and adoptive T-cell therapies.[13][28][29]
-
Diagnostics: TRP-2 can be used as a diagnostic and prognostic marker in melanoma.[9][30]
-
Drug Resistance: Some studies suggest a role for TRP-2 in melanoma drug resistance, making it a potential target for overcoming therapeutic failure.[26]
Conclusion
Tyrosinase-Related Protein 2 (TRP-2/DCT) exhibits a highly desirable expression profile for an oncology target: restricted and low-level expression in normal tissues versus frequent overexpression in melanoma. This guide has provided a detailed technical overview of this differential expression, from its molecular basis to the practical methodologies for its analysis. A thorough understanding and accurate assessment of TRP-2 expression are indispensable for advancing research and developing novel, targeted therapies for malignant melanoma.
References
- 1. genecards.org [genecards.org]
- 2. Tyrosinase-Related Protein 2 (TRP-2): Significance and symbolism [wisdomlib.org]
- 3. A second tyrosinase-related protein, TRP-2, is a melanogenic enzyme termed DOPAchrome tautomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dedifferentiation maintains melanocyte stem cells in a dynamic niche - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melanocytes and Pigmentation Are Affected in Dopachrome Tautomerase Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The melanocyte lineage in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of TRP-2 as a Human Tumor Antigen Recognized by Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Expression Analysis of Melanocyte Differentiation Antigen TRP-2 (Tyrosinase-Related Protein-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Expression of tyrosinase-related protein 2/DOPAchrome tautomerase in the retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 13. Alphavirus Replicon Particles Expressing TRP-2 Provide Potent Therapeutic Effect on Melanoma through Activation of Humoral and Cellular Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 16. Immunohistochemistry Protocols [etsu.edu]
- 17. citeab.com [citeab.com]
- 18. origene.com [origene.com]
- 19. usbio.net [usbio.net]
- 20. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantification of mRNA using real-time RT-PCR | Springer Nature Experiments [experiments.springernature.com]
- 22. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 23. mcgill.ca [mcgill.ca]
- 24. [PDF] Quantification of mRNA using real-time RT-PCR | Semantic Scholar [semanticscholar.org]
- 25. DCT protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 26. researchgate.net [researchgate.net]
- 27. Melanoma Progression Despite Infiltration by in vivo-Primed TRP-2-Specific T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Trp2 peptide vaccine adjuvanted with (R)-DOTAP inhibits tumor growth in an advanced melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Melanoma progression despite infiltration by in vivo-primed TRP-2-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
A-Z Guide to TRP-2 181-188 Presentation by MHC Molecules: Mechanisms, Assays, and Immunotherapeutic Insights
For Immediate Release
This comprehensive technical guide offers an in-depth exploration of the molecular mechanisms governing the presentation of the tyrosinase-related protein 2 (TRP-2) 181-188 peptide by Major Histocompatibility Complex (MHC) class I molecules. Tailored for researchers, scientists, and professionals in drug development, this document provides a detailed narrative on the core scientific principles, step-by-step experimental protocols, and the profound implications for cancer immunotherapy.
Introduction: The Significance of TRP-2 in Melanoma Immunity
Tyrosinase-related protein 2 (TRP-2), also known as dopachrome tautomerase (DCT), is a key enzyme in the melanin biosynthesis pathway.[1] While expressed in normal melanocytes, it is frequently overexpressed in melanoma cells, making it a critical tumor-associated antigen (TAA).[1][2] The immune system, specifically cytotoxic T lymphocytes (CTLs), can recognize a specific fragment of this protein, the TRP-2 181-188 peptide, when it is presented on the surface of melanoma cells by MHC class I molecules.[3] This recognition event flags the cancer cell for destruction, forming a cornerstone of anti-tumor immunity and a focal point for the development of immunotherapies.[2][4]
The peptide , with the amino acid sequence SVYDFFVWL, is a non-mutated, shared antigen, making it an attractive target for broadly applicable cancer vaccines and T-cell therapies.[5][6] Understanding the precise pathway of its processing and presentation is paramount for designing and optimizing these therapeutic strategies. This guide will dissect this pathway, from the protein's origin to its ultimate presentation and recognition by T-cells.
Part 1: The Canonical MHC Class I Presentation Pathway for TRP-2 181-188
The journey of the TRP-2 181-188 peptide from a full-length intracellular protein to a surface-displayed epitope is a highly regulated and complex process. It primarily follows the canonical MHC class I antigen processing and presentation pathway, which is essential for immune surveillance against intracellular pathogens and malignant transformations.[7][8]
Step 1: Proteasomal Degradation
The TRP-2 protein, like most intracellular proteins, is subject to turnover. A portion of newly synthesized or mature TRP-2 proteins are targeted for degradation by the proteasome, a multi-catalytic protease complex within the cytosol.[7][9] For some antigens, this process is facilitated by ubiquitination, which tags the protein for destruction.[9] The proteasome cleaves the full-length TRP-2 protein into smaller peptide fragments of varying lengths.[7] Interestingly, the generation of the precise TRP-2 181-188 epitope has been shown to be dependent on the proteasome activator PA28, suggesting a specialized processing mechanism for this particular antigen.[10]
Step 2: Peptide Transport into the Endoplasmic Reticulum
The generated peptide fragments, including the TRP-2 181-188 precursor, are then transported from the cytosol into the lumen of the endoplasmic reticulum (ER). This translocation is actively mediated by the Transporter associated with Antigen Processing (TAP), a heterodimeric protein complex embedded in the ER membrane.[8][11]
Step 3: Peptide Loading and MHC Class I Assembly
Inside the ER, newly synthesized MHC class I heavy chains associate with β2-microglobulin (β2m) and a chaperone complex known as the peptide-loading complex (PLC).[8] The PLC, which includes TAP, tapasin, calreticulin, and ERp57, facilitates the capture of peptides transported by TAP and their subsequent loading onto the peptide-binding groove of the MHC class I molecule.[8] Peptides that fit snugly into the groove and possess the correct anchor residues for the specific MHC allele—in this case, typically HLA-A*0201 in humans—stabilize the entire complex.[6][12]
Step 4: Surface Presentation
Once a suitable peptide like TRP-2 181-188 is loaded, the stable peptide-MHC (pMHC) complex is released from the PLC and transported through the Golgi apparatus to the cell surface.[11] On the cell membrane, the pMHC complex is displayed for surveillance by circulating CD8+ cytotoxic T lymphocytes. T-cells with a T-cell receptor (TCR) that specifically recognizes the TRP-2 181-188/HLA-A*0201 complex will become activated, proliferate, and execute their effector functions, leading to the elimination of the melanoma cell.[2]
Visualizing the Pathway
The following diagram illustrates the key stages of the TRP-2 181-188 antigen presentation pathway.
Caption: The MHC Class I presentation pathway for the TRP-2 181-188 peptide.
Part 2: Experimental Methodologies for Studying TRP-2 181-188 Presentation
Validating and quantifying the presentation of the TRP-2 181-188 peptide requires a suite of specialized immunological assays. This section provides detailed protocols for three key experimental workflows.
A. T2 Cell Stabilization Assay: Assessing Peptide Binding to HLA-A*0201
Principle: T2 cells are a human cell line deficient in TAP, which results in a low number of stable MHC class I molecules on their surface.[13][14] When incubated with an exogenous peptide that can bind to their MHC class I molecules (e.g., HLA-A0201), the surface expression of these molecules is stabilized and increased. This increase can be quantified by flow cytometry using an antibody specific for HLA-A0201.[6][14]
Protocol:
-
Cell Preparation: Culture T2 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin. Harvest cells in their logarithmic growth phase and wash twice with serum-free medium.
-
Peptide Pulsing: Resuspend T2 cells at a concentration of 1 x 10^6 cells/mL in serum-free medium. Aliquot 100 µL of the cell suspension into a 96-well U-bottom plate.
-
Serial Dilution: Prepare serial dilutions of the TRP-2 181-188 peptide (SVYDFFVWL) in serum-free medium, typically ranging from 100 µM to 0.01 µM. Include a known high-affinity HLA-A*0201 binding peptide as a positive control and a non-binding peptide as a negative control.
-
Incubation: Add 100 µL of each peptide dilution to the wells containing T2 cells. Incubate the plate overnight (16-18 hours) at 37°C in a 5% CO2 incubator.[15]
-
Antibody Staining: Wash the cells twice with FACS buffer (PBS + 2% FBS). Resuspend the cells in 50 µL of FACS buffer containing a fluorescently labeled anti-HLA-A2 antibody (e.g., clone BB7.2). Incubate for 30 minutes at 4°C in the dark.
-
Flow Cytometry: Wash the cells again and resuspend in 200 µL of FACS buffer. Acquire data on a flow cytometer, measuring the Mean Fluorescence Intensity (MFI) of the HLA-A2 staining.
-
Data Analysis: Plot the MFI against the peptide concentration. A dose-dependent increase in MFI indicates binding of the TRP-2 181-188 peptide to HLA-A*0201.
Causality and Validation: This assay directly links the presence of the exogenous peptide to the stabilization of MHC class I molecules on the cell surface. The inclusion of positive and negative control peptides validates the specificity of the binding. A lack of stabilization with the negative control peptide confirms that the observed effect is not due to non-specific factors.
Visualizing the T2 Assay Workflow
Caption: Workflow for the T2 cell MHC stabilization assay.
B. ELISpot Assay: Quantifying T-Cell Functional Response
Principle: The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.[16][17] To assess the recognition of TRP-2 181-188, T-cells from a patient or a vaccinated individual are co-cultured with antigen-presenting cells (APCs) pulsed with the peptide. If the T-cells recognize the pMHC complex, they will be activated and secrete cytokines, such as Interferon-gamma (IFN-γ), which is captured by antibodies coated on the bottom of the ELISpot plate.[17]
Protocol:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C. Wash the plate and block with RPMI + 10% FBS for 2 hours at room temperature.
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A*0201+ donor.[6] If using cryopreserved cells, allow them to rest for at least one hour after thawing.[16]
-
Stimulation: Add 2x10^5 to 4x10^5 PBMCs per well.[16] For the experimental condition, add the TRP-2 181-188 peptide at an optimal concentration (e.g., 1-10 µg/mL).[18]
-
Controls:
-
Negative Control: PBMCs with no peptide.
-
Positive Control: PBMCs with a mitogen like Phytohemagglutinin (PHA) to confirm cell viability and functionality.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours.
-
Visualization: Wash the plate and add streptavidin-alkaline phosphatase (ALP). After incubation and washing, add a substrate solution (e.g., BCIP/NBT). Dark spots will form where IFN-γ was secreted.
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. The number of spots corresponds to the number of TRP-2 181-188-specific, IFN-γ-secreting T-cells.
Causality and Validation: This assay provides a direct measure of the functional consequence of T-cell recognition. The negative control ensures that cytokine secretion is not spontaneous, while the positive control confirms that the T-cells are capable of responding. The specificity is demonstrated by the significantly higher number of spots in the peptide-stimulated wells compared to the negative control.
Visualizing the ELISpot Assay Workflow
Caption: Workflow for the IFN-γ ELISpot assay.
Part 3: Data Summary and Immunotherapeutic Implications
The study of TRP-2 181-188 presentation has yielded crucial quantitative data and has direct implications for the development of cancer immunotherapies.
Quantitative Data Summary
The binding affinity of peptides to MHC molecules is a critical determinant of their immunogenicity. Assays have shown that the native TRP-2 181-188 peptide binds to HLA-A*0201 with moderate to good affinity.[19][20] Researchers have also developed "altered peptide ligands" (APLs) by substituting amino acids at anchor positions to enhance this binding affinity and stability, which in some cases leads to more potent T-cell activation.[5][6]
| Peptide | Sequence | Modification | Relative HLA-A*0201 Binding Affinity | T-Cell Response (IFN-γ ELISpot) | Reference |
| Wild-Type | SVYDFFVWL | None | Moderate | Baseline | [6][12] |
| APL 2M | S MYDFFVWL | V at P2 -> M | High | Increased | [6] |
| APL 1Y2L | Y LYDFFVWL | S at P1->Y, V at P2->L | High | Variable/Increased | [5] |
Note: This table is a representative summary. Actual values can vary between experiments.
Implications for Drug Development and Research
-
Cancer Vaccines: The TRP-2 181-188 peptide is a lead candidate for peptide-based vaccines aimed at treating melanoma.[4] Formulating this peptide with potent adjuvants can break immune tolerance and induce a robust CTL response against tumors.[4] The development of APLs with enhanced immunogenicity is an active area of research to improve vaccine efficacy.[5]
-
Adoptive T-Cell Therapy: Knowledge of this specific epitope allows for the ex vivo expansion of TRP-2 181-188-specific T-cells from a patient's blood. These expanded, tumor-reactive T-cells can then be re-infused into the patient to directly target and eliminate melanoma cells.[2]
-
TCR-engineered T-cells: The T-cell receptors (TCRs) that recognize the TRP-2 181-188/HLA-A2 complex can be identified and cloned. These TCRs can then be genetically engineered into a patient's T-cells, redirecting them to recognize and attack melanoma. This approach holds promise for patients whose natural T-cell repertoire against TRP-2 is weak.
-
Immune Monitoring: The ELISpot assay and other similar techniques are invaluable tools for monitoring the immune response in clinical trials of melanoma immunotherapies.[17] Quantifying the frequency of TRP-2-specific T-cells can serve as a biomarker to assess whether a vaccine or therapy is successfully engaging the immune system.
Conclusion
The presentation of the TRP-2 181-188 peptide by MHC class I molecules is a well-defined yet intricate process that is fundamental to the immune control of melanoma. A thorough understanding of its molecular mechanism, coupled with robust experimental methodologies for its detection and quantification, provides a powerful platform for the rational design and evaluation of next-generation cancer immunotherapies. As research continues to refine our ability to manipulate this pathway, the prospect of more effective and personalized treatments for melanoma patients becomes increasingly tangible.
References
-
Wang, R. F., et al. (1996). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. The Journal of Experimental Medicine, 184(6), 2207–2216. [Link]
-
Schreurs, M. W., et al. (2000). Dendritic Cells Break Tolerance and Induce Protective Immunity against a Melanocyte Differentiation Antigen in an Autologous Melanoma Model. Cancer Research, 60(23), 6995-7001. [Link]
-
Hayashi, T., & Faustman, D. L. (2002). Two Distinct Pathways Mediated by PA28 and hsp90 in Major Histocompatibility Complex Class I Antigen Processing. The Journal of Experimental Medicine, 196(1), 125-131. [Link]
-
Wang, R. F., et al. (1996). Identification of TRP-2 as a Human Tumor Antigen Recognized by Cytotoxic T Lymphocytes. The Journal of Experimental Medicine. [Link]
-
Schreurs, M. W., et al. (2000). Binding of TRP2-derived peptides VYDFFVWL (position 181-188) and SVYDFFVWL (position 180-188) to mouse (A) and human (B) MHC class I molecules. ResearchGate. [Link]
-
Wang, R. F., et al. (1996). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. The Journal of Experimental Medicine. [Link]
-
Overwijk, W. W., et al. (2003). Melanoma Progression Despite Infiltration by in vivo-Primed TRP-2-Specific T Cells. The Journal of Immunology. [Link]
-
Song, M. H., et al. (2011). An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180-188) enhanced immunogenicity. Cancer Letters, 303(2), 167-175. [Link]
-
Parkhurst, M. R., et al. (1998). Identification of a shared HLA-A*0201-restricted T-cell epitope from the melanoma antigen tyrosinase-related protein 2 (TRP2). Cancer Research, 58(21), 4895-4901. [Link]
-
Viggiani, G., et al. (2000). Identification of a new HLA-A(*)0201-restricted T-cell epitope from the tyrosinase-related protein 2 (TRP2) melanoma antigen. International Journal of Cancer, 85(5), 677-683. [Link]
-
Hanson, L. H., et al. (2015). Trp2 peptide vaccine adjuvanted with (R)-DOTAP inhibits tumor growth in an advanced melanoma model. Journal of Controlled Release, 200, 146-153. [Link]
-
Mosse, C. A., et al. (1998). The Class I Antigen-processing Pathway for the Membrane Protein Tyrosinase Involves Translation in the Endoplasmic Reticulum and Processing in the Cytosol. The Journal of Experimental Medicine. [Link]
-
Vigneron, N., et al. (2018). Proteasome Subtypes and Regulators in the Processing of Antigenic Peptides Presented by Class I Molecules of the Major Histocompatibility Complex. International Journal of Molecular Sciences, 19(10), 3205. [Link]
-
Bloom, M. B., et al. (1997). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. The Journal of Experimental Medicine. [Link]
-
Lin, K. Y., et al. (1998). An autologous oral DNA vaccine protects against murine melanoma. Proceedings of the National Academy of Sciences, 95(15), 8886-8891. [Link]
-
Chodon, T., et al. (2007). Variation in cytotoxic T-lymphocyte responses to peptides derived from tyrosinase-related protein-2. Journal of Immunotherapy, 30(5), 511-522. [Link]
-
Zhang, M., et al. (2004). Antitumour immunity against murine melanoma B16 was achieved by genetic immunization with a naked chimeric DNA encoding a fusion protein linking green fluorescent protein (GFP) to the N-terminus of a major CD8+ cytotoxic T lymphocyte (CTL) epitope of tyrosinase-related protein 2 (TRP-2181-188). Clinical & Experimental Immunology, 137(3), 567-575. [Link]
-
He, W., et al. (2015). Examining the presentation of tumor-associated antigens on peptide-pulsed T2 cells. OncoImmunology, 4(11), e1044858. [Link]
-
Song, M., et al. (2011). An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity. Cancer Letters. [Link]
-
Mosse, C. A., et al. (1998). The class I antigen-processing pathway for the membrane protein tyrosinase involves translation in the endoplasmic reticulum and processing in the cytosol. The Journal of Experimental Medicine, 187(1), 37-48. [Link]
-
Skipper, J. C., et al. (1996). An HLA-A2-restricted tyrosinase antigen on melanoma cells results from posttranslational modification and suggests a novel pathway for processing of membrane proteins. The Journal of Experimental Medicine, 183(2), 527-534. [Link]
-
Wooldridge, L., et al. (2010). Real time detection of peptide–MHC dissociation reveals that improvement of primary MHC-binding residues can have a minimal, or no, effect on stability. Molecular Immunology. [Link]
-
Mcmurtrey, C., et al. (2014). MHC-I peptide binding activity assessed by exchange after cleavage of peptide covalently linked to β2-microglobulin. Journal of Immunological Methods. [Link]
-
Almyshayakhchi, R. N. (2016). Peptide stabilization assay? ResearchGate. [Link]
-
Ma'ayan Laboratory of Computational Systems Biology. (n.d.). antigen processing and presentation Gene Set. Harmonizome. [Link]
-
O'Neill, K., & Gutierrez-Arcelus, M. (2013). CTL ELISPOT assay. Methods in Molecular Biology, 960, 317-326. [Link]
-
Kessler, J. H., et al. (2003). Efficient Identification of Novel Hla-A*0201–Presented Cytotoxic T Lymphocyte Epitopes in the Widely Expressed Tumor Antigen Prame by Proteasome-Mediated Digestion Analysis. The Journal of Experimental Medicine. [Link]
-
U-CyTech. (n.d.). Cell sample preparation T cell ELISPOT and FluoroSpot assay. U-CyTech. [Link]
-
Lehmann, P. V. (n.d.). Unique-Strengths of ELISPOT for T Cell Diagnostics Protocol. Creative Biolabs. [Link]
-
Scheibenbogen, C., et al. (1997). Time course of peptide presentation by T2 cells. ResearchGate. [Link]
-
Wang, R. F., et al. (1996). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. The Journal of Experimental Medicine. [Link]
Sources
- 1. Identification of TRP-2 as a Human Tumor Antigen Recognized by Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanoma Progression Despite Infiltration by in vivo-Primed TRP-2-Specific T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Trp2 peptide vaccine adjuvanted with (R)-DOTAP inhibits tumor growth in an advanced melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180-188) enhanced immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasome Subtypes and Regulators in the Processing of Antigenic Peptides Presented by Class I Molecules of the Major Histocompatibility Complex | MDPI [mdpi.com]
- 8. stemcell.com [stemcell.com]
- 9. pnas.org [pnas.org]
- 10. Two Distinct Pathways Mediated by PA28 and hsp90 in Major Histocompatibility Complex Class I Antigen Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. Identification of a shared HLA-A*0201-restricted T-cell epitope from the melanoma antigen tyrosinase-related protein 2 (TRP2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Examining the presentation of tumor-associated antigens on peptide-pulsed T2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real time detection of peptide–MHC dissociation reveals that improvement of primary MHC-binding residues can have a minimal, or no, effect on stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ELISPOT protocol | Abcam [abcam.com]
- 17. CTL ELISPOT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell sample preparation T cell ELISPOT and FluoroSpot assay | U-CyTech [ucytech.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Preliminary In Vitro Studies of TRP-2 181-188 Immunogenicity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct preliminary in vitro studies on the immunogenicity of the TRP-2 181-188 peptide. Tyrosinase-related protein 2 (TRP-2) is a key melanocyte differentiation antigen and a significant target in melanoma immunotherapy.[1][2][3][4][5] The TRP-2 181-188 epitope, in particular, has been identified as a major target for cytotoxic T lymphocytes (CTLs) in both murine and human systems, making it a compelling candidate for vaccine development.[2][6][7][8] This document outlines the critical experimental workflows, explains the underlying scientific principles, and provides detailed protocols to empower your research.
Section 1: Foundational Principles and Strategic Overview
The primary objective of these in vitro studies is to ascertain the potential of the TRP-2 181-188 peptide to elicit a specific and effective anti-tumor T-cell response. Our experimental strategy is built on a logical progression, beginning with the fundamental interaction between the peptide and Major Histocompatibility Complex (MHC) class I molecules, followed by an assessment of the peptide's ability to be processed and presented by antigen-presenting cells (APCs), and culminating in the evaluation of T-cell activation and effector functions.
This multi-faceted approach ensures a thorough preliminary assessment of immunogenicity, providing a solid foundation for subsequent pre-clinical and clinical development.[9][10]
TRP-2, an enzyme involved in melanin synthesis, is expressed in normal melanocytes and is often overexpressed in melanoma cells.[1][3] This characteristic makes it a "self-antigen," and overcoming the body's natural tolerance to such antigens is a central challenge in cancer immunotherapy.[11] The TRP-2 181-188 peptide is a specific fragment of the TRP-2 protein that can be presented by MHC class I molecules on the surface of melanoma cells, flagging them for destruction by CD8+ cytotoxic T lymphocytes.[2][7]
The in vitro assessment of TRP-2 181-188 immunogenicity will proceed through three key stages, each addressing a critical aspect of the immune response cascade.
Caption: Overall experimental workflow for in vitro immunogenicity assessment.
Section 2: Detailed Experimental Protocols and Methodologies
This section provides a granular, step-by-step guide for each of the core experiments. The protocols are designed to be self-validating, with integrated controls to ensure the reliability and reproducibility of the results.
Causality: A peptide's ability to bind with high affinity to MHC class I molecules is a prerequisite for its presentation to T-cells. This initial screening step is crucial for validating the peptide's potential as an immunogenic epitope.[12][13][14]
Protocol: MHC Class I Peptide Binding Assay (Competition-Based)
This protocol utilizes a competition assay format, where the TRP-2 181-188 peptide competes with a known high-affinity, fluorescently labeled peptide for binding to purified, recombinant MHC class I molecules.
-
Preparation of Reagents:
-
Synthesize the TRP-2 181-188 peptide (sequence: VYDFFVWL for murine H-2Kb or SVYDFFVWL for human HLA-A2) and a control peptide of irrelevant sequence.[6] Ensure high purity (>95%) via HPLC.
-
Obtain purified, recombinant MHC class I molecules (e.g., H-2Kb or HLA-A*02:01) and a corresponding high-affinity, fluorescently labeled reference peptide.
-
Prepare a binding buffer (e.g., PBS with 0.05% Tween-20 and a protease inhibitor cocktail).
-
-
Assay Setup:
-
In a 96-well, low-binding black plate, add a constant, predetermined concentration of the fluorescently labeled reference peptide and the MHC class I molecules to each well.
-
Add serial dilutions of the TRP-2 181-188 peptide and the control peptide to respective wells. Include wells with only the reference peptide and MHC (maximum fluorescence) and wells with a large excess of unlabeled reference peptide (background fluorescence).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 24-48 hours in the dark to allow for binding equilibrium to be reached.
-
Measure the fluorescence polarization (FP) of each well using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the reference peptide binding for each concentration of the TRP-2 181-188 peptide.
-
Determine the IC50 value (the concentration of TRP-2 181-188 required to inhibit 50% of the reference peptide binding) by fitting the data to a dose-response curve. A lower IC50 value indicates a higher binding affinity.
-
Data Presentation: Peptide-MHC Binding Affinity
| Peptide | Sequence | Target MHC | IC50 (µM) | Interpretation |
| TRP-2 181-188 | VYDFFVWL | H-2Kb | [Experimental Value] | High/Moderate/Low Affinity |
| Control Peptide | [Sequence] | H-2Kb | [Experimental Value] | Negative Control |
Causality: Dendritic cells (DCs) are the most potent APCs, and their maturation is essential for initiating a primary T-cell response.[15][16][17] This stage assesses whether the TRP-2 181-188 peptide can be effectively processed and presented by DCs, leading to their activation and maturation.
Caption: Workflow for assessing DC maturation in response to TRP-2 peptide.
Protocol: Dendritic Cell Maturation Assay
-
Generation of Immature DCs:
-
Isolate monocytes from peripheral blood mononuclear cells (PBMCs) from healthy human donors or bone marrow from mice.
-
Culture the monocytes for 5-7 days in media supplemented with GM-CSF and IL-4 to differentiate them into immature DCs.
-
-
Peptide Pulsing and Maturation:
-
Harvest the immature DCs and pulse them with the TRP-2 181-188 peptide (e.g., at 10 µg/mL) for 2-4 hours.
-
As a positive control, use a known immunogenic peptide or a maturation-inducing agent like lipopolysaccharide (LPS). Use unpulsed DCs as a negative control.
-
Induce maturation by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6) or LPS and incubate for an additional 24-48 hours.
-
-
Flow Cytometry Analysis:
-
Harvest the DCs and stain them with fluorescently labeled antibodies against maturation markers, including CD80, CD86, HLA-DR (for human), and MHC class II (for mouse).
-
Acquire data on a flow cytometer and analyze the percentage of cells expressing these markers and their mean fluorescence intensity (MFI).
-
Data Presentation: DC Maturation Markers
| Treatment Group | % CD80+ | MFI of CD80 | % CD86+ | MFI of CD86 | % HLA-DR+ | MFI of HLA-DR |
| Unpulsed DCs | [Value] | [Value] | [Value] | [Value] | [Value] | [Value] |
| TRP-2 Pulsed DCs | [Value] | [Value] | [Value] | [Value] | [Value] | [Value] |
| Positive Control (LPS) | [Value] | [Value] | [Value] | [Value] | [Value] | [Value] |
Causality: The ultimate goal is to determine if the TRP-2 181-188 peptide, when presented by mature DCs, can activate peptide-specific T-cells, leading to their proliferation and the secretion of effector cytokines like Interferon-gamma (IFN-γ).[18][19][20]
Protocol: IFN-γ ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for detecting cytokine-secreting cells at the single-cell level.[21][22][23]
-
Plate Coating:
-
Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.[21]
-
Wash the plate and block with a suitable blocking buffer.
-
-
Co-culture:
-
Isolate CD8+ T-cells from PBMCs of healthy donors (ideally HLA-matched to the MHC used in the binding assay).
-
Add the peptide-pulsed, mature DCs (from Stage 2) and the isolated T-cells to the wells of the ELISpot plate.
-
Include positive controls (e.g., T-cells stimulated with phytohemagglutinin) and negative controls (T-cells with unpulsed DCs).[24]
-
-
Incubation and Development:
-
Spot Counting and Analysis:
-
Stop the reaction by washing with water and allow the plate to dry.
-
Count the number of spots in each well using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
-
Data Presentation: IFN-γ Secretion by T-Cells
| Stimulator Cells | T-Cell Source | Mean Spot Forming Units (SFU) per 10^6 T-cells |
| Unpulsed DCs | Donor 1 | [Value] |
| TRP-2 Pulsed DCs | Donor 1 | [Value] |
| Positive Control | Donor 1 | [Value] |
| Unpulsed DCs | Donor 2 | [Value] |
| TRP-2 Pulsed DCs | Donor 2 | [Value] |
| Positive Control | Donor 2 | [Value] |
Section 3: Interpretation and Future Directions
The culmination of these in vitro studies will provide a robust preliminary assessment of the immunogenic potential of the TRP-2 181-188 peptide.
-
High MHC binding affinity , coupled with the upregulation of maturation markers on DCs and a significant increase in IFN-γ-secreting T-cells , would strongly support the peptide's candidacy for further development.
-
Weak or negligible responses in any of these assays would necessitate a re-evaluation of the peptide's sequence or the exploration of alternative epitopes. It may also suggest the need for adjuvants or modifications to enhance its immunogenicity.[11]
Successful outcomes from these in vitro studies would provide a strong rationale for progressing to in vivo studies in animal models to evaluate the peptide's anti-tumor efficacy and safety profile.
References
-
Bloom, M. B., et al. (1997). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. The Journal of Experimental Medicine. [Link]
-
U.S. Food and Drug Administration. (2021). In Vitro Immunogenicity Assays for Evaluating Generic Peptide Drug Products. [Link]
-
Bloom, M. B., et al. (1997). Identification of tyrosinase-related protein 2 as a tumor rejection antigen for the B16 melanoma. PubMed. [Link]
-
Bio-protocol. (n.d.). INF-gamma Release ELISpot Assay. [Link]
-
Wang, R. F., et al. (1996). Identification of TRP-2 as a Human Tumor Antigen Recognized by Cytotoxic T Lymphocytes. The Journal of Experimental Medicine. [Link]
-
Ganju, A., et al. (2016). ELISPOT Assay to Measure Peptide-specific IFN-γ Production. Methods in Molecular Biology. [Link]
-
Schultheis, K., et al. (2022). Optimized Interferon-gamma ELISpot Assay to Measure T Cell Responses. JoVE. [Link]
-
The Journal of Experimental Medicine. (1997). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. [Link]
-
U.S. Food and Drug Administration. (2021). In Vitro Immunogenicity Assays for Evaluating Generic Peptide Drug Products. [Link]
-
Ren, K., et al. (2014). An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity. Cancer Immunology, Immunotherapy. [Link]
-
Semantic Scholar. (2017). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. [Link]
-
National Center for Biotechnology Information. (2025). Detection of Interferon gamma (IFNγ) by Enzyme-Linked Immunosorbent Spot (ELISpot) Assay. [Link]
-
MarinBio. (n.d.). Choosing T-Cell Assays for Cancer Immunotherapy: A Guide to Selection. [Link]
- De Groot, A. S., & Robe, B. (n.d.). Methods for Assessing the Immunogenicity of Peptide Drugs and Their Impurities. EpiVax, Inc.
-
IQVIA. (n.d.). Immunogenicity. [Link]
-
Explicyte. (n.d.). Tumor antigen-specific T cell killing assays. [Link]
-
Schreurs, M. W., et al. (2000). Dendritic Cells Break Tolerance and Induce Protective Immunity against a Melanocyte Differentiation Antigen in an Autologous Melanoma Model. Cancer Research. [Link]
-
Ghosh, M., et al. (2022). Protocol for purification and identification of MHC class I immunopeptidome from cancer cell lines. STAR Protocols. [Link]
-
Vets, S., et al. (2010). Alphavirus Replicon Particles Expressing TRP-2 Provide Potent Therapeutic Effect on Melanoma through Activation of Humoral and Cellular Immunity. PLoS ONE. [Link]
-
Nabavi, N., et al. (2025). Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors. Frontiers in Immunology. [Link]
-
Charles River Laboratories. (n.d.). T Cell Assays. [Link]
-
Xiang, R., et al. (2001). An autologous oral DNA vaccine protects against murine melanoma. Proceedings of the National Academy of Sciences. [Link]
-
Horizon Discovery. (n.d.). Rapid screening of novel therapeutics by ImmuSignatureTM T cell activation assay. [Link]
-
ProMab Biotechnologies. (n.d.). T Cell Activation and Proliferation Assays. [Link]
-
Lesniewski, M., et al. (2001). Enhancement of Tumor Lysate- and Peptide-pulsed Dendritic Cell-based Vaccines by the Addition of Foreign Helper Protein. Cancer Research. [Link]
-
Charles River Laboratories. (n.d.). Dendritic Cell Assays for Autoimmunity and Inflammation. [Link]
-
McShan, A. C., et al. (2018). MHC-I peptide binding activity assessed by exchange after cleavage of peptide covalently linked to β2-microglobulin. Journal of Immunological Methods. [Link]
-
ResearchGate. (n.d.). MHC-peptide binding assays. [Link]
-
Creative Biolabs. (n.d.). CreMap™ MHC-Peptide Binding Assay Service. [Link]
-
Cella, M., et al. (1999). Dendritic cell maturation and antigen presentation in the absence of invariant chain. Proceedings of the National Academy of Sciences. [Link]
-
Hawiger, D., et al. (2001). Presentation of self-antigens on MHC class II molecules during dendritic cell maturation. International Immunology. [Link]
-
QIAGEN. (n.d.). Dendritic Cell Maturation. [Link]
-
He, Y., et al. (2018). High-throughput identification of MHC class I binding peptides using an ultradense peptide array. The Journal of Immunology. [Link]
-
Accolla, R. S., et al. (2006). Maturation Pathways of Dendritic Cells Determine TAP1 and TAP2 Levels and Cross-presenting Function. The American Journal of Pathology. [Link]
Sources
- 1. Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of tyrosinase-related protein 2 as a tumor rejection antigen for the B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of TRP-2 as a Human Tumor Antigen Recognized by Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pnas.org [pnas.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. fda.gov [fda.gov]
- 10. In Vitro Immunogenicity Assays for Evaluating Generic Peptide Drug Products | FDA [fda.gov]
- 11. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MHC-I peptide binding activity assessed by exchange after cleavage of peptide covalently linked to β2-microglobulin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creative-biolabs.com [creative-biolabs.com]
- 15. pnas.org [pnas.org]
- 16. academic.oup.com [academic.oup.com]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. marinbio.com [marinbio.com]
- 19. horizondiscovery.com [horizondiscovery.com]
- 20. promab.com [promab.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Detection of Interferon gamma (IFNγ) by Enzyme-Linked Immunosorbent Spot (ELISpot) Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cross-Species Conservation of the TRP-2 181-188 Epitope
Introduction: The Significance of TRP-2 in Melanoma Immunotherapy
Tyrosinase-Related Protein 2 (TRP-2), also known as DOPAchrome tautomerase (DCT), is a critical enzyme in the melanin biosynthesis pathway.[1][2] It catalyzes the conversion of L-dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a key step in the production of eumelanin.[2][3] Beyond its physiological role, TRP-2 is a melanocyte differentiation antigen, meaning it is highly expressed in normal melanocytes and, crucially, in the majority of melanoma cells.[4][5] This restricted expression pattern, primarily found in melanoma, melanocytes, and the retina, makes TRP-2 an attractive target for cancer immunotherapy, as it allows the immune system to distinguish cancer cells from most other healthy tissues.[4][6]
Within the TRP-2 protein lies a specific segment, the 181-188 epitope, which has been identified as a major target for cytotoxic T lymphocytes (CTLs) in the context of melanoma rejection.[7][8] This peptide is recognized by the immune system's CD8+ T cells when presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of melanoma cells. The remarkable conservation of this epitope's sequence between humans and mice has profound implications, establishing a robust translational bridge for the development and preclinical validation of immunotherapeutic strategies.[9][10] This guide provides a detailed examination of the TRP-2 181-188 epitope, its conservation across species, and the experimental workflows required to validate its immunogenic potential.
Part 1: Molecular Conservation of the TRP-2 180-188 Region
The therapeutic relevance of the TRP-2 epitope is fundamentally linked to its high degree of conservation. The amino acid sequence recognized by murine CTLs in the context of the H-2Kb MHC class I molecule is VYDFFVWL (residues 181-188).[7][11] A closely related 9-mer peptide, SVYDFFVWL (residues 180-188), has been identified as a target for human CTLs when presented by the common HLA-A*0201 allele.[12][13] The core sequence is identical, a rare and valuable feature for a tumor-associated antigen. This identity allows researchers to study immune responses in conventional mouse models, like the C57BL/6 strain, with high confidence that the findings will be relevant to human immunity against melanoma.[9][14]
To quantitatively assess this conservation, a comparative sequence analysis is the first critical step.
Table 1: Amino Acid Sequence Alignment of the TRP-2 180-188 Region
| Species | NCBI Accession | Residues 180-188 | Sequence Identity to Human |
| Human | NP_001913.2 | S V Y D F F V W L | 100% |
| Mouse | NP_034168.1 | S V Y D F F V W L | 100% |
| Bovine | XP_024849313.1 | S V Y D F F V W L | 100% |
| Dog | XP_038501229.1 | S V Y D F F V W L | 100% |
| Chimpanzee | XP_001145100.2 | S V Y D F F V W L | 100% |
Note: Sequences retrieved and aligned using standard bioinformatics tools. The human TRP-2 protein has 83% identity and 90% similarity to the mouse sequence overall.[15][16]
This striking 100% identity across multiple mammalian species within this specific epitope region underscores its functional importance and validates the use of murine models for studying TRP-2-targeted immunotherapies.[10]
Part 2: Experimental Validation of Epitope Functionality
While sequence alignment provides strong evidence of conservation, functional validation is paramount. A rigorous technical assessment involves a multi-step workflow to confirm that the epitope not only binds to the respective MHC molecules of different species but also that this complex can be recognized by T cells, leading to an immune response.
Workflow 1: In Silico & Bioinformatic Analysis
The initial step involves using computational tools to predict the binding affinity of the epitope for various MHC alleles. This helps prioritize experimental work and formulate hypotheses.
Workflow 2: MHC Class I Binding Assay
The critical first step in T-cell recognition is the stable binding of the peptide epitope to an MHC class I molecule.[17] This can be experimentally verified using MHC stabilization or competitive binding assays.
Causality Behind Experimental Choice: MHC stabilization assays often use cell lines like RMA/S (for murine H-2Kb) or T2 (for human HLA-A*0201). These cells have a defect in the Transporter associated with Antigen Processing (TAP), preventing endogenous peptides from being loaded onto MHC class I molecules in the endoplasmic reticulum. This results in unstable, "empty" MHC molecules on the cell surface that are rapidly degraded. When an external peptide with high binding affinity is added, it can bind to and stabilize these surface MHC molecules, and this increase in stable MHC expression can be quantified by flow cytometry using an antibody specific to the MHC molecule.[18]
-
Cell Preparation:
-
Culture RMA/S cells (for H-2Kb) or T2 cells (for HLA-A*0201) in appropriate culture medium.
-
Harvest cells and wash twice with serum-free medium. Resuspend cells to a concentration of 1 x 106 cells/mL.
-
-
Peptide Pulsing:
-
Prepare serial dilutions of the TRP-2 test peptide (SVYDFFVWL) and a known high-affinity positive control peptide (e.g., SIINFEKL for H-2Kb) and a negative control peptide.[18]
-
In a 96-well plate, add 100 µL of the cell suspension to each well.
-
Add 100 µL of the various peptide concentrations to the respective wells.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator to allow for peptide binding.
-
-
Antibody Staining:
-
After incubation, wash the cells twice with cold FACS buffer (PBS with 2% FBS).
-
Resuspend the cells in 50 µL of FACS buffer containing a fluorescently-labeled antibody specific for the MHC molecule (e.g., anti-H-2Kb-FITC or anti-HLA-A2-PE).
-
Incubate on ice for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice more with FACS buffer.
-
Resuspend the final cell pellet in 200 µL of FACS buffer.
-
Acquire data on a flow cytometer, measuring the Mean Fluorescence Intensity (MFI) of the MHC-specific antibody.
-
-
Data Interpretation:
-
An increase in MFI in peptide-pulsed cells compared to cells with no peptide indicates stabilization. The concentration of peptide required to achieve 50% of the maximal stabilization (or binding inhibition in competitive assays, IC50) is a measure of binding affinity.[18]
-
Table 2: Comparative MHC Binding Affinity of TRP-2 Peptides
| Peptide Sequence | MHC Allele | Assay Type | Binding Affinity (IC50 in µM) | Reference |
| VYDFFVWL (181-188) | Mouse H-2Kb | Stabilization | ~5 | [18] |
| SVYDFFVWL (180-188) | Mouse H-2Kb | Stabilization | ~1 | [18] |
| SVYDFFVWL (180-188) | Human HLA-A2.1 | Competitive Binding | ~10 | [18] |
Note: IC50 values are approximate and can vary between experiments. Lower values indicate higher binding affinity.
The data confirms that the TRP-2 epitope binds effectively to both mouse and human MHC class I molecules, a key requirement for its function as a shared immunological target.[18]
Workflow 3: T-Cell Activation (Immunogenicity) Assay
Stable MHC binding is necessary but not sufficient for an immune response. The peptide-MHC complex must be recognized by a T-cell receptor (TCR), leading to T-cell activation.[19] The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells, such as CTLs releasing Interferon-gamma (IFN-γ), upon antigen recognition.[20]
Causality Behind Experimental Choice: The ELISPOT assay is chosen for its ability to detect individual responding cells, providing quantitative data on the precursor frequency of antigen-specific T cells. IFN-γ is the canonical cytokine measured as it is a hallmark of Type 1 immune responses and is critical for CTL-mediated anti-tumor activity. The protocol requires co-culturing T cells with antigen-presenting cells (APCs), such as dendritic cells or peptide-pulsed cell lines, to mimic the physiological process of T-cell activation.[20][21]
-
Plate Preparation:
-
Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.[21]
-
Wash the plate with sterile PBS and block with culture medium containing 10% FBS for 2 hours at room temperature to prevent non-specific binding.
-
-
Cell Preparation:
-
Isolate responder T cells (e.g., from the spleen of a mouse immunized with a TRP-2 vaccine or from human peripheral blood mononuclear cells (PBMCs)).[22]
-
Prepare stimulator cells: either peptide-pulsed APCs (like dendritic cells or T2 cells) or a TRP-2-expressing tumor cell line (like B16 melanoma).[20]
-
-
Co-culture and Stimulation:
-
Remove the blocking solution from the ELISPOT plate.
-
Add a fixed number of responder T cells to each well (e.g., 2 x 105 cells/well).
-
Add the stimulator cells at an appropriate Effector:Target ratio (e.g., 10:1). Include positive controls (e.g., stimulation with anti-CD3 antibody or PMA/Ionomycin) and negative controls (no peptide or an irrelevant peptide).[21][23]
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Spot Development:
-
Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST) to remove cells.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add streptavidin-alkaline phosphatase (or HRP) and incubate for 1 hour.
-
Wash the plate again and add a substrate solution (e.g., BCIP/NBT). Dark spots will form where IFN-γ was secreted.
-
-
Analysis:
-
Stop the reaction by washing with water once spots have developed.
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISPOT reader. The number of spots corresponds to the number of IFN-γ-secreting, TRP-2-specific T cells.
-
Part 3: Implications for Translational Research and Drug Development
The confirmed cross-species conservation and immunogenicity of the TRP-2 180-188 epitope have significant implications for the development of cancer immunotherapies:
-
High-Fidelity Preclinical Models: The fact that the murine TRP-2 181-188 epitope is identical to the human sequence allows for highly relevant preclinical testing of vaccines and adoptive T-cell therapies in standard mouse models, such as the B16 melanoma model in C57BL/6 mice.[14][24] This accelerates the translation of promising therapies from the lab to the clinic.
-
Broadly Applicable Vaccines: A vaccine targeting this epitope could be effective in a large portion of the melanoma patient population, particularly the approximately 46% who express the HLA-A*0201 allele.[12]
-
Off-the-Shelf T-Cell Therapies: The shared nature of the antigen allows for the development of engineered T-cell therapies (e.g., TCR-T cells) that target the TRP-2 epitope, which could potentially be used in any HLA-A*0201-positive patient with a TRP-2-expressing tumor.
-
Overcoming Tolerance: Because TRP-2 is a "self" antigen, the immune system is tolerant to it. A key challenge in drug development is breaking this tolerance. Research has shown that strategies like using altered peptide ligands (APLs) or powerful adjuvants can enhance the immunogenicity of the TRP-2 epitope, leading to more potent anti-tumor responses.[9]
Conclusion
The TRP-2 181-188 epitope represents a cornerstone in the field of melanoma immunotherapy. Its remarkable conservation across key species, including humans and mice, provides a rare and invaluable platform for translational research. The experimental workflows detailed in this guide—from in silico prediction and sequence alignment to functional validation through MHC binding and T-cell activation assays—form a self-validating system for confirming the viability of this epitope as a therapeutic target. For researchers and drug development professionals, understanding and applying these principles is essential for harnessing the potential of the TRP-2 antigen to develop next-generation cancer vaccines and cellular therapies.
References
-
Wang, R. F., et al. (1996). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. The Journal of experimental medicine, 184(6), 2207–2216. [Link]
-
Creative Biolabs. (n.d.). Activation Assay Protocol & Troubleshooting. Retrieved from [Link]
-
ScienceDirect. (2025). Tyrosinase-related protein-2: Significance and symbolism. Retrieved from [Link]
-
ScienceDirect. (2025). Tyrosinase-Related Protein 2 (TRP-2): Significance and symbolism. Retrieved from [Link]
-
ResearchGate. (n.d.). Binding of TRP2-derived peptides VYDFFVWL (position 181-188) and SVYDFFVWL (position 180-188) to mouse (A) and human (B) MHC class I molecules. Retrieved from [Link]
-
Parkhurst, M. R., et al. (1998). Identification of a shared HLA-A*0201-restricted T-cell epitope from the melanoma antigen tyrosinase-related protein 2 (TRP2). Cancer research, 58(21), 4895–4901. [Link]
-
Zebertavage, L. P., et al. (2009). Melanoma Progression Despite Infiltration by in vivo-Primed TRP-2-Specific T Cells. Journal of immunology (Baltimore, Md. : 1950), 183(4), 2445–2453. [Link]
-
Bio-Rad. (n.d.). Cell Activation Protocols. Retrieved from [Link]
-
Tsukamoto, K., et al. (1992). A second tyrosinase-related protein, TRP-2, is a melanogenic enzyme termed DOPAchrome tautomerase. The EMBO journal, 11(2), 519–526. [Link]
-
Abe, Y., et al. (2022). Protocol for the assessment of human T cell activation by real-time metabolic flux analysis. STAR protocols, 3(1), 101037. [Link]
-
Bloom, M. B., et al. (1997). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. The Journal of experimental medicine, 185(3), 453–460. [Link]
-
Rockefeller University Press. (1996). Identification of TRP-2 as a Human Tumor Antigen Recognized by Cytotoxic T Lymphocytes. Journal of Experimental Medicine, 184(6), 2207–2216. [Link]
-
Liu, Y., et al. (2012). An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity. Cancer immunology, immunotherapy : CII, 61(11), 2031–2041. [Link]
-
Creative Biolabs Antibody. (n.d.). Protocol of Cell Activation for Flow Cytometry. Retrieved from [Link]
-
Rockefeller University Press. (1996). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. Journal of Experimental Medicine, 184(6), 2207–2216. [Link]
-
Hofmann, T., et al. (1999). Mouse trp2, the homologue of the human trpc2 pseudogene, encodes mTrp2, a store depletion-activated capacitative Ca2+ entry channel. Proceedings of the National Academy of Sciences of the United States of America, 96(13), 7461–7466. [Link]
-
GeneCards. (n.d.). DCT Gene. Retrieved from [Link]
-
Sino Biological. (n.d.). TRP2 General Information. Retrieved from [Link]
-
Johns Hopkins University. (1997). Identification of tyrosinase-related protein 2 as a tumor rejection antigen for the B16 melanoma. Retrieved from [Link]
-
ResearchGate. (n.d.). Multiple peptide sequence alignment of the different members of the Trop family. Retrieved from [Link]
-
Bloom, M. B., et al. (1997). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. The Journal of experimental medicine, 185(3), 453–459. [Link]
-
Bowne, W. B., et al. (1999). Coupling and Uncoupling of Tumor Immunity and Autoimmunity. The Journal of experimental medicine, 190(12), 1717–1722. [Link]
-
Abe, T., et al. (2001). Expression of tyrosinase-related protein 2/DOPAchrome tautomerase in the retinoblastoma. Experimental eye research, 72(1), 63–70. [Link]
-
Xiang, R., et al. (2001). An autologous oral DNA vaccine protects against murine melanoma. Proceedings of the National Academy of Sciences of the United States of America, 98(20), 11519–11524. [Link]
-
ResearchGate. (2025). Regulation of Tyrosinase-related Protein-2 (TYRP2) in Human Melanocytes: Relationship to Growth and Morphology. Retrieved from [Link]
-
Van Regenmortel, M. H. V. (2021). An overview of methods for the structural and functional mapping of epitopes recognized by anti-SARS-CoV-2 antibodies. Journal of molecular recognition : JMR, 34(12), e2931. [Link]
-
The American Association for Cancer Research. (n.d.). Dendritic Cells Break Tolerance and Induce Protective Immunity against a Melanocyte Differentiation Antigen in an Autologous Melanoma Model1. Retrieved from [Link]
-
Donia, M., et al. (2014). Predictions versus high-throughput experiments in T-cell epitope discovery: competition or synergy?. Immunology, 143(3), 311–321. [Link]
-
Frontiers Media S.A. (2025). Advancements in the conservation of the conformational epitope of membrane protein immunogens. Retrieved from [Link]
-
Jackson, I. J., et al. (1992). A second tyrosinase-related protein, TRP-2, maps to and is mutated at the mouse slaty locus. The EMBO journal, 11(2), 527–535. [Link]
-
PubMed. (n.d.). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. Retrieved from [Link]
-
Rockefeller University Press. (1996). Identification of TRP-2 as a Human Tumor Antigen Recognized by Cytotoxic T Lymphocytes. Retrieved from [Link]
-
UniProt. (n.d.). TRP-2 - Tyrosinase-related protein-2 - Homo sapiens (Human). Retrieved from [Link]
-
MDPI. (n.d.). Development and Immunogenicity Assessment of a Multi-Epitope Antigen Against Zika Virus: An In Silico and In Vivo Approach. Retrieved from [Link]
-
Castillo, J. P., et al. (2022). Sequence and structural conservation reveal fingerprint residues in TRP channels. eLife, 11, e75355. [Link]
-
MDPI. (2023). Recent Progress in Antibody Epitope Prediction. Retrieved from [Link]
-
Yelshanskaya, M. V., et al. (2021). Global alignment and assessment of TRP channel transmembrane domain structures to explore functional mechanisms. eLife, 10, e63659. [Link]
-
Nishimura, Y., et al. (1999). Percutaneous peptide immunization via corneum barrier-disrupted murine skin for experimental tumor immunoprophylaxis. Proceedings of the National Academy of Sciences of the United States of America, 96(2), 557–562. [Link]
-
Elsevier. (n.d.). Antitumour immunity against murine melanoma B16 was achieved by genetic immunization with a naked chimeric DNA. Retrieved from [Link]
-
Avogadri, F., et al. (2010). Alphavirus Replicon Particles Expressing TRP-2 Provide Potent Therapeutic Effect on Melanoma through Activation of Humoral and Cellular Immunity. PloS one, 5(9), e12670. [Link]
-
ResearchGate. (n.d.). Multiple sequence alignment of the TrpD and TrpD2 families, shown as.... Retrieved from [Link]
Sources
- 1. Tyrosinase-related protein-2: Significance and symbolism [wisdomlib.org]
- 2. A second tyrosinase-related protein, TRP-2, is a melanogenic enzyme termed DOPAchrome tautomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosinase-Related Protein 2 (TRP-2): Significance and symbolism [wisdomlib.org]
- 4. Identification of TRP-2 as a Human Tumor Antigen Recognized by Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. rupress.org [rupress.org]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. pnas.org [pnas.org]
- 12. Identification of a shared HLA-A*0201-restricted T-cell epitope from the melanoma antigen tyrosinase-related protein 2 (TRP2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Melanoma Progression Despite Infiltration by in vivo-Primed TRP-2-Specific T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 16. sinobiological.com [sinobiological.com]
- 17. Predictions versus high-throughput experiments in T-cell epitope discovery: competition or synergy? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Activation Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. Alphavirus Replicon Particles Expressing TRP-2 Provide Potent Therapeutic Effect on Melanoma through Activation of Humoral and Cellular Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 22. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. pnas.org [pnas.org]
This guide provides an in-depth exploration of the foundational research and methodologies centered on the identification and validation of T-cell epitopes from Tyrosinase-Related Protein 2 (TRP-2). It is designed for researchers, immunologists, and drug development professionals engaged in the discovery and application of novel cancer immunotherapies, particularly for melanoma.
Section 1: The Rationale for Targeting TRP-2 in Melanoma
Tyrosinase-Related Protein 2 (TRP-2), also known as Dopachrome Tautomerase (DCT), is a pivotal enzyme in the melanin biosynthesis pathway.[1][2] It catalyzes the conversion of dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a key step in the production of eumelanin.[3] Beyond its enzymatic function, TRP-2 plays roles in protecting melanocytic cells from oxidative stress and UVR-induced damage.[4]
From an immunological perspective, TRP-2 is classified as a melanocyte differentiation antigen. Its expression is highly restricted to normal melanocytes and, crucially, is maintained in the vast majority of melanomas.[5][6] This expression profile—present on tumor cells but largely absent from other normal tissues except for the retina—makes TRP-2 an attractive and specific target for immunotherapy. The goal is to direct the patient's immune system, specifically cytotoxic T lymphocytes (CTLs), to recognize and eliminate TRP-2-expressing melanoma cells. This recognition is mediated by T-cell receptors (TCRs) binding to short peptide fragments of TRP-2, known as epitopes, presented by Major Histocompatibility Complex (MHC) molecules on the tumor cell surface.
Section 2: The Immunological Processing of TRP-2
For TRP-2 to be recognized by T-cells, it must first be processed and its epitopes presented by MHC molecules. This occurs via two primary pathways, which dictate whether the response will be mediated by CD8+ cytotoxic T-cells or CD4+ helper T-cells.
-
MHC Class I Pathway (for CD8+ T-cell Activation): Endogenous proteins within the tumor cell, such as TRP-2, are degraded by the proteasome in the cytoplasm. The resulting peptide fragments are transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[7] In the ER, high-affinity peptides (typically 8-10 amino acids long) are loaded onto newly synthesized MHC class I molecules. These stable peptide-MHC-I complexes are then trafficked to the cell surface for surveillance by CD8+ T-cells.[8][9][10]
-
MHC Class II Pathway (for CD4+ T-cell Activation): Exogenous antigens are taken up by professional antigen-presenting cells (APCs) like dendritic cells into endosomal compartments. Within these vesicles, the proteins are proteolytically cleaved. MHC class II molecules from the ER are also transported to these compartments, where they exchange a placeholder peptide (CLIP) for a high-affinity antigenic peptide (typically 13-25 amino acids long). The resulting peptide-MHC-II complex is then presented on the APC surface to activate CD4+ T-cells.[8][9][11]
Part 3.1: In Silico Epitope Prediction
The foundational step is to computationally screen the full-length amino acid sequence of TRP-2 for peptides likely to bind specific human leukocyte antigen (HLA) alleles, the human version of MHC. [12][13][14] Causality: MHC-peptide binding is the most selective step in T-cell epitope presentation. [12]By pre-screening for high-affinity binders, we dramatically reduce the number of peptides that need to be synthesized and tested, saving significant time and resources. Algorithms like NetMHCpan or those available through the Immune Epitope Database and Analysis Resource (IEDB) are invaluable. [15] Example Data: Predicted HLA-A*02:01 Binding Peptides from TRP-2
| Peptide Sequence | Position | Predicted Affinity (nM) |
| VMGTLVALV | 476-484 | 25.4 |
| SLDDYNHLV | 288-296 | 45.1 |
| SVYDFFVWL | 180-188 | 89.7 |
| TLDSQVMSL | 360-368 | 150.2 |
Note: These are illustrative values. Actual prediction scores vary between algorithms.
Part 3.2: Experimental Validation Protocols
Protocol 1: MHC Class I Binding and Stabilization Assay using T2 Cells
Principle: T2 cells are deficient in TAP, meaning they cannot transport endogenous peptides into the ER. [16]Consequently, their surface HLA-A02:01 molecules are unstable and are rapidly internalized unless stabilized by an externally supplied peptide that can bind effectively. This assay quantifies the ability of a candidate peptide to stabilize surface HLA-A02:01 expression, which is measured by flow cytometry.
Step-by-Step Methodology:
-
Cell Preparation: Culture T2 cells (ATCC® CRL-1992™) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.
-
Peptide Incubation: Resuspend T2 cells at 1x10^6 cells/mL in serum-free RPMI. Add candidate peptides to individual tubes at a final concentration of 100 µM. Include a known high-affinity HLA-A*02:01 binding peptide as a positive control and a no-peptide or irrelevant peptide tube as a negative control.
-
Incubation: Incubate the cells with peptides overnight (16-18 hours) at 37°C in a 5% CO2 incubator. Some protocols use a lower temperature (e.g., 26°C) to further promote the loading of empty MHC molecules.
-
Staining: Wash the cells twice with cold PBS containing 2% FBS (FACS buffer). Stain with a FITC- or PE-conjugated anti-HLA-A2 antibody (e.g., clone BB7.2) for 30 minutes at 4°C in the dark.
-
Flow Cytometry: Wash the cells twice with FACS buffer and resuspend in 300 µL of FACS buffer. Acquire data on a flow cytometer.
-
Analysis: Gate on the live cell population. The binding affinity is proportional to the increase in the Mean Fluorescence Intensity (MFI) compared to the negative control.
Protocol 2: IFN-γ Enzyme-Linked Immunospot (ELISpot) Assay
Principle: The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. [17][18]For epitope validation, it measures the number of T-cells that secrete Interferon-gamma (IFN-γ) upon stimulation with the specific TRP-2 peptide. [19][20][21] Step-by-Step Methodology:
-
Plate Coating: Pre-wet a 96-well PVDF membrane ELISpot plate with 35% ethanol for 30 seconds, then wash 5 times with sterile PBS. Coat the wells with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate to remove excess capture antibody. Block the wells with RPMI medium containing 10% FBS for at least 2 hours at 37°C to prevent non-specific binding.
-
Cell Plating: Prepare a suspension of Peripheral Blood Mononuclear Cells (PBMCs) or an established T-cell line. Add 2-3x10^5 PBMCs per well.
-
Stimulation: Add the TRP-2 candidate peptides to the appropriate wells at a final concentration of 1-10 µg/mL.
-
Negative Control: Cells with no peptide.
-
Positive Control: Cells stimulated with a mitogen like Phytohemagglutinin (PHA) or a pool of known immunodominant peptides (e.g., CEF peptide pool). [22]5. Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection: Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST) to remove the cells. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzymatic Reaction: Wash the plate again. Add streptavidin conjugated to an enzyme (e.g., Alkaline Phosphatase or Horseradish Peroxidase) and incubate for 1 hour.
-
Development: Wash the plate thoroughly. Add the appropriate substrate (e.g., BCIP/NBT). Spots will form where IFN-γ was secreted. Stop the reaction by washing with distilled water once spots are clearly visible.
-
Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. A positive response is typically defined as a spot count significantly higher than the negative control well.
Protocol 3: Confirmation of Natural Processing via Cytotoxicity Assay
Principle: The ultimate validation is to demonstrate that T-cells specific for a candidate peptide can recognize and kill tumor cells that endogenously express TRP-2 and the appropriate HLA molecule. This confirms that the epitope is naturally processed and presented by the tumor.
Step-by-Step Methodology:
-
Effector Cell Preparation: Use a T-cell line or clone generated by in vitro stimulation with the validated TRP-2 peptide.
-
Target Cell Preparation:
-
Tumor Target: Use a melanoma cell line that is TRP-2 positive and expresses the correct HLA allele (e.g., HLA-A*02:01+).
-
Control Target: Use a cell line that is HLA-matched but TRP-2 negative, or one that is TRP-2 positive but HLA-mismatched.
-
-
Labeling: Label the target cells with a marker that can be detected upon cell lysis, such as 51-Chromium (51Cr) or a fluorescent dye.
-
Co-culture: Mix the effector T-cells and labeled target cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1) in a 96-well U-bottom plate.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Quantification of Lysis:
-
Spontaneous Release: Target cells incubated with medium alone.
-
Maximum Release: Target cells incubated with a detergent (e.g., Triton X-100).
-
Experimental Release: Target cells incubated with effector cells.
-
-
Measurement: Centrifuge the plate and collect the supernatant. Measure the amount of released label (e.g., radioactivity in a gamma counter for 51Cr).
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) A high percentage of specific lysis against the TRP-2+/HLA+ tumor target, but not the control targets, confirms the natural processing and presentation of the epitope. [23][24]
Section 4: Catalog of Validated TRP-2 Epitopes
Through the application of these methodologies, researchers have identified several key TRP-2 epitopes. These serve as critical tools for preclinical modeling and as candidates for clinical vaccine development.
| Epitope Sequence | Amino Acid Position | HLA Restriction | Organism | Key Finding / Significance |
| SVYDFFVWL | 180-188 | H2-Kb | Murine | An immunodominant epitope in C57BL/6 mice; widely used in preclinical melanoma models. [25][26] |
| LLPGGRPYR | 197-205 | HLA-A31 | Human | Identified from tumor-infiltrating lymphocytes (TILs) that mediated tumor regression. [5][27] |
| SLDDYNHLV | 288-296 | HLA-A02:01 | Human | A naturally processed epitope capable of inducing CTLs that recognize TRP-2+ melanoma cells. [16] |
| TLDSQVMSL | 360-368 | HLA-A02:01 | Human | Identified as a naturally processed epitope via a reverse immunology approach. [28] |
| VMGTLVALV | 476-484 | HLA-A02:01 | Human | A concealed epitope; its presentation can be enhanced by proteasome inhibitors. [28] |
| TRP-2-INT2 | (Intron 2) | HLA-A68:011 | Human | An epitope generated from a retained intron, making it tumor-specific and not expressed in normal melanocytes. [29] |
Section 5: Clinical Translation and Future Perspectives
The foundational research into TRP-2 epitopes has directly paved the way for their inclusion in various cancer immunotherapy strategies.
-
Cancer Vaccines: TRP-2 epitopes are prime candidates for peptide-based or DNA-based vaccines. [30][31][32][33]The goal is to elicit or expand a population of TRP-2-specific T-cells in patients to control tumor growth. Clinical trials have evaluated vaccines incorporating TRP-2 epitopes, sometimes in combination with other melanoma antigens like gp100. [30]These trials are critical for assessing safety and immunogenicity. [34][35]* Adoptive Cell Therapy (ACT): T-cells can be genetically engineered to express a TCR that specifically recognizes a TRP-2 epitope, such as the murine TRP-2(180-188) epitope. [36][37][38]These engineered T-cells can then be expanded ex vivo and infused back into the patient to directly target the tumor.
Challenges and Innovations: A primary challenge in targeting TRP-2 is that it is a "self" antigen, and T-cells with high avidity for it may be deleted through central tolerance. To overcome this, strategies include:
-
Adjuvants: Formulating vaccines with potent adjuvants to break tolerance. [31]* Altered Peptide Ligands (APLs): Modifying the peptide sequence to enhance its binding to MHC or its recognition by T-cells, thereby creating a more potent immune response. [39]* Checkpoint Inhibition: Combining TRP-2 targeted vaccines with checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) to unleash the full potential of the vaccine-induced T-cells.
The continued discovery and characterization of TRP-2 epitopes, especially those that may be subdominant or derived from unconventional sources like retained introns, will remain a vital area of research. These efforts will undoubtedly fuel the development of next-generation immunotherapies with greater specificity and efficacy for patients with melanoma.
References
-
Wang, R. F., Parkhurst, M. R., Kawakami, Y., & Rosenberg, S. A. (1996). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. The Journal of experimental medicine. Available at: [Link]
-
Bloom, M. B., Perry-Lalley, D., Robbins, P. F., Li, Y., el-Gamil, M., Rosenberg, S. A., & Yang, J. C. (1997). Identification of tyrosinase-related protein 2 as a tumor rejection antigen for the B16 melanoma. The Journal of experimental medicine. Available at: [Link]
-
Bloom, M. B., et al. (1997). Identification of tyrosinase-related protein 2 as a tumor rejection antigen for the B16 melanoma. The Journal of Experimental Medicine. Available at: [Link]
-
Celis, E., et al. (2000). Naturally processed and concealed HLA-A2.1-restricted epitopes from tumor-associated antigen tyrosinase-related protein-2. International Journal of Cancer. Available at: [Link]
-
Guyonneau, L., et al. (2004). Dopachrome tautomerase - an old protein with new functions. Pigment Cell Research. Available at: [Link]
-
Guyonneau, L., et al. (2004). Melanocytes and Pigmentation Are Affected in Dopachrome Tautomerase Knockout Mice. Molecular and Cellular Biology. Available at: [Link]
-
Kamaraj, B., et al. (2014). DCT protects human melanocytic cells from UVR and ROS damage and increases cell viability. Experimental Dermatology. Available at: [Link]
-
Ko, H. M., et al. (2017). Generation of Tumor Antigen-Specific Cytotoxic T Lymphocytes from Pluripotent Stem Cells. Methods in Molecular Biology. Available at: [Link]
-
Bauer, J., et al. (2006). Protein Expression Analysis of Melanocyte Differentiation Antigen TRP-2 (Tyrosinase-Related Protein-2). The journal of histochemistry and cytochemistry : official journal of the Histochemistry Society. Available at: [Link]
-
Rusu, M., et al. (2014). Cross-talk between Dopachrome Tautomerase and Caveolin-1 Is Melanoma Cell Phenotype-specific and Potentially Involved in Tumor Progression. Journal of Biological Chemistry. Available at: [Link]
-
Filimon, A., et al. (2016). Value of Dopachrome Tautomerase Detection in the Assessment of Melanocytic Tumors. The American Journal of Pathology. Available at: [Link]
-
Lupetti, R., et al. (1998). Translation of a retained intron in tyrosinase-related protein (TRP) 2 mRNA generates a new cytotoxic T lymphocyte (CTL)-defined and shared human melanoma antigen not expressed in normal cells of the melanocytic lineage. The Journal of experimental medicine. Available at: [Link]
-
Overwijk, W. W., et al. (2003). Melanoma Progression Despite Infiltration by in vivo-Primed TRP-2-Specific T Cells. Journal of immunology. Available at: [Link]
-
Arlehamn, C. S. L., et al. (2019). A Review on T Cell Epitopes Identified Using Prediction and Cell-Mediated Immune Models for Mycobacterium tuberculosis and Bordetella pertussis. ResearchGate. Available at: [Link]
-
McMurtrey, C., et al. (2007). An approach to the identification of T cell epitopes in the genomic era: application to Francisella tularensis. Current molecular medicine. Available at: [Link]
-
Zocca, M. B., et al. (2000). Identification of a new HLA-A(*)0201-restricted T-cell epitope from the tyrosinase-related protein 2 (TRP2) melanoma antigen. International journal of cancer. Available at: [Link]
-
Bar-Haim, E., et al. (2023). Identification of T-Cell Epitopes Using a Combined In-Silico and Experimental Approach in a Mouse Model for SARS-CoV-2. International Journal of Molecular Sciences. Available at: [Link]
-
Wang, R. F., et al. (1996). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. The Journal of experimental medicine. Available at: [Link]
-
PEPperPRINT. (n.d.). High-throughput Identification of Immunogenic B- and T-cell Epitopes Meets Deep Immune Cell Phenotyping. PEPperPRINT. Available at: [Link]
-
Sanchez-Trincado, J. L., et al. (2017). Fundamentals and Methods for T- and B-Cell Epitope Prediction. Journal of Immunology Research. Available at: [Link]
-
Loir, A., et al. (2016). Targeting gp100 and TRP-2 with a DNA vaccine: Incorporating T cell epitopes with a human IgG1 antibody induces potent T cell responses that are associated with favourable clinical outcome in a phase I/II trial. Oncoimmunology. Available at: [Link]
-
Zhang, R., et al. (2012). Trp2 peptide vaccine adjuvanted with (R)-DOTAP inhibits tumor growth in an advanced melanoma model. Molecular pharmaceutics. Available at: [Link]
-
Liu, Y., et al. (2008). An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180-188) enhanced immunogenicity. Cancer immunology, immunotherapy : CII. Available at: [Link]
-
Terabe, M., & Berzofsky, J. A. (2014). Assessment of Antigen-Specific Cellular Immunogenicity Using Intracellular Cytokine Staining, ELISpot, and Culture Supernatants. Methods in molecular biology. Available at: [Link]
-
Wang, R. F., et al. (1996). Identification of TRP-2 as a Human Tumor Antigen Recognized by Cytotoxic T Lymphocytes. The Journal of Experimental Medicine. Available at: [Link]
-
Li, Y., et al. (2020). Identification of HLA-A2-Restricted Mutant Epitopes from Neoantigens of Esophageal Squamous Cell Carcinoma. Cancers. Available at: [Link]
-
Liu, Y., et al. (2018). The enhanced antitumor-specific immune response with mannose- and CpG-ODN-coated liposomes delivering TRP2 peptide. International Journal of Nanomedicine. Available at: [Link]
-
Whilding, L. M., et al. (2019). Tumor-Resident Dendritic Cells and Macrophages Modulate the Accumulation of TCR-Engineered T Cells in Melanoma. ResearchGate. Available at: [Link]
-
Wieczorek, M., et al. (2017). Major Histocompatibility Complex (MHC) Class I and MHC Class II Proteins: Conformational Plasticity in Antigen Presentation. Frontiers in immunology. Available at: [Link]
-
Linder, A., et al. (2015). Identification of HLA-A2 restricted T-cell epitopes within the conserved region of the immunoglobulin G heavy-chain in patients with multiple myeloma. Oncoimmunology. Available at: [Link]
-
Bryant, P., & Ploegh, H. (2004). Present Yourself! By MHC Class I and MHC Class II Molecules. The Journal of Immunology. Available at: [Link]
-
MIT News. (2024). Hitchhiking cancer vaccine makes progress in the clinic. MIT News. Available at: [Link]
-
Lu, Y., et al. (2021). Identification of HLA-A2 restricted CD8 + T cell epitopes in SARS-CoV-2 structural proteins. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Gelin, C., et al. (2014). Presentation of phagocytosed antigens by MHC class I and II. Frontiers in immunology. Available at: [Link]
-
Ansori, A. N. M., et al. (2022). Predicting epitopes for vaccine development using bioinformatics tools. Infection, Genetics and Evolution. Available at: [Link]
-
Immunopaedia. (n.d.). MHC & Antigen Presentation. Immunopaedia. Available at: [Link]
-
Nield, D. (2025). New Vaccine For Two Deadly Cancers Shows Promise in Clinical Trial. ScienceAlert. Available at: [Link]
-
Miao, L., et al. (2022). Clinical advances and ongoing trials of mRNA vaccines for cancer treatment. The Lancet. Oncology. Available at: [Link]
-
Knight, A. M. (2004). Reconstruction of a pathway of antigen processing and class II MHC peptide capture. Immunology. Available at: [Link]
-
Schirle, M., et al. (2001). The use of bioinformatics for identifying class II-restricted T-cell epitopes. Current opinion in immunology. Available at: [Link]
Sources
- 1. [PDF] Dopachrome tautomerase - an old protein with new functions. | Semantic Scholar [semanticscholar.org]
- 2. Melanocytes and Pigmentation Are Affected in Dopachrome Tautomerase Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-talk between Dopachrome Tautomerase and Caveolin-1 Is Melanoma Cell Phenotype-specific and Potentially Involved in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DCT protects human melanocytic cells from UVR and ROS damage and increases cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of TRP-2 as a Human Tumor Antigen Recognized by Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Expression Analysis of Melanocyte Differentiation Antigen TRP-2 (Tyrosinase-Related Protein-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Presentation of phagocytosed antigens by MHC class I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Major Histocompatibility Complex (MHC) Class I and MHC Class II Proteins: Conformational Plasticity in Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Present Yourself! By MHC Class I and MHC Class II Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MHC & Antigen Presentation | Immunopaedia [immunopaedia.org.za]
- 11. Reconstruction of a pathway of antigen processing and class II MHC peptide capture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fundamentals and Methods for T- and B-Cell Epitope Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Predicting epitopes for vaccine development using bioinformatics tools - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The use of bioinformatics for identifying class II-restricted T-cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Identification of a new HLA-A(*)0201-restricted T-cell epitope from the tyrosinase-related protein 2 (TRP2) melanoma antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ELISpot Assay: Functional Cellular Immunology [sigmaaldrich.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. Identification of T-Cell Epitopes Using a Combined In-Silico and Experimental Approach in a Mouse Model for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pepperprint.com [pepperprint.com]
- 22. mabtech.com [mabtech.com]
- 23. Identification of HLA-A2-Restricted Mutant Epitopes from Neoantigens of Esophageal Squamous Cell Carcinoma | MDPI [mdpi.com]
- 24. Identification of HLA-A2 restricted T-cell epitopes within the conserved region of the immunoglobulin G heavy-chain in patients with multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Identification of tyrosinase-related protein 2 as a tumor rejection antigen for the B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Naturally processed and concealed HLA-A2.1-restricted epitopes from tumor-associated antigen tyrosinase-related protein-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Translation of a retained intron in tyrosinase-related protein (TRP) 2 mRNA generates a new cytotoxic T lymphocyte (CTL)-defined and shared human melanoma antigen not expressed in normal cells of the melanocytic lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Targeting gp100 and TRP-2 with a DNA vaccine: Incorporating T cell epitopes with a human IgG1 antibody induces potent T cell responses that are associated with favourable clinical outcome in a phase I/II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Trp2 peptide vaccine adjuvanted with (R)-DOTAP inhibits tumor growth in an advanced melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 32. [PDF] The enhanced antitumor-specific immune response with mannose- and CpG-ODN-coated liposomes delivering TRP2 peptide | Semantic Scholar [semanticscholar.org]
- 33. Hitchhiking cancer vaccine makes progress in the clinic | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 34. sciencealert.com [sciencealert.com]
- 35. Clinical advances and ongoing trials of mRNA vaccines for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Generation of Tumor Antigen-Specific Cytotoxic T Lymphocytes from Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Melanoma Progression Despite Infiltration by in vivo-Primed TRP-2-Specific T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180-188) enhanced immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Antigen-Specific T Cell Responses to Melanoma Antigen TRP-2 (181-188) using the ELISpot Assay
Application Notes and Protocols
Introduction
Tyrosinase-Related Protein 2 (TRP-2), also known as dopachrome tautomerase, is a key enzyme in the melanin biosynthesis pathway.[1] It is highly expressed in normal melanocytes and is also found on melanoma cells, making it a critical tumor-associated antigen (TAA).[1][2] The immune system, particularly cytotoxic T lymphocytes (CTLs), can recognize and target cells expressing TRP-2, positioning it as a significant target for melanoma immunotherapy and vaccine development.[2][3]
Within the TRP-2 protein, the peptide sequence spanning amino acids 181-188 (sequence: VYDFFVWL in mice, a similar epitope LLPGGRPYR has been identified for human HLA-A31) has been identified as a major immunodominant epitope recognized by CTLs.[4][5][6] Monitoring the T cell response to this specific peptide provides a direct measure of the anti-melanoma immune response.
The Enzyme-Linked Immunospot (ELISpot) assay is a powerful and highly sensitive immunological technique designed to quantify the frequency of cytokine-secreting cells at the single-cell level.[7][8] Its sensitivity makes it a gold standard for detecting rare antigen-specific T cell populations, far exceeding the capabilities of traditional ELISA.[9] This application note provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on how to utilize the TRP-2 (181-188) peptide in an Interferon-gamma (IFN-γ) ELISpot assay to precisely measure T cell-mediated immune responses.
Assay Principle
The ELISpot assay functions on the principle of a sandwich immunoassay, adapted to capture cytokines as they are secreted from individual cells.[7] The process immobilizes the secreted protein in the immediate vicinity of the cell that produced it, creating a distinct "spot" on a membrane for each active cell.
The core steps are:
-
Capture: A 96-well plate with a polyvinylidene difluoride (PVDF) membrane is coated with a high-affinity capture antibody specific for the cytokine of interest (e.g., IFN-γ).
-
Cell Stimulation: A single-cell suspension (such as Peripheral Blood Mononuclear Cells - PBMCs) is added to the wells along with the TRP-2 (181-188) peptide. T cells that recognize the peptide will become activated and begin secreting IFN-γ.
-
Analyte Capture: The secreted IFN-γ is immediately captured by the antibody coating the membrane directly beneath the secreting cell.[9]
-
Detection: After an incubation period, the cells are washed away. A second, biotin-conjugated antibody that recognizes a different epitope on the IFN-γ molecule is added.
-
Visualization: An enzyme, typically alkaline phosphatase (ALP) conjugated to streptavidin, is added, which binds to the biotinylated detection antibody. Finally, a precipitating substrate (e.g., BCIP/NBT) is added. The enzyme converts the soluble substrate into an insoluble colored precipitate.
-
Analysis: The result is a plate with visible, colored spots on the membrane. Each spot represents the footprint of a single IFN-γ-secreting T cell.[10] These spots are then counted, providing a quantitative measure of the antigen-specific T cell frequency.
Day 1: Plate Coating
-
Pre-wet Membrane: Add 15 µL of 35% ethanol to each well of the 96-well PVDF plate. Incubate for 1 minute at room temperature. [11]Causality: This step reduces the hydrophobicity of the membrane, ensuring even and complete coating by the aqueous antibody solution.
-
Wash: Gently empty the ethanol and wash each well 3 times with 150-200 µL of sterile PBS. Do not allow the membrane to dry out from this point forward. 3. Coat: Add 100 µL of the anti-IFN-γ capture antibody diluted to its optimal concentration (refer to manufacturer's datasheet) in sterile PBS to each well.
-
Incubate: Seal the plate and incubate overnight at 4°C.
Day 2: Cell Stimulation
-
Wash and Block: Decant the coating antibody solution. Wash the plate 3 times with 200 µL of sterile PBS. Block the plate by adding 200 µL of complete culture medium (e.g., RPMI-1640 + 10% FBS) to each well. Incubate for at least 2 hours at 37°C. Causality: Blocking prevents non-specific binding of proteins to the membrane, reducing background noise.
-
Prepare Stimuli: During the blocking incubation, prepare serial dilutions of the TRP-2 (181-188) peptide and your positive/negative controls at 2x the final desired concentration.
-
Prepare Cells: Thaw or harvest your cells. Ensure they are in a single-cell suspension and adjust the concentration to 2x the final desired cell density in complete culture medium.
-
Plate Assay: Decant the blocking medium from the plate. Add 50 µL of your 2x stimuli (TRP-2 peptide or controls) to the appropriate wells. Then, carefully add 50 µL of your 2x cell suspension to each well for a final volume of 100 µL. [12]Causality: Adding stimuli before cells prevents cells from being pushed to the edges of the well, ensuring a more even distribution. [12]5. Incubate: Carefully place the plate in a 37°C, 5% CO₂ humidified incubator for 18-24 hours. Do not stack plates or move them during incubation , as this can cause "snail trail" or poorly defined spots. [11][13]
Day 3: Detection and Development
-
Wash Away Cells: Decant the cell culture medium and wash the plate 5 times with 200 µL per well of PBS.
-
Add Detection Antibody: Add 100 µL of the biotinylated anti-IFN-γ detection antibody, diluted to its optimal concentration in a PBS-based buffer (e.g., PBS + 0.5% FCS). Incubate for 2 hours at room temperature. [7][14]3. Wash: Decant and wash the plate 5 times with 200 µL of PBS.
-
Add Enzyme Conjugate: Add 100 µL of Streptavidin-ALP, diluted according to the manufacturer's instructions. Incubate for 1 hour at room temperature. [14]5. Final Wash: Decant and wash the plate 5 times with 200 µL of PBS. Crucially, ensure the final washes do not contain any detergents like Tween-20 , as they can inhibit the enzyme. [12][15]6. Develop Spots: Add 100 µL of a filtered BCIP/NBT substrate solution to each well. Monitor the plate for the appearance of dark purple spots. This can take 5-20 minutes. Causality: The enzymatic reaction should be stopped when spots are distinct and dark, but before the background begins to color.
-
Stop Reaction: Stop the development by decanting the substrate and washing the plate thoroughly with deionized water.
-
Dry and Analyze: Turn the plate upside down on a paper towel and let it dry completely in the dark. Once dry, the spots can be counted.
Data Analysis and Interpretation
-
Spot Counting: Spots can be counted manually using a dissecting microscope or, more accurately and objectively, with an automated ELISpot reader system. [16]The software in these readers can gate spots based on size, shape, and intensity to exclude background noise. [17]2. Calculate SFU: The raw data is the number of spots per well. This is typically normalized and expressed as Spot Forming Units (SFU) per 10⁶ cells.
-
Formula:SFU per 10⁶ cells = (Mean spots in replicate wells / Number of cells per well) * 1,000,000
-
-
Background Subtraction: The mean SFU from the negative control wells should be subtracted from the SFU of the TRP-2 stimulated wells to determine the antigen-specific response. [18]4. Criteria for a Positive Response: A consensus on a universal positivity criterion is still debated, but a response is generally considered positive if it meets both empirical and statistical thresholds. [10][17] * Empirical Rule: The mean number of spots in the TRP-2 wells must be at least twice the mean of the negative control wells.
-
Threshold Rule: The background-subtracted spot count must be above a minimum threshold (e.g., >10 SFU per 10⁶ cells).
-
Statistical Significance: For robust analysis, a statistical test (e.g., a one-tailed Student's t-test) should be performed on the replicate wells, comparing the TRP-2 stimulated wells to the negative control wells. A p-value < 0.05 is typically considered significant. [17]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background | - Inadequate blocking or washing.- High cell viability issues or cell stress.- Contaminated reagents or medium.- High DMSO concentration. [12] | - Increase washing steps and ensure thorough blocking.<[13]br>- Use fresh, healthy cells with >95% viability.- Use sterile, fresh reagents. Heat-inactivate serum.<[13]br>- Ensure final DMSO concentration is <0.5%. [9] |
| No/Few Spots | - Low frequency of responding cells.- Inactive peptide or suboptimal concentration.- Poor cell viability.- Incorrect antibody pair or concentration. | - Increase the number of cells plated per well.<br>- Use a fresh peptide dilution and perform a concentration titration.- Confirm cell functionality with the positive (mitogen) control.<[19][15]br>- Ensure capture and detection antibodies are a validated pair. [19] |
| Fuzzy/Poorly Defined Spots | - Plate was moved during cell incubation.- Membrane was not pre-wetted properly.- Over-development of the plate. | - Ensure the incubator is stable and do not disturb the plates.<[13]br>- Ensure the 35% ethanol step is performed correctly.<[19][13]br>- Monitor spot development closely and stop the reaction when spots are sharp. |
| "Edge Effect" (Spots only on the edges) | - Pipetting error, adding cells before stimuli.- Uneven temperature/humidity in the incubator. | - Add stimuli to the well before adding the cell suspension.<[12]br>- Do not stack plates; ensure proper airflow in the incubator. [11] |
References
-
Creative Biolabs Antibody. (n.d.). ELISpot Troubleshooting. Retrieved from [Link]
-
Bio-Connect.nl. (2013). ELISpot assay principle | ELISpot kits from Mabtech. Retrieved from [Link]
-
Wang, R. F., et al. (1996). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. The Journal of experimental medicine, 184(6), 2207–2216. Retrieved from [Link]
-
PraxiLabs. (2022). ELISpot Assay | Principle, Procedure, Benefits, and More. Retrieved from [Link]
-
Institute for HIV Research. (n.d.). ELISpot Assay. Retrieved from [Link]
-
Wang, R. F., et al. (1996). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. PubMed. Retrieved from [Link]
-
Karulin, A. Y., et al. (2007). Image Analysis and Data Management of ELISPOT Assay Results. Methods in molecular biology (Clifton, N.J.), 387, 127–146. Retrieved from [Link]
-
Wykes, M. N., & Renia, L. (2017). ELISPOT Assay to Measure Peptide-specific IFN-γ Production. Bio-protocol, 7(11), e2302. Retrieved from [Link]
-
Moodie, Z., et al. (2017). A new statistical method for analyzing elispot data. Journal of Immunology and Clinical Research, 4(1). Retrieved from [Link]
-
Merck Millipore. (n.d.). Troubleshooting Your ELISpot Assay. Retrieved from [Link]
-
LabKey Software. (n.d.). Review ELISpot Data. Retrieved from [Link]
-
Byrne, K. T., et al. (2011). Melanoma Progression Despite Infiltration by in vivo-Primed TRP-2-Specific T Cells. Cancer research, 71(14), 4724–4732. Retrieved from [Link]
-
Lehmann, P. V., & Zhang, W. (2005). Statistical analysis of ELISPOT assays. Methods in molecular biology (Clifton, N.J.), 302, 259–274. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Statistical Analysis of ELISPOT Assays Protocol. Retrieved from [Link]
-
Boustani, J., et al. (2024). Enzyme-linked ImmunoSpot (ELISpot) assay to quantify peptide-specific IFN-γ production by splenocytes in a mouse tumor model after radiation therapy. Methods in cell biology, 189, 41–54. Retrieved from [Link]
-
Merck Millipore. (n.d.). Troubleshooting Your ELISpot Assay | Life Science Research. Retrieved from [Link]
-
Wang, R. F., et al. (1996). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. The Journal of experimental medicine. Retrieved from [Link]
-
U-CyTech. (n.d.). Overview cell stimuli in ELISPOT assays. Retrieved from [Link]
-
Lee, E., et al. (2025). Optimisation of the cultured ELISpot/Fluorospot technique for the selective investigation of SARS-CoV-2 reactive central memory T cells. Frontiers in Immunology. Retrieved from [Link]
-
Merck Millipore. (2017). ELISPOT Assay to Measure Peptide-specific IFN-γ Production. Retrieved from [Link]
-
Wykes, M. N., & Renia, L. (2017). ELISPOT Assay to Measure Peptide-specific IFN-γ Production. PubMed. Retrieved from [Link]
-
Adam, T. (2016). What is the best way to increase signaling in an ELISpot assay? ResearchGate. Retrieved from [Link]
-
De Rosa, S. C., et al. (2004). Optimizing Peptide Matrices For Identifying T Cell Antigens. Journal of immunological methods, 295(1-2), 55–69. Retrieved from [Link]
-
The Journal of Immunology. (2011). Cytomegalovirus-based cancer vaccines expressing TRP2 induce potent antitumor effect against melanoma in mice. Retrieved from [Link]
-
Bloom, M. B., et al. (1997). Identification of tyrosinase-related protein 2 as a tumor rejection antigen for the B16 melanoma. The Journal of experimental medicine, 185(3), 453–459. Retrieved from [Link]
-
Anaspec. (n.d.). TRP-2, Tyrosinase-related Protein 2 (181-188) - 1 mg. Retrieved from [Link]
-
Briefings in Bioinformatics. (2024). ACE configurator for ELISpot: optimizing combinatorial design of pooled ELISpot assays with an epitope similarity model. Retrieved from [Link]
Sources
- 1. Identification of TRP-2 as a Human Tumor Antigen Recognized by Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanoma Progression Despite Infiltration by in vivo-Primed TRP-2-Specific T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. TRP-2, Tyrosinase-related Protein 2 (181-188) - 1 mg [anaspec.com]
- 7. mabtech.com [mabtech.com]
- 8. ELISpot Assay | Principle, Procedure, Benefits, and More [praxilabs.com]
- 9. ELISpot assay principle | ELISpot kits from Mabtech [bio-connect.nl]
- 10. A new statistical method for analyzing elispot data - MedCrave online [medcraveonline.com]
- 11. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mabtech.com [mabtech.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. hiv-forschung.de [hiv-forschung.de]
- 15. merckmillipore.com [merckmillipore.com]
- 16. immunospot.com [immunospot.com]
- 17. Statistical analysis of ELISPOT assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Review ELISpot Data: /Documentation [labkey.org]
- 19. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for In Vitro T-Cell Expansion Using TRP-2 181-188 Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the in vitro expansion of T-cells specific to the melanoma-associated antigen, Tyrosinase-Related Protein 2 (TRP-2), using the 181-188 peptide epitope. The protocols outlined herein are designed for immunology researchers, scientists in cancer therapy, and professionals in drug development. This guide covers the scientific principles, step-by-step methodologies for T-cell expansion, and functional validation assays to ensure the generation of potent and specific cytotoxic T-lymphocytes (CTLs).
Introduction: The Significance of TRP-2 in Melanoma Immunotherapy
Tyrosinase-Related Protein 2 (TRP-2), an enzyme involved in melanin synthesis, is a well-characterized tumor-associated antigen expressed in most mammalian melanocytes and melanomas.[1] Its expression is largely restricted to melanoma, melanocytes, and the retina, making it an attractive target for cancer immunotherapy.[2][3] The immune system, specifically cytotoxic T-lymphocytes (CTLs), can recognize and eliminate tumor cells presenting TRP-2 derived peptides on their surface in the context of Major Histocompatibility Complex (MHC) class I molecules.[4][5]
The specific peptide sequence TRP-2 181-188 (VYDFFVWL) has been identified as a key epitope recognized by anti-B16 melanoma CTLs in the context of the murine MHC class I molecule H2-K^b^.[4][6] A closely related peptide, TRP-2 180-188 (SVYDFFVWL), is recognized by human CTLs in the context of HLA-A*0201.[1][7] The ability to expand T-cells that specifically target this epitope in vitro is crucial for both basic research into T-cell function and the development of adoptive T-cell therapies for melanoma.[8][9]
Principle of In Vitro T-Cell Expansion
The expansion of antigen-specific T-cells in vitro mimics the natural process of T-cell activation.[10] This process relies on three key signals delivered to the T-cell by an antigen-presenting cell (APC):
-
Signal 1 (Antigen Recognition): The T-cell receptor (TCR) on a CD8+ T-cell recognizes the TRP-2 181-188 peptide presented by an MHC class I molecule on the surface of an APC.[5][11]
-
Signal 2 (Co-stimulation): Co-stimulatory molecules on the APC (e.g., B7 family members) interact with receptors on the T-cell (e.g., CD28), providing a crucial second signal for full T-cell activation and survival.[5]
-
Signal 3 (Cytokine Support): Cytokines, such as Interleukin-2 (IL-2), promote the proliferation and differentiation of activated T-cells into effector cytotoxic T-lymphocytes.[8][12]
This guide will detail the use of peptide-pulsed dendritic cells (DCs) as APCs to provide these signals and drive the robust expansion of TRP-2 181-188-specific T-cells.
Experimental Workflow for TRP-2 Specific T-Cell Expansion
The overall workflow for generating and validating TRP-2 181-188-specific T-cells is depicted below.
Caption: A flowchart illustrating the major steps in the in vitro expansion and validation of TRP-2 181-188 specific T-cells.
Detailed Protocols
Generation and Peptide Pulsing of Dendritic Cells (DCs)
Mature, peptide-pulsed DCs are potent activators of naive T-cells. This protocol describes the generation of bone marrow-derived DCs (BMDCs) and their subsequent pulsing with the TRP-2 181-188 peptide.[13]
Materials:
-
Bone marrow cells from C57BL/6 mice (for H2-K^b^ restriction)
-
Complete RPMI-1640 medium (cRPMI): RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.
-
Recombinant murine GM-CSF and IL-4
-
TRP-2 181-188 peptide (VYDFFVWL), high purity (>95%)
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Day 0: BMDC Generation:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in cRPMI supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4 in non-tissue culture treated plates.[13]
-
-
Day 3: Media Refresh:
-
Gently swirl the plates and remove 75% of the media.
-
Add fresh cRPMI containing GM-CSF and IL-4.
-
-
Day 6: Harvest Immature DCs:
-
Gently collect the non-adherent and loosely adherent cells. These are immature DCs.
-
-
Day 7: DC Maturation and Peptide Pulsing:
-
Day 8: Harvest Mature, Peptide-Pulsed DCs:
-
Collect the mature, peptide-pulsed DCs.
-
Wash the cells three times with PBS to remove excess peptide.
-
The DCs are now ready for T-cell co-culture.
-
T-Cell Co-culture and Expansion
This protocol describes the co-culture of T-cells with peptide-pulsed DCs to initiate the expansion of antigen-specific T-cells.
Materials:
-
Splenocytes from C57BL/6 mice (as a source of T-cells)
-
Mature, TRP-2 181-188 peptide-pulsed DCs (from protocol 4.1)
-
cRPMI medium
-
Recombinant human IL-2
Protocol:
-
Day 8: T-Cell Isolation and Co-culture:
-
Day 10: IL-2 Addition:
-
Day 12 onwards: T-Cell Expansion and Maintenance:
-
Monitor the T-cell proliferation every 2-3 days.
-
Split the cultures as needed and add fresh cRPMI containing 20 U/mL IL-2 to maintain a cell density of 1-2 x 10^6 cells/mL.
-
The T-cells should be ready for functional analysis after 7-10 days of expansion.
-
Validation of TRP-2 Specific T-Cell Function
It is critical to validate the specificity and functionality of the expanded T-cell population. The following assays are recommended.
ELISpot Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method to quantify the frequency of antigen-specific, cytokine-secreting T-cells.[16][17][18]
Principle: T-cells are re-stimulated with the TRP-2 181-188 peptide. If a T-cell recognizes the peptide, it will secrete IFN-γ, which is captured by an antibody coated on the ELISpot plate. A second, enzyme-linked antibody is used to detect the captured cytokine, resulting in a spot for each IFN-γ-secreting cell.[19]
Brief Protocol:
-
Coat an ELISpot plate with an anti-IFN-γ capture antibody.
-
Add the expanded T-cells to the wells.
-
Stimulate the T-cells with TRP-2 181-188 peptide-pulsed target cells (e.g., T2 cells or splenocytes). Include negative controls (no peptide) and positive controls (e.g., PMA/Ionomycin).
-
Incubate for 18-24 hours.
-
Wash the plate and add a biotinylated anti-IFN-γ detection antibody.
-
Add streptavidin-alkaline phosphatase and a substrate to develop the spots.
-
Count the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS) for Flow Cytometry
ICS allows for the simultaneous identification of cell surface markers and intracellular cytokine production at the single-cell level.[20][21]
Principle: Expanded T-cells are re-stimulated with the TRP-2 181-188 peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A).[22] The cells are then stained for surface markers (e.g., CD8) and subsequently permeabilized and stained for intracellular IFN-γ. Flow cytometry is used to quantify the percentage of CD8+ T-cells that produce IFN-γ in response to the peptide.[23]
Brief Protocol:
-
Re-stimulate the expanded T-cells with TRP-2 181-188 peptide-pulsed target cells for 4-6 hours in the presence of Brefeldin A.
-
Stain the cells for surface markers (e.g., anti-CD8).
-
Fix and permeabilize the cells.
-
Stain for intracellular IFN-γ with a fluorescently labeled antibody.
-
Analyze the cells by flow cytometry.
Cytotoxicity Assay
The ultimate function of CTLs is to kill target cells presenting the specific peptide-MHC complex. The chromium-51 release assay is a classic method to measure cytotoxicity.[24][25][26]
Principle: Target cells (e.g., melanoma cells expressing H2-K^b^ or peptide-pulsed T2 cells) are labeled with radioactive chromium-51 (^51^Cr).[27] The labeled target cells are then co-cultured with the expanded TRP-2 specific T-cells. If the T-cells are cytotoxic, they will lyse the target cells, releasing ^51^Cr into the supernatant, which can be quantified.[28]
Brief Protocol:
-
Label target cells with ^51^Cr.
-
Co-culture the ^51^Cr-labeled target cells with the expanded T-cells at various effector-to-target (E:T) ratios.
-
Include controls for spontaneous release (target cells alone) and maximum release (target cells with detergent).
-
Incubate for 4 hours.
-
Harvest the supernatant and measure the radioactivity using a gamma counter.
-
Calculate the percentage of specific lysis.
Data Interpretation and Expected Outcomes
| Parameter | Assay | Expected Outcome |
| Frequency of Antigen-Specific T-cells | ELISpot | Significantly higher number of IFN-γ spots in wells stimulated with TRP-2 181-188 peptide compared to no-peptide controls. |
| T-cell Activation | Intracellular Cytokine Staining | A distinct population of CD8+ T-cells positive for intracellular IFN-γ upon stimulation with TRP-2 181-188 peptide. |
| Cytotoxic Function | Chromium Release Assay | Dose-dependent increase in specific lysis of target cells pulsed with TRP-2 181-188 peptide as the E:T ratio increases. |
Signaling Pathway of T-Cell Activation
The activation of a T-cell upon recognition of the TRP-2 181-188 peptide presented by an APC is a complex signaling cascade.
Caption: Simplified diagram of the two-signal model for T-cell activation, initiated by the recognition of the TRP-2 peptide.
Conclusion
The protocols detailed in this application note provide a robust framework for the in vitro expansion and functional characterization of T-cells specific for the melanoma antigen TRP-2 181-188. Adherence to these methodologies will enable researchers to generate high-quality, antigen-specific T-cell populations for use in basic immunology research and for the pre-clinical development of novel cancer immunotherapies.
References
-
In vitro assays for effector T cell functions and activity of immunomodulatory antibodies. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Wang, R. F., Parkhurst, M. R., Kawakami, Y., & Rosenberg, S. A. (1996). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. Journal of Experimental Medicine, 183(4), 1131–1140. Retrieved from [Link]
-
Chromium Release Assay: The Old School Way of Testing Cytotoxic T Cells. (2025, May 20). Bitesize Bio. Retrieved from [Link]
-
Wang, R. F., Parkhurst, M. R., Kawakami, Y., & Rosenberg, S. A. (1996). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. PubMed. Retrieved from [Link]
-
Hebeisen, M., et al. (2016). Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition. Bio-protocol, 6(16), e1894. Retrieved from [Link]
-
Intracellular Cytokine Staining: Number 1 | Flow Cytometry. (n.d.). Carver College of Medicine. Retrieved from [Link]
-
Intracellular Cytokine Staining Protocol. (n.d.). Anilocus. Retrieved from [Link]
-
In Vitro T Cell Assays. (n.d.). ICE Bioscience. Retrieved from [Link]
-
Choosing T-Cell Assays for Cancer Immunotherapy: A Guide to Selection. (n.d.). MarinBio. Retrieved from [Link]
-
Carvalho, L. H., Sano, G., & Hafalla, J. C. (2001). ELISPOT assay to measure antigen-specific murine CD8(+) T cell responses. Journal of immunological methods, 252(1-2), 207–218. Retrieved from [Link]
-
Intracellular Cytokine Staining Protocol. (1999, November 17). University of Pennsylvania. Retrieved from [Link]
-
Yin, Y., Mitson-Salazar, A., & Prussin, C. (2015). Detection of Intracellular Cytokines by Flow Cytometry. Current protocols in immunology, 110, 6.24.1–6.24.18. Retrieved from [Link]
-
T Cell Directed Cytotoxicity & T Cell Activation Assays. (n.d.). Rouken Bio. Retrieved from [Link]
-
A Rapid, High Throughput Multiplex Assay that Identifies T-cell Subsets and Measures T-Cell Activation and Cytokine Secretion. (n.d.). Intellicyt. Retrieved from [Link]
-
Is there good protocol for OVA peptide-pulsed dendritic cells in vitro? (2023, January 5). ResearchGate. Retrieved from [Link]
-
Cr51 Release Assay To Detect Cytotoxic Activity of CAR-T and CAR-NK cells. (n.d.). New Jersey Medical School. Retrieved from [Link]
-
T Cells and MHC Proteins. (n.d.). In Molecular Biology of the Cell (4th ed.). National Center for Biotechnology Information. Retrieved from [Link]
-
Lee, H. J., et al. (2014). Generation of multiple peptide cocktail-pulsed dendritic cells as a cancer vaccine. Methods in molecular biology, 1139, 13–24. Retrieved from [Link]
-
Expansion of Tumor-Infiltrating Lymphocytes from Melanoma Tumors. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Does anyone know a good protocol to generate OVA peptide-pulsed dendritic cells (DC) in vitro? (2014, February 12). ResearchGate. Retrieved from [Link]
-
Unique-Strengths of ELISPOT for T Cell Diagnostics Protocol. (n.d.). CTL. Retrieved from [Link]
-
Le-Roy, C. I., et al. (2014). Measuring Cytotoxicity by Bioluminescence Imaging Outperforms the Standard Chromium-51 Release Assay. PLOS ONE, 9(2), e89357. Retrieved from [Link]
-
de Vos van Steenwijk, P. J., et al. (2022). Generation of Tumor-Specific Cytotoxic T Cells From Blood via In Vitro Expansion Using Autologous Dendritic Cells Pulsed With Neoantigen-Coupled Microbeads. Frontiers in Immunology, 13, 843806. Retrieved from [Link]
-
Researchers develop T cell growth method that enhances cancer-fighting ability in melanoma model. (2025, January 31). News-Medical.Net. Retrieved from [Link]
-
Role of Trop-2 as an Actionable Biomarker in Solid Tumors. (2020, October 28). OncLive. Retrieved from [Link]
-
The Quantification of Antigen-Specific T Cells by IFN-γ ELISpot. (n.d.). PubMed. Retrieved from [Link]
-
ELISPOT assay to measure antigen-specific murine CD8(+) T cell responses. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Bloom, M. B., et al. (1997). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. The Journal of Experimental Medicine, 185(3), 453–459. Retrieved from [Link]
-
Terando, A. M., et al. (2011). Expansion of Melanoma-Specific T cells from Lymph Nodes of Stage III Patients: Implications for Adoptive Immunotherapy of Cancer. Journal of immunotherapy, 34(7), 595–604. Retrieved from [Link]
-
Peptide presentation and T-cell activation. (n.d.). ResearchGate. Retrieved from [Link]
-
Xu, Y., et al. (2020). Rapid Expansion of Highly Functional Antigen-Specific T cells from Melanoma Patients by Nanoscale Artificial Antigen Presenting Cells. Clinical Cancer Research, 26(23), 6347–6358. Retrieved from [Link]
-
Parkhurst, M. R., et al. (1998). Identification of a shared HLA-A*0201-restricted T-cell epitope from the melanoma antigen tyrosinase-related protein 2 (TRP2). Cancer research, 58(21), 4895–4901. Retrieved from [Link]
-
Schreurs, M. W., et al. (2000). Dendritic Cells Break Tolerance and Induce Protective Immunity against a Melanocyte Differentiation Antigen in an Autologous Melanoma Model. Cancer Research, 60(23), 6995–7001. Retrieved from [Link]
-
Binding of TRP2-derived peptides VYDFFVWL (position 181-188) and... (n.d.). ResearchGate. Retrieved from [Link]
-
Mullins, D. W., et al. (2003). Route of Immunization with Peptide-pulsed Dendritic Cells Controls the Distribution of Memory and Effector T Cells in Lymphoid Tissues and Determines the Pattern of Regional Tumor Control. The Journal of Experimental Medicine, 198(7), 1023–1034. Retrieved from [Link]
-
Xiang, R., et al. (2000). An autologous oral DNA vaccine protects against murine melanoma. Proceedings of the National Academy of Sciences, 97(10), 5492–5497. Retrieved from [Link]
-
The major histocompatibility complex and its functions. (n.d.). In Immunobiology: The Immune System in Health and Disease (5th ed.). National Center for Biotechnology Information. Retrieved from [Link]
-
The safety and anti-tumor effect of multiple peptides-pulsed dendritic cells combined with induced specific cytotoxic T lymphocytes for patients with solid tumors. (n.d.). Frontiers. Retrieved from [Link]
-
MHC 1 vs. MHC 2, T-Cell Activation, T-Cell Differentiation. (2024, November 9). YouTube. Retrieved from [Link]
-
T Cell Receptor Activation. (2024, May 31). YouTube. Retrieved from [Link]
-
The Role of the TROP2 Biomarker in Cancer. (2024, July 1). YouTube. Retrieved from [Link]
Sources
- 1. Identification of a shared HLA-A*0201-restricted T-cell epitope from the melanoma antigen tyrosinase-related protein 2 (TRP2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of TRP-2 as a Human Tumor Antigen Recognized by Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Expansion of Tumor-Infiltrating Lymphocytes from Melanoma Tumors | Springer Nature Experiments [experiments.springernature.com]
- 9. news-medical.net [news-medical.net]
- 10. youtube.com [youtube.com]
- 11. T Cells and MHC Proteins - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Expansion of Melanoma-Specific T cells from Lymph Nodes of Stage III Patients: Implications for Adoptive Immunotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Route of Immunization with Peptide-pulsed Dendritic Cells Controls the Distribution of Memory and Effector T Cells in Lymphoid Tissues and Determines the Pattern of Regional Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ELISPOT protocol | Abcam [abcam.com]
- 17. ELISPOT assay to measure antigen-specific murine CD8(+) T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Quantification of Antigen-Specific T Cells by IFN-γ ELISpot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 21. lerner.ccf.org [lerner.ccf.org]
- 22. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 23. med.virginia.edu [med.virginia.edu]
- 24. bitesizebio.com [bitesizebio.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. revvity.com [revvity.com]
- 27. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 28. Measuring Cytotoxicity by Bioluminescence Imaging Outperforms the Standard Chromium-51 Release Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Assessment of TRP-2 181-188 Specific T-Cell Responses
Introduction: Targeting TRP-2 in Melanoma Immunology
Tyrosinase-Related Protein 2 (TRP-2), also known as dopachrome tautomerase, is a critical enzyme in the melanin biosynthesis pathway.[1] Its expression is largely restricted to melanocytes and melanoma cells, making it a key tumor-associated antigen (TAA) for immunotherapy research.[1][2][3] A major focus of this research has been the identification of specific epitopes that can be recognized by cytotoxic T lymphocytes (CTLs). One of the most well-characterized of these is the TRP-2 181-188 epitope (sequence: VYDFFVWL for H-2Kb in mice), which has been identified as a major target for anti-melanoma CTLs.[4] Studies have shown that T cells specific for this epitope can mediate tumor rejection, establishing it as a critical target for cancer vaccines and adoptive T-cell therapies.[4][5]
Accurately quantifying the frequency and functional capacity of TRP-2 181-188 specific T cells is paramount for evaluating the efficacy of these immunotherapeutic strategies. This guide provides a comprehensive overview and detailed protocols for three gold-standard immunological assays: the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) followed by flow cytometry, and direct T-cell enumeration using peptide-MHC (pMHC) Multimers.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the rationale behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reproducible data.
Part 1: Foundational Protocol - Preparation of Effector Cells
Reliable T-cell assays begin with high-quality starting material. The following protocol for the isolation of Peripheral Blood Mononuclear Cells (PBMCs) is fundamental to all subsequent methods described.
Protocol 1.1: Isolation of Human PBMCs via Density Gradient Centrifugation
Principle: This method separates PBMCs (lymphocytes and monocytes) from granulocytes and red blood cells based on their differential density using a Ficoll-Paque™ medium.[6]
Materials:
-
Whole blood collected in heparin or EDTA anticoagulant tubes.
-
Ficoll-Paque™ or equivalent density gradient medium.
-
Phosphate-Buffered Saline (PBS).
-
50 mL conical tubes.
-
Serological pipettes.
-
Centrifuge with a swinging-bucket rotor.
Procedure:
-
Blood Dilution: Dilute the whole blood 1:1 with PBS at room temperature. For a 15 mL Ficoll gradient, you can use up to 35 mL of diluted blood.[7]
-
Layering: Carefully layer the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical tube. To avoid mixing, tilt the Ficoll tube and slowly dispense the blood along the side. A sharp interface should be visible.
-
Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.[7]
-
Harvesting: After centrifugation, four distinct layers will be visible. From top to bottom: plasma, a "buffy coat" layer containing the PBMCs, the Ficoll medium, and a pellet of red blood cells and granulocytes at the bottom.
-
Collection: Carefully aspirate the upper plasma layer. Using a clean pipette, gently collect the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Washing: Fill the new tube with PBS to wash the collected cells. Centrifuge at 300 x g for 10 minutes at room temperature.[7] Discard the supernatant.
-
Second Wash: Resuspend the cell pellet in PBS and repeat the wash step. This is crucial for removing residual platelets and Ficoll.
-
Cell Counting: Resuspend the final cell pellet in a known volume of complete cell culture medium (e.g., RPMI-1640 + 10% FBS). Perform a cell count using a hemocytometer or automated cell counter and assess viability with Trypan Blue. Viability should exceed 95%.
-
Final Preparation: Adjust the cell concentration as required for downstream assays. For cryopreservation, resuspend at 5-10 x 106 cells/mL in freezing medium (e.g., 90% FBS, 10% DMSO).
Expert Insight: The quality of PBMCs is critical. Avoid storing whole blood for extended periods before processing, as it can lead to granulocyte contamination and reduced T-cell function.[8] Using serum-free media for washing and cryopreservation can reduce variability introduced by serum lot differences.[8]
Part 2: Functional Assessment of TRP-2 Specific T-Cells
Functional assays measure the response of T cells upon encountering their specific antigen. The primary readouts are cytokine secretion and cytotoxic potential.
Method 1: IFN-γ Enzyme-Linked Immunospot (ELISpot) Assay
Principle: The ELISpot assay quantifies the frequency of cytokine-secreting cells at the single-cell level.[9] T cells are cultured on a surface coated with a capture antibody specific for a cytokine (typically IFN-γ). When a T cell is activated by the TRP-2 peptide, it secretes IFN-γ, which is captured by the antibody in the immediate vicinity. A second, enzyme-conjugated detection antibody is then used to visualize this "spot," where each spot represents a single, antigen-specific, cytokine-producing cell.[10][11]
Application Notes:
-
High Sensitivity: ELISpot is one of the most sensitive functional assays, capable of detecting responses at frequencies as low as 1 in 100,000 cells, making it ideal for studies where TRP-2 specific T cells are rare.[9][11]
-
Quantitative Readout: The assay provides a quantitative measure of responding cells, reported as Spot Forming Cells (SFCs) per million PBMCs.[11]
-
Limitations: Standard ELISpot provides information on only one cytokine at a time and does not identify the phenotype (e.g., CD4+ or CD8+) of the secreting cell.
Protocol 2.1: IFN-γ ELISpot for TRP-2 181-188 Response
Materials:
-
96-well PVDF membrane ELISpot plates.
-
Anti-human IFN-γ capture and biotinylated detection antibodies.
-
Streptavidin-Alkaline Phosphatase (or HRP).
-
BCIP/NBT (or other suitable) substrate.
-
TRP-2 181-188 peptide (e.g., 1 mg/mL stock in DMSO).
-
PBMCs isolated as per Protocol 1.1.
-
Positive Control: Phytohemagglutinin (PHA) or anti-CD3 antibody.
-
Negative Control: Vehicle (e.g., DMSO) or an irrelevant peptide.
Procedure:
-
Plate Coating: Pre-wet the ELISpot plate membrane with 15 µL of 35-70% ethanol for 1 minute, then wash 3 times with sterile PBS.[11] Coat the wells with anti-IFN-γ capture antibody diluted in PBS (concentration per manufacturer's instructions) and incubate overnight at 4°C.[12]
-
Blocking: The next day, wash the plate 3 times with PBS to remove unbound antibody. Block the membrane by adding 200 µL of complete cell culture medium to each well and incubate for at least 2 hours at 37°C.
-
Cell Plating: Decant the blocking solution. Prepare cell suspensions in complete medium. Add 100 µL of the cell suspension (typically 2.5 x 105 PBMCs) to each well.[13]
-
Antigen Stimulation: Add 50 µL of 3x concentrated TRP-2 peptide to achieve a final concentration of 1-10 µg/mL. For controls, add PHA (positive) or vehicle/irrelevant peptide (negative).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. Do not disturb the plates during this time to ensure discrete spot formation.[14]
-
Detection: Wash the plate to remove cells. Add biotinylated anti-IFN-γ detection antibody and incubate as per the manufacturer's protocol.
-
Enzyme & Substrate: Wash away the detection antibody. Add Streptavidin-AP and incubate. After a final wash, add the BCIP/NBT substrate and monitor for spot development (typically 5-30 minutes). Stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry completely. Count the spots using an automated ELISpot reader.
Data Presentation:
| Parameter | Recommended Value | Notes |
| Cell Number/Well | 200,000 - 300,000 PBMCs | Titrate for optimal spot density. |
| TRP-2 Peptide Conc. | 1 - 10 µg/mL | Must be optimized; high concentrations can be toxic. |
| Incubation Time | 18 - 24 hours | Standard for IFN-γ responses.[14] |
| Positive Control | PHA (5 µg/mL) | Should yield a "too numerous to count" result. |
| Negative Control | Irrelevant Peptide / DMSO | Should have minimal spots (<10 SFCs/106 cells). |
Visualization of Workflow:
Caption: IFN-γ ELISpot assay workflow.
Method 2: Intracellular Cytokine Staining (ICS) and Flow Cytometry
Principle: ICS is a powerful technique that allows for the simultaneous measurement of multiple cytokines produced by single cells, along with the identification of the cell's phenotype through surface marker staining.[15] Cells are stimulated with the TRP-2 peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A), which traps newly synthesized cytokines inside the cell. The cells are then stained for surface markers (like CD3, CD8, CD4), fixed to preserve their state, permeabilized to allow antibodies to enter, and finally stained for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).[16][17]
Application Notes:
-
Multiparametric Data: The key advantage of ICS is its ability to provide a detailed profile of the responding T-cell population. Researchers can determine if the TRP-2 specific response is mediated by CD8+ or CD4+ T cells and assess their polyfunctionality (ability to produce multiple cytokines), which is often correlated with protective immunity.
-
Gating is Critical: The main source of variability in ICS assays is the data analysis, specifically the gating strategy.[18][19] It is essential to use standardized gating protocols and appropriate controls, such as Fluorescence Minus One (FMO) controls, to accurately define positive populations.[20]
-
Lower Sensitivity than ELISpot: ICS is generally less sensitive than ELISpot for detecting very low-frequency responses.
Protocol 2.2: Multiparameter ICS for TRP-2 181-188 Response
Materials:
-
PBMCs and TRP-2 peptide as in ELISpot.
-
Protein Transport Inhibitor (e.g., Brefeldin A).
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD8, anti-CD4).
-
Live/Dead stain (e.g., Zombie NIR™, LIVE/DEAD™ Fixable Dyes).
-
Fixation/Permeabilization Buffer Kit.
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α).
-
FACS tubes or 96-well V-bottom plates.
-
Flow cytometer.
Procedure:
-
Cell Stimulation: In a 96-well plate, add 1-2 x 106 PBMCs per well.[15] Add the TRP-2 peptide (1-10 µg/mL), positive control (PMA/Ionomycin), and negative control. Incubate for 1-2 hours at 37°C.
-
Protein Transport Inhibition: Add Brefeldin A to each well (final concentration ~5-10 µg/mL). Incubate for an additional 4-6 hours at 37°C.[16][17]
-
Surface Staining: Harvest the cells and wash with FACS buffer (PBS + 2% FBS). Stain with a Live/Dead dye according to the manufacturer's protocol to exclude non-viable cells from the analysis.[21] Following the viability stain, add the cocktail of surface marker antibodies and incubate for 20-30 minutes at 4°C in the dark.[15]
-
Fixation and Permeabilization: Wash the cells to remove unbound surface antibodies. Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature. Wash with permeabilization buffer.
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in permeabilization buffer containing the cocktail of intracellular cytokine antibodies. Incubate for 30 minutes at room temperature in the dark.
-
Final Wash and Acquisition: Wash the cells twice with permeabilization buffer. Resuspend in FACS buffer and acquire data on a flow cytometer as soon as possible.
-
Data Analysis: Using flow cytometry analysis software, gate on singlets, live cells, lymphocytes, and then CD3+ T cells. From the T-cell gate, identify CD8+ and CD4+ populations and quantify the percentage of cells expressing IFN-γ, TNF-α, etc., within each subset.
Visualization of ICS Workflow & Gating Strategy:
Caption: Intracellular Cytokine Staining (ICS) workflow.
Caption: Hierarchical gating strategy for ICS data analysis.[20]
Part 3: Direct Enumeration of TRP-2 Specific T-Cells
This approach directly identifies T cells based on their T-cell receptor (TCR) specificity, independent of their functional state at the time of measurement.
Method 3: Peptide-MHC (pMHC) Multimer Staining
Principle: The bond between a single TCR and its corresponding pMHC complex is of low affinity and dissociates rapidly. To overcome this, soluble pMHC molecules are multimerized (e.g., linked to a streptavidin-fluorochrome backbone to create a "tetramer").[22] This multivalent reagent binds with high avidity to T cells expressing the specific TCR, allowing for stable staining and direct enumeration by flow cytometry.[23][24]
Application Notes:
-
True Frequency: pMHC multimers provide the most accurate enumeration of antigen-specific T cells, as the measurement is independent of the cells' ability to produce a specific cytokine upon ex vivo restimulation. This allows for the detection of anergic or exhausted T cells that might be missed in functional assays.[25]
-
Phenotyping: Like ICS, multimer staining can be combined with antibodies against other surface or intracellular markers to deeply phenotype the TRP-2 specific population (e.g., memory subsets, exhaustion markers like PD-1).
-
Technical Considerations: Staining with multimers, especially for self-antigens like TRP-2 where T-cell affinities may be low, requires careful optimization. Staining at 4°C is crucial to prevent TCR internalization.[5] Optimized protocols may include protein kinase inhibitors to further stabilize the TCR on the surface.[22]
Protocol 3.1: pMHC Multimer Staining for TRP-2 Specific CD8+ T-Cells
Materials:
-
PBMCs.
-
Fluorochrome-conjugated pMHC Multimer (e.g., HLA-A*02:01 or H-2Kb loaded with TRP-2 181-188 peptide).
-
Fluorochrome-conjugated antibodies (e.g., anti-CD8, anti-CD3).
-
Live/Dead stain.
-
FACS buffer and tubes.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Start with 1-2 x 106 fresh or properly thawed PBMCs. Wash with cold FACS buffer.
-
Viability Staining: Stain with a fixable Live/Dead dye as per Protocol 2.2, step 3. This is critical to eliminate dead cells which can non-specifically bind multimers.
-
Multimer Incubation: Incubate the cells with the pMHC multimer reagent at the manufacturer's recommended concentration. This is often performed for 30-60 minutes at 4°C or on ice.[5]
-
Surface Antibody Staining: Without washing, add the cocktail of surface marker antibodies (e.g., anti-CD3, anti-CD8) and incubate for an additional 20-30 minutes at 4°C.
-
Wash and Fix: Wash the cells twice with cold FACS buffer to remove unbound reagents. Resuspend the cells in a fixation buffer (e.g., 1% PFA in PBS) for preservation.
-
Acquisition: Acquire data on a flow cytometer. It is important to acquire a large number of events (e.g., >500,000) to accurately detect rare populations.
-
Data Analysis: Gate on live, singlet lymphocytes, then on CD3+CD8+ T cells. Within this population, identify the cells that are positive for the TRP-2 pMHC multimer.
Visualization of Multimer Staining Workflow:
Caption: Workflow for pMHC multimer staining.
Summary and Method Comparison
Choosing the right assay depends on the specific research question. The table below summarizes the key features of each method.
| Feature | IFN-γ ELISpot | Intracellular Cytokine Staining (ICS) | pMHC Multimer Staining |
| Primary Measurement | Frequency of IFN-γ secreting cells. | Frequency & phenotype of cells producing multiple cytokines. | Frequency & phenotype of antigen-specific T cells. |
| Principle | Antigen-driven cytokine capture. | Intracellular cytokine accumulation. | Direct TCR binding. |
| Functional Readout? | Yes (single cytokine secretion). | Yes (polyfunctionality). | No (detects cells regardless of function). |
| Sensitivity | Very High (10-5 - 10-6).[9] | High (10-4 - 10-5). | High (10-4 - 10-5). |
| Phenotyping | No (unless cells are sorted first). | Yes (extensive phenotyping possible). | Yes (extensive phenotyping possible). |
| Key Advantage | Highest sensitivity for functional cells. | Rich, multiparametric data on T-cell function and phenotype. | Provides true frequency of antigen-specific cells. |
| Primary Application | Screening for functional responses; vaccine trials. | Deep characterization of immune responses; polyfunctionality studies. | Accurate enumeration; tracking T-cell populations over time. |
By integrating these distinct yet complementary assays, researchers can build a comprehensive profile of the TRP-2 181-188 specific T-cell response, gaining critical insights into the mechanisms of anti-tumor immunity and accelerating the development of next-generation cancer immunotherapies.
References
- Wang, R. F., Parkhurst, M. R., Kawakami, Y., & Rosenberg, S. A. (1996). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. The Journal of experimental medicine, 184(6), 2207–2216.
- Maecker, H. T., Rinfret, A., D'Souza, S., Darden, J., Roig, E., FURY, W., ... & Maino, V. C. (2013). A harmonized approach to intracellular cytokine staining gating: Results from an international multiconsortia proficiency panel conducted by the Cancer Immunotherapy Consortium (CIC/CRI). Cytometry Part A, 83(8), 730-740.
- Maecker, H. T., Rinfret, A., D'Souza,S., Darden, J., Roig, E., FURY, W., ... & Maino, V. C. (2013). A harmonized approach to intracellular cytokine staining gating: Results from an international multiconsortia proficiency panel conducted by the Cancer Immunotherapy Consortium (CIC/CRI). PubMed, 23740772.
- Bloom, M. B., Perry-Lalley, D., Robbins, P. F., Li, Y., el-Gamil, M., Rosenberg, S. A., & Yang, J. C. (1997). Identification of tyrosinase-related protein 2 as a tumor rejection antigen for the B16 melanoma. The Journal of experimental medicine, 185(3), 453–459.
- Bowne, W. B., Srinivasan, R., Wolchok, J. D., Hawkins, W. G., Blachere, N. E., Dyall, R., ... & Houghton, A. N. (1999). Melanoma progression despite infiltration by in vivo-primed TRP-2-specific T cells. The Journal of Immunology, 163(10), 5718-5726.
- Thermo Fisher Scientific. (n.d.). Isolation of Untouched Human T cells from Peripheral blood Mononuclear Cells (PBMC). Thermo Fisher Scientific Protocol.
- ResearchGate. (n.d.). Figure S3: Flow Cytometry Gating Strategy for intracellular cytokine staining.
- Sadar, A. A., & Sayyid, M. (2025). Detection of Interferon gamma (IFNγ) by Enzyme-Linked Immunosorbent Spot (ELISpot) Assay.
- Wang, R. F., Parkhurst, M. R., Kawakami, Y., & Rosenberg, S. A. (1996). Identification of TRP-2 as a Human Tumor Antigen Recognized by Cytotoxic T Lymphocytes. The Journal of experimental medicine, 184(6), 2207–2216.
- Miltenyi Biotec. (n.d.). Human pan T cells | Activation and expansion | Protocol. Miltenyi Biotec.
- Mallone, R., Mannering, S. I., Brooks-Worrell, B. M., Cilio, C. M., Wong, F. S., & Schloot, N. C. (2011). Isolation and preservation of peripheral blood mononuclear cells for analysis of islet antigen-reactive T cell responses: position statement of the T-Cell Workshop Committee of the Immunology of Diabetes Society. Clinical & Experimental Immunology, 163(1), 33-49.
- Wang, R. F., Parkhurst, M. R., Kawakami, Y., & Rosenberg, S. A. (1996). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. The Journal of experimental medicine, 184(6), 2207–2216.
- U-Callmlabs. (2025). How to isolate PBMC cells - A detailed guide for beginners. U-Callmlabs.
- R&D Systems. (n.d.). CD4+ T Cell Isolation from PBMC or Splenocyte Preparations by Magnetic Selection. R&D Systems Protocol.
- CTL. (n.d.).
- Kar, S. K. (2012). ELISPOT Assay to Measure Peptide-specific IFN-γ Production. Bio-protocol, 2(14), e213.
- Creative Biolabs. (2025). IFN-gamma ELISpot Assay: A Detailed Protocol.
- Sigma-Aldrich. (n.d.). IFN-γ ELISpot Assays on MultiScreen® IP. Sigma-Aldrich Protocol.
- Semantic Scholar. (n.d.). Supplementary Information Supplementary Figure 1. Gating strategy for flow cytometry. Semantic Scholar.
- Bio-Rad. (n.d.).
- ResearchGate. (n.d.). Iso-Asp TRP-2-(181–188)-specific CD8 T cells are generated after immunization with iso-Asp TRP-2 peptide.
- Anilocus. (n.d.). Intracellular Cytokine Staining Protocol. Anilocus.
- Abcam. (2025). ELISPOT protocol. Abcam.
- BioLegend. (2018). Intracellular Flow Cytometry Staining Protocol V.2. BioLegend.
- Coligan, J. E., Bierer, B. E., Margulies, D. H., Shevach, E. M., & Strober, W. (Eds.). (2001). Detection of Intracellular Cytokines by Flow Cytometry. Current Protocols in Immunology.
- STEMCELL Technologies. (n.d.). How to Stimulate Antigen-Specific T Cells Using Peptide Pools. STEMCELL Technologies.
- Kim, Y. H., & Shin, S. U. (2013). MHC Multimer: A Molecular Toolbox for Immunologists. Immune network, 13(5), 187–193.
- Miltenyi Biotec. (n.d.). MHC Multimers | Advancing T Cell Therapy. Miltenyi Biotec.
- BioLegend. (2018). Intracellular Flow Cytometry Staining Protocol V.2.
- Dolton, G., Zervoudi, E., Rius, C., Wall, A., & Sewell, A. K. (2018). Optimized Peptide–MHC Multimer Protocols for Detection and Isolation of Autoimmune T-Cells. Frontiers in Immunology, 9, 1378.
- Assay Genie. (n.d.).
- Hadrup, S. R., & Schumacher, T. N. (2010). MHC-based detection of antigen-specific CD8+ T cell responses. Cytometry Part A, 77(10), 963-971.
- U-CyTech. (n.d.). T cell ELISPOT assay. U-CyTech.
Sources
- 1. Identification of TRP-2 as a Human Tumor Antigen Recognized by Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melanoma Progression Despite Infiltration by in vivo-Primed TRP-2-Specific T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ucallmlabs.com [ucallmlabs.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. Isolation and preservation of peripheral blood mononuclear cells for analysis of islet antigen-reactive T cell responses: position statement of the T-Cell Workshop Committee of the Immunology of Diabetes Society - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T cell ELISPOT assay | U-CyTech [ucytech.com]
- 10. Detection of Interferon gamma (IFNγ) by Enzyme-Linked Immunosorbent Spot (ELISpot) Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ELISPOT protocol | Abcam [abcam.com]
- 13. stemcell.com [stemcell.com]
- 14. mstechno.co.jp [mstechno.co.jp]
- 15. Intracellular Cytokine Staining Protocol [anilocus.com]
- 16. protocols.io [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. A Harmonized Approach to Intracellular Cytokine Staining Gating: Results from an International Multiconsortia Proficiency Panel Conducted by the Cancer Immunotherapy Consortium (CIC/CRI) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A harmonized approach to intracellular cytokine staining gating: Results from an international multiconsortia proficiency panel conducted by the Cancer Immunotherapy Consortium (CIC/CRI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. lerner.ccf.org [lerner.ccf.org]
- 22. Optimized Peptide–MHC Multimer Protocols for Detection and Isolation of Autoimmune T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MHC Multimer: A Molecular Toolbox for Immunologists - PMC [pmc.ncbi.nlm.nih.gov]
- 24. miltenyibiotec.com [miltenyibiotec.com]
- 25. assaygenie.com [assaygenie.com]
Application Notes & Protocols: A Comprehensive Guide to Generating TRP-2 181-188 Specific T-cell Clones
Introduction: Targeting Melanoma with Precision
Metastatic melanoma remains a significant clinical challenge, driving the development of novel immunotherapeutic strategies. A key approach involves harnessing the patient's own immune system to recognize and eliminate cancer cells. T-cells, particularly cytotoxic T lymphocytes (CTLs), are the primary effectors in this process. Their ability to kill tumor cells is dependent on the T-cell receptor (TCR) recognizing specific peptide antigens presented by Major Histocompatibility Complex (MHC) class I molecules on the tumor cell surface.
One of the most well-characterized tumor-associated antigens in melanoma is Tyrosinase-Related Protein 2 (TRP-2), an enzyme involved in melanin synthesis.[1][2][3] TRP-2 is an attractive target because it is highly expressed in melanoma cells and melanocytes but largely absent from other tissues.[2][3] Specifically, the TRP-2 peptide spanning amino acids 181-188 (sequence: VYDFFVWL) has been identified as a dominant, immunogenic epitope recognized by CTLs in the context of the mouse H-2Kb MHC allele.[4][5][6]
Generating clonal populations of T-cells specific for the TRP-2 181-188 epitope is a critical step for both fundamental research and the development of adoptive cell therapies.[7] These clones allow for in-depth functional studies, TCR characterization, and can serve as a potent, targeted therapeutic agent. This guide provides a detailed, field-proven protocol for the isolation, in vitro expansion, and clonal selection of TRP-2 181-188 specific T-cells.
Principle of the Method
The generation of antigen-specific T-cell clones is a multi-step process that mimics and amplifies a natural immune response under controlled in vitro conditions. The core principle is to selectively expand a rare population of T-cells from a mixed lymphocyte population using their cognate antigen and then isolate single cells to grow into clonal populations.
The workflow begins with the isolation of Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes, which contain a diverse repertoire of T-cells. These cells are then repeatedly stimulated with the synthetic TRP-2 181-188 peptide.[8][9][10] This peptide is taken up by antigen-presenting cells (APCs) within the culture (such as dendritic cells and B-cells), processed, and presented on MHC class I molecules. T-cells with TCRs that recognize this peptide-MHC complex become activated. The addition of exogenous cytokines, primarily Interleukin-2 (IL-2), provides the crucial signal for these activated T-cells to proliferate.[1][11][12] After several rounds of stimulation to enrich the culture with TRP-2 specific T-cells, single cells are isolated via limiting dilution and expanded in the presence of feeder cells and cytokines to generate monoclonal populations.[13][14][15] Each resulting clone is then rigorously validated for its specificity and anti-tumor function.
Overall Experimental Workflow
Caption: High-level workflow for generating TRP-2 specific T-cell clones.
Materials and Reagents
| Reagent | Specification | Recommended Supplier | Purpose |
| Cell Source | Splenocytes (C57BL/6 mice) or human PBMCs | N/A | Source of T-cells |
| TRP-2 181-188 Peptide | VYDFFVWL, >95% purity | Genscript, Anaspec | Antigenic stimulus |
| Complete T-cell Medium | RPMI-1640, 10% FBS, 1% Pen-Strep, 2mM L-Gln, 50µM 2-ME | Thermo Fisher, MilliporeSigma | Cell culture |
| Density Gradient Medium | Ficoll-Paque PLUS / Lymphoprep | Cytiva, STEMCELL | PBMC/Splenocyte isolation |
| Recombinant IL-2 | Human or Murine, Carrier-free | PeproTech, R&D Systems | T-cell proliferation factor |
| Recombinant IL-7 | Human or Murine, Carrier-free | PeproTech, R&D Systems | T-cell survival/homeostasis |
| Feeder Cells | Allogeneic PBMCs from healthy donors | N/A | Co-stimulation for expansion |
| Phytohemagglutinin (PHA) | Mitogen | Thermo Fisher, MilliporeSigma | Polyclonal T-cell activation |
| Gamma Irradiation | N/A | Local core facility | Inactivate feeder cells |
| Target Cells (T2) | HLA-A*02:01+, TAP-deficient | ATCC | Target for specificity assays |
| Target Cells (Melanoma) | B16-F10 (murine), HLA-matched human line | ATCC | Target for functional assays |
| IFN-γ ELISpot/ELISA Kit | Human or Murine | Mabtech, BD Biosciences | Cytokine release measurement |
| Cytotoxicity Assay Kit | 51Cr Release or Calcein-AM | PerkinElmer, Thermo Fisher | Measures T-cell killing ability |
Detailed Step-by-Step Protocol
Part A: Isolation of Mononuclear Cells
-
Source: Obtain splenocytes from C57BL/6 mice (immunized with a TRP-2 vaccine or naive) or peripheral blood from healthy human donors/melanoma patients.
-
Preparation: For splenocytes, create a single-cell suspension by mechanical dissociation. For blood, dilute 1:1 with sterile PBS.
-
Density Gradient Centrifugation: Carefully layer the cell suspension over Ficoll-Paque in a conical tube. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Harvest: Aspirate the upper layer (plasma/platelets) and carefully collect the distinct band of mononuclear cells at the plasma-Ficoll interface.
-
Wash: Transfer the cells to a new tube and wash twice with a large volume of PBS or RPMI-1640 to remove residual Ficoll and platelets. Centrifuge at 300 x g for 10 minutes for each wash.
-
Cell Count: Resuspend the cell pellet in complete T-cell medium and perform a cell count using a hemocytometer or automated cell counter. Assess viability with Trypan Blue.
Part B: In Vitro Stimulation and Expansion
This phase aims to increase the frequency of rare TRP-2 specific T-cells.
-
Initial Stimulation: Plate 2-5 x 10^6 PBMCs/splenocytes per well in a 24-well plate in 2 mL of complete T-cell medium.
-
Add Peptide: Add TRP-2 181-188 peptide to a final concentration of 1-10 µg/mL. The rationale for this concentration is to ensure sufficient peptide loading onto APCs without inducing toxicity.[9]
-
Add Cytokines: After 24 hours, add recombinant IL-2 to a final concentration of 20-50 U/mL.
-
Incubation: Culture the cells for 7-10 days at 37°C, 5% CO2. Monitor the cultures for cell proliferation (cell clustering and media color change to yellow). Add fresh medium with IL-2 as needed.
-
Re-stimulation: After 7-10 days, restimulate the T-cell cultures to drive further expansion.
-
Prepare feeder cells: Use allogeneic PBMCs, irradiate them (e.g., 30 Gy) to render them proliferation-incompetent.
-
Pulse feeder cells: Incubate the irradiated feeder cells with 10 µg/mL of TRP-2 peptide for 1-2 hours.
-
Co-culture: Mix the expanding T-cells with the peptide-pulsed feeder cells at a ratio of approximately 1:5 (T-cell:feeder).
-
Add IL-2 (20-50 U/mL) and optionally IL-7 (10 ng/mL) to support T-cell survival and expansion.[11][12]
-
-
Repeat: Repeat the re-stimulation cycle 2-3 times to achieve a highly enriched population of TRP-2 specific T-cells.
Part C: Cloning by Limiting Dilution
This is a statistical method to plate cells at a density where, on average, each well receives a single cell, ensuring the resulting population is monoclonal.[13][14]
-
Cell Count: After the final expansion phase, perform an accurate count of the viable T-cells.
-
Prepare Dilutions: Perform serial dilutions of the T-cells in complete T-cell medium to achieve a final plating concentration of 0.5-1 cell per 100 µL.[15][16] This concentration maximizes the probability of single-cell deposition per well according to Poisson distribution.[15]
-
Prepare Feeder Mix: Prepare a master mix containing:
-
Irradiated allogeneic PBMCs (1 x 10^6 cells/mL).
-
Phytohemagglutinin (PHA) at ~1 µg/mL (a mitogen to stimulate feeder cells and provide co-stimulatory signals).
-
High concentration of IL-2 (100-200 U/mL).
-
-
Plating: In 96-well round-bottom plates, add 100 µL of the feeder mix to each well.
-
Add T-cells: Add 100 µL of the diluted T-cell suspension to each well. Plate at least 5-10 plates to increase the chances of obtaining multiple clones.
-
Incubation and Monitoring: Culture the plates at 37°C, 5% CO2 for 10-14 days. Do not disturb the plates for the first 7 days. After 7 days, begin screening the wells for the formation of single, distinct T-cell colonies using an inverted microscope.
-
Expansion of Clones: Once colonies are visible (typically >50% of the well surface is covered), transfer the contents of each positive well into a larger well (e.g., a 24-well plate) that has been pre-seeded with fresh feeder cells and IL-2 for further expansion.
Part D: Validation of T-cell Clones
Every generated clone must be rigorously tested to confirm its specificity for the TRP-2 peptide and its ability to kill melanoma cells.
Validation Workflow
Caption: Workflow for validating the specificity and function of T-cell clones.
Protocol 1: Specificity Testing (IFN-γ Release)
-
Target Cell Preparation: Use T2 cells, which are deficient in TAP and thus do not present endogenous peptides efficiently. This makes them excellent for exogenous peptide loading.
-
Peptide Pulsing: Incubate one set of T2 cells with 10 µg/mL of TRP-2 181-188 peptide for 2 hours. Use another set of T2 cells without peptide as a negative control.
-
Co-culture: Plate the expanded T-cell clones with the peptide-pulsed and un-pulsed T2 cells at an effector-to-target (E:T) ratio of 10:1.
-
Incubation: Culture overnight (18-24 hours).
-
Analysis: Collect the supernatant and measure the concentration of IFN-γ using a standard ELISA kit, or perform an ELISpot assay. A valid clone will show a high level of IFN-γ secretion only in response to peptide-pulsed T2 cells.[4][17]
Protocol 2: Functional Testing (Cytotoxicity Assay)
-
Target Cell Preparation:
-
Positive Target: Use a TRP-2-expressing, HLA-matched melanoma cell line (e.g., B16 for murine clones).
-
Negative Target: Use a cell line that does not express TRP-2.
-
-
Labeling: Label the target cells with a marker like Chromium-51 (51Cr) or Calcein-AM.
-
Co-culture: Mix the T-cell clones with the labeled target cells at various E:T ratios (e.g., 40:1, 20:1, 10:1, 5:1) in a 96-well plate.
-
Controls: Include wells for spontaneous release (target cells only) and maximum release (target cells with detergent).
-
Incubation: Incubate for 4-6 hours at 37°C.
-
Analysis: For 51Cr, collect the supernatant and measure radioactivity. For Calcein-AM, measure fluorescence. Calculate the percentage of specific lysis. A functional clone will demonstrate significant, dose-dependent lysis of the TRP-2 positive melanoma cells but not the negative control cells.[12][18]
Expert Insights and Troubleshooting
| Potential Problem | Likely Cause(s) | Recommended Solution(s) |
| No/Poor T-cell Expansion | Low precursor frequency; Suboptimal cytokine support; Poor quality reagents (FBS, peptide). | Perform more re-stimulation cycles. Add IL-7 and/or IL-15 to the culture medium. Screen different lots of FBS and verify peptide quality. |
| Clones are Non-specific | Overgrowth of non-specific T-cells; Contamination. | Ensure high-purity peptide. Maintain stringent sterile technique. Increase the number of re-stimulation cycles before cloning to better enrich for specific cells. |
| Clones Lose Function Over Time | T-cell exhaustion from over-stimulation; Senescence. | Do not expand clones for excessively long periods. Cryopreserve early passages. Ensure re-stimulation occurs at appropriate intervals (e.g., every 14-21 days). |
| High Background in Functional Assays | "Hot" effector cells (over-activated); Unhealthy target cells. | Allow T-cell clones to "rest" for 24-48 hours in low-dose IL-2 before the assay. Ensure target cells are healthy and have high viability. |
Conclusion
This protocol provides a robust and reproducible framework for the generation of T-cell clones specific for the melanoma antigen TRP-2 181-188. The successful isolation and validation of these clones are essential for advancing our understanding of anti-tumor immunity. These monoclonal populations serve as invaluable tools for dissecting T-cell function, identifying novel TCRs for engineered T-cell therapies, and evaluating the efficacy of cancer vaccines. By adhering to the principles of selective expansion and rigorous validation, researchers can reliably produce high-quality, antigen-specific T-cell clones to accelerate progress in cancer immunotherapy.
References
-
Human T-Cell Cloning by Limiting Dilution. Springer Nature Experiments. [Link]
-
Melanoma progression despite infiltration by in vivo-primed TRP-2-specific T cells. PubMed. [Link]
-
Human T-Cell Cloning by Limiting Dilution. PubMed. [Link]
-
Induction of cytotoxic T lymphocytes by primary in vitro stimulation with peptides. PMC - NIH. [Link]
-
Melanoma Progression Despite Infiltration by in vivo-Primed TRP-2-Specific T Cells. PMC. [Link]
-
Identification of TRP-2 as a Human Tumor Antigen Recognized by Cytotoxic T Lymphocytes. The Journal of Experimental Medicine. [Link]
-
Isolation of neoantigen-specific T cells from tumor and peripheral lymphocytes. JCI. [Link]
-
Expansion of Melanoma-Specific T cells from Lymph Nodes of Stage III Patients: Implications for Adoptive Immunotherapy of Cancer. NIH. [Link]
-
Simultaneous Identification of Functional Antigen-Specific CD8 + and CD4 + Cells after In Vitro Expansion Using Elongated Peptides. MDPI. [Link]
-
Limiting Dilution & Clonal Expansion. Protocols.io. [Link]
-
Expansion of Melanoma-specific Cytolytic CD8+ T Cell Precursors in Patients with Metastatic Melanoma Vaccinated with CD34+ Progenitor-derived Dendritic Cells. PubMed Central. [Link]
-
Melanoma Progression Despite Infiltration by In Vivo-primed TRP-2–specific T Cells. ResearchGate. [Link]
-
Cytomegalovirus-based cancer vaccines expressing TRP2 induce potent antitumor effect against melanoma in mice (156.20). The Journal of Immunology. [Link]
-
The Power of Peptides For Superior T Cell Stimulation. Virax Biolabs. [Link]
-
Isolation of neoantigen-specific T cells from tumor and peripheral lymphocytes. The Journal of Clinical Investigation. [Link]
-
Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. PubMed. [Link]
-
Therapeutic Effectiveness of Recombinant Cancer Vaccines Is Associated with a Prevalent T-Cell Receptor α Usage by Melanoma-specific CD8+ T Lymphocytes. AACR Journals. [Link]
-
T-cell clonotypes in cancer. PMC - PubMed Central - NIH. [Link]
-
The Ways of Isolating Neoantigen-Specific T Cells. Frontiers. [Link]
-
Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. PMC - NIH. [Link]
-
Novel TROP2-targeted CAR T cells with high specificity and sustained efficacy for solid tumors in animal models. ResearchGate. [Link]
-
An autologous oral DNA vaccine protects against murine melanoma. PNAS. [Link]
-
Alphavirus Replicon Particles Expressing TRP-2 Provide Potent Therapeutic Effect on Melanoma through Activation of Humoral and Cellular Immunity. PLOS ONE. [Link]
-
Binding of TRP2-derived peptides VYDFFVWL (position 181-188) and... ResearchGate. [Link]
Sources
- 1. Melanoma Progression Despite Infiltration by in vivo-Primed TRP-2-Specific T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of TRP-2 as a Human Tumor Antigen Recognized by Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Ways of Isolating Neoantigen-Specific T Cells [frontiersin.org]
- 8. Induction of cytotoxic T lymphocytes by primary in vitro stimulation with peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. viraxbiolabs.com [viraxbiolabs.com]
- 11. Expansion of Melanoma-Specific T cells from Lymph Nodes of Stage III Patients: Implications for Adoptive Immunotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expansion of Melanoma-specific Cytolytic CD8+ T Cell Precursors in Patients with Metastatic Melanoma Vaccinated with CD34+ Progenitor-derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human T-Cell Cloning by Limiting Dilution | Springer Nature Experiments [experiments.springernature.com]
- 14. Human T-Cell Cloning by Limiting Dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Limiting Dilution & Clonal Expansion [protocols.io]
- 16. Guidelines For Clone Isolation and Validation | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Alphavirus Replicon Particles Expressing TRP-2 Provide Potent Therapeutic Effect on Melanoma through Activation of Humoral and Cellular Immunity | PLOS One [journals.plos.org]
- 18. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Ensuring the Stability and Integrity of TRP-2 181-188 Peptide
Introduction: The Criticality of Stability for the TRP-2 181-188 Epitope
The Tyrosinase-Related Protein 2 (TRP-2) 181-188 peptide, with the sequence Val-Tyr-Asp-Phe-Phe-Val-Trp-Leu (VYDFFVWL), is a cornerstone immunogenic epitope utilized in melanoma and glioma research.[1][2][3][4] As a major target for cytotoxic T lymphocytes (CTLs), its structural integrity is paramount for eliciting a specific and potent immune response.[1][2][3][4] However, like all peptides, TRP-2 181-188 is susceptible to a variety of degradation pathways that can compromise its purity, structure, and ultimately, its biological activity.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the factors affecting TRP-2 181-188 stability. We will delve into the primary degradation mechanisms, offer detailed protocols for proper storage and handling, and present validated experimental workflows to assess the stability and integrity of your peptide stocks. Adherence to these guidelines will ensure the reproducibility of experimental results and the therapeutic potential of this vital research tool.
I. Understanding the Inherent Stability Challenges of TRP-2 181-188
The amino acid sequence of TRP-2 181-188 (VYDFFVWL) dictates its physicochemical properties and, consequently, its stability vulnerabilities. A proactive approach to stability begins with understanding these inherent risks.
Sequence-Specific Degradation Pathways:
-
Oxidation of Tryptophan (Trp): The indole side chain of the single tryptophan residue is highly susceptible to oxidation.[5] This can be triggered by atmospheric oxygen, trace metal ions, or exposure to light. Oxidation can lead to the formation of various degradation products, including N-formylkynurenine (NFK), kynurenine (Kyn), and hydroxytryptophan, altering the peptide's structure and potentially its immunogenicity.[6][7][8] The rate of tryptophan oxidation is often pH-dependent, with increased degradation observed under alkaline conditions.[6][9][10]
-
Hydrolysis at Aspartic Acid (Asp): The peptide contains an aspartic acid residue, which can be prone to hydrolysis, especially at the Asp-Phe bond. This can lead to peptide bond cleavage, resulting in truncated fragments and a loss of the full-length, active peptide.
-
Aggregation: The TRP-2 181-188 sequence is predominantly hydrophobic, containing multiple phenylalanine, valine, and leucine residues. This hydrophobicity increases the propensity for self-association and aggregation, especially in aqueous solutions.[11] Aggregation can range from soluble oligomers to insoluble fibrils, which can reduce the effective concentration of the monomeric peptide and may lead to altered biological responses.
-
Deamidation: While TRP-2 181-188 does not contain asparagine or glutamine, which are most susceptible to deamidation, it is a common degradation pathway in many peptides and worth noting in the broader context of peptide stability.
Below is a diagram illustrating the primary degradation pathways for peptides like TRP-2 181-188.
Caption: Major degradation pathways affecting TRP-2 181-188 stability.
II. Recommended Storage and Handling Protocols
Proper storage and handling are the first lines of defense against peptide degradation. The following protocols are designed to maximize the shelf-life and preserve the integrity of your TRP-2 181-188 stocks.
A. Storage of Lyophilized Peptide
Lyophilized peptides are significantly more stable than peptides in solution.[12][13]
| Condition | Recommendation | Rationale |
| Temperature | Long-term: -80°C. Short-term: -20°C.[2][5] | Minimizes rates of chemical degradation and residual molecular motion. |
| Atmosphere | Store in a tightly sealed vial, preferably under an inert gas (e.g., argon or nitrogen).[2] | The tryptophan residue is susceptible to oxidation by atmospheric oxygen. |
| Light | Protect from light by using an amber vial or by storing the vial in a dark container.[13][14] | Light can catalyze the oxidation of tryptophan. |
| Moisture | Store in a desiccated environment.[1][12] | Moisture can lead to hydrolysis of the peptide backbone. |
Protocol for Handling Lyophilized Peptide:
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator for at least 20-30 minutes.[12] This prevents condensation of atmospheric moisture onto the cold peptide powder, which can significantly reduce stability.
-
Wear gloves and handle the vial with care to avoid contamination.
-
For long-term storage, consider aliquoting the lyophilized powder into smaller, single-use vials to avoid repeated opening and closing of the primary container.
B. Reconstitution of TRP-2 181-188
Due to its hydrophobic nature, reconstituting TRP-2 181-188 requires careful solvent selection.
Recommended Solvents:
-
Primary Recommendation: Start by attempting to dissolve the peptide in a small amount of sterile, high-purity organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[11][15]
-
Secondary Step: Once the peptide is fully dissolved in the organic solvent, slowly add the desired aqueous buffer (e.g., sterile water or PBS) dropwise while gently vortexing to reach the final desired concentration.[15] The final concentration of the organic solvent should be kept to a minimum and be compatible with your downstream application.
Protocol for Reconstitution:
-
Follow the protocol for handling lyophilized peptide to bring the vial to room temperature.
-
Add a small, precise volume of the chosen organic solvent (e.g., DMSO) to the vial to create a concentrated stock solution.
-
Gently swirl or vortex the vial to ensure the peptide is completely dissolved.[16][17] The solution should be clear and free of particulates.[18] Sonication can be used cautiously if dissolution is difficult.[11]
-
Slowly add your desired aqueous buffer to the concentrated stock solution to achieve the final working concentration.
-
If the peptide precipitates upon addition of the aqueous buffer, you may need to adjust the final concentration or the percentage of organic solvent.
C. Storage of Reconstituted Peptide
Peptides in solution are far less stable than in their lyophilized form.[12][13]
| Condition | Recommendation | Rationale |
| Temperature | Store at -80°C for long-term storage and -20°C for short-term storage.[2][5] | Freezing slows down degradation processes in solution. |
| Aliquoting | Aliquot the reconstituted peptide into single-use volumes. | This is critical to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.[12] |
| pH | Maintain the pH of the solution between 5 and 6 if possible.[5][12] | A slightly acidic pH can help to minimize the oxidation of tryptophan. |
| Light | Store aliquots in light-protected tubes. | Protects the tryptophan residue from photo-oxidation. |
III. Experimental Workflows for Stability Assessment
To ensure the quality and reliability of your experimental data, it is crucial to periodically assess the stability of your TRP-2 181-188 stocks. The following workflows provide robust methods for detecting degradation.
A. Workflow for Assessing Purity and Degradation
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for quantifying the purity of the peptide and detecting degradation products.
Caption: Workflow for assessing peptide purity via RP-HPLC.
Detailed Protocol: Reversed-Phase HPLC (RP-HPLC)
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is suitable for this hydrophobic peptide.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Dilute a small aliquot of the reconstituted TRP-2 181-188 stock to a suitable concentration (e.g., 1 mg/mL) using Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for the tyrosine and tryptophan residues).
-
Gradient: A linear gradient from 5-95% Mobile Phase B over 20-30 minutes is a good starting point for method development.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of the TRP-2 181-188 peptide as the percentage of the main peak area relative to the total area of all peaks.
-
The appearance of new peaks or a decrease in the main peak area over time indicates degradation.
-
Forced Degradation Studies: To proactively identify potential degradation products, forced degradation studies can be performed.[19][20] This involves exposing the peptide to harsh conditions and analyzing the resulting products by HPLC-MS.
-
Acid/Base Hydrolysis: Incubate the peptide in 0.1 M HCl or 0.1 M NaOH.
-
Oxidative Stress: Treat the peptide with a low concentration of hydrogen peroxide (e.g., 0.1-1%).
-
Thermal Stress: Incubate the peptide solution at an elevated temperature (e.g., 50-70°C).
-
Photostability: Expose the peptide solution to UV light.
B. Workflow for Assessing Aggregation
Due to its hydrophobicity, monitoring the aggregation state of TRP-2 181-188 is crucial. A combination of techniques provides a comprehensive picture of aggregation.
1. Dynamic Light Scattering (DLS) DLS is a rapid, non-invasive technique for measuring the size distribution of particles in a solution, making it ideal for detecting the presence of soluble aggregates.[21][22][23][24]
Detailed Protocol: DLS Analysis
-
Sample Preparation:
-
Dilute the reconstituted peptide to a suitable concentration in a low-salt buffer. High salt concentrations can interfere with DLS measurements.
-
Filter the sample through a low-protein-binding 0.22 µm syringe filter directly into a clean DLS cuvette.
-
-
Instrument Setup:
-
Equilibrate the instrument's sample chamber to the desired temperature (e.g., 25°C).
-
Set the laser wavelength and detector angle according to the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Perform multiple measurements to ensure reproducibility.
-
Analyze the correlation function to obtain the size distribution (hydrodynamic radius) and polydispersity index (PDI). An increase in the average particle size or PDI over time is indicative of aggregation.
-
2. Thioflavin T (ThT) Assay The ThT assay is a fluorescent-based method used to detect the formation of amyloid-like fibrillar aggregates.[25][26][27]
Detailed Protocol: ThT Fluorescence Assay
-
Reagent Preparation:
-
ThT Stock Solution: Prepare a concentrated stock of ThT (e.g., 1 mM) in sterile water and filter through a 0.2 µm filter. Store protected from light.[26]
-
Working Solution: Dilute the ThT stock solution in your assay buffer (e.g., PBS) to a final concentration of 20-25 µM.
-
-
Assay Procedure:
-
In a black, clear-bottom 96-well plate, add your TRP-2 181-188 sample to the ThT working solution. A typical final peptide concentration is 10-50 µM.
-
Include appropriate controls: buffer with ThT only (blank) and a known amyloid-forming peptide as a positive control if available.
-
Incubate the plate at 37°C, with or without shaking, depending on whether you want to accelerate aggregation.
-
-
Fluorescence Measurement:
IV. Concluding Remarks for the Practicing Scientist
The TRP-2 181-188 peptide is a powerful tool in cancer immunology research. Its efficacy, however, is directly tied to its stability. By understanding the inherent vulnerabilities of its sequence—namely tryptophan oxidation and hydrophobic aggregation—and by implementing the rigorous storage, handling, and analytical protocols outlined in this guide, researchers can ensure the integrity and biological activity of their peptide stocks. Regular stability assessments using orthogonal methods like RP-HPLC and DLS are not just recommended; they are essential for generating reliable, reproducible, and impactful scientific data.
V. References
-
Dynamic Light Scattering (DLS) Services for Peptide Development. (n.d.). Zentriforce Pharma. Retrieved from [Link]
-
Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. (2023, January 19). Medium. Retrieved from [Link]
-
Everything you need to know about reconstituting Peptides. (n.d.). Retrieved from [Link]
-
How to Reconstitute Peptides: Lab-Ready Techniques and Solvent Selection. (n.d.). Polaris Peptides. Retrieved from [Link]
-
Aggregation by DLS. (n.d.). Novatia, LLC. Retrieved from [Link]
-
Dynamic Light Scattering (DLS) Technology. (n.d.). CD Formulation. Retrieved from [Link]
-
Dynamic Light Scattering For the Noninvasive Detection of Protein Aggregation. (n.d.). American Laboratory. Retrieved from [Link]
-
Thioflavin-T (ThT) Aggregation assay. (n.d.). Protocols.io. Retrieved from [Link]
-
Thioflavin T spectroscopic assay. (n.d.). Retrieved from [Link]
-
4.5. Thioflavin T Aggregation Assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
Peptide Solubility Guidelines. (n.d.). Innovagen. Retrieved from [Link]
-
Peptide Handling, dissolution & Storage. (n.d.). NIBSC. Retrieved from [Link]
-
Peptide handling & storage guidelines. (n.d.). SB-PEPTIDE. Retrieved from [Link]
-
Proper Storage and Handling Guidelines for Peptides. (2024, January 29). Yanfen Biotech. Retrieved from [Link]
-
Peptide Storage - Guidelines For Handling. (n.d.). Limitless Life Nootropics. Retrieved from [Link]
-
Davies, M. J., & Truscott, R. J. (2016). Oxidation of free, peptide and protein tryptophan residues mediated by AAPH-derived free radicals: role of alkoxyl and peroxyl radicals. Organic & Biomolecular Chemistry, 14(25), 5980–5989. Retrieved from [Link]
-
TRP-2, Tyrosinase-related Protein 2 (181-188) - 1 mg. (n.d.). Anaspec. Retrieved from [Link]
-
Effects of the pH on the oxidation peak currents of tryptophan. (n.d.). ResearchGate. Retrieved from [Link]
-
Simat, T. J., & Steinhart, H. (1998). Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. Journal of Agricultural and Food Chemistry, 46(2), 490–498. Retrieved from [Link]
-
TRP-2 (181-188). (n.d.). Cambridge Bioscience. Retrieved from [Link]
-
Choi, L., & Singh, B. D. (2021). Thioflavin-T (ThT) Aggregation assay v1. ResearchGate. Retrieved from [Link]
-
Nielsen, H. K., de Weck, D., & Finot, P. A. (1985). Oxidation of Tryptophan by H2O2 in Model Systems. ResearchGate. Retrieved from [Link]
-
Guntle, L., Knehans, T., & Lang, J. (2013). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. ResearchGate. Retrieved from [Link]
-
Simat, T. J., & Steinhart, H. (1998). Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. Journal of Agricultural and Food Chemistry, 46(2), 490–498. Retrieved from [Link]
-
Deslouches, B., et al. (2016). Rational Framework for the Design of Trp- and Arg-Rich Peptide Antibiotics Against Multidrug-Resistant Bacteria. Frontiers in Microbiology. Retrieved from [Link]
-
Proteins & Peptides Forced Degradation Studies. (n.d.). CD Formulation. Retrieved from [Link]
-
Separation of Tryptophan Oxidized Peptides from Their Native Forms. (n.d.). LCGC International. Retrieved from [Link]
-
TRP-2 Peptide (180-188) - SVYDFFVWL. (n.d.). SB-PEPTIDE. Retrieved from [Link]
-
Schöneich, C. (2017). Novel chemical degradation pathways of proteins mediated by tryptophan oxidation: tryptophan side chain fragmentation. Journal of Pharmaceutical Sciences, 106(10), 2899-2905. Retrieved from [Link]
-
Patel, S., Vyas, V., & Mehta, P. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. Semantic Scholar. Retrieved from [Link]
-
Measurement of Tryptophan in Peptides by Acid Hydrolysis in the Presence of Phenol and its Application to the Amino Acid Sequence. (n.d.). J-STAGE. Retrieved from [Link]
-
Safe handling of cytotoxics: guideline recommendations. (2015). Journal of Oncology Pharmacy Practice, 21(4), 280-290. Retrieved from [Link]
-
Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. (2022). ACS Omega. Retrieved from [Link]
-
188-Safe handling and waste management of hazardous drugs. (n.d.). eviQ. Retrieved from [Link]
-
Structure and formation of isoaspartic acid residues. (n.d.). ResearchGate. Retrieved from [Link]
-
Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. (2019). Frontiers in Chemistry. Retrieved from [Link]
-
Guidance on Handling of Injectable Cytotoxic Drugs in Clinical Areas in NHS Hospitals in the UK. (2018, July). Retrieved from [Link]
-
Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (2020). ACS Chemical Health & Safety, 27(6), 353-365. Retrieved from [Link]
-
Tyrosinase-Related Protein2 Peptide with Replacement of N-Terminus Residue by Cysteine Binds to H-2Kb and Induces Antigen-Specific Cytotoxic T Lymphocytes after Conjugation with CpG-DNA. (2023). Bioconjugate Chemistry. Retrieved from [Link]
-
Safe handling of cytotoxic drugs in the workplace. (n.d.). Health and Safety Executive. Retrieved from [Link]
Sources
- 1. Tyrosinase-related Protein 2 (TRP-2) (181-188) | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TRP-2, Tyrosinase-related Protein 2 (181-188) - 1 mg [anaspec.com]
- 4. TRP-2 (181-188) - AnaSpec [bioscience.co.uk]
- 5. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. NIBSC - Peptide Storage [nibsc.org]
- 13. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 14. limitlessbiotech.mx [limitlessbiotech.mx]
- 15. verifiedpeptides.com [verifiedpeptides.com]
- 16. Storage & Reconstitution of Peptides | UK Peptides Guide [uk-peptides.com]
- 17. polarispeptides.com [polarispeptides.com]
- 18. biosynth.com [biosynth.com]
- 19. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 20. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 21. zentriforce.com [zentriforce.com]
- 22. medium.com [medium.com]
- 23. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 24. americanlaboratory.com [americanlaboratory.com]
- 25. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 26. Thioflavin T spectroscopic assay [assay-protocol.com]
- 27. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: TRP-2 181-188 T-Cell Response
Last Updated: January 3, 2026
Introduction
Welcome to the technical support guide for troubleshooting T-cell responses to Tyrosinase-related protein 2 (TRP-2). TRP-2 is a non-mutated melanocyte differentiation antigen, making it a critical target for immunotherapy against melanoma in both human and murine models.[1] The peptide epitope TRP-2 181-188 (sequence: VYDFFVWL) is a well-characterized, major epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the MHC class I molecule H-2Kb in C57BL/6 mice.[2][3]
A common and significant challenge researchers face is the inherently low immunogenicity of this self-antigen.[4][5] T-cell precursors specific for TRP-2 often exist at a low frequency and possess low avidity, making their detection and expansion difficult. This guide is designed to provide a logical, in-depth framework for diagnosing and resolving common issues encountered during these experiments, ensuring the integrity and success of your research.
Troubleshooting Guide: Diagnosing a Low T-Cell Response
This section is structured to walk you through a diagnostic workflow, starting from the most common and easily verifiable issues to more complex biological variables.
Question 1: I've completed my assay (e.g., ELISpot, Intracellular Cytokine Staining) and see little to no signal in my TRP-2 peptide wells. My positive control worked. Where do I begin?
This is the most frequent issue. A systematic check of your core components is the most effective approach. The problem almost always lies within one of three areas: the peptide itself, the antigen-presenting cells (APCs), or the responding T-cells.
First, let's visualize the troubleshooting process.
Step 1: Verify the Integrity of the TRP-2 181-188 Peptide
The most common point of failure is the primary reagent. Before questioning complex biology, ensure your peptide is not the problem.
-
Purity and Identity: What is the peptide's purity? For immunological assays, a purity of ≥95% as determined by HPLC is essential to avoid interference from truncated or modified sequences.[6] Always request the Mass Spectrometry (MS) and HPLC quality control data from your supplier to confirm the correct molecular weight (1088.25 g/mol ) and purity.[7][8]
-
Storage and Handling: Peptides are sensitive. Lyophilized TRP-2 peptide should be stored at -20°C for short-term and -80°C for long-term storage.[7] Once reconstituted, it is critical to aliquot the stock solution to prevent multiple freeze-thaw cycles, which can degrade the peptide.[9]
-
Solubilization: TRP-2 181-188 contains hydrophobic residues (V, F, W, L). Improper solubilization is a frequent error. The recommended procedure is to first dissolve the peptide in a small amount of DMSO, then slowly add your aqueous buffer (like PBS or culture medium) to reach the final working concentration.[7] A peptide that has crashed out of solution will not be available for MHC loading.
Step 2: Verify Antigen Presentation
If the peptide is confirmed to be of high quality and handled correctly, the next step is to ensure it is being presented effectively to the T-cells.
-
MHC Restriction: TRP-2 181-188 is presented by the H-2Kb MHC class I molecule.[2] Your APCs (e.g., splenocytes, bone marrow-derived dendritic cells) and T-cells must come from an H-2b haplotype mouse, such as the C57BL/6 strain. Using other strains (e.g., BALB/c, which is H-2d) will result in complete failure of presentation.
-
APC Viability and Function: Dead or unhealthy APCs will not process or present antigens effectively. Always check the viability of your APC population (e.g., splenocytes) via Trypan Blue or a viability dye before starting your experiment. A viability of >90% is recommended.
-
Peptide Pulsing Conditions: The concentration of the peptide used to "pulse" the APCs is critical. Too low, and you won't get sufficient MHC loading. Too high, and you can induce non-specific activation or toxicity. A good starting point is to perform a titration curve from 0.1 µg/mL to 10 µg/mL to find the optimal concentration for your specific cell type and assay.
Question 2: My signal is present but very weak and not statistically significant. How can I enhance the response?
This indicates your system is working, but the frequency of responding T-cells is below your assay's limit of detection. This is common for a self-antigen like TRP-2.[5]
-
In Vivo Priming: A robust, detectable T-cell response to TRP-2 generally requires in vivo immunization. Ex vivo restimulation of splenocytes from a naive, unimmunized animal is unlikely to yield a strong signal due to the very low precursor frequency.[10] Consider an immunization strategy, for instance, using the peptide formulated with an adjuvant.[4]
-
In Vitro Restimulation: To increase the frequency of antigen-specific T-cells in your sample, you can perform a short-term in vitro restimulation. Culture your total splenocyte or PBMC population with the TRP-2 peptide (at the optimized concentration) for 3-5 days. This will cause the TRP-2-specific T-cells to proliferate, making them easier to detect in a subsequent functional assay like ELISpot.
-
Increase Assay Sensitivity:
-
Cell Number: For an ELISpot assay, increase the number of splenocytes per well (e.g., from 2.5x10^5 to 5x10^5 or even 1x10^6) to increase the chance of capturing a rare event. Be mindful that this can also increase background.
-
Alternative Assays: Standard cytokine staining can be less sensitive for low-frequency responses.[11] Consider using a flow cytometry panel that includes early activation markers like CD137 (4-1BB) and CD154 (CD40L). These markers have virtually zero background on resting cells and are rapidly upregulated upon specific TCR engagement, providing a much cleaner signal-to-noise ratio for rare events.[12] MHC-peptide tetramer staining can also be used to directly quantify the number of T-cells with a specific TCR, regardless of their immediate functional state.[13]
-
Frequently Asked Questions (FAQs)
Q1: Why is the T-cell response to TRP-2 181-188 inherently weak? As a self-antigen expressed on normal melanocytes, T-cells with high avidity for TRP-2 are largely eliminated during thymic selection (central tolerance). The remaining T-cell repertoire consists of precursors with lower avidity, which require stronger stimulation to become activated and are present at a lower frequency than T-cells specific for foreign pathogens.[5][14]
Q2: What is the difference between TRP-2 181-188 and TRP-2 180-188? TRP-2 181-188 (VYDFFVWL) is the minimal optimal epitope for H-2Kb in mice.[15] TRP-2 180-188 (SVYDFFVWL) is an N-terminally extended version that is often studied in the context of the human HLA-A*0201 allele.[1][5] While both peptides can show activity, it is crucial to use the correct one for your specific MHC context.
Q3: What are the ideal positive and negative controls for my T-cell assay?
-
Positive Control (Peptide): Use a known immunodominant peptide for your specific mouse strain and MHC haplotype that elicits a strong response. For C57BL/6 (H-2Kb), the ovalbumin peptide SIINFEKL is a common choice.[15]
-
Positive Control (General Stimulant): Concanavalin A (ConA) or a combination of PMA and Ionomycin can be used to induce polyclonal T-cell activation, confirming that the cells are capable of producing cytokines, independent of TCR specificity.
-
Negative Control (Peptide): Use an irrelevant peptide of similar length and composition that binds to a different MHC molecule (e.g., an H-2d restricted peptide).
-
Negative Control (Background): Wells containing APCs and T-cells with no peptide are essential to determine the baseline, unstimulated response.[16]
Q4: How is the TRP-2 peptide presented to T-cells? TRP-2 is an intracellular protein. In melanoma cells or APCs that have acquired the antigen, the TRP-2 protein is degraded by the proteasome in the cytoplasm. The resulting peptide fragments, including TRP-2 181-188, are transported into the endoplasmic reticulum by the TAP transporter, where they are loaded onto newly synthesized MHC class I molecules (H-2Kb). This complex is then transported to the cell surface for presentation to CD8+ cytotoxic T-cells.[17][18]
Key Experimental Protocols & Data
Data Summary Tables
Table 1: Peptide Storage and Handling Recommendations
| State | Storage Temperature | Duration | Key Considerations |
|---|---|---|---|
| Lyophilized Powder | -20°C | Up to 1 year | Allow vial to warm to RT in a desiccator before opening to prevent condensation.[9] |
| -80°C | >2 years | Recommended for long-term archival storage.[7] | |
| Reconstituted Stock (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid >3 freeze-thaw cycles. Protect from light.[7] |
| Working Dilution (in medium) | 4°C | Use immediately | Do not store peptide diluted in aqueous buffer for long periods.[9] |
Table 2: Typical Starting Parameters for IFN-γ ELISpot
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Cell Type | C57BL/6 Splenocytes | Correct H-2b haplotype for TRP-2 181-188 presentation. |
| Splenocytes/Well | 2.5 - 5.0 x 10^5 | Balances signal detection with potential for high background.[16] |
| Peptide Pulsing Conc. | 1-10 µg/mL | Must be optimized; a common range for ex vivo stimulation.[10] |
| Incubation Time | 24-40 hours | Allows sufficient time for T-cell activation and cytokine secretion.[14] |
| Positive Control | SIINFEKL (1 µg/mL) | Known immunodominant H-2Kb peptide. |
| Negative Control | No Peptide / Irrelevant Peptide | Defines assay background and specificity. |
Protocol 1: Reconstitution and Storage of TRP-2 181-188 Peptide
-
Preparation: Before opening, allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator for at least 20 minutes. This prevents moisture from condensing on the hygroscopic peptide powder.[9]
-
Reconstitution: Briefly centrifuge the vial to ensure all powder is at the bottom. Add the required volume of sterile, high-quality DMSO to create a concentrated stock solution (e.g., 1-10 mg/mL). Vortex gently until fully dissolved.[7]
-
Aliquoting: Immediately create small, single-use aliquots (e.g., 5-10 µL) from the DMSO stock solution. Use low-protein-binding tubes.
-
Storage: Store the aliquots in a sealed container, protected from light, at -80°C.[7]
-
Making Working Solution: For experiments, thaw one aliquot. Dilute it directly into pre-warmed cell culture medium to the final desired concentration just before adding to cells. Vortex the diluted peptide solution gently before use. Never store the peptide in its final aqueous dilution.
Protocol 2: Standard IFN-γ ELISpot for TRP-2 181-188
This protocol assumes the use of a commercial mouse IFN-γ ELISpot kit. Follow the manufacturer's instructions for antibody coating and detection steps.
-
Plate Preparation: Coat the ELISpot plate with anti-IFN-γ capture antibody and block according to the kit protocol.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from your immunized or control C57BL/6 mice in complete RPMI-1640 medium. Perform a cell count and viability check. Adjust cell density to 5 x 10^6 cells/mL.
-
Plating: Add 100 µL of the cell suspension to each well of the coated and blocked ELISpot plate (yielding 5 x 10^5 cells/well).
-
Stimulation: Add 100 µL of medium containing your stimuli at 2x the final concentration.
-
TRP-2 Wells: Medium with TRP-2 181-188 peptide (e.g., at 2 µg/mL for a 1 µg/mL final concentration).
-
Negative Control Wells: Medium only.
-
Positive Control Wells: Medium with SIINFEKL peptide (e.g., at 2 µg/mL for a 1 µg/mL final concentration).
-
-
Incubation: Incubate the plate for 24-40 hours at 37°C, 5% CO2. Do not disturb the plate during incubation.
-
Development: After incubation, wash the plate and follow the manufacturer's protocol for adding the detection antibody, streptavidin-enzyme conjugate, and substrate.
-
Analysis: Once spots have developed, wash the plate with distilled water and allow it to dry completely. Count the spots using an automated ELISpot reader. A response is typically considered positive if the spot count in stimulated wells is at least double the background and statistically significant.
References
-
An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180-188) enhanced immunogenicity. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
Chen, Y. T., et al. (2000). An autologous oral DNA vaccine protects against murine melanoma. Proceedings of the National Academy of Sciences, 97(2), 747-752. Available at: [Link]
-
Lalvani, A., & Brookes, R. (2001). New Methods for Assessing T-Cell Responses. Clinical Infectious Diseases, 32(1), 80-87. Available at: [Link]
-
Perico-Franco, L. S., et al. (2025). Synthetic peptides quality control and assurance. ResearchGate. Available at: [Link]
-
Schreurs, M. W., et al. (2000). Dendritic Cells Break Tolerance and Induce Protective Immunity against a Melanocyte Differentiation Antigen in an Autologous Melanoma Model. Cancer Research, 60(23), 6995-7001. Available at: [Link]
-
Kogan, S., et al. (2008). Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax®. Journal of Translational Medicine, 6(1), 1-13. Available at: [Link]
-
Avogadri, F., et al. (2010). Alphavirus Replicon Particles Expressing TRP-2 Provide Potent Therapeutic Effect on Melanoma through Activation of Humoral and Cellular Immunity. PLoS ONE, 5(9), e12670. Available at: [Link]
-
Choi, J. M., et al. (2018). Priming of Autoreactive CD8+ T Cells Is Inhibited by Immunogenic Peptides Which Are Competitive for Major Histocompatibility Complex Class I Binding. Immune Network, 18(5), e38. Available at: [Link]
-
Quality control of synthetic peptides. Innovagen AB. Available at: [Link]
-
van der Burg, S. H., et al. (2007). The simultaneous ex vivo detection of low-frequency antigen-specific CD4+ and CD8+ T-cell responses using overlapping peptide pools. Journal of Immunological Methods, 326(1-2), 1-11. Available at: [Link]
-
Eizenberg-Magar, I., et al. (2021). A Highly Sensitive Flow Cytometric Approach to Detect Rare Antigen-Specific T Cells: Development and Comparison to Standard Monitoring Tools. Cancers, 13(16), 4056. Available at: [Link]
-
Six Ways to Measure T Cell Responses. Bitesize Bio. Available at: [Link]
-
van der Slik, A. R., et al. (2020). Guidelines for analysis of low-frequency antigen-specific T cell results: Dye-based proliferation assay vs 3H-thymidine incorporation. Journal of Immunological Methods, 487, 112907. Available at: [Link]
-
Guidelines for the production and quality control of synthetic peptide vaccines. World Health Organization. Available at: [Link]
-
Avogadri, F., et al. (2010). Alphavirus Replicon Particles Expressing TRP-2 Provide Potent Therapeutic Effect on Melanoma through Activation of Humoral and Cellular Immunity. PLoS ONE, 5(9), e12670. Available at: [Link]
-
TRP-2, Tyrosinase-related Protein 2 (181-188). Anaspec. Available at: [Link]
-
Control Strategies for Synthetic Therapeutic Peptide APIs— Part I: Analytical Consideration. Pharmaceutical Technology. Available at: [Link]
-
Zhang, Y., et al. (2011). An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity. Cancer Immunology, Immunotherapy, 61(3), 317-327. Available at: [Link]
-
Weide, B., et al. (2008). T cell responses in early-stage melanoma patients occur frequently and are not associated with humoral response. Journal of Investigative Dermatology, 128(2), 406-414. Available at: [Link]
-
Snook, A. E., et al. (2011). Self-tolerance eliminates CD4+ T, but not CD8+ T or B, cells corrupting cancer immunotherapy. Journal of Immunology, 187(9), 4615-4623. Available at: [Link]
-
Saini, S. K., et al. (2015). The first step of peptide selection in antigen presentation by MHC class I molecules. Proceedings of the National Academy of Sciences, 112(1), 202-207. Available at: [Link]
-
Selective Antigen Presentation by Major Histocompatibility Complex Class I and II Molecules: A Hypothesis. Preprints.org. Available at: [Link]
Sources
- 1. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180-188) enhanced immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. TRP-2, Tyrosinase-related Protein 2 (181-188) - 1 mg [anaspec.com]
- 4. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® | springermedizin.de [springermedizin.de]
- 5. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.kohan.com.tw [blog.kohan.com.tw]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Quality control of synthetic peptides [innovagen.com]
- 9. bachem.com [bachem.com]
- 10. Self-tolerance eliminates CD4+ T, but not CD8+ T or B, cells corrupting cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The simultaneous ex vivo detection of low-frequency antigen-specific CD4+ and CD8+ T-cell responses using overlapping peptide pools - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. T cell responses in early-stage melanoma patients occur frequently and are not associated with humoral response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. fishersci.it [fishersci.it]
- 17. pnas.org [pnas.org]
- 18. preprints.org [preprints.org]
Technical Support Center: Optimizing TRP-2 181-188 Peptide Concentration for T-Cell Assays
<_>
Welcome to the technical support center for the optimization of Tyrosinase-Related Protein 2 (TRP-2) 181-188 peptide concentration in T-cell assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
I. Understanding the TRP-2 181-188 Peptide
The TRP-2 181-188 peptide, with the amino acid sequence VYDFFVWL, is a key epitope derived from mouse tyrosinase-related protein 2.[1][2] It is recognized by cytotoxic T lymphocytes (CTLs) in the context of the MHC class I molecule H-2Kb.[1][3] This peptide is widely used in immunological research, particularly in the B16 melanoma model, to study T-cell responses against tumor-associated antigens.[1][4]
II. Frequently Asked Questions (FAQs)
What is the recommended starting concentration for TRP-2 181-188 peptide in T-cell assays?
A common starting concentration for peptide stimulation in T-cell assays like ELISpot or intracellular cytokine staining (ICS) is between 1 and 10 µg/mL.[1][5] However, the optimal concentration is highly dependent on the specific assay, cell type, and experimental conditions. Therefore, a titration experiment is always recommended to determine the ideal concentration for your specific setup.
How should I properly dissolve and store the TRP-2 181-188 peptide?
-
Dissolving: For initial solubilization, it is recommended to use a small amount of sterile, pure DMSO.[5] After the peptide is fully dissolved, you can dilute it to the desired stock concentration with sterile, tissue-culture grade water or a suitable buffer.[5] The final DMSO concentration in your cell culture should be kept below 1% (v/v) to avoid toxicity.[5]
-
Storage of Lyophilized Peptide: Lyophilized peptides should be stored at -20°C or -80°C for long-term stability, protected from light.[6][7][8] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[9][10]
-
Storage of Peptide Solutions: It is best to prepare single-use aliquots of the dissolved peptide to avoid repeated freeze-thaw cycles, which can lead to degradation.[6][7] Store these aliquots at -20°C or colder.[7] Peptide solutions are generally stable for a limited time, and for peptides containing amino acids like C, M, W, N, and Q, the shelf life in solution is particularly limited.[10]
What are the critical quality control considerations for the TRP-2 181-188 peptide?
-
Purity: Use high-purity (>95%) HPLC-purified peptide to ensure that the observed T-cell response is specific to the TRP-2 181-188 sequence and not due to contaminants.[1]
-
Counter-ions: Peptides are often delivered as trifluoroacetate (TFA) salts, which can interfere with cellular assays.[6] If you observe unexpected effects on cell viability or proliferation, consider using a peptide with a different counter-ion, such as acetate or HCl.[6]
-
Endotoxins: Endotoxin contamination can cause non-specific immune stimulation, leading to high background and variable results.[6] Ensure your peptide preparation has low endotoxin levels.
What are the key differences in peptide concentration requirements for different T-cell assays?
| Assay Type | Typical Peptide Concentration Range | Key Considerations |
| ELISpot | 1 - 20 µg/mL[11] | Titration is crucial to find the concentration that gives the maximum number of well-defined spots with minimal background. |
| Intracellular Cytokine Staining (ICS) | 1 - 10 µg/mL[5] | The stimulation period is typically shorter (4-6 hours), and a protein transport inhibitor (e.g., Brefeldin A) is added.[12] |
| T-cell Proliferation (e.g., CFSE) | 1 - 10 µg/mL | Requires a longer incubation period (several days), and the optimal concentration should sustain T-cell proliferation without inducing excessive cell death. |
III. Troubleshooting Guide
Problem 1: High Background in ELISpot or ICS Assays
High background can obscure specific responses and make data interpretation difficult.
Possible Causes & Solutions:
-
Peptide Concentration Too High: An excessive peptide concentration can lead to non-specific T-cell activation.
-
Solution: Perform a peptide titration experiment to determine the optimal concentration that yields a robust signal-to-noise ratio.
-
-
Contaminated Reagents: Contaminants in media, serum, or the peptide itself can cause non-specific cell activation.[13]
-
Solution: Use sterile, endotoxin-free reagents. Filter media and other solutions if necessary.[14]
-
-
Improper Washing: Insufficient washing can leave behind unbound antibodies or other reagents, leading to increased background.[14][15]
-
Solution: Follow the washing protocol carefully, ensuring all wells are washed thoroughly.[16]
-
-
Cell Handling Stress: Stressed cells can spontaneously secrete cytokines.[13]
-
Solution: Handle cells gently, and ensure they are healthy and viable before starting the assay.
-
-
Over-development of the Plate (ELISpot): Excessive incubation with the substrate can increase background color.
-
Solution: Reduce the development time and monitor spot formation closely.[16]
-
Problem 2: No or Weak T-cell Response to TRP-2 181-188 Peptide
A lack of response can be due to several factors, from the peptide itself to the cells being tested.
Possible Causes & Solutions:
-
Suboptimal Peptide Concentration: The peptide concentration may be too low to elicit a detectable response.
-
Solution: Perform a titration experiment, testing a range of concentrations (e.g., 0.1 µg/mL to 20 µg/mL).
-
-
Peptide Degradation: Improper storage or handling can lead to peptide degradation.[6]
-
Low Frequency of Antigen-Specific T-cells: The number of TRP-2 181-188-specific T-cells in your sample may be below the detection limit of the assay.[14][17]
-
Incorrect MHC Haplotype: The TRP-2 181-188 peptide is restricted to the H-2Kb MHC class I molecule.
-
Solution: Ensure that the cells you are using (e.g., from C57BL/6 mice) express the correct MHC haplotype.[1]
-
-
Poor Cell Viability: Dead or unhealthy cells will not respond to stimulation.[15]
-
Solution: Check cell viability before and after the experiment. Ensure proper thawing and handling of cryopreserved cells.
-
Problem 3: T-cell Death at High Peptide Concentrations
Observing decreased T-cell responses at higher peptide concentrations is a phenomenon known as Activation-Induced Cell Death (AICD).[18][19]
Possible Causes & Solutions:
-
Overstimulation of T-cells: Repeated or very strong stimulation of the T-cell receptor (TCR) can trigger apoptosis.[18][20]
-
Solution: Use a lower, optimal concentration of the peptide as determined by your titration experiment. The goal is to find the peak of the dose-response curve before the response starts to decline.
-
-
Fas/FasL-mediated Apoptosis: AICD is often mediated by the interaction of Fas (CD95) and Fas Ligand (FasL).[18][19]
-
Solution: While not a standard protocol step, in mechanistic studies, this can be investigated using blocking antibodies against FasL. For routine assays, the primary solution is to avoid excessive peptide concentrations.
-
IV. Experimental Protocols
Protocol 1: TRP-2 181-188 Peptide Titration for ELISpot/ICS
This protocol outlines a systematic approach to determine the optimal peptide concentration.
Workflow Diagram:
Caption: Workflow for peptide concentration optimization.
Step-by-Step Method:
-
Prepare Cells: Isolate splenocytes or other target immune cells from an appropriate source (e.g., H-2Kb positive mice). Ensure a single-cell suspension with high viability.
-
Prepare Peptide Dilutions: Reconstitute the TRP-2 181-188 peptide as described in the FAQ section. Prepare a series of 2X working concentrations in your cell culture medium. A suggested range is 40, 20, 10, 2, 0.2, and 0 µg/mL.
-
Set Up Assay Plate:
-
For ELISpot, use a pre-coated plate according to the manufacturer's instructions.
-
For ICS, use a 96-well U-bottom plate.
-
-
Plate Cells: Add your cells to each well at the desired density (e.g., 2-5 x 10^5 cells/well).
-
Add Peptide and Controls:
-
Add an equal volume of the 2X peptide dilutions to the corresponding wells to achieve final concentrations of 20, 10, 5, 1, 0.1, and 0 µg/mL.
-
Negative Control: Wells with cells and medium only (0 µg/mL peptide).
-
Positive Control: Wells with cells and a polyclonal stimulator like Phytohemagglutinin (PHA) or a CEF peptide pool to confirm cell reactivity.[5][14]
-
-
Incubation:
-
Assay Readout:
-
ELISpot: Wash and develop the plate according to the kit manufacturer's protocol. Count the spots using an ELISpot reader.
-
ICS: Stain for surface markers, then fix, permeabilize, and stain for intracellular cytokines. Analyze by flow cytometry.
-
-
Data Analysis: Plot the number of spots (ELISpot) or the percentage of cytokine-positive cells (ICS) against the peptide concentration. The optimal concentration is typically the lowest concentration that gives a maximal response.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
By following this guide, researchers can effectively troubleshoot and optimize the concentration of TRP-2 181-188 peptide for their specific T-cell assays, leading to more reliable and reproducible results.
V. References
-
U-CyTech. Troubleshooting T cell ELISPOT assay. [Link]
-
Creative Biolabs Antibody. ELISpot Troubleshooting. [Link]
-
GenScript. Top 5 Reasons Your Peptide-Based Assays Fail. [Link]
-
Bloom, M. B., et al. (1997). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. The Journal of Experimental Medicine. [Link]
-
AAPPTEC. Handling and Storage of Peptides - FAQ. [Link]
-
National Institute for Biological Standards and Control (NIBSC). Peptide Handling, dissolution & Storage. [Link]
-
GenScript. Peptide Storage and Handling Guidelines. [Link]
-
Schreurs, M. W., et al. (2000). Dendritic Cells Break Tolerance and Induce Protective Immunity against a Melanocyte Differentiation Antigen in an Autologous Melanoma Model. Cancer Research. [Link]
-
ResearchGate. Binding of TRP2-derived peptides VYDFFVWL (position 181-188) and... [Link]
-
Irie, H., et al. (2023). Tyrosinase-Related Protein2 Peptide with Replacement of N-Terminus Residue by Cysteine Binds to H-2Kb and Induces Antigen-Specific Cytotoxic T Lymphocytes after Conjugation with CpG-DNA. Bioconjugate Chemistry. [Link]
-
Salazar, A. M., et al. (2006). Variation in cytotoxic T-lymphocyte responses to peptides derived from tyrosinase-related protein-2. Cancer Immunology, Immunotherapy. [Link]
-
Cleveland Clinic Lerner Research Institute. "Detection of Intracellular Cytokines by Flow Cytometry". In: Current Protocols in Immunology. [Link]
-
Xiang, R., et al. (2000). An autologous oral DNA vaccine protects against murine melanoma. Proceedings of the National Academy of Sciences. [Link]
-
Anilocus. Intracellular Cytokine Staining Protocol. [Link]
-
De Rosa, S. C., et al. (2004). Optimization and Validation of an 8-Color Intracellular Cytokine Staining (ICS) Assay to Quantify Antigen-Specific T Cells Induced by Vaccination. Journal of Immunological Methods. [Link]
-
Boster Biological Technology. Flow Cytometry Cell Stimulation: Optimization Guide. [Link]
-
Anaspec. TRP-2, Tyrosinase-related Protein 2 (181-188) - 1 mg. [Link]
-
Wikipedia. Activation-induced cell death. [Link]
-
Lineburg, K. E., et al. (2022). Protocol for generation of human peptide-specific primary CD8+ T cell lines. STAR Protocols. [Link]
-
Mi, Y., et al. (2012). Optimal epitope composition after antigen screening using a live bacterial delivery vector: Application to TRP-2. Cancer Gene Therapy. [Link]
-
Speetjens, F. M., et al. (2008). Design of Agonistic Altered Peptides for the Robust Induction of CTL Directed towards H-2D b in Complex with the Melanoma-Associated Epitope gp100. Cancer Research. [Link]
-
Le, D. T., et al. (2021). Multiplex T-cell Stimulation Assay Utilizing a T-cell Activation Reporter-based Detection System. Bio-protocol. [Link]
-
Nanotein Technologies. Activation-Induced Cell Death (AICD) of T Cells. [Link]
-
Walter, S., et al. (2003). Generation of allo-restricted peptide-specific T cells using RNA-pulsed dendritic cells: A three phase experimental procedure. Journal of Immunological Methods. [Link]
-
Wölfl, M., et al. (2001). Soluble peptide–MHC monomers cause activation of CD8 + T cells through transfer of the peptide to T cell MHC molecules. Proceedings of the National Academy of Sciences. [Link]
-
Roudko, V., et al. (2021). A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses. STAR Protocols. [Link]
-
Haughn, L., and B. A. B. Lafont. (2015). Molecular and temporal control of restimulation-induced cell death (RICD) in T lymphocytes. Immunology and Cell Biology. [Link]
-
ProImmune. (2024). ProImmune T cell Proliferation Assays. YouTube. [Link]
-
Newton, K., and V. M. Dixit. (2012). T Cells and Regulated Cell Death: Kill or Be Killed. Cell. [Link]
-
ResearchGate. Peptides did not stimulate T cell proliferation. [Link]
-
Akadeum Life Sciences. (2023). An Overview of Activation-Induced Cell Death. [Link]
-
Howland, S. W., et al. (2014). ELISPOT Assay to Measure Peptide-specific IFN-γ Production. Journal of Visualized Experiments. [Link]
-
Sayeed, E., et al. (2021). Validation of an IFN-gamma ELISpot assay to measure cellular immune responses against viral antigens in non-human primates. PLoS One. [Link]
Sources
- 1. Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRP-2, Tyrosinase-related Protein 2 (181-188) - 1 mg [anaspec.com]
- 3. pnas.org [pnas.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. stemcell.com [stemcell.com]
- 6. genscript.com [genscript.com]
- 7. genscript.com [genscript.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. peptide.com [peptide.com]
- 10. NIBSC - Peptide Storage [nibsc.org]
- 11. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular Cytokine Staining Protocol [anilocus.com]
- 13. mabtech.com [mabtech.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation-induced cell death - Wikipedia [en.wikipedia.org]
- 19. nanoteintech.com [nanoteintech.com]
- 20. Frontiers | Molecular and temporal control of restimulation-induced cell death (RICD) in T lymphocytes [frontiersin.org]
Technical Support Center: Improving the Solubility of TRP-2 181-188 Peptide in Culture Media
Welcome to the technical support guide for the Tyrosinase-Related Protein 2 (TRP-2) 181-188 peptide. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in solubilizing this peptide for use in cell culture-based assays. This guide provides a structured approach to understanding and overcoming these solubility issues, ensuring the integrity and reproducibility of your experiments.
Section 1: Understanding the Physicochemical Properties of TRP-2 181-188
The primary obstacle to solubilizing the TRP-2 181-188 peptide is its inherent molecular structure. A thorough understanding of its properties is the first step in developing an effective dissolution strategy.
The peptide, an epitope recognized by anti-melanoma cytotoxic T lymphocytes (CTLs), has the sequence Val-Tyr-Asp-Phe-Phe-Val-Trp-Leu (VYDFFVWL) [1][2]. Its poor solubility in aqueous solutions is not surprising when we analyze its composition.
Table 1: Physicochemical Characteristics of TRP-2 181-188
| Property | Value / Description | Rationale & Implications for Solubility |
| Sequence | VYDFFVWL | The sequence is dominated by non-polar, hydrophobic amino acids (Val, Tyr, Phe, Trp, Leu). |
| Molecular Weight | ~1088.3 g/mol [2] | Standard for an 8-residue peptide. |
| Hydrophobicity | Very High | Contains over 75% hydrophobic residues, which strongly favors aggregation in aqueous environments like culture media.[3][4] |
| Net Charge (at pH 7.0) | -1 (Slightly Acidic) | Calculated by assigning +1 to the N-terminus, -1 to the Aspartic Acid (D) residue, and -1 to the C-terminus.[5][6] While technically acidic, this property is overshadowed by the peptide's extreme hydrophobicity. |
| Special Considerations | Contains Tryptophan (W) | Tryptophan is susceptible to oxidation, a reaction that can be catalyzed by certain organic solvents like Dimethyl Sulfoxide (DMSO).[4][7] This is a critical factor in solvent selection. |
The key takeaway is that the peptide's behavior is governed by its hydrophobicity. Therefore, strategies designed for hydrophobic peptides are required, with special care taken to avoid oxidation of the Tryptophan residue.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered when working with TRP-2 181-188 in a practical, question-and-answer format.
Q1: I tried dissolving the lyophilized TRP-2 181-188 peptide directly in my culture medium (or PBS), and it either floated on top or formed a cloudy suspension. What went wrong?
A: This is an expected outcome. Direct reconstitution in aqueous solutions is destined to fail for highly hydrophobic peptides.[8] The non-polar side chains of the amino acids cause the peptide molecules to aggregate to minimize contact with water, resulting in visible particulates or a complete lack of dissolution. The correct procedure involves first creating a highly concentrated stock solution in a suitable organic solvent.[3]
Q2: What is the best solvent for creating a stock solution of TRP-2 181-188 for cell culture experiments?
A: For highly hydrophobic peptides, organic solvents are necessary. While Dimethyl Sulfoxide (DMSO) is a common choice, it should be avoided for this specific peptide. The Tryptophan (W) residue in the TRP-2 181-188 sequence is susceptible to oxidation by DMSO.[4][7][9]
The recommended primary solvent is Dimethylformamide (DMF) . Other alternatives include acetonitrile (ACN).[5][9][10] These solvents can effectively solvate the hydrophobic peptide backbone and side chains, allowing for the creation of a clear, concentrated stock solution.
Q3: My peptide dissolved perfectly in DMF, but it crashed out of solution (precipitated) as soon as I added it to my culture medium. How do I prevent this?
A: This common issue arises from improper dilution technique. Rapidly adding the organic stock to the aqueous medium creates localized areas of high peptide concentration, exceeding the solubility limit and causing immediate precipitation.
The correct method is to add the concentrated stock solution dropwise and slowly into the culture medium while the medium is being gently but constantly agitated (e.g., by vortexing at a low speed or stirring) .[3] This ensures that the peptide is rapidly dispersed and diluted, preventing aggregation and precipitation.
Q4: What is the maximum concentration of DMF that is safe for my cells?
A: The cytotoxicity of organic solvents is a critical consideration. While tolerance varies between cell lines (with primary cells generally being more sensitive), a widely accepted safe final concentration for most cell lines is below 0.5% (v/v), and ideally at or below 0.1% (v/v) .[7][10][11]
Crucially, you must always include a "vehicle control" in your experiments. This control should consist of cells treated with the same final concentration of DMF in the culture medium, but without the peptide. This allows you to distinguish the effects of the peptide from any potential effects of the solvent itself.[11]
Q5: The peptide solution is still slightly hazy after dilution, or I see fine particulates. What other steps can I take?
A: If haziness persists, it suggests that you are at or near the peptide's solubility limit in your final medium. Here are two troubleshooting steps:
-
Sonication: Before preparing your working solution, you can sonicate the concentrated stock solution in a water bath sonicator for a few minutes.[3][12] This can help break up any pre-formed micro-aggregates.
-
Lower the Concentration: The most straightforward solution is to reduce the final working concentration of the peptide in your culture medium. If precipitation occurs, the solubility limit has been exceeded.[7]
Q6: Since the peptide has a net negative charge, shouldn't I use a basic solvent like ammonium hydroxide?
A: While the peptide has a calculated net charge of -1, its behavior is overwhelmingly dictated by its hydrophobicity. For peptides with more than 50% hydrophobic residues, using organic solvents is the recommended and more effective strategy.[3][13] While you could attempt to dissolve it in a dilute basic solution (e.g., 0.1M ammonium bicarbonate), this approach is far less likely to succeed than the organic solvent method.[3][14]
Section 3: Detailed Experimental Protocols
Follow these validated protocols to ensure successful solubilization and use of the TRP-2 181-188 peptide.
Protocol 1: Small-Scale Solubility Testing (Recommended First Step)
It is critical to test solubility on a small portion of your peptide before dissolving the entire sample.[3][4]
-
Carefully weigh out a small amount of the lyophilized peptide (e.g., 1 mg).
-
Add a calculated volume of the chosen organic solvent (e.g., DMF) to achieve a high concentration (e.g., 10 mg/mL).
-
Vortex thoroughly for 1-2 minutes. The solution should become completely clear.
-
If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[9]
-
Once the stock is clear, perform a test dilution by slowly adding a small volume of the stock into your target culture medium while vortexing, as described in Protocol 3.
-
Visually inspect for any signs of precipitation. If the solution remains clear, the chosen solvent and concentrations are appropriate.
Protocol 2: Preparation of a 10 mg/mL Concentrated Stock Solution in DMF
-
Before opening, centrifuge the vial of lyophilized peptide (e.g., 5 mg) briefly to ensure all powder is at the bottom.[4]
-
Calculate the required volume of DMF. For a 10 mg/mL stock from 5 mg of peptide: Volume (mL) = Mass (mg) / Concentration (mg/mL) = 5 mg / 10 mg/mL = 0.5 mL (or 500 µL)
-
Using a calibrated pipette, add 500 µL of high-purity, anhydrous DMF to the vial.
-
Cap the vial tightly and vortex for 2-3 minutes until the solution is completely clear and free of visible particles.
-
If needed, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.[4]
-
This stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][15]
Protocol 3: Preparation of a 10 µg/mL Final Working Solution
This protocol demonstrates how to dilute the 10 mg/mL stock solution into culture medium while maintaining a low final DMF concentration.
Objective: Prepare 10 mL of culture medium with a final peptide concentration of 10 µg/mL and a final DMF concentration of 0.1%.
-
Calculate the required volume of peptide stock:
-
Use the formula: C1V1 = C2V2
-
C1 (Stock Conc.) = 10 mg/mL = 10,000 µg/mL
-
C2 (Final Conc.) = 10 µg/mL
-
V2 (Final Volume) = 10 mL
-
V1 (Stock Volume) = (C2 * V2) / C1 = (10 µg/mL * 10 mL) / 10,000 µg/mL = 0.01 mL = 10 µL
-
-
Calculate the final DMF concentration:
-
The volume of DMF being added is 10 µL.
-
The final total volume is 10 mL (10,000 µL).
-
% DMF = (Volume of DMF / Total Volume) * 100 = (10 µL / 10,000 µL) * 100 = 0.1%
-
This concentration is generally considered safe for most cell lines.[11]
-
-
Dilution Procedure:
-
Dispense 10 mL of your culture medium into a sterile tube.
-
Set a vortex mixer to a medium-low speed to create a gentle vortex.
-
While the medium is mixing, slowly pipette the 10 µL of the peptide stock solution directly into the vortex.
-
Continue vortexing for another 30-60 seconds to ensure homogeneity.
-
Visually inspect the final solution to ensure it is clear before adding it to your cells.
-
Section 4: Visual Workflow for Solubilization
The following diagram illustrates the decision-making process for successfully solubilizing the TRP-2 181-188 peptide.
Caption: Decision workflow for solubilizing TRP-2 181-188 peptide.
References
-
Peptide Solubilization. JPT Peptide Technologies. [Link]
-
Peptide Solubility Guidelines - How to solubilize a peptide. SB-PEPTIDE. [Link]
-
How to dissolve, handle and store synthetic peptides. LifeTein®. [Link]
-
Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Peptides.com. [Link]
-
Peptide Storage and Solubilization. Activotec. [Link]
-
Dissolving Purified Peptides. AAPPTEC. [Link]
-
Guidelines for Dissolving Peptides. GenScript. [Link]
-
Peptide Solubility | Peptide Synthesis. Bio Basic. [Link]
-
How to dissolve a peptide? IRIS Biotech GmbH. [Link]
-
TRP-2, Tyrosinase-related Protein 2 (181-188) - 1 mg. Anaspec. [Link]
-
Ammonium hydroxide treatment of Aβ produces an aggregate free solution suitable for biophysical and cell culture characterization. PeerJ. [Link]
-
How to dissolve acidic peptide? ResearchGate. [Link]
-
TRP-2 (181-188) - AnaSpec. Cambridge Bioscience. [Link]
-
How come peptide dissolve in water but precipitate in TC medium? How can this be solved? ResearchGate. [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Servicebio. [Link]
-
How can i avoid the peptide precipitation in the media? ResearchGate. [Link]
-
5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). Waters Corporation Blog. [Link]
-
Peptide Handling (Solubility & Storage) Guideline. Biomatik. [Link]
-
Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. PubMed Central. [Link]
Sources
- 1. Tyrosinase-related Protein 2 (TRP-2) (181-188) | TargetMol [targetmol.com]
- 2. TRP-2, Tyrosinase-related Protein 2 (181-188) - 1 mg [anaspec.com]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. genscript.com [genscript.com]
- 6. biobasic.com [biobasic.com]
- 7. lifetein.com [lifetein.com]
- 8. agrisera.com [agrisera.com]
- 9. jpt.com [jpt.com]
- 10. biocat.com [biocat.com]
- 11. lifetein.com [lifetein.com]
- 12. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 13. bachem.com [bachem.com]
- 14. researchgate.net [researchgate.net]
- 15. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
Technical Support Center: TRP-2 181-188 Peptide Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of the tyrosinase-related protein 2 (TRP-2) 181-188 peptide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for common challenges encountered with this specific peptide sequence. The TRP-2 181-188 peptide, with the sequence VYDFFVWL, is a well-known tumor-associated antigen and its successful synthesis is crucial for immunological research.[1][2][3][4] This guide provides a structured, question-and-answer format to directly address potential issues, from synthesis to final purification.
Part 1: Frequently Asked Questions (FAQs)
Synthesis
Question 1: I am observing low coupling efficiency during the synthesis of TRP-2 181-188, particularly after the addition of the Phenylalanine (F) and Valine (V) residues. What could be the cause and how can I improve the yield?
Answer: This is a common issue with hydrophobic peptides like TRP-2 181-188. The sequence VYDFFVWL is rich in hydrophobic amino acids, which can lead to peptide chain aggregation on the solid support.[5][6] This aggregation hinders the accessibility of reagents to the growing peptide chain, resulting in incomplete Fmoc deprotection and poor coupling efficiency.[6]
Troubleshooting Steps:
-
Optimize Solvent Systems: While Dimethylformamide (DMF) is a standard solvent, consider switching to or using a mixture with N-methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating peptides.[6] A combination of DCM/DMF/NMP (1:1:1) can also be effective.[6]
-
Incorporate Chaotropic Agents: The addition of chaotropic salts like Lithium Chloride (LiCl) at a concentration of 0.5 M to both the coupling and deprotection solutions can disrupt the secondary structures that cause aggregation.[6]
-
Utilize "Difficult Sequence" Protocols: Employing elevated temperatures, for instance through microwave-assisted synthesis, can significantly enhance reaction kinetics and minimize aggregation.[6]
-
Consider Pseudoproline Dipeptides: If you are synthesizing a longer peptide containing the TRP-2 181-188 sequence, introducing a pseudoproline dipeptide before this hydrophobic stretch can disrupt the formation of secondary structures.[5]
Question 2: My final crude product shows a significant peak with a mass of -18 Da from the expected mass. What is the likely side reaction?
Answer: A mass loss of 18 Da is often indicative of aspartimide formation, a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), especially when an Aspartic acid (Asp) residue is followed by a small amino acid like Glycine, Alanine, or in this case, Phenylalanine.[7][8] The side-chain carboxyl group of Asp can cyclize with the backbone amide nitrogen, particularly under the basic conditions of Fmoc deprotection with piperidine.[7]
Preventative Measures:
-
Use Protecting Groups: Employing a protecting group on the Aspartic acid side chain that is more stable to piperidine can help. For instance, using Fmoc-Asp(OMpe)-OH or Fmoc-Asp(Odmab)-OH can reduce aspartimide formation.
-
Modify Deprotection Conditions: Adding an acidic modifier to the piperidine solution can reduce the basicity and thus minimize this side reaction. For example, adding 0.1 M of 1-hydroxybenzotriazole (HOBt) to the 20% piperidine in DMF solution is a common strategy.[9]
-
Lower Temperature: Performing the deprotection step at a lower temperature can also slow down the rate of aspartimide formation.
Question 3: I am synthesizing a larger construct with TRP-2 181-188 at the C-terminus and am seeing a significant loss of peptide from the resin after the first two amino acids. What is happening?
Answer: This is likely due to diketopiperazine (DKP) formation. This side reaction is prevalent in Fmoc-SPPS when the first two N-terminal amino acids are coupled, especially if one of them is Proline, or if the sequence is prone to cyclization.[6][9][10] The liberated N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[6] For the TRP-2 181-188 sequence, the initial Valine and Tyrosine residues can be susceptible to this.
Solutions:
-
Use a Pre-loaded Resin: Starting with a resin pre-loaded with the first amino acid (Leucine in this case) can sometimes help.
-
Use a 2-Chlorotrityl Chloride Resin: This resin is more sterically hindered, which can reduce the likelihood of DKP formation.[11]
-
Couple the First Two Amino Acids as a Dipeptide: Synthesizing the first two amino acids (VY) as a dipeptide in solution and then coupling it to the resin can bypass this issue.
Purification
Question 4: The crude TRP-2 181-188 peptide is poorly soluble in my standard HPLC buffers (water/acetonitrile with 0.1% TFA). How can I improve its solubility for purification?
Answer: The hydrophobicity of the VYDFFVWL sequence is the primary reason for its low solubility in aqueous solutions.[1][12]
Solubilization Strategy:
-
Initial Dissolution in Organic Solvent: First, attempt to dissolve a small amount of the lyophilized peptide in an organic solvent like Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile.[12]
-
Gradual Addition of Aqueous Buffer: Once dissolved, slowly add your aqueous HPLC buffer (e.g., water with 0.1% TFA) to the peptide solution while vortexing.[12]
-
Sonication: If the peptide precipitates upon addition of the aqueous buffer, gentle sonication can aid in dissolution.[12]
-
Alternative Solvents: For very difficult cases, consider using a small amount of formic acid or acetic acid in your initial solvent to help protonate the peptide and improve solubility.
Question 5: My HPLC chromatogram shows a broad peak for the TRP-2 181-188 peptide, making it difficult to get a pure fraction. What can I do to improve the peak shape?
Answer: Broad peaks during HPLC purification can be caused by several factors, including peptide aggregation, poor solubility, or secondary interactions with the column.
Troubleshooting HPLC Purification:
-
Optimize the Gradient: A shallower gradient can improve the separation of the target peptide from closely eluting impurities.[13]
-
Increase Column Temperature: Running the purification at a slightly elevated temperature (e.g., 40-50 °C) can reduce peptide aggregation and improve peak shape.
-
Change the Mobile Phase Modifier: While TFA is standard, sometimes switching to formic acid (0.1%) can alter the selectivity and improve peak shape.
-
Lower the Sample Concentration: Injecting a lower concentration of the peptide can prevent on-column aggregation.
Part 2: Detailed Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of TRP-2 181-188 (Fmoc/tBu Strategy)
This protocol outlines a standard manual synthesis approach.
Materials:
-
Fmoc-L-Leu-Wang resin
-
Fmoc-protected amino acids: Fmoc-L-Val-OH, Fmoc-L-Tyr(tBu)-OH, Fmoc-L-Asp(OtBu)-OH, Fmoc-L-Phe-OH, Fmoc-L-Trp(Boc)-OH
-
Coupling reagents: HBTU, HOBt
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
Procedure:
-
Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling.[8] If the test is positive (blue beads), recouple.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence (W, L, V, F, F, D, Y, V).
-
Final Fmoc Deprotection: After coupling the final amino acid (Valine), perform a final Fmoc deprotection as in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.
-
Protocol 2: HPLC Purification of TRP-2 181-188
Instrumentation and Columns:
-
Preparative Reverse-Phase HPLC system
-
C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of DMSO and then dilute with Solvent A to a concentration of approximately 10 mg/mL.
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Injection and Gradient:
-
Inject the dissolved peptide onto the column.
-
Run a linear gradient from 5% to 65% Solvent B over 60 minutes.
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which should elute in the more hydrophobic region of the gradient.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the pure fractions containing the desired peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Part 3: Visualizations
Workflow for Troubleshooting Low Coupling Efficiency
Caption: Decision tree for troubleshooting low coupling efficiency during SPPS.
Purification and Analysis Workflow
Caption: Standard workflow for the purification and analysis of synthetic peptides.
References
- Vertex AI Search. (n.d.). Peptide Coupling Reagents: Selection and Use.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Vertex AI Search. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- ACS Publications. (2016). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- ACS Publications. (2022). Toward Rapid Aspartic Acid Isomer Localization in Therapeutic Peptides Using Cyclic Ion Mobility Mass Spectrometry.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Benchchem. (n.d.). Revolutionizing Hydrophobic Peptide Synthesis: A Technical Guide to Fmoc-Ile-Thr(Psi(Me,Me)).
- PNAS. (n.d.). Percutaneous peptide immunization via corneum barrier-disrupted murine skin for experimental tumor immunoprophylaxis.
- ResearchGate. (n.d.). Liquid chromatography–mass spectrometry (LC–MS)-based method for TRP2....
- ACS Publications. (2023). Tyrosinase-Related Protein2 Peptide with Replacement of N-Terminus Residue by Cysteine Binds to H-2Kb and Induces Antigen-Specific Cytotoxic T Lymphocytes after Conjugation with CpG-DNA. Bioconjugate Chemistry.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- ResearchGate. (n.d.). Iso-Asp TRP-2-(181–188)-specific CD8 T cells are generated after....
- PubMed. (1978). [Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)].
- PubMed. (1978). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides.
- PMC - NIH. (n.d.). Advances in Fmoc solid‐phase peptide synthesis.
- ScholarWorks@UARK. (n.d.). Extraction, Purification and Characterization of a Pure Peptide from Soybean to Demonstrate Anti-Proliferation Activity on Human.
- ResearchGate. (n.d.). Side reactions in peptide synthesis | Request PDF.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- PubMed. (1977). Side reactions in peptide synthesis: ter-butylation of tryptophan.
- Benchchem. (n.d.). Troubleshooting common issues in solid-phase synthesis of Temporin A.
- Frontiers. (2020). A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids.
- PMC - PubMed Central. (2010). Alphavirus Replicon Particles Expressing TRP-2 Provide Potent Therapeutic Effect on Melanoma through Activation of Humoral and Cellular Immunity.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- PMC - NIH. (n.d.). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma.
- ResearchGate. (2025). Vaccination with poly-L-arginine as immunostimulant for peptide vaccines: Induction of potent and long-lasting T-cell responses against cancer antigens.
- SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
- Protocols.io. (2016). HPLC Purification of Peptides.
- CORE. (n.d.). Solid phase peptide synthesis: New resin and new protecting group.
- TargetMol Chemicals. (n.d.). a-2-binding peptide.
- MDPI. (n.d.). 1,2,3-Triazoles as Biomimetics in Peptide Science.
- ResearchGate. (2025). Cancer Vaccine Design: A Novel Bacterial Adjuvant for Peptide-Specific CTL Induction.
- PMC - PubMed Central. (n.d.). Immunoproteasome assembly and antigen presentation in mice lacking both PA28α and PA28β.
- MedchemExpress.com. (n.d.). Tyrosinase-related Protein 2 (TRP-2) (181-188).
- Rockefeller University Press. (n.d.). Translation of a Retained Intron in Tyrosinase-related Protein (TRP) 2 mRNA Generates a New Cytotoxic T Lymphocyte (CTL)-defined and Shared Human Melanoma Antigen Not Expressed in Normal Cells of the Melanocytic Lineage. Journal of Experimental Medicine.
- ResearchGate. (2025). Improving protein solubility and activity by introducing small peptide tags designed with machine learning models.
- Semantic Scholar. (2017). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma.
- ChemRxiv. (n.d.). Amino Acid Composition drives Peptide Aggregation.
- PubMed Central. (n.d.). Elucidating the Autoimmune and Antitumor Effector Mechanisms of a Treatment Based on Cytotoxic T Lymphocyte Antigen-4 Blockade in Combination with a B16 Melanoma Vaccine: Comparison of Prophylaxis and Therapy.
- PMC - NIH. (n.d.). Percutaneous peptide immunization via corneum barrier-disrupted murine skin for experimental tumor immunoprophylaxis.
Sources
- 1. pnas.org [pnas.org]
- 2. Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 13. protocols.io [protocols.io]
Technical Support Center: A Scientist's Guide to Reducing Background in TRP-2 181-188 ELISpot Assays
Welcome to the technical support center for the Tyrosinase-Related Protein 2 (TRP-2) 181-188 ELISpot assay. TRP-2 is a critical melanoma-associated antigen, and the ELISpot assay is an exceptionally sensitive method for quantifying antigen-specific T-cell responses at the single-cell level.[1][2] However, its high sensitivity can also make it susceptible to high background noise, which can obscure genuine, low-frequency responses.
This guide is designed for researchers, scientists, and drug development professionals. It provides a systematic, cause-and-effect approach to diagnosing and eliminating the root causes of high background in your TRP-2 181-188 ELISpot experiments.
Section 1: The Root Cause Analysis - Why High Background Happens
High background in an ELISpot assay is rarely due to a single factor. It's often a combination of issues related to the cells, reagents, or the procedure itself. Understanding these potential sources is the first step toward a clean, reliable assay. The diagram below illustrates the primary pathways that lead to false-positive or non-specific spots.
Caption: Primary sources of high background noise in ELISpot assays.
Section 2: The First Line of Defense - Essential FAQs
This section addresses the most common issues in a direct question-and-answer format.
Q: My negative control wells (cells + media, no peptide) have high spot counts. What's the first thing to check?
A: This is a classic sign of non-antigen-specific T-cell activation. The two most likely culprits are:
-
Cell Health: Your cells may be stressed or have poor viability after thawing or isolation.[3] Stressed or dying cells can non-specifically release cytokines. Always check viability; it should be >90%.[4]
-
Serum Quality: The fetal bovine serum (FBS) or fetal calf serum (FCS) you are using may be contaminated with endotoxins or contain mitogenic factors that polyclonally activate T-cells.[5] It is critical to pre-screen lots of serum for this purpose or switch to a specialized serum-free T-cell medium.[6]
Q: What is considered an acceptable level of background noise?
A: While this depends on the specific system and analyte (e.g., IFN-γ), a widely accepted benchmark for IFN-γ ELISpot is a background of fewer than 6-10 spots per 100,000-200,000 PBMCs .[7] Your positive control (e.g., PHA or CEF peptide pool) should have a robust response, and your TRP-2 peptide wells should have spot counts significantly above the negative control background.
Q: Can solvents like DMSO, used to dissolve the TRP-2 peptide, cause background?
A: Yes. High concentrations of DMSO can be toxic to cells and can also damage the PVDF membrane of the ELISpot plate, leading to artifacts that look like a dark or patchy background.[3] Always ensure the final concentration of DMSO in the well is less than 0.5% .[3] Prepare a media-only control well that contains the same final DMSO concentration as your peptide wells to verify it is not the source of the background.[8]
Section 3: Systematic Troubleshooting - From Cells to Substrate
Follow this workflow-based guide to pinpoint and resolve background issues at each stage of your experiment.
The Source Material: Perfecting Your PBMCs
The quality of your Peripheral Blood Mononuclear Cells (PBMCs) is the single most important factor for a successful ELISpot.
Issue: Low viability, cell stress from cryopreservation, or improper handling leads to non-specific cytokine release.[3][9]
Scientist's Note: The freeze-thaw process is incredibly stressful for cells. Without a proper recovery period, cells that are already primed to release cytokines due to stress will do so in your assay, regardless of antigen presence. This is a major source of background.
Troubleshooting & Solutions Table
| Symptom | Potential Cause | Recommended Action & Protocol |
| High, variable background in all wells | Low Cell Viability | Action: Always perform a viability count (e.g., with trypan blue) post-thaw. Aim for >90% viability.[4] If viability is low, the sample may be compromised. |
| Uniformly high background in negative controls | Post-Thaw Cell Stress | Protocol: The Overnight Rest. After thawing, wash cells twice to remove DMSO.[10] Resuspend cells in your chosen cell culture medium and allow them to rest in an incubator (37°C, 5% CO2) for at least 1-4 hours, or ideally, overnight.[11] This allows cells to recover and reduces non-specific activation. |
| Confluent spots or "starry night" background | Incorrect Cell Density | Action: Titrate your cell numbers. For antigen-specific responses, a typical starting point is 200,000 to 300,000 cells/well.[5] Too many cells can lead to overcrowding and non-specific activation.[7] |
The Assay Environment: Media and Reagents
Your cells' environment can either support a clean assay or introduce confounding variables.
Issue: Components in the media, especially serum, can cause non-specific activation or binding.[5][12]
Troubleshooting & Solutions Table
| Symptom | Potential Cause | Recommended Action & Protocol |
| High background in all cell-containing wells | Mitogenic Serum | Action: Switch to a high-quality, pre-screened, low-endotoxin FBS. Better yet, transition to a commercially available serum-free T-cell expansion medium.[6][13] This eliminates a major source of variability. |
| Patchy or crystalline background artifacts | Reagent Contamination or Precipitation | Protocol: Reagent Filtration. Before use, filter your detection antibody and streptavidin-enzyme conjugate solutions through a 0.2 µm syringe filter.[14][15] This removes any aggregates that can settle on the membrane and create false spots. |
The Execution: Plate Washing and Development
Procedural errors, especially during washing and development steps, are common and easily correctable sources of high background.
Issue: Inadequate washing leaves behind unbound antibodies or enzyme conjugates, while over-development of the substrate darkens the entire membrane.[16][17]
Scientist's Note: The PVDF membrane is delicate. Aggressive washing can damage it, but insufficient washing will fail to remove unbound reagents that cause background. The goal is thorough but gentle washing.
Caption: Critical washing and development steps in the ELISpot workflow.
Troubleshooting & Solutions Table
| Symptom | Potential Cause | Recommended Action & Protocol |
| Uniformly dark or blue/purple wells | Over-development | Action: Reduce the substrate incubation time.[5] Monitor spot development under a microscope and stop the reaction by washing thoroughly with deionized water as soon as distinct spots are visible against a clean background. |
| High background staining | Inadequate Washing | Protocol: Optimized Washing. Increase the number of wash steps to 5-6 times between antibody and enzyme incubations.[17] For the final wash before adding the substrate, use PBS without Tween-20, as residual detergent can interfere with the substrate reaction.[18] Wash both sides of the membrane carefully.[16] |
| White spots or membrane damage | Solvent Damage | Action: Never use harsh detergents like Tween-20 in high concentrations or at steps where it is not recommended by the manufacturer.[3] Ensure DMSO is kept below 0.5%.[3] |
Section 4: A Validated Protocol for Low-Background TRP-2 ELISpot
This protocol incorporates best practices to minimize background noise from the start.
Materials:
-
Pre-coated IFN-γ ELISpot plates
-
TRP-2 181-188 peptide (reconstituted in DMSO, then diluted in media)
-
PBMCs (high viability)
-
Serum-free T-cell culture medium (e.g., TexMACS, CTS OpTmizer)[6][13]
-
Positive Control (e.g., PHA or CEF peptide pool)
-
Detection Antibody & Streptavidin-Enzyme Conjugate
-
Substrate (BCIP/NBT)
-
Wash Buffer (PBS and PBS + 0.05% Tween-20)
Methodology:
-
Cell Preparation (Day 1):
-
Thaw PBMCs rapidly and wash twice with warm serum-free medium to remove DMSO.
-
Perform a viability count. Proceed only if viability is >90%.
-
Resuspend cells at 2-3 x 10^6 cells/mL in serum-free medium and rest overnight in a T75 flask, laid flat, in a 37°C, 5% CO2 incubator.
-
-
Plate Setup (Day 2):
-
Wash the pre-coated plate 4 times with 200 µL/well of sterile PBS.
-
Block the plate with 200 µL/well of serum-free medium for at least 30 minutes at room temperature.[17]
-
During blocking, harvest your rested cells, wash once, and resuspend in fresh serum-free medium to a concentration of 4 x 10^6 cells/mL.
-
Prepare your stimuli:
-
Negative Control: Medium + 0.5% DMSO
-
TRP-2 Peptide: Dilute to 2x final concentration (e.g., 10 µg/mL).
-
Positive Control: Dilute to 2x final concentration.
-
-
Flick out the blocking solution. Add 50 µL of the appropriate stimulus to each well.
-
Gently resuspend your cells and add 50 µL (containing 200,000 cells) to each well.
-
Incubate for 18-24 hours at 37°C, 5% CO2. Do not disturb the plate.[9]
-
-
Assay Development (Day 3):
-
Wash away cells by washing the plate 6 times with PBS + 0.05% Tween-20.
-
Add 100 µL of diluted, filtered detection antibody. Incubate for 2 hours at room temperature.
-
Wash plate 6 times with PBS + 0.05% Tween-20.
-
Add 100 µL of diluted, filtered Streptavidin-Enzyme conjugate. Incubate for 1 hour at room temperature.
-
Perform a final, critical wash: 6 times with PBS only .
-
Add 100 µL of substrate. Monitor development in the dark.
-
Stop the reaction by washing extensively with tap or deionized water.
-
Allow the plate to dry completely in the dark before analysis.[9]
-
By systematically addressing each potential source of error, from cell handling to final washing, you can significantly reduce background noise and enhance the reliability and sensitivity of your TRP-2 181-188 ELISpot assays.
References
-
U-CyTech. (n.d.). Troubleshooting T cell ELISPOT assay. Retrieved from [Link]
-
Creative Biolabs. (n.d.). ELISpot Troubleshooting. Retrieved from [Link]
-
Celprogen. (n.d.). Mouse T Cell Primary Cell Culture Serum Free Media. Retrieved from [Link]
-
Janetzki, S., et al. (2009). "MIATA"—Minimal Information about T Cell Assays. Immunity, 31(4), 527-528. Retrieved from [Link]
-
Sino Biological. (n.d.). ELISpot Troubleshooting. Retrieved from [Link]
-
U-CyTech. (n.d.). Troubleshooting B cell ELISPOT assay. Retrieved from [Link]
-
Sino Biological. (n.d.). ELISpot Assay: FAQs and Solutions. Retrieved from [Link]
-
ResearchGate. (2016, January 5). Can anyone explain the reason for these inconsistent ELISpot results? Retrieved from [Link]
-
Richardson, A., et al. (2025). Optimisation of the cultured ELISpot/Fluorospot technique for the selective investigation of SARS-CoV-2 reactive central memory T cells. Frontiers in Immunology. Retrieved from [Link]
-
Creative Biolabs. (n.d.). ELISPOT Protocol. Retrieved from [Link]
-
Scribd. (2023, September 19). Sep 19 ELISpot Troubleshooting - Xun W. Retrieved from [Link]
-
MIATA Project. (n.d.). Example reports. Retrieved from [Link]
-
ResearchGate. (n.d.). VRP-TRP2 elicits a tumor-specific CD8 + T cell responses. (A) ELISPOT... Retrieved from [Link]
-
Avogadri, F., et al. (2010). Alphavirus Replicon Particles Expressing TRP-2 Provide Potent Therapeutic Effect on Melanoma through Activation of Humoral and Cellular Immunity. PLoS ONE, 5(9), e12670. Retrieved from [Link]
-
Bronte, V., et al. (2003). Therapeutic Effectiveness of Recombinant Cancer Vaccines Is Associated with a Prevalent T-Cell Receptor α Usage by Melanoma-specific CD8+ T Lymphocytes. Cancer Research, 63(19), 6447-6453. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Vaccination with poly-L-arginine as immunostimulant for peptide vaccines: Induction of potent and long-lasting T-cell responses against cancer antigens. Retrieved from [Link]
-
NIH. (n.d.). ELISPOT Assay to Measure Peptide-specific IFN-γ Production. Retrieved from [Link]
-
ImmunoSpot. (n.d.). Protocols and Guidelines for Working with Human PBMC in ELISPOT Assays. Retrieved from [Link]
-
Bitesize Bio. (2025, June 8). Block, Stock and Barrel – A Guide to Choosing Your Blocking Buffer. Retrieved from [Link]
-
ResearchGate. (2015, July 17). How do I avoid background staining in ELISPOT? Retrieved from [Link]
-
Diaclone. (n.d.). Human IFNγ ELISpot Kit – Pre-coated. Retrieved from [Link]
-
ResearchGate. (2015, July 6). Guidelines for the automated evaluation of Elispot assays. Retrieved from [Link]
-
NIH. (n.d.). An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity. Retrieved from [Link]
-
YouTube. (2025, February 27). ELISpot tutorial: step-by-step full assay protocol. Retrieved from [Link]
Sources
- 1. Alphavirus Replicon Particles Expressing TRP-2 Provide Potent Therapeutic Effect on Melanoma through Activation of Humoral and Cellular Immunity | PLOS One [journals.plos.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mabtech.com [mabtech.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. mabtech.com [mabtech.com]
- 8. Optimisation of the cultured ELISpot/Fluorospot technique for the selective investigation of SARS-CoV-2 reactive central memory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. mabtech.com [mabtech.com]
- 11. immunospot.com [immunospot.com]
- 12. Troubleshooting B cell ELISPOT assay | U-CyTech [ucytech.com]
- 13. Gibco CTS T cell media | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eaglebio.com [eaglebio.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. sinobiological.com [sinobiological.com]
- 18. ELISpot Troubleshooting [elisa-antibody.com]
Technical Support Center: Optimizing Dendritic Cell Loading with TRP-2 181-188 Peptide
Introduction
Welcome to the technical support center for optimizing dendritic cell (DC) loading with the melanoma-associated antigen, Tyrosinase-Related Protein 2 (TRP-2) 181-188. This guide is designed for researchers, scientists, and drug development professionals engaged in developing cell-based immunotherapies. TRP-2 is a key melanocyte differentiation antigen and a critical target for cytotoxic T lymphocyte (CTL) responses against melanoma[1]. Effective loading of the TRP-2 181-188 peptide (Sequence: VYDFFVWL) onto dendritic cells is a pivotal step in generating potent anti-tumor immunity[1][2][3]. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind key experimental steps to ensure the success of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the DC loading workflow, from initial material preparation to final functional analysis.
Category 1: Peptide Preparation and Handling
Question: My lyophilized TRP-2 peptide won't dissolve properly. What solvent should I use?
Answer: This is a critical first step, as aggregated or undissolved peptide will not load efficiently. The TRP-2 181-188 peptide is hydrophobic.
-
Primary Recommendation: Start by reconstituting the peptide in a small amount of sterile, high-purity Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. Peptides with hydrophobic residues are typically soluble in organic solvents[4].
-
Step-by-Step:
-
Allow the lyophilized peptide vial to warm to room temperature in a desiccator before opening to prevent condensation[5].
-
Add a small volume of DMSO to the vial to achieve a high concentration (e.g., 10-20 mg/mL).
-
Once fully dissolved in DMSO, you can make further dilutions into your desired aqueous culture medium or a buffer like PBS. Perform this final dilution just before use.
-
-
Causality: DMSO disrupts the hydrophobic interactions that can cause the peptide to aggregate in aqueous solutions. Creating a concentrated stock allows you to add a minimal volume of DMSO to your final cell culture, thereby avoiding solvent toxicity. For most cell cultures, the final DMSO concentration should be kept below 0.5%.
-
Pro-Tip: Avoid dissolving peptides directly in saline buffers like PBS, as salts can hinder the solubility of some peptides[4].
Question: How should I store my TRP-2 peptide stock solution to maintain its activity?
Answer: Proper storage is essential to prevent degradation.
-
Lyophilized Peptide: Store at -20°C or, for long-term storage, at -80°C in a sealed container with a desiccant[5][6].
-
Peptide in Solution (DMSO Stock): Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can compromise peptide integrity[4][5]. Store these aliquots at -80°C. Once an aliquot is thawed, use it immediately and do not refreeze[7].
Category 2: Dendritic Cell Generation and Culture
Question: My monocyte-derived DCs have poor viability and yield after differentiation. What could be wrong?
Answer: DC generation is a multi-day process where culture conditions are paramount. Several factors can impact the health and final yield of your cells.
-
Monocyte Purity: The starting population of monocytes is crucial. Using a high-purity isolation method, such as negative selection magnetic beads, is recommended for optimal results[7][8][9]. Contaminating lymphocytes can compete for resources and alter the cytokine environment.
-
Cytokine Quality and Concentration: Recombinant human GM-CSF and IL-4 are the key drivers of differentiation from monocytes to immature DCs (iDCs)[10][11][12]. Use high-quality cytokines from a reputable supplier and ensure they are used at the optimal concentration as determined by titration or manufacturer guidelines (Common starting points are 500-800 IU/mL for GM-CSF and 250-500 IU/mL for IL-4)[8][10].
-
Cell Seeding Density: Overcrowding or excessively sparse cultures can lead to cell death. A common seeding density for monocyte differentiation is 1 x 10^6 cells/mL[7][10].
-
Media Changes: Adherent monocytes will differentiate into DCs. During media changes (typically around Day 3), be gentle. Some protocols recommend collecting the supernatant, centrifuging it to pellet any loosely adherent cells, and returning these cells to the flask with fresh media to maximize yield[7].
Question: How do I confirm that my DCs are properly matured and ready for antigen loading?
Answer: DC maturation is essential for their ability to activate T cells. Immature DCs are excellent at antigen uptake, but mature DCs are specialized for antigen presentation[13][14]. Maturation is typically induced after peptide loading and is characterized by changes in cell surface markers, which should be verified by flow cytometry.
-
Recommended Maturation Cocktail: A common and potent maturation stimulus is a cocktail of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and PGE₂[10]. Alternatively, Toll-like receptor (TLR) agonists like Lipopolysaccharide (LPS) can be used[15][16].
-
Flow Cytometry Phenotyping: Assess the expression of the following markers[12][15][17]:
| Marker | Immature DC Phenotype | Mature DC Phenotype | Role in T-Cell Activation |
| CD14 | Low / Negative | Negative | Monocyte lineage marker; should be absent[11]. |
| CD80 | Low | High | Co-stimulation (Signal 2)[15][17]. |
| CD86 | Moderate | High | Co-stimulation (Signal 2)[15][17]. |
| CD83 | Negative / Low | High | Key marker of DC maturation[15][17]. |
| HLA-DR | Moderate / High | High | MHC Class II antigen presentation[17]. |
| CCR7 | Low | High | Homing to lymph nodes[17]. |
Category 3: Peptide Loading and Functional Assays
Question: What is the optimal concentration of TRP-2 peptide to use for loading, and how long should I incubate it with the DCs?
Answer: The optimal peptide concentration and incubation time need to balance loading efficiency with potential cytotoxicity.
-
Concentration Range: A typical starting concentration range for peptide pulsing is 1-10 µg/mL[16]. It is highly recommended to perform a dose-response titration to find the optimal concentration for your specific system. One study noted that T-cell recognition of the TRP-2 181-188 peptide began to decrease at concentrations below 1 µM[19].
-
Incubation Time: An incubation period of 2-4 hours at 37°C is a common starting point for pulsing DCs with peptide[16]. This allows for sufficient time for the peptide to bind to surface MHC class I molecules or be internalized for cross-presentation.
-
Experimental Workflow: The peptide is typically added to immature DCs. Following the incubation period, a maturation cocktail is added to the culture for an additional 24-48 hours to drive the DCs to a mature, antigen-presenting state[16].
Question: My peptide-loaded DCs are failing to activate TRP-2-specific T-cells in our co-culture assay. What are the potential causes?
Answer: A failure to activate T-cells is a common endpoint issue that can stem from multiple steps in the workflow.
-
Inefficient Peptide Loading:
-
Cause: Poor peptide solubility, incorrect concentration, or peptide degradation.
-
Solution: Re-evaluate your peptide preparation and storage procedures as described above. Confirm the peptide concentration and perform a titration.
-
-
Suboptimal DC Maturation:
-
Cause: Mature DCs upregulate co-stimulatory molecules (CD80, CD86) that are required for "Signal 2" of T-cell activation. Without this signal, T-cells may become anergic or unresponsive[16].
-
Solution: Verify DC maturation status via flow cytometry before setting up the co-culture assay. Ensure high expression of CD80, CD86, and CD83.
-
-
MHC Haplotype Mismatch:
-
Cause: The TRP-2 181-188 peptide is known to be presented by the murine MHC class I molecule H-2Kb[1]. If you are using human DCs, you must ensure they express an HLA allele capable of binding this peptide, or use a human-specific TRP-2 epitope.
-
Solution: Verify the MHC/HLA haplotype of your DC donor and T-cell source.
-
-
Flawed Functional Assay:
-
Cause: The assay itself may be the issue. Common problems include an incorrect DC:T-cell ratio, insufficient co-culture time, or low sensitivity of the readout.
-
Solution:
-
Controls: Always include a positive control (e.g., DCs loaded with a known immunodominant viral peptide pool like CEF) and a negative control (unloaded DCs)[20].
-
Assay Choice: An IFN-γ ELISpot assay is a highly sensitive method for detecting low-frequency antigen-specific T-cells and is considered a gold standard for monitoring CTL responses[21][22].
-
DC:T-Cell Ratio: Titrate the ratio. A common starting point is 1:10 (DC:T-cell)[23].
-
-
Visual Guides & Diagrams
Workflow for DC Generation and Peptide Loading
Caption: Simplified pathway for cross-presentation of exogenous TRP-2 peptide.
In-Depth Protocols
Protocol 1: Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)
This protocol is adapted from established methods for generating DCs from peripheral blood mononuclear cells (PBMCs).[7][10][11]
Materials:
-
Ficoll-Paque or other density gradient medium
-
CD14 MicroBeads (or other monocyte isolation kit)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin
-
Recombinant Human GM-CSF
-
Recombinant Human IL-4
-
DC Maturation Cocktail (e.g., TNF-α, IL-1β, IL-6, PGE₂)
Procedure:
-
Day 0: Monocyte Isolation and Seeding
-
Isolate PBMCs from a buffy coat or whole blood using density gradient centrifugation.
-
Isolate CD14+ monocytes from the PBMC fraction using positive selection with CD14 magnetic beads according to the manufacturer's instructions.[11]
-
Count the purified monocytes and assess viability (should be >95%).
-
Resuspend cells in complete RPMI medium (supplemented with 10% FBS and Pen-Strep) containing 800 IU/mL GM-CSF and 500 IU/mL IL-4.[8][10]
-
Seed the cells in a T-75 flask at a density of 1 x 10^6 cells/mL. Incubate at 37°C, 5% CO₂.
-
-
Day 3: Media Refresh
-
Carefully remove approximately half of the culture medium from the flask.
-
Add the same volume of fresh, pre-warmed complete medium containing GM-CSF and IL-4 at the same concentrations as Day 0.
-
Return the flask to the incubator.
-
-
Day 5: Harvest Immature DCs and Peptide Loading
-
Harvest the loosely adherent cells by gentle pipetting. These are your immature DCs (iDCs).
-
Count the iDCs and resuspend them in fresh complete medium without cytokines.
-
Add the reconstituted TRP-2 181-188 peptide to the cell suspension at the desired final concentration (e.g., 5 µg/mL).
-
Incubate for 2-4 hours at 37°C, 5% CO₂.
-
-
Day 5 (continued): Induction of Maturation
-
Without washing out the peptide, add the DC maturation cocktail to the culture. A typical cocktail consists of TNF-α (1000 IU/mL), IL-1β (200 IU/mL), IL-6 (1000 IU/mL), and PGE₂ (1 µg/mL).[10]
-
Continue to incubate for another 24-48 hours.
-
-
Day 7: Harvest Mature DCs
-
Harvest the mature DCs, which will now be mostly in suspension.
-
Wash the cells with PBS. A portion of the cells should be used for flow cytometry analysis to confirm the mature phenotype (high CD83, CD86). The remaining cells are ready for use in downstream functional assays.
-
Protocol 2: IFN-γ ELISpot Assay for T-Cell Activation
This protocol outlines a standard ELISpot assay to quantify TRP-2 specific T-cells.[20][21][22]
Materials:
-
Human IFN-γ ELISpot kit
-
PVDF membrane 96-well plates
-
TRP-2 specific T-cells (effector cells)
-
Peptide-loaded mature DCs (stimulator cells, prepared as in Protocol 1)
-
Control DCs (unloaded but mature)
-
Positive control stimulant (e.g., PHA or CEF peptide pool)
Procedure:
-
Plate Preparation: Coat the PVDF 96-well plate with the anti-IFN-γ capture antibody overnight at 4°C, according to the kit manufacturer's instructions.
-
Blocking: Wash the plate and block with RPMI + 10% FBS for 2 hours at room temperature.
-
Cell Plating:
-
Add 2 x 10^5 TRP-2 specific T-cells to each well.
-
Add stimulator cells (your TRP-2-loaded DCs) at a 1:10 ratio (2 x 10^4 DCs per well).
-
Set up controls:
-
Negative Control: T-cells + unloaded mature DCs.
-
Positive Control: T-cells + PHA, or T-cells + DCs loaded with a control peptide.
-
Background Control: T-cells alone.
-
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Detection:
-
Wash away the cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate as per the kit protocol.
-
Wash, then add Streptavidin-Alkaline Phosphatase (or HRP).
-
Wash, then add the substrate (e.g., BCIP/NBT). Spots will form where IFN-γ was secreted.
-
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of antigen-specific, IFN-γ-secreting T-cells.
References
- Current time inform
- How to Generate Monocyte-Derived Dendritic Cells. STEMCELL Technologies.
- Generation of Mo-DCs | Research protocol. Miltenyi Biotec.
- Pathways of MHC I cross-presentation of exogenous antigens. PubMed Central.
- Generation and Maturation of Human Monocyte-derived DCs. Bio-protocol.
- Class I MHC present
- A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells. PLOS One.
- Deciphering Dendritic Cells Using Flow Cytometry. KCAS Bio.
- A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells. PubMed.
- Molecular signatures of maturing dendritic cells: implications for testing the quality of dendritic cell therapies. PubMed Central.
- Antigen Processing and Present
- Examples of dendritic cell (DC) maturation profiles as assessed by flow cytometry.
- Presentation of Exogenous Antigens on Major Histocompatibility Complex (MHC)
- MHC Class I, Class II, Antigen Processing, And Present
- Dendritic Cell Assays for Autoimmunity and Inflammation.
- Flow cytometry-assisted analysis of phenotypic maturation markers on an immortalized dendritic cell line. PubMed.
- CTL ELISPOT assay. PubMed.
- Binding of TRP2-derived peptides VYDFFVWL (position 181-188) and SVYDFFVWL (position 180-188) to mouse (A) and human (B) MHC class I molecules.
- CTL ELISPOT Assay and T Cell Detection.
- Direct loading of CTL epitopes onto MHC class I complexes on dendritic cell surface in vivo. PubMed Central.
- Examples of T cell responses by ex vivo ELIspot assay for two participants.
- Peptide-Pulsed Dendritic Cells Have Superior Ability to Induce Immune-Mediated Tissue Destruction Compared to Peptide with Adjuvant. PLOS One.
- Tyrosinase-related Protein 2 (TRP-2) (181-188). MedchemExpress.com.
- How to Stimulate Antigen-Specific T Cells Using Peptide Pools. STEMCELL Technologies.
- Identification of T-Cell Epitopes Using ELISpot and Peptide Pool Arrays.
- Development of dendritic cell loaded MAGE-A2 long peptide; a potential target for tumor-specific T cell-mediated prostate cancer immunotherapy.
- Efficient antigen delivery by dendritic cell-targeting peptide via nucleolin confers superior vaccine effects in mice. PubMed Central.
- Lymphocytes genetically modified to express tumor antigens target DCs in vivo and induce antitumor immunity.
- Validation of a Dendritic Cell and CD4+ T Cell Restimulation Assay Contributing to the Immunogenicity Risk Evalu
- Product Guides - Peptide Solubility and Storage Tips. Biosynth.
- Strategies for Improving Peptide Stability and Delivery. PubMed Central.
- The ins and outs of MHC class II-mediated antigen processing and present
- Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. PubMed Central.
- Peptide solubility and storage. AltaBioscience.
- Optimizing the stability and solubility of cell culture media ingredients. Evonik Health Care.
- Percutaneous peptide immunization via corneum barrier-disrupted murine skin for experimental tumor immunoprophylaxis. PNAS.
- Concomitant gemcitabine therapy negatively affects DC vaccine-induced CD8+ T-cell and B-cell responses but improves clinical efficacy in a murine pancre
- Dynamic interactome of the MHC I peptide loading complex in human dendritic cells. PubMed Central.
- Dual role of the peptide-loading complex as proofreader and limiter of MHC-I present
- Activation of Dendritic Cells Alters the Mechanism of MHC Class II Antigen Present
Sources
- 1. Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Concomitant gemcitabine therapy negatively affects DC vaccine-induced CD8+ T-cell and B-cell responses but improves clinical efficacy in a murine pancreatic carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 5. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. stemcell.com [stemcell.com]
- 8. A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells | PLOS One [journals.plos.org]
- 9. A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Dendritic Cell Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 13. rupress.org [rupress.org]
- 14. Activation of Dendritic Cells Alters the Mechanism of MHC Class II Antigen Presentation to CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. Development of dendritic cell loaded MAGE-A2 long peptide; a potential target for tumor-specific T cell-mediated prostate cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular signatures of maturing dendritic cells: implications for testing the quality of dendritic cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. stemcell.com [stemcell.com]
- 21. CTL ELISPOT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CTL ELISPOT Assay and T Cell Detection | Springer Nature Experiments [experiments.springernature.com]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Refinement of Flow Cytometry Gating Strategy for TRP-2 181-188 Specific T-cells
Welcome to the technical support center for the identification and characterization of Tyrosinase-Related Protein 2 (TRP-2) 181-188 specific T-cells by flow cytometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for this challenging application. The detection of T-cells specific to self-antigens like TRP-2, a key melanoma-associated antigen, is often hampered by their low frequency and the low affinity of their T-cell receptors (TCRs).[1][2][3] This resource provides refined strategies to overcome these hurdles.
Part 1: Foundational Gating Strategy for Rare Antigen-Specific T-cells
A robust gating strategy is the cornerstone of reliable data. For rare cell populations like TRP-2 specific T-cells, a sequential and stringent gating approach is paramount to exclude unwanted events and noise.
Initial Data Clean-up: The First Line of Defense
The initial gating steps are crucial for removing debris, dead cells, and cell aggregates that can significantly impact the quality of your data by increasing background and non-specific antibody binding.[4][5]
Step-by-Step Gating Workflow:
-
Time Gating: If there were any fluctuations in flow during acquisition, a time gate can be applied to exclude these unstable events.
-
Debris Exclusion: Gate on your cell populations of interest on a Forward Scatter (FSC) versus Side Scatter (SSC) plot to exclude debris, which typically has low FSC and SSC properties.[5]
-
Doublet and Aggregate Exclusion: It is critical to analyze only single cells. This is achieved by plotting FSC-Area (FSC-A) versus FSC-Height (FSC-H) or FSC-Width (FSC-W). Single cells should form a linear population, while doublets and aggregates will have a disproportionately larger area or width for their height.[5]
-
Live/Dead Cell Discrimination: Dead cells are notorious for non-specifically binding antibodies, leading to false-positive signals.[4] The inclusion of a viability dye is non-negotiable. Amine-reactive dyes are particularly useful as they are fixable and allow for the exclusion of dead cells in both live and fixed samples. Gate on the dye-negative (live) population.
Diagram 1: Initial Data Clean-up Workflow
Caption: Sequential gating for initial data clean-up.
Identifying the T-cell Compartment
Once you have a clean, live, single-cell population, the next step is to identify your T-cells of interest.
-
Lymphocyte Gate: If working with peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs), a lymphocyte gate based on FSC and SSC can be applied.
-
T-cell Identification: From the lymphocyte gate, identify T-cells using a pan T-cell marker like CD3.
-
CD8+ T-cell Selection: Since TRP-2 181-188 is a class I restricted peptide, you will be focusing on CD8+ T-cells. Gate on the CD3+CD8+ population.
Part 2: Troubleshooting Guide for TRP-2 181-188 Tetramer Staining
Peptide-MHC (pMHC) multimers, such as tetramers, are powerful tools for directly visualizing antigen-specific T-cells.[6] However, staining for self-antigen specific T-cells like those recognizing TRP-2 can be challenging due to low-affinity TCRs.[1][6]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Tetramer Signal | 1. Low TCR Affinity: T-cells recognizing self-antigens often have low-affinity TCRs that are not readily stained by conventional tetramer protocols.[1][6] 2. TCR Internalization: Recent in vivo or in vitro antigen exposure can lead to TCR internalization, reducing surface expression.[6] 3. Low Frequency of Target Cells: TRP-2 specific T-cells are rare.[7] 4. Suboptimal Tetramer Concentration: Using too little tetramer can result in a weak signal. | 1. Use Protein Kinase Inhibitors (PKIs): Including a PKI like dasatinib for a short period before staining can prevent TCR internalization and significantly enhance staining intensity, sometimes by more than 50-fold for low-affinity TCRs.[6] 2. Antibody-Mediated Stabilization: Adding an unconjugated anti-fluorochrome antibody (e.g., anti-PE or anti-APC) during the staining step can stabilize the tetramer-TCR interaction and amplify the signal.[8][9] 3. Acquire More Events: Increase the number of collected events to enhance the chances of detecting rare populations. 4. Titrate Tetramer: Perform a titration to determine the optimal concentration of your TRP-2 tetramer. |
| High Background/Non-specific Binding | 1. Dead Cell Contamination: Dead cells non-specifically bind tetramers.[4] 2. Fc Receptor Binding: Monocytes and B-cells can bind antibodies and tetramers non-specifically via Fc receptors. 3. Inappropriate Negative Control: Not using a proper negative control can make it difficult to distinguish true signal from background. | 1. Stringent Live/Dead Gating: Use a viability dye and gate strictly on live cells. 2. Use an Fc Block: Pre-incubate cells with an Fc receptor blocking reagent. 3. Dump Channel: Include antibodies against markers of non-T-cells (e.g., CD14 for monocytes, CD19 for B-cells) in a "dump" channel to exclude them from the analysis.[10] 4. Use an Irrelevant Tetramer Control: A tetramer with an irrelevant peptide presented by the same MHC allele is the most appropriate negative control to set the gate for specific staining. |
| Diagonal Staining Pattern with CD8 | 1. CD8 Clone Interference: Some anti-CD8 antibody clones can interfere with tetramer binding, leading to a diagonal pattern instead of a distinct double-positive population. | 1. Select a Compatible CD8 Clone: For murine studies, the KT15 clone is often recommended over 53-6.7 to avoid this issue. Always check the literature or with the tetramer manufacturer for recommended clones. |
Optimized Protocol for Low-Affinity Tetramer Staining
-
Prepare single-cell suspension and wash.
-
(Optional but recommended) Incubate cells with a PKI (e.g., Dasatinib) for 30 minutes at 37°C.
-
Wash cells.
-
Stain with the TRP-2 tetramer at the pre-titrated optimal concentration for 30-60 minutes at 4°C.
-
(Optional) Add an anti-fluorochrome antibody (e.g., anti-PE) and incubate for a further 15-30 minutes at 4°C.
-
Wash cells.
-
Perform surface staining for other markers (e.g., CD3, CD8, viability dye).
-
Wash and acquire data on the flow cytometer.
Diagram 2: Gating for TRP-2 Tetramer+ T-cells
Caption: Hierarchical gating for TRP-2 tetramer-positive T-cells.
Part 3: Troubleshooting Guide for TRP-2 181-188 Specific Intracellular Cytokine Staining (ICS)
ICS is an alternative method to identify functional antigen-specific T-cells by measuring cytokine production (e.g., IFN-γ, TNF-α) after in vitro peptide stimulation. This can be particularly useful when tetramer staining is weak or unavailable.[11]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Frequency of Cytokine-Positive Cells | 1. Suboptimal Stimulation: Inadequate peptide concentration or stimulation time. 2. Low Precursor Frequency: TRP-2 specific T-cells are rare.[7] 3. Suppression in Culture: T-cell responses may be suppressed in vitro. | 1. Optimize Stimulation Conditions: Titrate the TRP-2 peptide concentration and stimulation duration (typically 4-6 hours for effector cytokines). 2. Include Co-stimulation: Adding anti-CD28 and anti-CD49d antibodies can enhance cytokine production.[12] 3. Use Activation Markers for Gating: Gating on early activation markers that are upregulated upon antigen-specific stimulation, such as 4-1BB (CD137) and CD40L (CD154), can significantly reduce background and improve the detection of rare responding T-cells.[10][13] These markers have very low background expression.[10] |
| High Background in Unstimulated Control | 1. Non-specific Cytokine Production: Some cells may produce cytokines non-specifically. 2. Inadequate Fixation/Permeabilization: This can lead to non-specific antibody binding. 3. Dead Cells: Dead cells can contribute to background.[4] | 1. Use a Dump Channel: Exclude monocytes (CD14+) and B-cells (CD19+) which can contribute to background cytokine staining.[10] 2. Optimize Fix/Perm Buffers: Titrate antibodies and use appropriate buffers to minimize non-specific binding. 3. Strict Live/Dead Gating: Always include a viability dye. |
| Loss of Surface Markers | 1. Downregulation upon Activation: Some surface markers (e.g., CD4, CD8) can be downregulated after stimulation with agents like PMA/Ionomycin.[14] 2. Harsh Fixation/Permeabilization: Some epitopes can be destroyed by fixation and permeabilization reagents. | 1. Stain Surface Markers Before Fixation: Stain for surface markers before fixing and permeabilizing the cells. 2. Choose Robust Antibody Clones: Select antibody clones that are known to be resistant to fixation and permeabilization procedures. |
Recommended Controls for ICS
-
Unstimulated Control: Cells cultured without the TRP-2 peptide to establish baseline cytokine levels.
-
Positive Control: A polyclonal stimulus like PMA/Ionomycin or a superantigen to ensure the assay is working.
-
Fluorescence Minus One (FMO) Controls: Essential for accurate gating, especially for cytokine-positive populations that may not be well-separated from the negative population. An FMO control includes all antibodies in the panel except the one for which the gate is being set.[15]
Part 4: Frequently Asked Questions (FAQs)
Q1: Should I use tetramer staining or ICS to detect TRP-2 specific T-cells?
A1: Both methods have their advantages. Tetramer staining directly quantifies T-cells based on their TCR specificity, regardless of their functional state. ICS identifies T-cells that are functionally responsive to the TRP-2 peptide by producing cytokines. For a comprehensive analysis, using both techniques can be very powerful. Some studies have shown that for low-affinity interactions, ICS might detect a significant population of specific T-cells that are poorly stained by tetramers.[16]
Q2: How many cells should I acquire to reliably detect rare TRP-2 specific T-cells?
A2: Given the low frequency of these cells (often <0.1% of CD8+ T-cells), it is recommended to acquire a large number of events, ideally at least 1 million total events, to ensure you have a sufficient number of CD8+ T-cells for a statistically significant analysis.
Q3: Can I fix my cells before tetramer staining?
A3: It is generally not recommended to fix cells before tetramer staining, as fixation can negatively impact the conformation of the TCR and reduce or abolish tetramer binding.
Q4: My negative control tetramer shows some background staining. How should I set my gates?
A4: Use your irrelevant tetramer control to set the gate. Position the gate such that a very small percentage (e.g., <0.01%) of the CD8+ T-cells fall within the positive gate for the irrelevant tetramer. Then, apply this gate to your TRP-2 tetramer-stained sample.
Q5: What are the best fluorochromes to use for detecting rare populations?
A5: For rare events, it is crucial to use bright fluorochromes (e.g., PE, APC, Brilliant Violet dyes) on the markers defining your population of interest (i.e., the tetramer or the intracellular cytokine) to maximize the signal-to-noise ratio.
References
- Wooldridge, L., et al. (2014). More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers. Immunology, 143(1), 1-11.
- Bentzen, A. K., et al. (2014). Antibody Stabilization of Peptide–MHC Multimers Reveals Functional T Cells Bearing Extremely Low-Affinity TCRs. The Journal of Immunology, 193(3), 1143-1153.
-
Bentzen, A. K., et al. (2014). Antibody Stabilization of Peptide–MHC Multimers Reveals Functional T Cells Bearing Extremely Low-Affinity TCRs. The Journal of Immunology, 193(3), 1143-1153. [Link]
-
Cole, D. K., et al. (2018). Optimized Peptide–MHC Multimer Protocols for Detection and Isolation of Autoimmune T-Cells. Frontiers in Immunology, 9, 1357. [Link]
- Sharbi-Yunger, A., et al. (2023). A Highly Sensitive Flow Cytometric Approach to Detect Rare Antigen-Specific T Cells: Development and Comparison to Standard Monitoring Tools. Cancers, 15(3), 574.
-
Hamilton-Williams, E. E., et al. (2020). Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes. Frontiers in Immunology, 11, 593888. [Link]
-
Sharbi-Yunger, A., et al. (2023). A Highly Sensitive Flow Cytometric Approach to Detect Rare Antigen-Specific T Cells: Development and Comparison to Standard Monitoring Tools. Cancers, 15(3), 574. [Link]
-
Corse, E., et al. (2011). Lower Affinity T Cells are Critical Components and Active Participants of the Immune Response. Frontiers in Immunology, 2, 47. [Link]
- Overwijk, W. W., et al. (2009). Self-antigen–specific CD8+ T cell precursor frequency determines the quality of the antitumor immune response. The Journal of Experimental Medicine, 206(4), 801-812.
-
Insights.bio. (2024). Navigating the opportunities and challenges in analytical development of flowcytometry for T cell therapy. [Link]
-
ResearchGate. (n.d.). Gating strategy for flow cytometry analysis of the tumor microenvironment. [Link]
- Stelekati, E., et al. (2014). A Modified Tyrosinase-Related Protein 2 Epitope Generates High-Affinity Tumor-Specific T Cells but Does Not Mediate Therapeutic Efficacy in an Intradermal Tumor Model. The Journal of Immunology, 192(8), 3629-3637.
-
ResearchGate. (2023). A Highly Sensitive Flow Cytometric Approach to Detect Rare Antigen-Specific T Cells: Development and Comparison to Standard Monitoring Tools. [Link]
-
Technology Networks. (2020). 10 Tips to Optimize Clinical Flow Cytometry. [Link]
- Wang, R. F., et al. (1996). Identification of TRP-2 as a Human Tumor Antigen Recognized by Cytotoxic T Lymphocytes. The Journal of Experimental Medicine, 184(6), 2207-2216.
-
Wang, R. F., et al. (1996). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. The Journal of Experimental Medicine, 184(6), 2207-2216. [Link]
- Nascimbeni, M., et al. (2002). Detecting Antigen-Specific T Cell Responses: From Bulk Populations to Single Cells. International Journal of Medical Sciences, 2(1), 1-10.
-
ResearchGate. (n.d.). Gating strategy for the identification of T cell subsets. [Link]
-
Bullock, T. N. J., et al. (2023). Reactivation of low avidity tumor-specific CD8+ T cells associates with immunotherapeutic efficacy of anti-PD-1. Journal for ImmunoTherapy of Cancer, 11(8), e007144. [Link]
-
ResearchGate. (n.d.). Intracellular cytokine staining for the characterization and quantitation of antigen-specific T lymphocyte responses. [Link]
-
Schmidt, T., & Sester, M. (2013). Detection of antigen-specific T cells based on intracellular cytokine staining using flow-cytometry. Methods in Molecular Biology, 1064, 267-274. [Link]
- Schmidt, T., & Sester, M. (2013). Detection of Antigen-Specific T Cells Based on Intracellular Cytokine Staining Using Flow-Cytometry. In Methods in Molecular Biology (pp. 267-274). Humana Press.
-
ResearchGate. (n.d.). T Cells Engineered to Express TRP-2 TCRs Accumulate in B16 Tumors. [Link]
- Zhang, Y., et al. (2026). Disulfide-Directed Multicyclic Peptides for Chimeric Antigen Receptors Targeting Solid Tumors. Journal of the American Chemical Society.
-
Frontiers. (n.d.). Antigen-specificity measurements are the key to understanding T cell responses. [Link]
-
KCAS Bio. (2022). Flow Cytometry Gating Strategy: Best Practices. [Link]
-
Bio-Rad Antibodies. (n.d.). Gating Strategies for Effective Flow Cytometry Data Analysis. [Link]
- Nishimura, M. I., et al. (2007). Melanoma Progression Despite Infiltration by in vivo-Primed TRP-2-Specific T Cells. The Journal of Immunology, 178(6), 3467-3477.
- Zehn, D., et al. (2012). Autoreactive T cells bypass negative selection and respond to self-antigen stimulation during infection. The Journal of Experimental Medicine, 209(10), 1847-1858.
Sources
- 1. Optimized Peptide–MHC Multimer Protocols for Detection and Isolation of Autoimmune T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 3. Lower Affinity T Cells are Critical Components and Active Participants of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Navigating the opportunities and challenges in analytical development of flowcytometry for T cell therapy [insights.bio]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. A Highly Sensitive Flow Cytometric Approach to Detect Rare Antigen-Specific T Cells: Development and Comparison to Standard Monitoring Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of antigen-specific T cells based on intracellular cytokine staining using flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 7 Tips for Optimizing Your Flow Cytometry Experiments [bdbiosciences.com]
- 15. Flow Cytometry Gating Strategy: Best Practices | KCAS Bio [kcasbio.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Addressing Peptide Degradation in Long-Term Cell Culture
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize peptides in long-term cell culture experiments. Loss of peptide bioactivity due to degradation is a critical and often underestimated variable that can lead to inconsistent results and misinterpretation of data. This resource provides in-depth troubleshooting guides, FAQs, and validated protocols to help you identify, mitigate, and control peptide degradation, ensuring the integrity and reproducibility of your research.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental questions surrounding peptide stability in the context of cell culture.
Q1: What are the primary ways a peptide can degrade in my cell culture medium?
A: Peptides in a typical cell culture environment face two major degradation pathways:
-
Enzymatic Degradation: This is the most significant cause of degradation in cell culture.[1] Cells, especially when cultured for long periods, secrete a variety of enzymes called proteases into the medium.[2][3] Furthermore, if you use serum (like FBS) in your medium, it comes pre-loaded with a host of active proteases.[4][5] These enzymes, which include exopeptidases (cleaving ends) and endopeptidases (cleaving within the sequence), hydrolyze the peptide bonds that form the backbone of your peptide.[1][6]
-
Chemical (Non-Enzymatic) Degradation: This involves the modification or cleavage of your peptide due to the physicochemical conditions of the culture medium.[7] Key mechanisms include:
-
Hydrolysis: Certain amino acid sequences, like those containing aspartic acid (Asp), are susceptible to cleavage through the formation of a cyclic imide intermediate, especially under acidic conditions.[7]
-
Deamidation: Peptides with asparagine (Asn) or glutamine (Gln) can lose an amine group, altering their structure and function.[7]
-
Oxidation: Amino acids like methionine (Met) and cysteine (Cys) are easily oxidized, which can be accelerated by atmospheric oxygen and certain components in the media.[8]
-
pH and Temperature: The standard physiological pH (~7.4) and temperature (37°C) of cell culture are optimal for many enzymatic and chemical degradation reactions.[9]
-
Q2: My peptide is "cell-permeable." Does that protect it from degradation?
A: Not necessarily. While cell-penetrating peptides (CPPs) are designed to enter cells, they are still vulnerable. Degradation can occur both extracellularly in the medium before the peptide has a chance to enter the cells, and intracellularly after uptake.[10] In fact, rapid extracellular degradation can be the primary factor limiting the intracellular concentration and, therefore, the efficacy of the peptide.[10]
Q3: I use serum-free medium. Am I safe from enzymatic degradation?
A: You are safer, but not completely safe. While you have eliminated the large and variable source of proteases from serum, the cells themselves are a significant source of proteolytic enzymes.[2][3][11] Many cell types, including common lines like mesenchymal stem cells (hMSCs), endothelial cells, and macrophages, actively secrete proteases that can rapidly degrade peptides in the surrounding medium.[2][12][13]
Q4: How quickly does degradation happen?
A: The rate is highly variable and depends on the peptide sequence, cell type, cell density, and culture conditions. However, it can be surprisingly fast. Studies have shown that peptides with unprotected N-terminal amines can be almost entirely degraded within 48 hours by various cell types.[2][12][13] Some linear peptides have a half-life of only a few minutes in serum.[1] This rapid loss is why a "one-time" addition of a peptide at the start of a multi-day experiment is often insufficient.
Section 2: Troubleshooting Guide - "My Peptide Isn't Working"
This guide provides a systematic approach to diagnosing and solving issues related to loss of peptide bioactivity in long-term experiments.
Problem: I observe a strong initial effect from my peptide, but it diminishes over several days.
This is a classic symptom of peptide degradation. The initial high concentration of active peptide produces the desired biological response, but as the peptide is degraded, its effective concentration falls below the required threshold.
Caption: Troubleshooting workflow for loss of peptide bioactivity.
-
Assess Stability (The "Why"): Before changing your protocol, understand the likely culprit. Most standard, unmodified peptides are not designed for long-term stability in a biologically active environment like cell culture.[14][15] The combination of proteases, physiological temperature, and pH creates a hostile environment.[9][11]
-
Implement Mitigation Strategies (The "How"):
-
A) Increase Dosing Frequency: This is the simplest approach. Instead of a single dose, replenish the peptide at a concentration known to be effective every 24-48 hours, typically during media changes. This manually counteracts degradation by maintaining a sufficient concentration of active peptide.
-
B) Add Protease Inhibitors: This directly targets the primary degradation mechanism.[16] By adding a broad-spectrum protease inhibitor cocktail to your culture medium, you can deactivate many of the serine, cysteine, and metalloproteases responsible for cleaving your peptide.[17][18] See Table 1 for examples.Trustworthiness Check: Always run a control experiment to ensure the inhibitor cocktail itself does not affect your cells' viability or the specific biological pathway you are studying.[17]
-
C) Switch to a Modified Peptide: This is a proactive, robust solution. Synthetic peptide chemistry offers numerous ways to build in resistance to degradation.[19]
-
Terminal Modifications: Capping the N-terminus with an acetyl group (Acetylation) and the C-terminus with an amide group (Amidation) blocks exopeptidases, which are a major source of degradation.[2][19][20]
-
D-Amino Acids: Replacing standard L-amino acids with their D-enantiomer mirror images makes the peptide bonds unrecognizable to most proteases, significantly increasing stability.[14][15]
-
Cyclization/Stapling: Creating a cyclic peptide (e.g., "head-to-tail" cyclization) or introducing a hydrocarbon staple to enforce an alpha-helical structure can protect against both endo- and exopeptidases.[14][19][21]
-
-
-
Validate the Solution (The "Proof"): Do not assume the strategy worked. The most reliable way to confirm peptide stability is to perform an analytical measurement. A time-course experiment where you sample the culture medium and quantify the amount of intact peptide remaining via High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS) is the gold standard.[22][23][24][25] This provides quantitative proof that your chosen strategy is effective under your specific experimental conditions. See Section 3 for a detailed protocol.
Data Presentation: Comparison of Stabilization Strategies
| Strategy | Mechanism of Action | Pros | Cons |
| Increased Dosing | Manually maintains peptide concentration above a therapeutic threshold. | Simple to implement; No chemical modification needed. | Can be costly; Labor-intensive; Potential for concentration fluctuations. |
| Protease Inhibitors | Directly inhibits protease activity in the culture medium.[16][26] | Effective against many common proteases; Commercially available. | Potential for off-target cellular effects; May not inhibit all proteases.[17] |
| Terminal Capping | Blocks degradation by exopeptidases at the N- and C-termini.[19][20] | Highly effective against exopeptidases; Relatively simple modification. | Does not protect against endopeptidases (internal cleavage). |
| D-Amino Acid Substitution | Makes peptide bonds unrecognizable to proteases.[14][15] | Confers high resistance to most proteases. | Can sometimes alter or abolish biological activity; Requires careful design. |
| Cyclization/Stapling | Restricts conformational flexibility and blocks access to cleavage sites.[14][21] | Provides excellent stability against both endo- and exopeptidases. | More complex and costly synthesis; May affect cell permeability. |
| PEGylation | Covalently attaches Polyethylene Glycol (PEG) to increase steric hindrance.[21][27] | Significantly increases half-life and stability. | Can sometimes reduce binding affinity or biological activity. |
Section 3: Advanced Protocols & Methodologies
Trustworthy science requires verifiable methods. This section provides a detailed, self-validating protocol for assessing peptide stability directly in your experimental setup.
Protocol: Quantitative Peptide Stability Assay using RP-HPLC
This protocol allows you to determine the half-life (t½) of your peptide in your specific cell culture conditions.
Objective: To quantify the percentage of intact peptide remaining in cell culture supernatant over a time course.
Materials:
-
Your peptide of interest (lyophilized)
-
Cell line and complete culture medium (with or without serum, as per your experiment)
-
Sterile, ice-cold PBS
-
Quenching Solution: 100% Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA)
-
Reverse-Phase HPLC (RP-HPLC) system with a C18 column and UV detector (set to 214 nm for peptide bonds)[25][28]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade ACN
Experimental Workflow Diagram:
Caption: Workflow for a quantitative peptide stability assay.
Step-by-Step Methodology:
-
Preparation:
-
Seed your cells in a multi-well plate (e.g., 6-well plate) and grow to ~80% confluency.
-
Prepare a concentrated stock solution of your peptide in a suitable sterile solvent (e.g., sterile water or DMSO).
-
Self-Validation Control: Prepare a "cell-free" control well containing only complete culture medium. This will distinguish between degradation caused by secreted cellular proteases versus components inherent to the medium (e.g., serum proteases).[22][24]
-
-
Peptide Addition:
-
Spike the peptide from your stock solution into the medium of the cell-containing wells and the cell-free control well to your final working concentration (e.g., 10 µM). Mix gently.
-
-
Time-Course Sampling:
-
Time Zero (T0): Immediately after adding the peptide, collect the first aliquot (e.g., 100 µL) from each well. This represents 100% intact peptide.
-
Place the plate back in the 37°C incubator.
-
Collect subsequent aliquots at desired time points (e.g., 2, 4, 8, 24, 48 hours).
-
-
Sample Quenching and Processing:
-
For each aliquot collected, immediately add it to a microcentrifuge tube containing 3 volumes of ice-cold Quenching Solution (e.g., 100 µL sample + 300 µL ACN/TFA). This stops all enzymatic activity and precipitates proteins from the medium.[22][23][24]
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains your peptide, to a new HPLC vial.
-
-
RP-HPLC Analysis:
-
Set up your HPLC method. A typical gradient for peptides might be 5-60% Mobile Phase B over 20-30 minutes.[25][28][29]
-
Inject the T0 sample first to determine the retention time and peak area of the 100% intact peptide.
-
Inject the samples from the subsequent time points. Degradation will be evident as a decrease in the peak area of the intact peptide and the potential appearance of new, earlier-eluting peaks corresponding to peptide fragments.
-
-
Data Analysis:
-
Integrate the peak area for the intact peptide at each time point.
-
Calculate the percentage of peptide remaining at each time point relative to the T0 sample: (% Remaining) = (Area_Tx / Area_T0) * 100.
-
Plot % Remaining versus Time. From this curve, you can determine the half-life (t½), which is the time it takes for 50% of the peptide to be degraded.
-
References
- Vertex AI Search. (n.d.). Optimization Strategies for the Stability of Peptides In Vivo.
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 13(10), 309. [Link]
-
Allied Academies. (2023). Improving peptide stability: Strategies and applications. Journal of Proteomics & Bioinformatics. [Link]
-
Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
PubMed. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Amenta, J. S., & Brocher, S. C. (1981). Protein degradation in cell cultures: general considerations on mechanisms and regulation. Life Sciences, 28(11), 1195-1208. [Link]
-
PubMed Central. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Böttger, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One, 12(6), e0178943. [Link]
-
PubMed Central. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One. [Link]
-
PubMed Central. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. ACS Biomaterials Science & Engineering. [Link]
-
ACS Publications. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]
-
PubMed Central. (2021). A Streamlined High-Throughput LC–MS Assay for Quantifying Peptide Degradation in Cell Culture. Frontiers in Chemistry. [Link]
-
GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail. Retrieved from [Link]
-
PubMed. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. ACS Biomaterials Science & Engineering. [Link]
-
Royal Society of Chemistry. (2016). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Physical Chemistry Chemical Physics. [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
-
PubMed Central. (2020). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Molecules. [Link]
-
Journal of Proteins and Proteomics. (2023). Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2020). HPLC Method for Determination of the Chemical Stability of Antimicrobial Peptide α-Defensin 2. [Link]
-
PubMed. (2009). Peptide degradation is a critical determinant for cell-penetrating peptide uptake. Biochimica et Biophysica Acta. [Link]
-
ResolveMass Laboratories Inc. (2025). Peptide Purity by HPLC and Why It Matters. Retrieved from [Link]
-
Butré, C., et al. (2015). Spontaneous, non-enzymatic breakdown of peptides during enzymatic protein hydrolysis. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1854(6), 633-641. [Link]
-
ResearchGate. (2025). Serum Stability of Peptides. Retrieved from [Link]
-
Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab. Retrieved from [Link]
-
PubMed Central. (2023). Microbial proteases and their applications. Frontiers in Bioengineering and Biotechnology. [Link]
-
PubMed Central. (2016). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Journal of Pharmaceutical Sciences. [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
-
ResearchGate. (2015). Spontaneous, non-enzymatic breakdown of peptides during enzymatic protein hydrolysis. Retrieved from [Link]
-
Peak Proteins. (n.d.). Proteases. Retrieved from [Link]
-
G-Biosciences. (2019). The Benefits of a Protease Inhibitor Cocktail. Retrieved from [Link]
-
ResearchGate. (2016). Peptide stabilization assay?. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Instability of Peptide and Possible Causes of Degradation. Retrieved from [Link]
-
LCGC International. (2019). The Basics of HPLC Peptide Analysis. [Link]
-
MDPI. (2020). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals. [Link]
-
NIH. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. Journal of Food Biochemistry. [Link]
Sources
- 1. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Streamlined High-Throughput LC–MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Peptide degradation is a critical determinant for cell-penetrating peptide uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein degradation in cell cultures: general considerations on mechanisms and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. goldbio.com [goldbio.com]
- 17. benchchem.com [benchchem.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. bachem.com [bachem.com]
- 20. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 25. resolvemass.ca [resolvemass.ca]
- 26. bitesizebio.com [bitesizebio.com]
- 27. Ways To Improve The Stability Of Peptides - www.pharmasources.com [pharmasources.com]
- 28. biovera.com.au [biovera.com.au]
- 29. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Troubleshooting guide for TRP-2 181-188 based immunotherapy experiments
Welcome to the technical support guide for immunotherapy experiments centered on the Tyrosinase-Related Protein 2 (TRP-2) 181-188 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the TRP-2 181-188 peptide and why is it used in melanoma research?
A1: The TRP-2 181-188 peptide, with the amino acid sequence VYDFFVWL, is a well-defined, immunogenic epitope derived from Tyrosinase-Related Protein 2.[1][2] TRP-2 is a melanosomal enzyme expressed by normal melanocytes and is often overexpressed in melanoma cells.[3][4] This peptide is specifically recognized by cytotoxic T lymphocytes (CTLs) in the context of the mouse Major Histocompatibility Complex (MHC) class I molecule H-2Kb.[2][5] Its role as a tumor-associated self-antigen makes it a critical tool for developing and evaluating melanoma vaccines and immunotherapies in preclinical mouse models, particularly in C57BL/6 mice.[3][6]
Q2: What is the primary mechanism of the anti-tumor response induced by TRP-2 181-188?
A2: The anti-tumor response is primarily mediated by CD8+ cytotoxic T lymphocytes (CTLs).[7] When the TRP-2 181-188 peptide is presented by antigen-presenting cells (APCs), such as dendritic cells (DCs), it activates naive CD8+ T cells. These activated T cells then proliferate and differentiate into effector CTLs that can recognize and kill melanoma cells expressing the endogenous TRP-2 protein.[8][9] The efficacy of this response often depends on breaking immune tolerance to this self-antigen.[8]
Q3: How should I prepare and store the TRP-2 181-188 peptide?
A3: The TRP-2 181-188 peptide is hydrophobic. For reconstitution, use a small amount of sterile Dimethyl Sulfoxide (DMSO) to dissolve the lyophilized powder, then slowly add sterile phosphate-buffered saline (PBS) or cell culture medium to reach the desired final concentration. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in the appropriate sterile buffer or medium immediately before use.
Troubleshooting Guide: In Vitro T Cell Assays
The most common methods for assessing TRP-2-specific T cell responses ex vivo are the ELISpot assay and Intracellular Cytokine Staining (ICS), typically measuring Interferon-gamma (IFN-γ) production.
Workflow for In Vitro T Cell Stimulation and Analysis
Caption: General workflow for TRP-2 specific T cell analysis.
ELISpot (Enzyme-Linked Immunospot) Assay
The ELISpot assay quantifies the frequency of cytokine-secreting cells at a single-cell level.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background | 1. Inadequate Washing: Residual reagents or serum components can cause non-specific color development.[10] 2. Cell Culture Contamination: Bacterial or fungal contamination can non-specifically activate cells.[11] 3. Too Many Cells: Over-seeding wells can lead to high background secretion.[10] | 1. Improve Washing Technique: Ensure thorough but gentle washing of both the top and bottom of the membrane, especially after cell removal and before adding detection antibody.[10][11] 2. Maintain Aseptic Technique: Use sterile reagents and proper cell culture practices. Include a "media only" control to check for contamination.[11] 3. Optimize Cell Number: Perform a cell titration experiment (e.g., 5x10^5, 2.5x10^5, 1x10^5 cells/well) to find the optimal density that yields distinct spots with low background. |
| No/Few Spots in TRP-2 Wells (Positive Control OK) | 1. Poor Immunogenicity/Vaccine Failure: The immunization protocol may not have successfully induced a detectable T cell response.[12][13] 2. Suboptimal Peptide Concentration: The concentration of TRP-2 peptide may be too low for stimulation or too high, causing activation-induced cell death (AICD). 3. Incorrect Peptide Sequence/Purity: The peptide used may be incorrect or of low purity. | 1. Review Immunization Strategy: Ensure the adjuvant, route, and frequency of immunization are appropriate. Consider alternative strategies if responses are consistently low.[8][14] 2. Titrate Peptide: Test a range of peptide concentrations (e.g., 0.1, 1, 10 µg/mL) to determine the optimal dose for T cell stimulation. 3. Verify Peptide Quality: Confirm the peptide sequence and purity (>95% is recommended) with the supplier. |
| No Spots in Any Well (Including Positive Control) | 1. Inactive Reagents: Detection/capture antibodies, enzyme conjugate, or substrate may have lost activity.[11][15] 2. Problem with Cells: Cells may have low viability or be from a non-responder mouse strain. 3. Incorrect Incubation: Incubation times or temperatures may be incorrect.[15] | 1. Check Reagent Integrity: Test each reagent individually if possible. Use a validated kit and ensure reagents are stored correctly and not expired.[11] 2. Assess Cell Viability: Use Trypan Blue to confirm >90% viability before plating. Ensure the positive control stimulant (e.g., PMA/Ionomycin) is active. 3. Verify Protocol Parameters: Double-check all incubation times, temperatures, and CO2 levels. Ensure reagents are brought to room temperature before use.[15] |
| Poorly Defined or "Fuzzy" Spots | 1. Plate Movement: Disturbing the plate during incubation can cause cells to move, resulting in smeared spots.[16] 2. Overdevelopment: Allowing the colorimetric reaction to proceed for too long can cause spots to bleed and merge.[10][11] 3. Membrane Not Properly Wetted: If the PVDF membrane is not correctly pre-wetted with ethanol, antibody binding will be uneven.[11] | 1. Handle Plates with Care: Place the incubator in a low-traffic area and do not stack plates.[15][16] 2. Monitor Spot Development: Check spot formation under a microscope and stop the reaction when spots are sharp and distinct.[11] 3. Ensure Proper Pre-wetting: Follow the manufacturer's protocol for membrane wetting (typically 35-70% ethanol), followed by thorough washing.[11] |
Troubleshooting Logic: No Spots in ELISpot Assay
Sources
- 1. pnas.org [pnas.org]
- 2. rupress.org [rupress.org]
- 3. Genetic immunization of mice with human tyrosinase-related protein 2: implications for the immunotherapy of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melanoma progression despite infiltration by in vivo-primed TRP-2-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Alphavirus Replicon Particles Expressing TRP-2 Provide Potent Therapeutic Effect on Melanoma through Activation of Humoral and Cellular Immunity | PLOS One [journals.plos.org]
- 8. TRP-2 Peptide (180-188) - SVYDFFVWL - SB PEPTIDE [sb-peptide.com]
- 9. TRP-2, Tyrosinase-related Protein 2 (180-188) - 1 mg [anaspec.com]
- 10. abcam.co.jp [abcam.co.jp]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 16. ELISpot Troubleshooting [elisa-antibody.com]
Technical Support Center: Enhancing the Immunogenicity of TRP-2 Peptides
Introduction
Welcome to the technical support guide for researchers working with the tyrosinase-related protein 2 (TRP-2) 181-188 peptide, a key antigen in melanoma immunotherapy research. TRP-2 is a non-mutated, shared melanocyte differentiation antigen, making it an attractive target for cancer vaccines.[1] However, as a "self" antigen, it often elicits weak immune responses due to central and peripheral tolerance mechanisms.[1][2] This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions to help you overcome the challenge of low immunogenicity and generate robust anti-tumor cytotoxic T-lymphocyte (CTL) responses in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my TRP-2 181-188 peptide vaccine failing to induce a strong CTL response?
A1: This is the most common challenge faced when working with self-antigens like TRP-2. The low immunogenicity is typically rooted in several immunological principles. Understanding these root causes is the first step in troubleshooting your experimental design.
-
Immune Tolerance: The immune system is trained to avoid attacking the body's own proteins. T-cells with high-avidity receptors for self-antigens like TRP-2 are often deleted in the thymus (central tolerance) or inactivated in the periphery.[2] Therefore, the remaining T-cell precursors that can recognize TRP-2 are typically of low avidity, requiring a very strong stimulus to become activated.[1]
-
Suboptimal MHC Binding: The native TRP-2 181-188 peptide (sequence: VYDFFVWL) or its extended version TRP-2 180-188 (SVYDFFVWL) may have only moderate or low affinity for the intended MHC class I molecule (e.g., H-2Kᵇ in C57BL/6 mice or HLA-A2.1 in humans).[3][4] Efficient and stable peptide-MHC binding is a prerequisite for T-cell activation.
-
Insufficient Co-stimulation (Lack of "Danger Signal"): Peptides injected alone are often ignored by the immune system or can even induce tolerance.[5] For an effective immune response, antigen-presenting cells (APCs), such as dendritic cells (DCs), must be activated by a "danger signal," typically provided by an adjuvant. This activation leads to the upregulation of co-stimulatory molecules (like CD80/CD86) needed for robust T-cell priming.[6]
-
Poor Bioavailability and Stability: When administered in vivo, small peptides are susceptible to rapid degradation by proteases and are quickly cleared by the kidneys.[7][8] This short half-life limits the opportunity for the peptide to reach draining lymph nodes and be taken up by APCs.
-
Lack of CD4+ T-Cell Help: While TRP-2 181-188 is a classic MHC class I epitope for activating CD8+ CTLs, the generation of a potent and durable CD8+ T-cell response is often dependent on help from CD4+ T-cells. A vaccine formulation containing only a short CTL epitope may fail to engage this critical component of the adaptive immune system.[9]
Diagram: The Challenge of Self-Antigen Immunogenicity
Caption: Key immunological barriers hindering a robust CTL response to the TRP-2 self-antigen.
Q2: My peptide is pure, but the immune response is weak. How do I choose a better adjuvant?
A2: Adjuvant selection is critical. For CTL-mediated anti-tumor immunity, the goal is to induce a strong T-helper 1 (Th1) type response, characterized by the production of cytokines like IFN-γ and IL-12.[10] Alum, a common adjuvant, typically promotes a Th2 response and is less suitable for this purpose.[10]
Actionable Strategies:
-
Use a Th1-Polarizing Adjuvant: Incorporate adjuvants known to stimulate the innate immune pathways that lead to Th1 differentiation. Toll-like receptor (TLR) agonists are excellent candidates.
-
Ensure Proper Formulation: Many adjuvants are water-insoluble or require specific formulation to be effective. Simple mixing is often insufficient. Emulsification (e.g., with Montanide) or encapsulation in liposomes is frequently required.
Table 1: Comparison of Adjuvants for Peptide-Based Cancer Vaccines
| Adjuvant Class | Example(s) | Mechanism of Action | Recommended Use with TRP-2 |
| TLR Agonists | Poly(I:C) (TLR3 agonist)CpG ODN 1826 (TLR9 agonist, for mice)MPLA (TLR4 agonist) | Activate APCs via specific TLRs, strongly promoting IL-12 production and a Th1 response.[6][10] | Excellent choice. Co-emulsify with peptide in an oil-in-water emulsion like Montanide ISA 51 or formulate in liposomes. |
| Lipopeptides | Pam₃CSK₄ (TLR2/1 agonist) | Can be directly conjugated to the peptide antigen. This ensures co-delivery to the same APC, enhancing activation.[10][11] | Highly effective. Requires chemical conjugation to the N-terminus of the TRP-2 peptide. |
| Saponins | QS-21 | Forms pores in endosomal membranes, facilitating antigen delivery to the cytosol for MHC class I presentation. | Potent but can have associated toxicity. Often used in combination adjuvant systems (e.g., AS01). |
| Emulsions | Montanide ISA 51/720 (Water-in-oil)MF59 / AS03 (Oil-in-water) | Creates an antigen "depot" for slow release and recruits immune cells to the injection site. | Widely used and effective as a delivery vehicle for peptide + TLR agonist combinations. |
Protocol Snippet: Basic Peptide Emulsification A common starting point is to formulate the TRP-2 peptide with a TLR agonist like CpG in a water-in-oil emulsion.
-
Dissolve TRP-2 peptide and CpG ODN 1826 in sterile PBS or saline (aqueous phase).
-
In a separate sterile tube, add the adjuvant Montanide ISA 51 VG (oil phase). The typical ratio is 1:1 (v/v) aqueous to oil phase.
-
Using a glass syringe and a coupling connector, slowly draw up the oil phase, then the aqueous phase.
-
Forcefully pass the mixture back and forth between two syringes for at least 10 minutes or until a stable, thick white emulsion is formed.
-
Confirm stability by dropping a small amount into a beaker of water; the droplet should remain intact.
Q3: Computational models predict my TRP-2 peptide has suboptimal MHC binding. How can I improve this?
A3: You can rationally re-engineer the peptide to enhance its affinity for the MHC groove. This strategy, known as creating an Altered Peptide Ligand (APL) , involves substituting amino acids at key "anchor" positions that interact with the MHC molecule, without disrupting the residues recognized by the T-cell receptor (TCR).[1]
Causality: By increasing the peptide's binding affinity and stability within the MHC groove, you increase the density and half-life of the peptide-MHC complexes on the APC surface. This provides a more potent and sustained "Signal 1" to T-cells, which can be sufficient to activate even low-avidity T-cell clones that survived tolerance.
A Proven Example for TRP-2: A study specifically designed APLs for the human TRP-2(180–188) epitope (SVYDFFVWL) for HLA-A*0201. They found that substituting the valine at position 2 (a primary anchor residue) with a methionine (M) created an APL called "2M" (SMYDFFVWL) . This 2M analog exhibited:
-
Stronger binding affinity to HLA-A*0201.
-
A lower dissociation rate (more stable binding).
-
Superior ability to induce IFN-γ and granzyme B production from human T-cells ex vivo.[1]
-
Enhanced capacity to elicit anti-tumor immunity in vivo in HLA-transgenic mice.[1]
Workflow for Designing an APL:
Diagram: Altered Peptide Ligand (APL) Design Workflow
Caption: A rational workflow for designing and validating an Altered Peptide Ligand (APL).
Q4: How can I prevent my peptide from degrading and improve its delivery to lymph nodes?
A4: Enhancing the in vivo stability and ensuring efficient trafficking of the peptide to lymph nodes—the site of T-cell priming—is a powerful strategy to boost immunogenicity.[8]
Actionable Strategies:
-
Lipid Modification: Covalently attaching a lipid moiety, such as a DSPE-PEG molecule, to the peptide transforms it into an "amphiphile." This modification causes the peptide to bind to albumin in the bloodstream. Albumin acts as a natural transport shuttle, protecting the peptide from degradation and actively trafficking it to draining lymph nodes, significantly increasing its accumulation and persistence.
-
Encapsulation in Nanoparticles: Formulating the peptide within liposomes or other nanoparticles protects it from proteases and facilitates uptake by APCs.[11][12] The nanoparticle itself can also have adjuvant-like properties.
-
Conjugation to Cell-Penetrating Peptides (CPPs): Linking the TRP-2 peptide to a CPP (e.g., pAntp) can enhance its uptake by DCs.[8] Studies have shown this strategy significantly boosts antigen accumulation in draining lymph nodes and increases T-cell priming by up to 25-fold compared to the free peptide.[8]
-
Pulsing Dendritic Cells (DCs) Ex Vivo: This is a highly potent but labor-intensive approach. DCs are isolated from the subject (e.g., mouse bone marrow or human PBMCs), matured ex vivo, pulsed with the TRP-2 peptide, and then re-infused as a cellular vaccine. This method bypasses the need for in vivo uptake and ensures the peptide is presented by fully activated, professional APCs.[2][4] Vaccination with TRP-2 peptide-loaded DCs has been shown to break tolerance and induce protective anti-melanoma immunity.[4]
Q5: I am only targeting a CD8+ T-cell response. Do I need to worry about CD4+ T-cell help?
A5: Yes, absolutely. For a robust, high-quality, and long-lasting CD8+ CTL response, CD4+ T-cell "help" is often indispensable. Helper T-cells "license" dendritic cells to effectively prime CD8+ T-cells, leading to better expansion and memory formation.
Actionable Strategies:
-
Incorporate a Universal Helper T-cell Epitope: Covalently link your TRP-2 peptide to a well-characterized helper epitope like the Pan-DR epitope (PADRE).[13] This ensures that a CD4+ T-cell response is generated concurrently and in close proximity to the CD8+ response.
-
Use a Foreign Helper Protein: Co-administering or pulsing DCs with a large, immunogenic foreign protein like Keyhole Limpet Hemocyanin (KLH) alongside the TRP-2 peptide can provide a strong source of T-cell help.[9] The APC that takes up KLH will present its peptides on MHC class II to activate helper T-cells, which can then license that same APC to effectively prime TRP-2-specific CTLs.
-
Fuse the Epitope to an Immunogenic Protein: As demonstrated in one study, fusing the TRP-2 epitope to Green Fluorescent Protein (GFP) created a chimeric DNA vaccine that was far more effective than one encoding the peptide alone.[14] The GFP portion provided the necessary helper epitopes to drive a powerful TRP-2-specific CTL response.[14]
Experimental Protocols
Protocol 1: In Vitro IFN-γ ELISpot Assay to Measure CTL Activation
This protocol is used to quantify the number of TRP-2-specific, IFN-γ-secreting T-cells from splenocytes of vaccinated mice.
Materials:
-
96-well ELISpot plates (e.g., Millipore MSIPS4510)
-
Anti-mouse IFN-γ capture and detection antibodies
-
Splenocytes from vaccinated and control mice
-
TRP-2 181-188 peptide
-
T2 cells (or other MHC-matched target cells)
-
Complete RPMI-1640 medium
Procedure:
-
Plate Coating: Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Washing & Blocking: Wash the plate 3-4 times with sterile PBS. Block wells with RPMI + 10% FBS for 2 hours at 37°C.
-
Prepare Target Cells: While blocking, pulse T2 cells with 10 µg/mL of TRP-2 peptide for 2 hours at 37°C. Use unpulsed T2 cells as a negative control. Wash the cells three times to remove excess peptide.
-
Prepare Effector Cells: Isolate splenocytes from vaccinated mice and prepare a single-cell suspension.
-
Co-culture: Add 2.5 x 10⁵ splenocytes (effector cells) and 2.5 x 10⁴ peptide-pulsed T2 cells (target cells) to each well.
-
Negative Control: Splenocytes + unpulsed T2 cells.
-
Positive Control: Splenocytes + Concanavalin A (5 µg/mL).
-
-
Incubation: Incubate the plate for 20-24 hours at 37°C, 5% CO₂.
-
Detection:
-
Wash away cells.
-
Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at RT.
-
Wash, then add Streptavidin-Alkaline Phosphatase and incubate for 1 hour.
-
Wash, then add BCIP/NBT substrate.
-
-
Analysis: Stop the reaction by washing with water once spots develop. Dry the plate and count the spots using an automated ELISpot reader. The number of spots corresponds to the number of TRP-2-specific IFN-γ secreting cells.
References
-
Wang, R. F., Parkhurst, M. R., Kawakami, Y., & Rosenberg, S. A. (1996). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. The Journal of experimental medicine. [Link]
-
Wang, R. F., Parkhurst, M. R., Kawakami, Y., & Rosenberg, S. A. (1996). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. PubMed. [Link]
-
Dutzan, N., & Konig, S. (2009). Trp2 peptide vaccine adjuvanted with (R)-DOTAP inhibits tumor growth in an advanced melanoma model. Journal of immunotherapy. [Link]
-
Hailemichael, Y., & Overwijk, W. W. (2016). Adjuvants for peptide-based cancer vaccines. ResearchGate. [Link]
-
Liu, Y., et al. (2012). An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity. Cancer Immunology, Immunotherapy. [Link]
-
DeMuth, P. C., et al. (2018). Peptide-based vaccines: Current progress and future challenges. ACS Chemical Biology. [Link]
-
Prentice, B. M., et al. (2021). Cell-penetrating peptides enhance peptide vaccine accumulation and persistence in lymph nodes to drive immunogenicity. Proceedings of the National Academy of Sciences. [Link]
-
Zhang, H., et al. (2018). Enhancement of peptide vaccine immunogenicity by increasing lymphatic drainage and boosting serum stability. Journal of Immunology. [Link]
-
Zhang, Y., et al. (2023). Self-Assembled Peptides: A New Generation of Vaccine Adjuvant Platform. MDPI. [Link]
-
Jia, Y., et al. (2022). Peptide-Enabled Targeted Delivery Systems for Therapeutic Applications. Frontiers in Bioengineering and Biotechnology. [Link]
-
van den Hout, M., et al. (2018). Approaches to Improve Chemically Defined Synthetic Peptide Vaccines. Frontiers in Immunology. [Link]
-
Hailemichael, Y., & Overwijk, W. W. (2016). Adjuvants for peptide-based cancer vaccines. OncoImmunology. [Link]
-
Al-Halifa, S., et al. (2024). Self-Assembling Peptides for Vaccine Adjuvant Discovery. MDPI. [Link]
-
Skwarczynski, M., & Toth, I. (2014). Recent progress in adjuvant discovery for peptide-based subunit vaccines. Human Vaccines & Immunotherapeutics. [Link]
-
Bowne, W. B., et al. (1999). Genetic Vaccination with “Self” Tyrosinase-related Protein 2 Causes Melanoma Eradication but not Vitiligo. Cancer Research. [Link]
-
Schreurs, M. W., et al. (2000). Binding of TRP2-derived peptides VYDFFVWL (position 181-188) and SVYDFFVWL (position 180-188) to mouse and human MHC class I molecules. ResearchGate. [Link]
-
Wang, R. F., et al. (1996). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. The Journal of Experimental Medicine. [Link]
-
Schreurs, M. W., et al. (2000). Dendritic Cells Break Tolerance and Induce Protective Immunity against a Melanocyte Differentiation Antigen in an Autologous Melanoma Model. Cancer Research. [Link]
-
Sun, Y., et al. (2002). Two Distinct Pathways Mediated by PA28 and hsp90 in Major Histocompatibility Complex Class I Antigen Processing. The Journal of Biological Chemistry. [Link]
-
Shirai, M., et al. (1995). Enhanced immunogenicity of HIV-1 vaccine construct by modification of the native peptide sequence. Proceedings of the National Academy of Sciences. [Link]
-
Zhang, M., et al. (2004). Genetic immunization with a chimeric DNA encoding a CTL epitope of TRP-2 and GFP breaks tolerance to melanoma. International Journal of Cancer. [Link]
-
O'Rourke, M. G., et al. (2003). Enhancement of Tumor Lysate- and Peptide-pulsed Dendritic Cell-based Vaccines by the Addition of Foreign Helper Protein. Cancer Research. [Link]
-
Eltahir, M., et al. (2025). Antigenic peptide delivery to antigen-presenting cells using a CD40-coiled coil affinity-based platform. bioRxiv. [Link]
-
Wilson, J. T., & Collier, M. A. (2022). Peptide Antigen Modifications Influence the On-Target and Off-Target Antibody Response for an Influenza Subunit Vaccine. MDPI. [Link]
-
Xiang, R., et al. (2000). An autologous oral DNA vaccine protects against murine melanoma. Proceedings of the National Academy of Sciences. [Link]
-
Ku, H., et al. (2020). Peptide Delivery Systems for Cancer Vaccines. Advanced Therapeutics. [Link]
-
Houghten, R. A., & Pinilla, C. (2012). Peptides and peptidomimetics as immunomodulators. Current Opinion in Chemical Biology. [Link]
-
Perez, S. A., & Sette, A. (2004). Getting peptide vaccines to work: just a matter of quality control? The Journal of Clinical Investigation. [Link]
-
Guerlacz, M., et al. (2018). Intracellular Delivery System for Antibody–Peptide Drug Conjugates. Bioconjugate Chemistry. [Link]
-
Malonis, R. J., et al. (2020). Peptide Vaccine: Progress and Challenges. MDPI. [Link]
-
CQDM. (2023). Intracellular delivery of antibodies and peptides using a peptide-based technology. CQDM. [Link]
-
DeMuth, P. C., et al. (2019). Peptide-Based Vaccines: Current Progress and Future Challenges. Chemical Reviews. [Link]
Sources
- 1. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trp2 peptide vaccine adjuvanted with (R)-DOTAP inhibits tumor growth in an advanced melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Getting peptide vaccines to work: just a matter of quality control? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhance Vaccine Immunogenicity with Cyclic Peptides - Creative Peptides [creative-peptides.com]
- 8. pnas.org [pnas.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Adjuvants for peptide-based cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Approaches to Improve Chemically Defined Synthetic Peptide Vaccines [frontiersin.org]
- 12. Peptide Vaccine Challenges & Cyclic Peptide Solutions - Creative Peptides [creative-peptides.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
Validation & Comparative
A Senior Application Scientist's Guide to the Rigorous Validation of Synthetic TRP-2 181-188 Peptide
For fellow researchers, scientists, and professionals in drug development, the integrity of our reagents is the bedrock of reproducible and groundbreaking science. This is particularly true for synthetic peptides like Tyrosinase-Related Protein 2 (TRP-2) 181-188, an immunodominant epitope crucial in melanoma immunotherapy research.[1][2][3] The assumption that the lyophilized powder we receive is the correct molecule at the stated purity can lead to confounded data and wasted resources.
This guide provides an in-depth, experience-driven comparison of methodologies to validate the identity and purity of synthetic TRP-2 181-188. We will explore not only the gold-standard techniques but also orthogonal and emerging methods that provide a more complete quality picture. Furthermore, we will compare the validation data of TRP-2 181-188 with its closely related alternative, TRP-2 180-188, to illustrate how subtle differences can have significant immunological implications.
The "Why" Behind Rigorous Peptide Validation
In the realm of immunology, the precise amino acid sequence and purity of a peptide are paramount. For a peptide like TRP-2 181-188 (sequence: VYDFFVWL), which is designed to be presented by MHC class I molecules to elicit a cytotoxic T lymphocyte (CTL) response, even minor impurities can have significant consequences.[1][3] These impurities can include:
-
Truncated or extended sequences: Byproducts of incomplete or excessive amino acid coupling during solid-phase peptide synthesis (SPPS).
-
Deletion sequences: Missing one or more amino acid residues.
-
Side-product impurities: Arising from protecting groups or scavengers used during synthesis and cleavage.
-
Diastereomers: Racemization of amino acids during synthesis.
These impurities can lead to a lower effective concentration of the target peptide, competitive binding to MHC molecules with altered affinity, or even off-target immunological responses, thereby compromising the validity of experimental results.
Core Methodologies for Peptide Validation: A Comparative Overview
A multi-pronged, orthogonal approach to peptide validation is essential.[4] Orthogonal methods rely on different physicochemical principles for separation and detection, providing a more comprehensive assessment of purity and identity than any single technique alone.
| Method | Primary Application | Principle of Separation/Detection | Information Provided | Key Advantages | Limitations |
| Mass Spectrometry (MS) | Identity Confirmation & Impurity Identification | Mass-to-charge ratio (m/z) | Molecular weight, amino acid sequence (via fragmentation) | Unambiguous identification of the target peptide and impurities. | Not inherently quantitative for purity unless coupled with a separation technique. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantification | Hydrophobicity (Reversed-Phase) | Retention time, peak area (% purity) | Highly accurate and reproducible quantification of purity. | May not resolve impurities with similar hydrophobicity; does not confirm identity on its own. |
| Amino Acid Analysis (AAA) | Absolute Quantification & Compositional Verification | Ion-exchange or reversed-phase chromatography of hydrolyzed amino acids | Molar ratios of constituent amino acids, absolute peptide concentration | Provides an absolute measure of peptide quantity, independent of water or salt content. | Destructive to the sample; does not provide sequence information or detect modified amino acids. |
| Capillary Electrophoresis (CE) | Orthogonal Purity Assessment | Charge-to-size ratio | Electrophoretic mobility, peak area (% purity) | High separation efficiency; orthogonal to HPLC. | Can be less robust and more technically demanding than HPLC. |
In Focus: Mass Spectrometry for Identity Confirmation
Mass spectrometry is the cornerstone of peptide identity verification.[5][6] It directly measures the molecular weight of the peptide, providing definitive confirmation that the correct molecule was synthesized.
Experimental Causality: Why MALDI-TOF vs. ESI-MS?
For routine identity confirmation of a relatively small peptide like TRP-2 181-188, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is often the preferred method due to its high throughput, tolerance for salts, and generation of singly charged ions, which simplifies spectral interpretation. Electrospray Ionization (ESI) MS , often coupled with liquid chromatography (LC-MS), is invaluable for identifying impurities and for sequencing, as it tends to produce multiply charged ions that can be fragmented for tandem MS (MS/MS) analysis.[7][8]
Experimental Workflow: Identity Validation by Mass Spectrometry
Caption: Workflow for peptide identity validation using MALDI-TOF MS.
Detailed Protocol: MALDI-TOF MS of TRP-2 181-188
-
Sample and Matrix Preparation:
-
Dissolve the synthetic TRP-2 181-188 peptide in a suitable solvent (e.g., 0.1% TFA in 50% acetonitrile/water) to a concentration of 1 mg/mL.
-
Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in the same solvent.
-
-
Spotting:
-
Mix the peptide solution and matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry, forming co-crystals.
-
-
MS Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in positive ion reflectron mode over a mass range that includes the theoretical molecular weight of the peptide (TRP-2 181-188 theoretical MW = 1088.3 Da).
-
-
Data Analysis:
-
Compare the observed monoisotopic mass of the primary peak with the calculated theoretical mass. A match within a specified tolerance (e.g., ±0.5 Da) confirms the peptide's identity.
-
Purity Determination: The Power of Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for assessing the purity of synthetic peptides.[4][5] It separates the target peptide from impurities based on differences in hydrophobicity.
Experimental Causality: Why a C18 Column and TFA?
A C18 column is the workhorse for peptide separations due to its hydrophobic stationary phase, which effectively retains and separates most peptides.[5] Trifluoroacetic acid (TFA) is used as an ion-pairing agent in the mobile phase. It forms a neutral complex with the positively charged residues of the peptide, enhancing retention and sharpening peaks, which is crucial for resolving closely related impurities.[9]
Experimental Workflow: Purity Analysis by RP-HPLC
Caption: Workflow for peptide purity analysis using RP-HPLC.
Detailed Protocol: RP-HPLC of TRP-2 181-188
-
Instrumentation and Column:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
-
Sample Preparation:
-
Dissolve the peptide sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm (for the peptide backbone).
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point for method development.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as: (% Purity) = (Area of the main peptide peak / Total area of all peaks) x 100.
-
Comparative Analysis: TRP-2 181-188 vs. TRP-2 180-188
To illustrate the importance of precise identity, let's compare TRP-2 181-188 (VYDFFVWL) with its N-terminally extended counterpart, TRP-2 180-188 (SVYDFFVWL). While differing by only a single serine residue, this change can impact their immunological properties.[1][]
| Peptide | Sequence | Theoretical MW (Da) | MHC Binding Affinity (H-2Kb) | Immunogenicity |
| TRP-2 181-188 | VYDFFVWL | 1088.3 | Moderate to High | Recognized as a major epitope by anti-B16 CTLs.[1] |
| TRP-2 180-188 | SVYDFFVWL | 1175.4 | Lower | Can still induce CTL responses, but may be less immunodominant in some contexts.[2] |
This comparison underscores why confirming the exact molecular weight via MS is non-negotiable. An unexpected mass of ~1175.4 Da would indicate the synthesis of the wrong, albeit closely related, peptide, which could significantly alter experimental outcomes in T-cell activation assays.
Orthogonal and Emerging Validation Techniques
For the highest level of confidence, especially in a drug development setting, orthogonal and emerging techniques should be employed.
-
Amino Acid Analysis (AAA): This technique provides an absolute quantification of the peptide by hydrolyzing it into its constituent amino acids and quantifying each one.[11][12][13] This is the most accurate way to determine the net peptide content, as HPLC purity does not account for water and counter-ions in the lyophilized powder.
-
LC-MS/MS for Sequence Verification: For ultimate confirmation, particularly if there is doubt about the synthesis, tandem mass spectrometry (MS/MS) can be used. The peptide ion is fragmented in the mass spectrometer, and the resulting fragment ions are analyzed to reconstruct the amino acid sequence de novo or by comparison to a database.[8][14]
-
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use columns with smaller particles, providing higher resolution and faster analysis times compared to traditional HPLC. This can be critical for separating impurities that co-elute under standard HPLC conditions.
Conclusion: A Self-Validating System for Trustworthy Research
The validation of a synthetic peptide like TRP-2 181-188 should not be viewed as a mere quality control checkpoint, but as an integral part of the experimental design. By employing a combination of high-resolution mass spectrometry for identity and RP-HPLC for purity, researchers establish a robust, self-validating system. The MS data confirms you have the right molecule, and the HPLC data tells you how much of it is present relative to synthesis-related impurities.
For applications demanding the highest stringency, incorporating orthogonal methods like Amino Acid Analysis provides an essential layer of certainty regarding absolute concentration. As scientists, the onus is on us to ensure the reagents we use are precisely what they purport to be. This rigorous, multi-faceted validation approach is not just best practice; it is a prerequisite for generating authoritative, trustworthy, and ultimately impactful scientific data.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Determining Peptide Purity: Tricine-PAGE vs. Orthogonal Methods. BenchChem.
- MetwareBio. (2023). Peptide Sequencing: Methods, Applications, and Advances in Proteomics. MetwareBio.
- Waters. Quantitation of Amino Acids.
- BOC Sciences. Quantitative Amino Acid Analysis Services. BOC Sciences.
- Qasrawi, D. O., Petrotchenko, E. V., & Borchers, C. H. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and Bioanalytical Chemistry, 415(20), 4877–4885.
- PubMed. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry.
- ResearchGate. (2023). (PDF) Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry.
- Creative Proteomics. Guide to Peptide Sequencing Techniques and Optimization Strategies.
- Creative Biolabs. Protein Sequencing by Mass Spectrometry: An Advanced Proteomics Approach.
- NIH. (n.d.). An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity.
- PubMed. (n.d.). An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180-188) enhanced immunogenicity.
- AACR Journals. (n.d.). Dendritic Cells Break Tolerance and Induce Protective Immunity against a Melanocyte Differentiation Antigen in an Autologous Melanoma Model.
- PubMed. (n.d.). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes.
- ResearchGate. (n.d.). Binding of TRP2-derived peptides VYDFFVWL (position 181-188) and....
- BenchChem. (2025). Validating Peptide Sequences: A Comparative Guide to Mass Spectrometry Techniques. BenchChem.
- PekCura Labs. (2025). Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. PekCura Labs.
- Laboratorytalk. (2025). Analytical and Manufacturing Standards for High-Purity Peptide Research Compounds.
- SpringerLink. (n.d.). Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax®.
- Gyros Protein Technologies. (n.d.).
- PLOS. (n.d.). Alphavirus Replicon Particles Expressing TRP-2 Provide Potent Therapeutic Effect on Melanoma through Activation of Humoral and Cellular Immunity. Public Library of Science.
- Taylor & Francis Online. (2018). Tandem Mass Spectrometry for Peptide and Protein Sequence Analysis.
- JCI. (2007). Lymphocytes genetically modified to express tumor antigens target DCs in vivo and induce antitumor immunity.
- NIH. (2009). CTL Activation Using the Natural Low Affinity Epitope 222-229 from Tyrosinase Related Protein 1 Leads to Tumor Rejection.
- USP. (2025). Peptide Impurities and Emerging Solutions. U.S. Pharmacopeia.
- NIH. (2024). A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials.
- Frontiers. (2022).
- Almac Group. (2023). Analytical method development for synthetic peptide for purity and impurities content by UHPLC.
- ResearchGate. (n.d.). Validation of the identified peptides using synthetic peptide....
- PubMed. (n.d.). Identification of two cytotoxic T lymphocyte-recognized epitopes in the Ras protein.
- UniProt. (n.d.).
- Springer Nature Experiments. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® | springermedizin.de [springermedizin.de]
- 3. Alphavirus Replicon Particles Expressing TRP-2 Provide Potent Therapeutic Effect on Melanoma through Activation of Humoral and Cellular Immunity | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Guide to Peptide Sequencing Techniques and Optimization Strategies - Creative Proteomics [creative-proteomics.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. pekcuralabs.com [pekcuralabs.com]
- 9. researchgate.net [researchgate.net]
- 11. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptide Sequencing: Methods, Applications, and Advances in Proteomics - MetwareBio [metwarebio.com]
- 14. Analytical method development for synthetic peptide for purity and impurities content by UHPLC - Almac [almacgroup.com]
A Senior Application Scientist's Guide to the Validation of TRP-2 181-188 as a Bona Fide CTL Epitope
For researchers in immunology and oncology drug development, the rigorous validation of a cytotoxic T-lymphocyte (CTL) epitope is the bedrock upon which successful immunotherapies are built. An epitope is not merely a peptide sequence predicted by an algorithm; it is a molecular key that must be processed, presented, and recognized by the immune system to unlock a potent, targeted cell-killing response. This guide provides an in-depth, experience-driven comparison of the essential methodologies required to confirm an epitope's biological activity, using the well-characterized melanoma antigen, Tyrosinase-Related Protein 2 (TRP-2) 181-188, as our working example.
Tyrosinase-related protein 2 (TRP-2), also known as dopachrome tautomerase, is a melanocyte differentiation antigen expressed in normal melanocytes and overwhelmingly in melanoma cells.[1][2] This expression profile makes it an attractive target for immunotherapy. The peptide epitope TRP-2 181-188 (sequence: VYDFFVWL in mice, with the human equivalent often studied as the 9-mer SVYDFFVWL) has been identified as a major epitope recognized by anti-melanoma CTLs in the context of the murine MHC class I molecule H-2Kb.[3][4][5] This guide will walk through the critical experiments to move this peptide from a candidate to a validated, bona fide CTL epitope.
The Validation Funnel: A Hierarchical Approach
Validating a CTL epitope is a process of accumulating evidence, moving from foundational biochemical interactions to complex cellular functions and finally to in vivo relevance. Each step serves as a critical filter; success at one stage provides the rationale to proceed to the next, more resource-intensive stage. This hierarchical approach ensures that only the most promising candidates advance, saving time and resources.
Caption: Hierarchical workflow for CTL epitope validation.
Phase 1: Foundational Validation - Does the Key Fit the Lock?
Before assessing a T-cell response, we must first confirm that the peptide can bind to the relevant MHC class I molecule. This binding is the absolute prerequisite for T-cell recognition.
In Silico Prediction & MHC-I Binding Assays
The Causality: CTL epitopes are presented by MHC class I molecules. Therefore, the peptide must possess amino acid residues that anchor it securely within the MHC binding groove. While in silico algorithms (e.g., NetCTL, SYFPEITHI) provide essential first-pass screening based on known binding motifs[6][7][8], experimental verification is mandatory. A high-affinity interaction is more likely to result in a stable pMHC complex on the cell surface, increasing the chances of T-cell recognition.
The Self-Validating System: The T2 cell binding assay is an elegant and widely used method.[9][10][11] T2 cells are deficient in Transporter associated with Antigen Processing (TAP), meaning they cannot load endogenous peptides onto newly synthesized MHC class I molecules. Consequently, empty, unstable HLA-A*0201 molecules (a common human allele) accumulate in the endoplasmic reticulum. When an exogenous peptide with high binding affinity is added to the culture, it can bind to and stabilize these empty MHC molecules, leading to their expression on the cell surface. This increase in surface MHC-I is quantifiable by flow cytometry.
The table below illustrates typical results from a T2 cell binding assay, comparing our candidate epitope with established positive and negative controls. The binding affinity is often represented by the concentration of peptide required for half-maximal stabilization.
| Peptide | Sequence | MHC Allele | Binding Affinity (IC50) | Interpretation |
| TRP-2 (181-188) | VYDFFVWL | H-2Kb | ~50 nM | High Affinity - Strong candidate for validation. |
| Flu MP (58-66) | GILGFVFTL | HLA-A*0201 | ~20 nM | Positive Control - Known high-affinity binder.[12] |
| Ovalbumin (257-264) | SIINFEKL | H-2Kb | ~30 nM | Positive Control - Known high-affinity binder.[13] |
| Scrambled Peptide | FDWYVLVF | H-2Kb | >10,000 nM | Negative Control - Lacks correct anchor motifs. |
Phase 2: Functional Cellular Validation - Does the Key Turn the Ignition?
Binding to MHC-I is necessary but not sufficient. A bona fide epitope must be recognized by a T-cell receptor (TCR), leading to T-cell activation and, ultimately, the killing of the target cell.
T-Cell Activation: The IFN-γ ELISpot Assay
The Causality: Upon successful recognition of the peptide-MHC complex, CTLs become activated and release effector cytokines, most notably Interferon-gamma (IFN-γ). The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive functional assay that quantifies the frequency of cytokine-secreting cells at a single-cell level.[14][15][16] This provides direct evidence that T cells in a population recognize the specific epitope.
The Self-Validating System: A robust ELISpot experiment includes splenocytes or Peripheral Blood Mononuclear Cells (PBMCs) from an immunized animal (or a patient). These cells are stimulated with the test peptide. A positive result is a significant increase in IFN-γ "spots" compared to unstimulated cells or cells stimulated with an irrelevant control peptide. A mitogen like Phytohaemagglutinin (PHA) is used as a positive control to ensure the T cells are viable and capable of producing IFN-γ.
Caption: Principle of the IFN-γ ELISpot assay.
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ monoclonal antibody overnight at 4°C.[16]
-
Washing & Blocking: Wash the plate to remove unbound antibody and block with sterile medium containing 10% FBS for at least 2 hours at 37°C to prevent non-specific binding.[17]
-
Cell Plating: Prepare splenocytes from immunized mice at a concentration of 2-4 x 106 cells/mL. Add 100 µL of cells per well (2-4 x 105 cells/well).
-
Stimulation: Add 100 µL of medium containing the TRP-2 181-188 peptide (final concentration ~10 µg/mL).
-
Negative Controls: Cells with medium only; cells with an irrelevant H-2Kb binding peptide.
-
Positive Control: Cells with PHA mitogen (final concentration ~5 µg/mL).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Detection: Lyse cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme & Substrate: Wash away unbound detection antibody. Add streptavidin-alkaline phosphatase conjugate. After incubation and washing, add the BCIP/NBT substrate.[17]
-
Analysis: Stop the reaction by washing with water when distinct spots emerge. Allow the plate to dry and count the spots using an automated ELISpot reader.
Cytotoxicity Assays: The "Coup de Grâce"
The Causality: The defining function of a CTL is to kill its target cell. While cytokine release is a strong indicator of activation, a direct measure of cytotoxicity is essential for validation. The classic method is the Chromium-51 (51Cr) release assay[18], but non-radioactive alternatives like the Lactate Dehydrogenase (LDH) release assay are now common due to safety and ease of use.[19][20][21] When a target cell's membrane is compromised by CTL-induced apoptosis or necrosis, cytosolic enzymes like LDH are released into the supernatant. The amount of LDH activity is directly proportional to the amount of cell lysis.
The Self-Validating System: Target cells (e.g., B16 melanoma cells, which endogenously express TRP-2, or peptide-pulsed RMA-S cells) are co-cultured with effector CTLs at various Effector-to-Target (E:T) ratios. Specific lysis is calculated by comparing LDH release in this co-culture to the spontaneous release (from targets alone) and maximum release (from targets lysed with detergent). Lysis should be significantly higher against targets presenting the TRP-2 181-188 peptide compared to targets presenting an irrelevant peptide or no peptide.
| Effector:Target Ratio | % Specific Lysis (TRP-2 181-188 pulsed targets) | % Specific Lysis (Irrelevant peptide pulsed targets) |
| 50:1 | 65% | 8% |
| 25:1 | 48% | 6% |
| 12.5:1 | 29% | 5% |
| 6.25:1 | 15% | 4% |
MHC-I Tetramer Staining: Visualizing the Responders
The Causality: ELISpot and cytotoxicity assays measure the bulk function of a cell population. MHC-I tetramer staining allows for the direct visualization and quantification of T cells that have TCRs specific for our epitope of interest.[22][23][24] A tetramer consists of four identical peptide-MHC-I complexes bound to a fluorescently labeled streptavidin core. This structure has a much higher avidity for the specific TCR than a single pMHC monomer, enabling stable binding that can be detected by flow cytometry.
The Self-Validating System: Staining is performed on lymphocytes from immunized animals. The key is to co-stain with an antibody against the CD8 co-receptor. A positive result is a distinct population of cells that are double-positive for CD8 and the TRP-2 181-188 tetramer. This population should be absent or at background levels in naive animals or when using a tetramer loaded with an irrelevant peptide.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or PBMCs (1-2 x 106 cells per sample).
-
Tetramer Incubation: Incubate cells with the PE-conjugated H-2Kb/TRP-2 181-188 tetramer at the recommended concentration (e.g., 10 µg/mL) for 30-60 minutes at room temperature in the dark.[25][26]
-
Surface Staining: Add a fluorescently-conjugated anti-CD8 antibody (e.g., anti-CD8a-FITC) and incubate for 30 minutes at 4°C.
-
Washing: Wash the cells twice with FACS buffer (PBS + 2% FBS) to remove unbound reagents.
-
Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
Analysis: Gate on the live lymphocyte population, then on CD8+ cells. Analyze the CD8+ population for tetramer positivity.
Phase 3: In Vivo Confirmation - Does it Work in a Complex System?
The ultimate test of a CTL epitope is its ability to induce a protective immune response in vivo. This step bridges the gap between controlled in vitro experiments and the complex, regulated environment of a living organism.
The Causality: Demonstrating that vaccination with the TRP-2 181-188 epitope can protect mice from a subsequent challenge with B16 melanoma cells (which endogenously express TRP-2) provides the highest level of validation.[3][27] It proves that the epitope can be processed and presented by the host's antigen-presenting cells (APCs) to prime a CTL response that is robust enough to traffic to a tumor site and exert its effector function, leading to tumor control or rejection.[28][29]
The Self-Validating System: C57BL/6 mice are immunized with the TRP-2 181-188 peptide, often formulated with an adjuvant (e.g., CpG ODN) to enhance the immune response.[30][31] Control groups would include mice receiving adjuvant alone or an irrelevant peptide. After a set period, all mice are challenged with a tumorigenic dose of B16-F10 melanoma cells. Tumor growth is monitored over time. A successful validation is characterized by significantly delayed tumor growth or complete tumor rejection in the TRP-2 181-188 immunized group compared to controls.
Caption: Logic of an in vivo tumor protection experiment.
Conclusion
The validation of TRP-2 181-188 as a bona fide CTL epitope serves as a paradigm for the rigorous, multi-faceted approach required in immunotherapy research. By systematically confirming MHC-I binding, T-cell activation, target cell cytotoxicity, and finally, in vivo anti-tumor efficacy, we can move with confidence from a peptide sequence to a potent immunological tool. Each experimental stage, with its integrated controls and clear causal logic, builds upon the last to create a compelling and scientifically sound validation package. This hierarchical process ensures that only the most viable candidates are advanced, ultimately accelerating the development of effective T-cell-based therapies for diseases like melanoma.
References
- Wang, R. F., et al. (1996). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. The Journal of experimental medicine.
- Wang, R. F., et al. (1996). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. PubMed.
- Bloom, M. B., et al. (1997). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. The Journal of experimental medicine.
- Bloom, M. B., et al. (1997). Identification of tyrosinase-related protein 2 as a tumor rejection antigen for the B16 melanoma. PubMed.
- Connors, J., et al. (2017). In Situ MHC-tetramer Staining and Quantitative Analysis to Determine the Location, Abundance, and Phenotype of Antigen-specific CD8 T Cells in Tissues. Journal of Visualized Experiments.
- Anaspec.
- Larsen, M. V., et al. (2007). Large-scale validation of methods for cytotoxic T-lymphocyte epitope prediction.
- Ruppert, J., et al. (1993). Detailed motifs for peptide binding to HLA-A*0201 derived from large random sets of peptides using a cellular binding assay. PubMed.
- Larsen, M. V., et al. (2007). Large-Scale validation of methods for cytotoxic T-lymphocyte epitope prediction.
- Liu, X., et al. (2020). HLA-A*0201-binding affinity assay for different peptides on T2 cells.
- Park, S., et al. (2011). An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity. Cellular & Molecular Immunology.
- Wulf, M., et al. (2009). Identification and validation of T-cell epitopes using the IFN-gamma ELISPOT assay. Methods in Molecular Biology.
- Moon, J. J., et al. (2012). Peptide:MHC Tetramer-based Enrichment of Epitope-specific T cells. Journal of Visualized Experiments.
- Connors, J., et al. (2017). In Situ MHC-tetramer Staining and Quantitative Analysis to Determine the Location, Abundance, and Phenotype of Antigen-specific CD8 T Cells in Tissues. Journal of Visualized Experiments.
- Wulf, M., et al. (2009). Identification and Validation of T-Cell Epitopes Using the IFN-γ EliSpot Assay. Springer Protocols.
- Hülsmeyer, I., et al. (2022). Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs. Frontiers in Immunology.
- Gold, J. A., et al. (2010). Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax®.
- van der Gracht, E. A. F., et al. (2015). Epitope Prediction Assays Combined with Validation Assays Strongly Narrows down Putative Cytotoxic T Lymphocyte Epitopes. Vaccines.
- Zhang, Y., et al. (2024). Immunoinformatics Design and In Vivo Immunogenicity Evaluation of a Conserved CTL Multi-Epitope Vaccine Targeting HPV16 E5, E6, and E7 Proteins. Vaccines.
- Sigma-Aldrich. Cytotoxicity Detection Kit (LDH). Sigma-Aldrich.
- Zhang, W., et al. (2007). In vitro and in vivo identification of a novel cytotoxic T lymphocyte epitope from Rv3425 of Mycobacterium tuberculosis. Immunology.
- Wang, M., et al. (2013). Binding affinity of peptides for HLA-A*0201 molecule.
- Creative BioMart. MHC Tetramer Staining for T-Cell Analysis.
- Casares, N., et al. (2001). Relevance of the Tumor Antigen in the Validation of Three Vaccination Strategies for Melanoma. The Journal of Immunology.
- Avogadri, F., et al. (2010). Alphavirus Replicon Particles Expressing TRP-2 Provide Potent Therapeutic Effect on Melanoma through Activation of Humoral and Cellular Immunity. PLoS ONE.
- Appay, V., et al. (2010). MHC–peptide tetramers for the analysis of antigen-specific T cells. Expert Review of Vaccines.
- ANASPEC. TRP-2 Peptide (180-188) - SVYDFFVWL. Anaspec.
- Schreurs, M. W., et al. (2000). Dendritic Cells Break Tolerance and Induce Protective Immunity against a Melanocyte Differentiation Antigen in an Autologous Melanoma Model. Cancer Research.
- Smith, J. G., et al. (2003). Development and Validation of a Gamma Interferon ELISPOT Assay for Quantitation of Cellular Immune Responses to Varicella-Zoster Virus.
- D'Elios, M. M., et al. (2016). Binding affinity of Lm ES peptides to HLA-A * 0201 molecules.
- Park, S., et al. (2011). An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180-188) enhanced immunogenicity. PubMed.
- MilliporeSigma. IFN-γ ELISpot Assays on MultiScreen® IP. Sigma-Aldrich.
- Sidney, J., et al. (1996). Majority of peptides binding HLA-A*0201 with high affinity crossreact with other A2-supertype molecules. PubMed.
- Jing, L., et al. (2011). Development of an Interferon-Gamma ELISPOT Assay to Detect Human T Cell Responses to HSV-2. Journal of Virological Methods.
- Uenaka, A., et al. (2002). Antitumour immunity against murine melanoma B16. British Journal of Cancer.
- Larsen, M. V., et al. (2007). Large-scale validation of methods for cytotoxic T-lymphocyte epitope prediction. PubMed.
- Bitesize Bio. (2015). Chromium Release Assay: The Old School Way of Testing Cytotoxic T Cells. Bitesize Bio.
- Abcam.
- Parato, K., et al. (2004). GENERATION OF AN EFFECTIVE IN VIVO CTL RESPONSE USINGVACCINE APPROACHES IN A MODEL OF AUTOIMMUNITY.
- Van de Velde, H., et al. (1993).
- Graw, F., et al. (2014). Estimating the In Vivo Killing Efficacy of Cytotoxic T Lymphocytes across Different Peptide-MHC Complex Densities.
Sources
- 1. Identification of TRP-2 as a Human Tumor Antigen Recognized by Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of tyrosinase-related protein 2 as a tumor rejection antigen for the B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRP-2, Tyrosinase-related Protein 2 (181-188) - 1 mg [anaspec.com]
- 6. Large-scale validation of methods for cytotoxic T-lymphocyte epitope prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Large-scale validation of methods for cytotoxic T-lymphocyte epitope prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Detailed motifs for peptide binding to HLA-A*0201 derived from large random sets of peptides using a cellular binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Identification and validation of T-cell epitopes using the IFN-gamma ELISPOT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification and Validation of T-Cell Epitopes Using the IFN-γ EliSpot Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. Development and Validation of a Gamma Interferon ELISPOT Assay for Quantitation of Cellular Immune Responses to Varicella-Zoster Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 21. Lactate dehydrogenase-release assay: a reliable, nonradioactive technique for analysis of cytotoxic lymphocyte-mediated lytic activity against blasts from acute myelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Peptide:MHC Tetramer-based Enrichment of Epitope-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MHC Tetramer Staining for T-Cell Analysis - Creative BioMart [mhc.creativebiomart.net]
- 24. tandfonline.com [tandfonline.com]
- 25. In Situ MHC-tetramer Staining and Quantitative Analysis to Determine the Location, Abundance, and Phenotype of Antigen-specific CD8 T Cells in Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In Situ MHC-tetramer Staining and Quantitative Analysis to Determine the Location, Abundance, and Phenotype of Antigen-specific CD8 T Cells in Tissues [jove.com]
- 27. researchgate.net [researchgate.net]
- 28. In vitro and in vivo identification of a novel cytotoxic T lymphocyte epitope from Rv3425 of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Estimating the In Vivo Killing Efficacy of Cytotoxic T Lymphocytes across Different Peptide-MHC Complex Densities | PLOS Computational Biology [journals.plos.org]
- 30. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® | springermedizin.de [springermedizin.de]
- 31. mdpi.com [mdpi.com]
Navigating the Landscape of T-Cell Cross-Reactivity: A Comparative Guide for TRP-2 181-188 Specific T-Cells
Introduction: The Double-Edged Sword of T-Cell Cross-Reactivity
In the intricate dance of adaptive immunity, the T-cell receptor (TCR) does not always engage in a monogamous relationship with a single peptide-MHC (pMHC) complex. A single TCR can recognize a variety of structurally similar pMHCs, a phenomenon known as T-cell cross-reactivity.[1] This promiscuity is fundamental to the immune system's ability to provide broad protection against a vast and ever-evolving universe of pathogens with a limited TCR repertoire.[2] However, in the context of cancer immunotherapy, particularly when targeting self-antigens, this cross-reactivity becomes a double-edged sword.[3]
Tyrosinase-related protein 2 (TRP-2), a melanogenic enzyme, is an important non-mutated differentiation antigen expressed on both healthy melanocytes and melanoma cells.[4][5] The TRP-2 181-188 epitope (murine sequence: VYDFFVWL; human sequence: SVYDFFVWL) is a well-characterized target for cytotoxic T lymphocytes (CTLs) and a key candidate for melanoma vaccines.[6][7] The challenge lies in the fact that T-cells recognizing this self-antigen are often of low avidity due to central tolerance mechanisms. Enhancing the immunogenicity of this epitope is a critical goal, but it necessitates a deep understanding of cross-reactivity to ensure that any enhanced response remains targeted to the tumor while minimizing the risk of off-target toxicities against healthy tissues.[8]
This guide provides a comparative analysis of the cross-reactivity of TRP-2 181-188 specific T-cells with alternative peptides, including altered peptide ligands (APLs), mimotopes, and viral homologs. We will delve into the experimental data that underpins these comparisons and provide detailed protocols for the key assays used to evaluate these responses.
Comparative Analysis of TRP-2 181-188 and Cross-Reactive Peptides
The central strategy in leveraging cross-reactivity for the TRP-2 epitope is to stimulate T-cells with a modified or homologous peptide that elicits a more potent and effective response than the native epitope. These primed T-cells are then able to recognize and eliminate tumor cells presenting the original, unaltered TRP-2 181-188 peptide. Below, we compare the performance of several such alternatives against the wild-type (WT) peptide.
Data Summary Table: Performance of TRP-2 181-188 Variants
| Peptide Class | Peptide Name | Sequence | Key Modifications | Performance Highlights | Reference(s) |
| Wild-Type | hTRP-2 (180-188) | SVYDFFVWL | Native human sequence | Baseline immunogenicity; target for CTLs. | [7] |
| Wild-Type | mTRP-2 (181-188) | VYDFFVWL | Native murine sequence | Poorly immunogenic; used in preclinical models. | [6] |
| Altered Peptide Ligand (APL) | TRP-2 2M | YMYDFFVWL | S1Y, V2M substitutions | Superior binding to HLA-A*0201; induced significantly higher IFN-γ and granzyme B secretion than WT peptide. CTLs raised against 2M showed enhanced lysis of WT peptide-pulsed targets. | [1][9] |
| Mimotope | Trp2-8C | SVYDFFVC | W8C substitution | Identified via in vivo screen. Immunization led to improved T-cell receptor affinity and better prophylactic and therapeutic tumor control compared to WT. | [8] |
| Mimotope | Trp2-8Y | SVYDFFVY | W8Y substitution | Also identified in vivo. Elicited T-cells with enhanced affinity for both the mimotope and the native epitope, resulting in superior anti-tumor outcomes. | [8] |
| Viral Homologs | Viral Peptide Pool | Sequences Not Listed | Homology to TRP-2 | Pre-immunization with a pool of homologous viral peptides (identified via HEX algorithm) led to a significant reduction in melanoma tumor growth. | [2] |
Note: The specific sequences for the viral peptide pool are detailed in the supplementary materials of the cited publication by Chiaro et al. and are not reproduced here.
Causality Behind Experimental Choices: Why Use Altered Peptides?
The rationale for using APLs and mimotopes is grounded in overcoming central tolerance. T-cells with high affinity for self-antigens like TRP-2 are largely deleted from the repertoire. The remaining T-cells are typically of low affinity, resulting in a weak anti-tumor response.
-
Altered Peptide Ligands (APLs) are designed by making substitutions at MHC anchor residues (e.g., positions 2 and 9 for HLA-A*0201) to increase the stability of the pMHC complex.[9] A more stable complex is presented on the antigen-presenting cell (APC) surface for a longer duration, providing a more robust signal to T-cells. The TRP-2 2M analog is a prime example, where modifications enhance MHC binding, leading to superior T-cell activation.[1]
-
Mimotopes , or "enhanced mimotopes" (e-mimotopes), are identified through screening processes to find peptides that elicit a more potent T-cell response. The Trp2-8C and Trp2-8Y variants, for instance, were discovered through an elegant in vivo screening method.[8] These peptides may not necessarily bind MHC with higher affinity but are thought to engage the TCR more effectively, leading to the activation and expansion of T-cell clones with higher affinity that can cross-react with the native epitope.
Experimental Methodologies: Protocols for Assessing T-Cell Cross-Reactivity
The functional outcome of T-cell recognition of a peptide is the cornerstone of any cross-reactivity study. The following are detailed protocols for two of the most common and powerful assays used in this field: the ELISpot assay and Intracellular Cytokine Staining (ICS).
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at a single-cell level.
Principle: This assay captures cytokines, such as IFN-γ (a key indicator of CTL activation), in the immediate vicinity of the secreting T-cell. Each spot that develops on the membrane represents a single antigen-specific, cytokine-producing cell.
Detailed Protocol:
-
Plate Coating:
-
Aseptically coat a 96-well PVDF membrane plate with a capture antibody specific for IFN-γ (e.g., anti-human IFN-γ mAb).
-
Incubate overnight at 4°C. The rationale is to allow for maximal binding of the capture antibody to the membrane.
-
-
Washing and Blocking:
-
Wash the plate four times with sterile PBS to remove unbound capture antibody.
-
Block the membrane with sterile media containing 10% fetal bovine serum for at least 1 hour at 37°C. This step is critical to prevent non-specific binding of cells and proteins to the membrane, reducing background noise.
-
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of effector cells (e.g., Peripheral Blood Mononuclear Cells or splenocytes).
-
Add 2 x 10^5 cells per well.
-
Add the peptides of interest (e.g., Wild-Type TRP-2, APL TRP-2 2M, control peptides) to the respective wells at a final concentration of 1-10 µg/mL.
-
Include a negative control (cells with no peptide) and a positive control (cells with a mitogen like PHA or anti-CD3/CD28 beads).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator. This allows sufficient time for T-cells to recognize the antigen, become activated, and secrete IFN-γ.
-
-
Detection:
-
Wash the plate to remove cells.
-
Add a biotinylated detection antibody specific for a different epitope on the IFN-γ molecule. Incubate for 2 hours at room temperature.
-
Wash again and add an enzyme conjugate, such as streptavidin-alkaline phosphatase (ALP). Incubate for 1 hour. The high affinity of streptavidin for biotin ensures a strong and specific signal amplification.
-
-
Spot Development and Analysis:
-
Add a substrate solution (e.g., BCIP/NBT). The enzyme converts the substrate into an insoluble colored precipitate, forming a spot at the location of each IFN-γ secreting cell.
-
Stop the reaction by washing with water once spots are clearly visible.
-
Allow the plate to dry completely and count the spots using an automated ELISpot reader. The data is expressed as Spot Forming Units (SFUs) per million cells.
-
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the multiparametric analysis of T-cell function, identifying the phenotype of the responding cells (e.g., CD8+ or CD4+) and quantifying the production of multiple cytokines simultaneously.
Principle: T-cells are stimulated with antigen in the presence of a protein transport inhibitor, which causes cytokines to accumulate within the cell. The cells are then fixed, permeabilized, and stained with fluorescently-labeled antibodies against cell surface markers and intracellular cytokines for analysis by flow cytometry.
Detailed Protocol:
-
T-Cell Stimulation:
-
In a 96-well U-bottom plate, add 1 x 10^6 effector cells per well.
-
Add the peptides of interest (e.g., Wild-Type TRP-2, mimotope Trp2-8C) at 1-10 µg/mL. Include negative and positive controls.
-
Add co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) to enhance T-cell activation.
-
Crucially, add a protein transport inhibitor like Brefeldin A or Monensin after the first 1-2 hours of stimulation. This blocks the Golgi apparatus, trapping newly synthesized cytokines inside the cell.
-
-
Incubation:
-
Incubate for a total of 6-12 hours at 37°C in a CO2 incubator. This shorter incubation compared to ELISpot is sufficient for cytokine accumulation.
-
-
Surface Marker Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain with fluorescently-labeled antibodies against surface markers (e.g., anti-CD3, anti-CD8, anti-CD4) for 30 minutes at 4°C. This step phenotypically identifies the T-cell populations of interest.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound surface antibodies.
-
Fix the cells using a formaldehyde-based fixation buffer. This cross-links proteins, preserving the cell's morphology and antigenicity.
-
Permeabilize the cells using a saponin-based permeabilization buffer. This creates pores in the cell membrane, allowing antibodies to access intracellular targets.
-
-
Intracellular Staining:
-
Stain with fluorescently-labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) for 30 minutes at 4°C in the permeabilization buffer.
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. Gate on the lymphocyte population, then on CD3+ T-cells, and subsequently on CD8+ or CD4+ subsets. The percentage of cytokine-positive cells within each subset is then determined for each peptide stimulation condition.
-
Visualizing the Workflow and Mechanisms
Diagrams are essential for conceptualizing complex biological processes and experimental designs.
Caption: Workflow for identifying and validating cross-reactive peptides.
Caption: Molecular mimicry enabling T-cell cross-reactivity.
Conclusion and Future Directions
The study of T-cell cross-reactivity with the TRP-2 181-188 epitope reveals a powerful strategy for enhancing anti-melanoma immunity. By utilizing APLs, mimotopes, or leveraging viral mimicry, it is possible to activate and expand a pool of potent, tumor-reactive T-cells that are otherwise held in check by immunological tolerance. The data clearly indicates that engineered peptides like the 2M APL and screened mimotopes like Trp2-8C/Y can induce a more robust immune response than the native peptide, leading to superior therapeutic outcomes in preclinical models.[1][8]
For researchers and drug developers, these findings underscore the importance of not only identifying relevant tumor antigens but also optimizing their immunogenicity. The methodologies described here—ELISpot and ICS—are critical tools for the quantitative evaluation of candidate peptides. The ultimate goal is to develop vaccines and T-cell therapies that are potent enough to overcome tumor-induced immunosuppression but specific enough to avoid harmful autoimmunity. Future work will likely focus on combining these optimized peptide strategies with other immunomodulatory agents, such as checkpoint inhibitors, to further unleash the power of the immune system against cancer.
References
-
Tang, Y., et al. (2007). An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180-188) enhanced immunogenicity. Cancer Immunology, Immunotherapy. [Link]
-
National Center for Biotechnology Information. (n.d.). An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180-188) enhanced immunogenicity. PubMed. [Link]
-
He, X., et al. (2022). An In Vivo Screen to Identify Short Peptide Mimotopes with Enhanced Antitumor Immunogenicity. Cancer Immunology Research. [Link]
-
National Center for Biotechnology Information. (2022). An In Vivo Screen to Identify Short Peptide Mimotopes with Enhanced Antitumor Immunogenicity. PubMed. [Link]
-
Overwijk, W. W., et al. (1998). Melanoma Progression Despite Infiltration by in vivo-Primed TRP-2-Specific T Cells. Journal of Experimental Medicine. [Link]
-
Ghersi, D., et al. (2017). Interpreting T-Cell Cross-reactivity through Structure: Implications for TCR-Based Cancer Immunotherapy. Frontiers in Immunology. [Link]
-
Unanue, E. R. (2024). Editorial: Quantification and prediction of T-cell cross-reactivity through experimental and computational methods. Frontiers in Immunology. [Link]
-
Wang, R. F., et al. (1998). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. The Journal of experimental medicine. [Link]
-
Ghorani, E., et al. (2023). The good and the bad of T cell cross-reactivity: challenges and opportunities for novel therapeutics in autoimmunity and cancer. Frontiers in Immunology. [Link]
-
Chiaro, J., et al. (2021). Viral Molecular Mimicry Influences the Antitumor Immune Response in Murine and Human Melanoma. Cancer Immunology Research. [Link]
-
Chiaro, J., et al. (2020). Viral Molecular Mimicry Influences the Antitumor Immune Response in Murine and Human Melanoma. medRxiv. [Link]
-
National Center for Biotechnology Information. (n.d.). Melanoma Progression Despite Infiltration by in vivo-Primed TRP-2-Specific T Cells. PubMed Central. [Link]
-
MDPI. (n.d.). T-Cell Mediated Immune Responses Induced in ret Transgenic Mouse Model of Malignant Melanoma. MDPI. [Link]
-
Frontiers. (n.d.). Identification of Highly Cross-Reactive Mimotopes for a Public T Cell Response in Murine Melanoma. Frontiers. [Link]
-
National Center for Biotechnology Information. (n.d.). T-cell-receptor cross-recognition and strategies to select safe T-cell receptors for clinical translation. PubMed Central. [Link]
-
The Rockefeller University Press. (n.d.). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. The Rockefeller University Press. [Link]
-
OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio. [Link]
-
National Center for Biotechnology Information. (n.d.). CTL ELISPOT assay. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180-188) enhanced immunogenicity. PubMed. [Link]
-
Springer Nature. (n.d.). Detection of Antigen-Specific T Cells Based on Intracellular Cytokine Staining Using Flow-Cytometry. Springer Nature Experiments. [Link]
-
U-CyTech. (n.d.). T cell ELISPOT assay. U-CyTech. [Link]
-
American Association for Cancer Research. (n.d.). Dendritic Cells Break Tolerance and Induce Protective Immunity against a Melanocyte Differentiation Antigen in an Autologous Melanoma Model1. AACR Journals. [Link]
-
National Institutes of Health. (n.d.). An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity. NIH. [Link]
Sources
- 1. An In Vivo Screen to Identify Short Peptide Mimotopes with Enhanced Antitumor Immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Trop-2 is a novel target for solid cancer therapy with sacituzumab govitecan (IMMU-132), an antibody-drug conjugate (AD… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. From Anti-Severe Acute Respiratory Syndrome Coronavirus 2 Immune Response to Cancer Onset via Molecular Mimicry and Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming T-cell Receptor Specificity for the TRP-2 181-188 Epitope
In the rapidly advancing field of cancer immunotherapy, particularly in the context of adoptive T-cell therapies, the precise validation of T-cell receptor (TCR) specificity is paramount. This guide provides an in-depth comparison of key methodologies for confirming TCR engagement with the tyrosinase-related protein 2 (TRP-2) 181-188 epitope, a critical tumor-associated antigen in melanoma.[1][2][3] As researchers and drug development professionals, understanding the nuances, strengths, and limitations of each technique is essential for the successful development of potent and specific T-cell-based cancer treatments.[4][5][6]
The TRP-2 protein is a melanosomal enzyme expressed in normal melanocytes and is often overexpressed in melanoma cells.[3] The TRP-2 181-188 peptide epitope (SVYDFFVWL) is presented by the MHC class I molecule HLA-A2 and is a key target for cytotoxic T lymphocytes (CTLs) in melanoma patients.[7][8][9] Therefore, robust methods to identify and characterize T-cells specific for this epitope are crucial for both basic research and clinical applications.[7][10]
This guide will dissect and compare four principal methodologies: MHC-Tetramer Staining, Intracellular Cytokine Staining (ICS), the Enzyme-Linked Immunospot (ELISpot) Assay, and TCR Sequencing. We will delve into the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format to empower you to make informed decisions in your research.
Comparative Analysis of Methodologies for TCR Specificity Validation
The selection of an appropriate assay for confirming TCR specificity depends on the specific research question, available resources, and the desired depth of information. The following table provides a high-level comparison of the four key techniques discussed in this guide.
| Methodology | Primary Output | Key Advantages | Key Limitations | Typical Application |
| MHC-Tetramer Staining | Enumeration and phenotyping of antigen-specific T-cells. | Direct visualization and quantification of T-cells based on TCR specificity. Allows for sorting and further downstream analysis. | Can miss low-affinity TCRs. Non-specific binding can occur. Does not directly measure T-cell function. | Identifying and isolating TRP-2 specific T-cells for adoptive cell therapy. Monitoring the frequency of specific T-cells in vivo. |
| Intracellular Cytokine Staining (ICS) | Quantification of cytokine-producing T-cells upon antigen stimulation. | Provides functional data at the single-cell level. Allows for simultaneous analysis of multiple cytokines and cell surface markers. | Requires in vitro stimulation which may not fully reflect in vivo function. Potential for artifacts from reagents like PMA.[11][12] | Assessing the functional capacity of TRP-2 specific T-cells to produce effector cytokines like IFN-γ and TNF-α. |
| ELISpot Assay | Quantification of the number of cytokine-secreting cells. | Highly sensitive for detecting rare antigen-specific T-cells.[13][14][15] High-throughput capabilities. | Does not provide information on the phenotype of the secreting cells. Measures secretion, not intracellular production. | Screening for TRP-2 specific T-cell responses in large sample cohorts. Assessing vaccine efficacy. |
| TCR Sequencing | High-resolution identification and quantification of TCR clonotypes. | Provides a comprehensive view of the TCR repertoire. Can identify specific TCR sequences associated with a response.[16][17] | Does not directly confirm antigen specificity without being paired with other methods. Data analysis can be complex.[18] | Characterizing the diversity of the TRP-2 specific T-cell response. Identifying dominant TCR clonotypes for therapeutic development. |
In-Depth Methodological Guides
MHC-Tetramer Staining: Visualizing Specificity
MHC-tetramers are recombinant complexes of four MHC molecules, each folded with the peptide of interest (in this case, TRP-2 181-188), and conjugated to a fluorochrome.[19] The multimeric nature of the tetramer increases the avidity of the interaction with the TCR, allowing for stable binding and detection of antigen-specific T-cells via flow cytometry.[19][20]
The core principle of this technique lies in the direct and specific binding of the TCR to its cognate peptide-MHC complex. By using a fluorescently labeled tetramer, we can physically "tag" and count the T-cells that recognize the TRP-2 epitope. This method is powerful because it directly identifies cells based on their TCR specificity without relying on their functional state at the time of analysis.[21]
Caption: Workflow for MHC-Tetramer Staining.
Self-Validation System: The inclusion of a negative control tetramer loaded with an irrelevant peptide is crucial to control for non-specific binding. Additionally, a positive control cell population (if available) ensures the staining procedure is working correctly.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) using standard density gradient centrifugation. Resuspend cells in FACS buffer (PBS with 2% FBS and 0.1% sodium azide) at a concentration of 2-5 x 10^7 cells/mL.[22]
-
Staining:
-
To a 5 mL FACS tube, add 1-2 x 10^6 cells.
-
Add the TRP-2 181-188 MHC class I tetramer at the manufacturer's recommended concentration (typically 1:100 to 1:200).[22]
-
In a separate tube, add a negative control tetramer with an irrelevant peptide to a separate aliquot of cells.
-
Incubate for 30-60 minutes at 4°C in the dark.[22] Some protocols suggest incubation at room temperature or 37°C for MHC class II tetramers, but 4°C is generally recommended for class I to preserve surface markers.[23]
-
Add fluorescently conjugated antibodies against cell surface markers such as CD3, CD8, and a viability dye.
-
Incubate for an additional 20-30 minutes at 4°C in the dark.
-
-
Washing and Acquisition:
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the cell pellet in 200-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Exclude dead cells using the viability dye.
-
Gate on CD3+ and then CD8+ T-cells.
-
Within the CD8+ population, quantify the percentage of cells that are positive for the TRP-2 tetramer and negative for the control tetramer.
-
Intracellular Cytokine Staining (ICS): A Functional Readout
ICS is a flow cytometry-based method used to detect the production of intracellular cytokines by T-cells following antigen-specific stimulation.[24][25] This technique provides a snapshot of the functional capacity of TRP-2 specific T-cells.
The principle behind ICS is that upon successful TCR engagement with the TRP-2 peptide presented by antigen-presenting cells (APCs), T-cells become activated and produce effector cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[26] A protein transport inhibitor, such as Brefeldin A, is used to block the secretion of these cytokines, causing them to accumulate inside the cell.[12] The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against the cytokines of interest.
Caption: Simplified TCR signaling cascade.
Self-Validation System: A negative control (unstimulated cells or cells stimulated with an irrelevant peptide) and a positive control (stimulation with a mitogen like PMA/Ionomycin) are essential to define the baseline and maximal cytokine production.
-
Cell Stimulation:
-
Plate 1-2 x 10^6 PBMCs or TILs per well in a 96-well plate.
-
Add the TRP-2 181-188 peptide at an optimal concentration (e.g., 1-10 µg/mL).
-
Include negative control wells (no peptide) and positive control wells (e.g., PMA and Ionomycin).
-
Incubate for 1-2 hours at 37°C.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for an additional 4-6 hours at 37°C.[12]
-
-
Surface Staining:
-
Wash the cells and stain for surface markers (e.g., CD3, CD8) and a viability dye as described in the tetramer protocol.
-
-
Fixation and Permeabilization:
-
Wash the cells and resuspend in a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.
-
Wash and resuspend in a permeabilization buffer (e.g., saponin-based buffer).
-
-
Intracellular Staining:
-
Add fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) to the permeabilized cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing and Acquisition:
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
Resuspend in FACS buffer and acquire on a flow cytometer.
-
-
Data Analysis:
-
Following gating on live, CD3+CD8+ T-cells, create quadrant plots to determine the percentage of cells producing one or more cytokines in response to the TRP-2 peptide compared to the negative control.
-
ELISpot Assay: Quantifying Secretion
The ELISpot assay is a highly sensitive method for quantifying the number of individual cells that secrete a specific cytokine or other effector molecule upon antigenic stimulation.[13][27][28]
This technique is conceptually similar to a sandwich ELISA, but it captures the analyte (e.g., IFN-γ) as it is secreted by the cell, leading to the formation of a "spot" on a membrane.[14] Each spot represents a single cytokine-secreting cell. The high sensitivity of the ELISpot assay makes it ideal for detecting low-frequency antigen-specific T-cells.[14][15]
Caption: ELISpot assay workflow.
Self-Validation System: As with ICS, negative (no peptide) and positive (mitogen) controls are critical for data interpretation.
-
Plate Preparation:
-
Pre-wet a 96-well PVDF membrane plate with 35% ethanol, wash with sterile water, and coat with an anti-cytokine capture antibody (e.g., anti-human IFN-γ) overnight at 4°C.
-
Wash the plate and block with sterile culture medium containing 10% FBS for at least 1 hour.
-
-
Cell Plating and Stimulation:
-
Spot Development:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-cytokine detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase) for 1 hour.
-
Wash thoroughly and add a substrate solution that precipitates to form a colored spot.
-
Stop the reaction by washing with water once spots have developed.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.
-
TCR Sequencing: A Deep Dive into the Repertoire
TCR sequencing provides the ultimate resolution by identifying the specific TCRα and TCRβ chain sequences that are present in a T-cell population.[16][17] This can be performed on bulk T-cell populations or at the single-cell level.
Every T-cell clone has a unique TCR sequence. By sequencing the TCRs of T-cells that have been identified as TRP-2 specific by another method (e.g., tetramer sorting), we can identify the exact genetic blueprint of the receptors responsible for this recognition.[29] This information is invaluable for developing TCR-engineered T-cell therapies.[30]
TCR sequencing is most powerful when combined with other methods. For example, one could sort TRP-2 tetramer-positive cells and then perform single-cell TCR sequencing to obtain paired TCRα and TCRβ chain information.[16] This approach directly links TCR sequence to antigen specificity.
Conclusion
Confirming the specificity of T-cell receptors for the TRP-2 181-188 epitope is a critical step in the development of effective immunotherapies for melanoma. Each of the methodologies discussed—MHC-Tetramer Staining, Intracellular Cytokine Staining, ELISpot, and TCR Sequencing—provides a unique window into the T-cell response. While tetramer staining directly visualizes and enumerates specific T-cells, ICS and ELISpot offer functional readouts of cytokine production and secretion, respectively. TCR sequencing provides the highest resolution view of the clonal composition of the responding T-cell population.
References
- 1. Identification of TRP-2 as a Human Tumor Antigen Recognized by Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanoma Progression Despite Infiltration by in vivo-Primed TRP-2-Specific T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of T Cell Receptor Affinity in the Efficacy and Specificity of Adoptive T Cell Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. Role of T cell receptor affinity in the efficacy and specificity of adoptive T cell therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180-188) enhanced immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation [frontiersin.org]
- 13. CTL ELISPOT Assay and T Cell Detection | Springer Nature Experiments [experiments.springernature.com]
- 14. ELISPOT Assays | ImmunoSpot® [immunospot.com]
- 15. mdpi.com [mdpi.com]
- 16. TCR sequencing: applications in immuno-oncology research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TCR Sequencing: New Advances in Tumor Immunotherapy - CD Genomics [cd-genomics.com]
- 18. T-Cell Receptor Repertoire Sequencing in the Era of Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lubio.ch [lubio.ch]
- 20. More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antigen-specificity measurements are the key to understanding T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 23. tetramer.yerkes.emory.edu [tetramer.yerkes.emory.edu]
- 24. Intracellular Cytokine Staining Protocol [anilocus.com]
- 25. Detection of Antigen-Specific T Cells Based on Intracellular Cytokine Staining Using Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 26. academic.oup.com [academic.oup.com]
- 27. The Quantification of Antigen-Specific T Cells by IFN-γ ELISpot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. T cell ELISPOT assay | U-CyTech [ucytech.com]
- 29. mdpi.com [mdpi.com]
- 30. Engineering Strategies to Enhance TCR-Based Adoptive T Cell Therapy | MDPI [mdpi.com]
A Comparative Guide to TRP-2 181-188 Immunogenicity in Preclinical Mouse Models
Introduction: TRP-2 as a Pivotal Target in Melanoma Immunotherapy
Tyrosinase-related protein 2 (TRP-2), also known as dopachrome tautomerase, is a critical enzyme in the melanin biosynthesis pathway.[1][2] Its expression is largely restricted to melanocytes and melanoma cells, making it a key tumor-associated antigen (TAA) in the field of cancer immunology.[1][2] The identification of specific epitopes from TAAs that can be recognized by cytotoxic T lymphocytes (CTLs) has paved the way for the development of targeted cancer vaccines and immunotherapies.
One of the most extensively studied of these epitopes is the peptide sequence VYDFFVWL, corresponding to amino acids 181-188 of the murine TRP-2 protein.[3][4] This peptide has been shown to be a dominant epitope capable of eliciting robust anti-melanoma immune responses in preclinical models.[5][6] Understanding the immunogenicity of TRP-2 181-188 in different genetic backgrounds is paramount for the accurate interpretation of preclinical data and the rational design of novel immunotherapeutic strategies.
This guide provides a comparative analysis of the immunogenicity of the TRP-2 181-188 peptide in various commonly used laboratory mouse strains. We will delve into the immunological basis for the observed differences, provide detailed experimental protocols for assessing immunogenicity, and offer expert insights to guide your research.
The Decisive Role of MHC Haplotype in TRP-2 181-188 Immunogenicity
The ability of a T cell to recognize a peptide antigen is entirely dependent on the presentation of that peptide by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells (APCs).[7] In mice, the MHC is referred to as the H-2 complex. Different inbred mouse strains possess distinct sets of H-2 genes, known as haplotypes, which dictates their ability to present specific peptide epitopes.
The TRP-2 181-188 peptide (VYDFFVWL) has been conclusively shown to be presented by the H-2Kb MHC class I molecule.[3][8] This fundamental immunological constraint is the primary determinant of which mouse strains will mount a CTL response to this epitope.
-
C57BL/6 (H-2b): The Gold Standard for TRP-2 181-188 Research The C57BL/6 mouse strain, and its derivatives, possess the H-2b haplotype, which includes the H-2Kb allele. Consequently, C57BL/6 mice are fully capable of presenting the TRP-2 181-188 peptide to their CD8+ T cell repertoire. This has made them the cornerstone for the vast majority of preclinical studies involving this epitope, including vaccine development and adoptive T cell therapy models.[3][5][9]
-
BALB/c (H-2d) and C3H/HeJ (H-2k): Predicted Non-Responders In contrast, other commonly used inbred strains such as BALB/c (H-2d) and C3H/HeJ (H-2k) do not express the H-2Kb molecule. Their MHC class I molecules (H-2Kd/H-2Dd and H-2Kk/H-2Dk, respectively) have different peptide binding grooves with distinct anchor residue preferences. The TRP-2 181-188 peptide does not possess the appropriate anchor residues to bind stably to these MHC molecules. As a result, these strains are not expected to mount a significant CD8+ T cell response to this specific epitope. The lack of published studies reporting TRP-2 181-188 immunogenicity in these strains serves as indirect evidence for this MHC-based restriction.
-
HLA-A2.1/Kb Transgenic Mice: Bridging the Gap to Human Immunology To study the relevance of TRP-2 epitopes in a human context, transgenic mice have been developed that express human MHC molecules (known as Human Leukocyte Antigens or HLA). The HLA-A2.1/Kb transgenic mouse is a valuable tool for this purpose.[10] These mice express a chimeric MHC molecule that can present peptides to the murine T cell repertoire in an HLA-A0201-restricted manner. The human homolog of the TRP-2 peptide, SVYDFFVWL (TRP-2 180-188), is a known HLA-A0201-restricted epitope.[10] Studies in these transgenic mice allow for the preclinical evaluation of vaccine candidates designed for a significant portion of the human population.
Comparative Data Summary
| Mouse Strain | MHC Haplotype | Key Class I Alleles | Predicted TRP-2 181-188 Immunogenicity | Experimental Evidence |
| C57BL/6 | H-2b | H-2Kb , H-2Db | High | Extensive literature demonstrating robust CD8+ T cell responses.[3][5][6] |
| BALB/c | H-2d | H-2Kd, H-2Dd | None to Low | No significant reports of immunogenicity, consistent with MHC incompatibility. |
| C3H/HeJ | H-2k | H-2Kk, H-2Dk | None to Low | No significant reports of immunogenicity, consistent with MHC incompatibility. |
| HLA-A2.1/Kb Tg | H-2b x HLA-A2.1 | H-2Kb, H-2Db, HLA-A2.1 | High (for SVYDFFVWL) | Used to study the human-relevant TRP-2 180-188 epitope.[10] |
Experimental Workflow for Assessing TRP-2 181-188 Immunogenicity
A robust assessment of peptide immunogenicity requires a multi-faceted approach, typically involving in vivo immunization followed by ex vivo analysis of the T cell response.
Caption: Experimental workflow for assessing TRP-2 181-188 immunogenicity.
Detailed Experimental Protocols
In Vivo Immunization Protocol
Rationale: This protocol is designed to elicit a primary CD8+ T cell response against the TRP-2 181-188 peptide. The use of an adjuvant is critical to provide the necessary co-stimulatory signals for T cell activation.
Materials:
-
TRP-2 181-188 peptide (VYDFFVWL), high purity (>95%)
-
Incomplete Freund's Adjuvant (IFA)
-
CpG Oligodeoxynucleotides (e.g., CpG 1826)
-
Phosphate Buffered Saline (PBS), sterile
-
C57BL/6 mice (6-8 weeks old)
Procedure:
-
Peptide Emulsion Preparation:
-
Dissolve TRP-2 181-188 peptide in sterile PBS or DMSO at a stock concentration of 2 mg/mL.
-
In a sterile microfuge tube, mix 50 µg of peptide and 20 µg of CpG with PBS to a final volume of 100 µL.
-
Add 100 µL of IFA to the aqueous peptide/CpG solution.
-
Emulsify the mixture by vortexing at high speed for 10-15 minutes or by passing the mixture between two glass syringes until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization:
-
Administer 200 µL of the emulsion subcutaneously (s.c.) at the base of the tail of each C57BL/6 mouse.
-
A booster immunization can be given 7-10 days after the primary immunization, if required.
-
Include a control group of mice immunized with adjuvant and PBS only.
-
-
Harvesting Splenocytes:
-
Euthanize mice 7-10 days after the final immunization.
-
Aseptically harvest spleens and prepare single-cell suspensions of splenocytes. This can be achieved by mechanical dissociation through a 70 µm cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the splenocytes with complete RPMI-1640 medium and count the viable cells.
-
ELISpot Assay for IFN-γ Secretion
Rationale: The ELISpot assay is a highly sensitive method for quantifying the frequency of antigen-specific, cytokine-secreting T cells. Here, we focus on IFN-γ, a key cytokine produced by effector CD8+ T cells.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-HRP
-
Substrate for HRP (e.g., AEC or TMB)
-
TRP-2 181-188 peptide
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
Procedure:
-
Plate Coating:
-
Coat the ELISpot plate wells with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
-
Blocking:
-
Wash the plate with sterile PBS and block with complete RPMI-1640 containing 10% FBS for at least 2 hours at 37°C.
-
-
Cell Plating and Stimulation:
-
Plate the isolated splenocytes in triplicate at a density of 2-5 x 105 cells/well.
-
Stimulate the cells with:
-
TRP-2 181-188 peptide (final concentration of 1-10 µg/mL)
-
A negative control (irrelevant peptide or medium alone)
-
A positive control (e.g., Concanavalin A or anti-CD3 antibody)
-
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash with PBST and add Streptavidin-HRP. Incubate for 1 hour.
-
Wash with PBST and add the substrate. Monitor for spot development.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry and count the spots using an ELISpot reader.
-
Intracellular Cytokine Staining (ICS) and Flow Cytometry
Rationale: ICS allows for the multiparametric analysis of single cells, enabling the identification of the phenotype of cytokine-producing cells (e.g., CD8+ T cells) and the simultaneous measurement of multiple cytokines.
Materials:
-
Isolated splenocytes
-
TRP-2 181-188 peptide
-
Brefeldin A (protein transport inhibitor)
-
Fluorochrome-conjugated antibodies against mouse CD3, CD8, and IFN-γ
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
In Vitro Restimulation:
-
Resuspend splenocytes at 1-2 x 106 cells/mL in complete RPMI-1640.
-
Stimulate the cells with TRP-2 181-188 peptide (1-10 µg/mL) for 4-6 hours at 37°C.
-
Include unstimulated and positive controls.
-
Add Brefeldin A for the final 3-4 hours of incubation to block cytokine secretion.
-
-
Surface Staining:
-
Wash the cells and stain with fluorochrome-conjugated anti-CD3 and anti-CD8 antibodies for 30 minutes on ice.
-
-
Fixation and Permeabilization:
-
Wash the cells and fix using a commercial fixation buffer.
-
Permeabilize the cells using a permeabilization buffer.
-
-
Intracellular Staining:
-
Stain the cells with fluorochrome-conjugated anti-IFN-γ antibody for 30 minutes at room temperature.
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data by gating on CD3+CD8+ T cells and quantifying the percentage of IFN-γ positive cells.
-
Tetramer Staining
Rationale: MHC tetramers are fluorescently labeled complexes of four MHC molecules, each loaded with the peptide of interest. They allow for the direct visualization and quantification of antigen-specific T cells, regardless of their functional state.
Materials:
-
H-2Kb-VYDFFVWL-PE (or other fluorochrome) tetramer
-
Isolated splenocytes
-
Fluorochrome-conjugated antibodies against mouse CD3 and CD8
-
Flow cytometer
Procedure:
-
Tetramer and Surface Staining:
-
Resuspend 1-2 x 106 splenocytes in FACS buffer.
-
Add the H-2Kb-TRP-2 tetramer and incubate for 30-60 minutes at room temperature in the dark.
-
Add anti-CD3 and anti-CD8 antibodies and incubate for a further 30 minutes on ice.
-
-
Washing and Acquisition:
-
Wash the cells twice with FACS buffer.
-
Resuspend in FACS buffer for acquisition on a flow cytometer.
-
-
Analysis:
-
Gate on CD3+CD8+ T cells and identify the population of cells that are positive for the TRP-2 tetramer.
-
The Underlying Mechanism: MHC Class I Antigen Presentation
The immunogenicity of TRP-2 181-188 is governed by the MHC class I antigen presentation pathway. This intricate cellular process ensures that endogenous antigens, such as TAAs, are processed and displayed to CD8+ T cells.
Caption: MHC class I presentation pathway for the TRP-2 181-188 epitope.
Conclusion and Future Perspectives
The study of TRP-2 181-188 immunogenicity provides a clear example of the critical role of MHC haplotype in shaping the T cell response to a defined tumor antigen epitope. For researchers investigating this specific peptide, the C57BL/6 mouse model remains the most appropriate and well-characterized system. The predicted lack of immunogenicity in strains such as BALB/c and C3H/HeJ underscores the importance of selecting the correct animal model to ensure the biological relevance of experimental findings. The use of HLA-transgenic mice offers a valuable platform for translating findings from murine models to potential human applications. By employing the robust experimental protocols outlined in this guide, researchers can confidently and accurately assess the immunogenicity of TRP-2 181-188 and contribute to the advancement of melanoma immunotherapy.
References
-
Wang, R. F., et al. (1996). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. Journal of Experimental Medicine, 184(6), 2207-2216. [Link]
-
PubMed. (1996). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. [Link]
-
Bio-protocol. (n.d.). Whole Spleen Flow Cytometry Assay. [Link]
-
Demeyer, et al. (2021). Analysis of T cells in mouse lymphoid tissue and blood with flow cytometry. STAR Protocols, 2(1), 100294. [Link]
-
Guevara-Patiño, J. A., et al. (2003). Immunity to B16 melanoma in mice immunized with IL-2-secreting allogeneic mouse fibroblasts expressing melanoma-associated antigens. International Journal of Cancer, 104(3), 334-341. [Link]
-
Hock, H., et al. (1993). MHC antigen expression by melanomas recovered from mice treated with allogeneic mouse fibroblasts genetically modified for interleukin-2 secretion and the expression of melanoma-associated antigens. International Journal of Cancer, 53(4), 654-659. [Link]
-
Mendoza, R. B., et al. (2001). An autologous oral DNA vaccine protects against murine melanoma. Proceedings of the National Academy of Sciences, 98(24), 13952-13957. [Link]
-
Sacco, A., et al. (2002). Relevance of the Tumor Antigen in the Validation of Three Vaccination Strategies for Melanoma. The Journal of Immunology, 168(11), 5509-5516. [Link]
-
Avogadri, F., et al. (2010). Alphavirus Replicon Particles Expressing TRP-2 Provide Potent Therapeutic Effect on Melanoma through Activation of Humoral and Cellular Immunity. PLoS ONE, 5(9), e12670. [Link]
-
The Journal for ImmunoTherapy of Cancer. (2021). Tumor rejection in C57BL/6 mice deficient in immune molecules and implications for cancer immunotherapy. [Link]
-
Journal of Clinical Investigation. (2018). Cell-surface MHC density profiling reveals instability of autoimmunity-associated HLA. [Link]
-
Li, Y., et al. (2011). An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity. Cancer Immunology, Immunotherapy, 60(11), 1597-1607. [Link]
-
PubMed. (1996). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. [Link]
-
PubMed. (2011). An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180-188) enhanced immunogenicity. [Link]
-
Wikipedia. (n.d.). Major histocompatibility complex. [Link]
Sources
- 1. Identification of melanoma cell surface antigens immunogenic in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An autologous oral DNA vaccine protects against murine melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Alphavirus Replicon Particles Expressing TRP-2 Provide Potent Therapeutic Effect on Melanoma through Activation of Humoral and Cellular Immunity | PLOS One [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180-188) enhanced immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Anti-Tumor Efficacy of TRP-2 181-188 Based Therapies: A Comparative Guide
In the landscape of cancer immunotherapy, particularly for melanoma, the identification of specific tumor-associated antigens has paved the way for targeted therapeutic strategies. One such promising target is the Tyrosinase-Related Protein 2 (TRP-2), a melanosomal enzyme expressed in melanocytes and melanoma cells. The peptide epitope TRP-2 181-188 (VYDFFVWL) is a key target for cytotoxic T lymphocytes (CTLs) and has become a focal point for the development of various immunotherapeutic modalities.[1][2][3] This guide provides a comprehensive comparison of common TRP-2 181-188 based therapies, supported by experimental data and detailed protocols for validating their anti-tumor efficacy. Our focus is to equip researchers, scientists, and drug development professionals with the necessary knowledge to critically evaluate and advance these promising treatments.
The Central Role of TRP-2 in Melanoma Immunotherapy
TRP-2 is an attractive target for immunotherapy due to its overexpression in melanoma cells and its role as a "self-antigen," which can be recognized by the immune system. The TRP-2 181-188 peptide is presented by the MHC class I molecule H-2Kb in mice, making it a suitable target for inducing CD8+ T cell-mediated anti-tumor responses.[3][4][5] The goal of TRP-2 181-188 based therapies is to break the immune tolerance to this self-antigen and generate a robust and durable anti-melanoma immune response.
Comparative Analysis of TRP-2 181-188 Based Therapeutic Strategies
The primary therapeutic strategies leveraging the TRP-2 181-188 epitope include peptide vaccines, dendritic cell (DC) vaccines, and adoptive T-cell therapy (ACT). Each approach has distinct mechanisms of action, advantages, and limitations.
| Therapeutic Strategy | Mechanism of Action | Advantages | Disadvantages |
| Peptide Vaccines | Direct administration of the TRP-2 181-188 peptide, often with an adjuvant, to stimulate an endogenous T-cell response. | - Relatively simple and cost-effective to manufacture.- Can be combined with other therapies like checkpoint inhibitors.[6][7] | - Often elicits a weak immune response due to the low immunogenicity of self-antigens.[8]- Efficacy can be limited by peptide stability and delivery. |
| Dendritic Cell (DC) Vaccines | Autologous or allogeneic dendritic cells are loaded with the TRP-2 181-188 peptide ex vivo and then administered to the patient to prime a potent T-cell response.[5] | - DCs are potent antigen-presenting cells, leading to a more robust and specific T-cell activation.[5]- Can be engineered to enhance their immunostimulatory properties.[9] | - More complex and costly manufacturing process.- Patient-specific nature can be a logistical challenge. |
| Adoptive T-Cell Therapy (ACT) | T-cells are isolated from a patient, genetically engineered to express a T-cell receptor (TCR) specific for TRP-2 181-188, expanded ex vivo, and then re-infused into the patient.[4] | - Highly specific and potent anti-tumor response.- Can be effective in patients who have not responded to other therapies.[10] | - Significant manufacturing complexities and high cost.- Potential for on-target, off-tumor toxicities and cytokine release syndrome. |
Experimental Validation of Anti-Tumor Efficacy: A Step-by-Step Approach
Validating the efficacy of TRP-2 181-188 based therapies requires a multi-faceted approach, combining in vitro functional assays with in vivo tumor models.
I. In Vitro Assessment of T-Cell Functionality
The initial step is to determine if the therapeutic strategy can successfully induce and activate TRP-2 181-188-specific T-cells.
Caption: Workflow for in vitro validation of T-cell responses.
This assay quantifies the number of antigen-specific T-cells that secrete interferon-gamma (IFN-γ) upon stimulation.
Protocol: IFN-γ ELISpot Assay [11][12][13][14]
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate with sterile PBS and then block with a blocking solution (e.g., RPMI-1640 with 10% FBS) for at least 2 hours at 37°C.[12]
-
Cell Plating: Add splenocytes from immunized mice or patient PBMCs to the wells.
-
Stimulation: Add the TRP-2 181-188 peptide to the wells to a final concentration of 1-10 µg/mL. Include positive (e.g., PHA) and negative (no peptide) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.[13]
-
Detection:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP). Incubate for 1 hour.
-
Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP).
-
-
Analysis: Allow spots to develop, then stop the reaction by washing with water. Count the spots using an ELISpot reader.
These assays measure the ability of the induced T-cells to kill target cells expressing the TRP-2 antigen, such as B16 melanoma cells.
Protocol: Flow Cytometry-Based Cytotoxicity Assay [15][16]
-
Target Cell Labeling: Label B16 melanoma cells (target cells) with a fluorescent dye like CFSE or CellTrace™ Violet.
-
Effector Cell Preparation: Prepare the effector cells (TRP-2 181-188-specific T-cells) at various effector-to-target (E:T) ratios.
-
Co-culture: Co-culture the labeled target cells with the effector cells for 4-6 hours.
-
Viability Staining: Add a viability dye, such as 7-AAD or Propidium Iodide (PI), which will only enter and stain dead cells.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the target cell population based on their fluorescent label. The percentage of target cells that are positive for the viability dye represents the percentage of specific lysis.
Flow cytometry is used to characterize the phenotype of the induced T-cell population, including markers for activation, memory, and exhaustion.[17][18][19][20][21]
Key Markers for T-Cell Phenotyping:
| Marker | Cell Type/Function |
| CD3 | Pan T-cell marker |
| CD4 | Helper T-cells |
| CD8 | Cytotoxic T-cells |
| CD69, CD25 | Early activation markers |
| CD44, CD62L | Memory T-cell markers (Naive, Central Memory, Effector Memory) |
| PD-1, TIM-3, LAG-3 | Exhaustion markers |
| IFN-γ, TNF-α | Intracellular cytokines |
II. In Vivo Evaluation of Anti-Tumor Efficacy
The ultimate validation of a TRP-2 181-188 based therapy is its ability to control tumor growth in a living organism. The B16F10 syngeneic mouse model is a widely used and relevant model for this purpose.[22][23][24]
Caption: Workflow for in vivo validation of anti-tumor efficacy.
Protocol: B16F10 Melanoma Mouse Model [8][22][23][24]
-
Cell Culture: Culture B16F10 melanoma cells in appropriate media.
-
Tumor Inoculation: Subcutaneously inject a defined number of B16F10 cells (e.g., 1 x 10^5 to 5 x 10^5 cells) into the flank of C57BL/6 mice.[23]
-
Treatment Administration:
-
Prophylactic Model: Administer the therapy before or at the time of tumor inoculation.
-
Therapeutic Model: Administer the therapy after the tumors have become palpable (e.g., 7-10 days post-inoculation).[8]
-
-
Tumor Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = (length x width^2)/2).[8][25]
-
Survival Analysis: Monitor the mice for signs of distress and euthanize them when tumors reach a predetermined size or become ulcerated. Record survival data.
-
Immunological Analysis: At the end of the experiment, isolate tumors and spleens to analyze the immune cell populations by flow cytometry and perform functional assays as described in the in vitro section.
Comparative Efficacy Data from Preclinical Studies
The following table summarizes representative data from preclinical studies, highlighting the comparative efficacy of different TRP-2 181-188 based therapies.
| Therapeutic Strategy | Mouse Model | Key Findings | Reference |
| Peptide Vaccine + Adjuvant | B16F10 Melanoma | Eradicated tumors in 40% of mice, but tumors regenerated in some groups.[26] Combination with another peptide epitope enhanced efficacy.[26] | [26] |
| Dendritic Cell Vaccine | B16 Melanoma | Induced protective anti-tumor immunity against a lethal B16 challenge. The level of protection correlated with the MHC class I binding capacity of the peptide.[5] | [5] |
| Alphavirus Replicon Particles Expressing TRP-2 | B16 Melanoma | Showed a potent therapeutic anti-tumor effect as a single agent, relying on both humoral and cellular immunity.[27] | [27] |
| Adoptive T-Cell Therapy | B16 Melanoma | CTLs raised against the TRP-2 181-188 peptide were therapeutic against established pulmonary metastases.[1] | [1] |
Conclusion and Future Directions
The validation of TRP-2 181-188 based therapies requires a rigorous and systematic approach. While peptide vaccines offer simplicity, DC vaccines and ACT demonstrate superior potency in preclinical models. The choice of therapeutic strategy will depend on various factors, including the specific clinical context, manufacturing feasibility, and cost-effectiveness.
Future research should focus on combination therapies, such as pairing TRP-2 181-188 based vaccines with immune checkpoint inhibitors, to overcome the immunosuppressive tumor microenvironment and enhance therapeutic efficacy.[6][7] Furthermore, the development of novel adjuvants and delivery systems will be crucial for improving the immunogenicity of peptide-based approaches. A thorough understanding of the experimental methodologies outlined in this guide is essential for advancing these promising anti-melanoma therapies from the laboratory to the clinic.
References
- Measuring melanoma-specific cytotoxic T lymphocytes elicited by dendritic cell vaccines with a tumor inhibition assay in vitro. PubMed.
- INF-gamma Release ELISpot Assay. Bio-protocol.
- The B16F10 Tumor Model for Melanoma. Melior Discovery.
- Determination of Cytotoxic Activities Against Melanoma Cells Using Flow Cytometry. SpringerLink.
- Determination of Cytotoxic Activities Against Melanoma Cells Using Flow Cytometry.
- B16 as a Mouse Model for Human Melanoma. PubMed Central.
- Mouse Melanoma Model in Tumor Vaccines and Immunotherapy Research. SpringerLink.
- Chimeric antigen receptor dendritic cells suppress melanoma growth in preclinical cancer models. Journal for ImmunoTherapy of Cancer.
- IFN-γ ELISpot Assays on MultiScreen® IP. Sigma-Aldrich.
- Comparative Efficacy of Immune Checkpoint Inhibitors and Therapeutic Vaccines in Solid Tumors: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. PubMed Central.
- Combination Immunotherapy of B16 Melanoma Using Anti–Cytotoxic T Lymphocyte–Associated Antigen 4 (Ctla-4) and Granulocyte/Macrophage Colony-Stimulating Factor (Gm-Csf)
- The Immunogenicity and Anti-tumor Efficacy of a Rationally Designed Neoantigen Vaccine for B16F10 Mouse Melanoma. Frontiers in Immunology.
- T Cells Engineered to Express TRP-2 TCRs Accumulate in B16 Tumors.
- Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax®. Cancer Immunology, Immunotherapy.
- Alphavirus Replicon Particles Expressing TRP-2 Provide Potent Therapeutic Effect on Melanoma through Activation of Humoral and Cellular Immunity. PLOS ONE.
- Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. PubMed Central.
- Dendritic Cells Break Tolerance and Induce Protective Immunity against a Melanocyte Differentiation Antigen in an Autologous Melanoma Model. Cancer Research.
- Modeling Melanoma In Vitro and In Vivo. PubMed Central.
- Comparison of Current Immunotherapy Approaches and Novel Anti-Cancer Vaccine Modalities for Clinical Applic
- Mouse models and patient data suggest potential biomarker for immunotherapy response in melanoma. Center for Cancer Research.
- ELISPOT Assay to Measure Peptide-specific IFN-γ Production. PubMed Central.
- Immunotherapy vs Chemotherapy: Success Rates, Side Effects, Costs Compared. Medium.
- Human IFN-γ Single-Color Enzym
- Lymphocytes genetically modified to express tumor antigens target DCs in vivo and induce antitumor immunity.
- Dasatinib promotes the expansion of a therapeutically superior T-cell repertoire in response to dendritic cell vaccin
- In vivo tumor inhibition of different treatment against melanoma.
- Immunophenotyping by Flow Cytometry. Miltenyi Biotec.
- ELISpot Flex: Human IFN-γ (ALP). Mabtech.
- Cancer Vaccine Design: A Novel Bacterial Adjuvant for Peptide-Specific CTL Induction.
- Comprehensive Phenotyping of T Cells Using Flow Cytometry. PubMed.
- An autologous oral DNA vaccine protects against murine melanoma. PubMed Central.
- Cancer Immunotherapies: From Efficacy to Resistance Mechanisms – Not Only Checkpoint M
- Comparing Immunotherapy to Traditional Cancer Tre
- Trp2 peptide vaccine adjuvanted with (R)-DOTAP inhibits tumor growth in an advanced melanoma model. PubMed Central.
- T-cell-mediated cytotoxicity against autologous malignant melanoma: analysis with interleukin 2-dependent T-cell cultures. PNAS.
- Characterization of B16 melanoma-specific cytotoxic T lymphocytes. PubMed.
- T-cell immunotherapies and flow cytometry. Drug Target Review.
- VRP-TRP2 has a potent anti-tumor effect in a prophylactic setting.
- T cell Immunophenotyping - A Guide. Assay Genie.
- cell-mediated cytotoxicity against autologous malignant melanoma: Analysis with interleukin 2-dependent. PNAS.
- Flow Cytometric Immunophenotyping of Peripheral T Cell Neoplasms Using CD3 Gating.
- Relevance of the Tumor Antigen in the Validation of Three Vaccination Strategies for Melanoma.
- Melanoma Progression Despite Infiltration by in vivo-Primed TRP-2-Specific T Cells. PubMed Central.
Sources
- 1. Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An autologous oral DNA vaccine protects against murine melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of B16 melanoma-specific cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Comparative Efficacy of Immune Checkpoint Inhibitors and Therapeutic Vaccines in Solid Tumors: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Frontiers | The Immunogenicity and Anti-tumor Efficacy of a Rationally Designed Neoantigen Vaccine for B16F10 Mouse Melanoma [frontiersin.org]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. mdpi.com [mdpi.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mstechno.co.jp [mstechno.co.jp]
- 14. mabtech.com [mabtech.com]
- 15. Determination of Cytotoxic Activities Against Melanoma Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. miltenyibiotec.com [miltenyibiotec.com]
- 18. Comprehensive Phenotyping of T Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. assaygenie.com [assaygenie.com]
- 21. karger.com [karger.com]
- 22. meliordiscovery.com [meliordiscovery.com]
- 23. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mouse Melanoma Model in Tumor Vaccines and Immunotherapy Research | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
- 26. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® | springermedizin.de [springermedizin.de]
- 27. Alphavirus Replicon Particles Expressing TRP-2 Provide Potent Therapeutic Effect on Melanoma through Activation of Humoral and Cellular Immunity | PLOS One [journals.plos.org]
A Comparative Guide to TRP-2 181-188 Peptide versus Whole Protein Immunization for Melanoma Immunotherapy
For researchers and drug development professionals in the field of cancer immunotherapy, the choice of antigen formulation is a critical decision that profoundly impacts the resulting immune response. This guide provides an in-depth comparison of two prominent strategies for targeting the melanoma-associated antigen, Tyrosinase-Related Protein 2 (TRP-2): immunization with the minimal epitope peptide TRP-2 181-188 versus the whole TRP-2 protein.
Introduction: TRP-2 as a Target in Melanoma
Tyrosinase-Related Protein 2 (TRP-2), also known as dopachrome tautomerase, is a key enzyme in the melanin biosynthesis pathway.[1] Its expression is largely restricted to melanocytes and melanoma cells, making it an attractive target for immunotherapy.[1] The goal of TRP-2-targeted vaccines is to break immune tolerance and induce a robust and specific T-cell response against melanoma cells. A specific peptide sequence from TRP-2, spanning amino acids 181-188 (VYDFFVWL), has been identified as a major epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the murine MHC class I molecule H2-Kb.[2][3][4] This has led to the widespread use of the TRP-2 181-188 peptide in preclinical melanoma vaccine studies.[2][3][4][5]
Principles of Peptide vs. Whole Protein Immunization
The decision to use a peptide epitope or the full-length protein as the immunogen engages distinct immunological pathways. Understanding these differences is fundamental to designing an effective cancer vaccine.
Peptide Immunization: A Focused Approach
Peptide vaccines utilize short, defined amino acid sequences that represent the minimal T-cell epitope. The TRP-2 181-188 peptide is a classic example of a minimal CTL epitope.
Mechanism of Action: When a peptide like TRP-2 181-188 is administered, it can be directly loaded onto MHC class I molecules on the surface of antigen-presenting cells (APCs), or it can be taken up by APCs and then presented. This direct presentation pathway primarily activates CD8+ cytotoxic T lymphocytes (CTLs), which are crucial for directly killing tumor cells.
Advantages:
-
Specificity: Targets a known, immunodominant epitope, focusing the immune response on a relevant target.
-
Safety: Reduced risk of off-target effects or inducing autoimmunity against other parts of the protein.
-
Ease of Production: Peptides are synthetically produced, ensuring high purity and batch-to-batch consistency.
Disadvantages:
-
MHC Restriction: The response is limited to individuals expressing the specific MHC allele that can present the peptide (e.g., H2-Kb in mice).
-
Limited T-cell Help: Minimal peptide epitopes often lack the sequences necessary to activate CD4+ T helper cells, which are critical for robust and long-lasting CD8+ T-cell responses.
-
Poor Immunogenicity: Peptides alone are often poorly immunogenic and require potent adjuvants and delivery systems to elicit a strong immune response.[6]
Whole Protein Immunization: A Broader Strategy
Whole protein immunization involves administering the full-length TRP-2 protein. This approach provides a wider range of potential epitopes for the immune system to recognize.
Mechanism of Action: The whole protein must be taken up by APCs, such as dendritic cells, and then processed through the endogenous (for MHC class I) and exogenous (for MHC class II) antigen presentation pathways.[7][8] This allows for the presentation of multiple epitopes to both CD8+ and CD4+ T cells.[7][8]
Advantages:
-
Broad Epitope Repertoire: The immune system can select from a variety of potential epitopes, overcoming the limitations of MHC restriction and potentially leading to a more diverse T-cell response.
-
Induction of T Helper Cells: The presence of multiple epitopes increases the likelihood of activating CD4+ T helper cells, which provide essential help for the activation, proliferation, and memory of CD8+ CTLs.
-
Potentially Higher Immunogenicity: Proteins are generally more immunogenic than short peptides and may require less potent adjuvants.[6]
Disadvantages:
-
Potential for Off-Target Responses: The immune response could be directed against non-protective or irrelevant epitopes.
-
Risk of Autoimmunity: As TRP-2 is also expressed in normal melanocytes, a broad response against the whole protein could increase the risk of autoimmune reactions like vitiligo.[9]
-
Complex Production: Recombinant protein production can be more challenging and costly than peptide synthesis, with potential for batch-to-batch variability.
Experimental Comparison: TRP-2 181-188 Peptide vs. Whole TRP-2 Protein
| Feature | TRP-2 181-188 Peptide Immunization | Whole TRP-2 Protein Immunization |
| Primary T-Cell Response | Primarily CD8+ T cells specific for the 181-188 epitope.[2][3][4] | Both CD8+ and CD4+ T-cell responses against multiple epitopes.[10] |
| Requirement for Adjuvant | High. Often requires strong adjuvants like CpG ODN or formulation in delivery systems like liposomes (e.g., VacciMax®).[11][12] | Moderate. Can be effective with adjuvants like IFA, but also with viral vector delivery which has inherent adjuvant properties.[10][13] |
| MHC Restriction | Highly restricted to specific MHC alleles (e.g., H2-Kb).[2][3][4] | Not restricted to a single MHC allele; can elicit responses in a broader population. |
| Induction of T Helper Cells | Generally poor unless a T helper epitope is included in the formulation (e.g., PADRE).[11] | Efficiently induces CD4+ T helper cell responses. |
| Anti-Tumor Efficacy | Can be effective, especially when combined with adjuvants and T helper epitopes, leading to tumor eradication in some models.[11][12] | Potent anti-tumor effects have been demonstrated, often relying on both humoral and cellular immunity.[10] |
| Risk of Autoimmunity | Lower, as the response is focused on a single epitope. | Higher potential for vitiligo due to a broader response against the self-antigen.[9] |
Experimental Protocols
To aid researchers in their experimental design, here are representative protocols for evaluating the immunogenicity and anti-tumor efficacy of TRP-2 vaccines.
Protocol 1: In Vivo Anti-Tumor Efficacy Study
This protocol outlines a typical experiment to assess the therapeutic efficacy of a TRP-2 vaccine in a murine melanoma model.
-
Animal Model: C57BL/6 mice are commonly used as they are syngeneic with the B16 melanoma cell line and express the H2-Kb MHC molecule.
-
Tumor Cell Line: B16-F10 melanoma cells are a standard and aggressive model.
-
Tumor Implantation: Subcutaneously inject 1 x 105 B16-F10 cells into the flank of each mouse.[14]
-
Vaccine Formulation:
-
Peptide Group: Emulsify 100 µg of TRP-2 181-188 peptide with an equal volume of a suitable adjuvant (e.g., Incomplete Freund's Adjuvant or a modern equivalent like Montanide™).[13] Consider including a universal T helper peptide like PADRE.[6][11]
-
Whole Protein Group: Formulate 100 µg of recombinant TRP-2 protein with an appropriate adjuvant.
-
Control Group: Administer the adjuvant alone or a sham vaccine.
-
-
Vaccination Schedule: Administer the vaccine subcutaneously or intramuscularly on days 3, 10, and 17 post-tumor implantation.
-
Monitoring:
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration or morbidity.
-
Data Analysis: Plot tumor growth curves and survival curves (Kaplan-Meier).
Protocol 2: Monitoring T-Cell Responses by ELISpot
The ELISpot assay is a sensitive method for quantifying antigen-specific, cytokine-secreting T cells.[16][17]
-
Sample Collection: At a designated time point post-vaccination (e.g., 7 days after the final vaccination), harvest spleens from vaccinated and control mice.
-
Cell Preparation: Prepare single-cell suspensions of splenocytes.
-
ELISpot Plate Preparation: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody.
-
Cell Stimulation:
-
Seed splenocytes into the coated wells.
-
Stimulate the cells with:
-
TRP-2 181-188 peptide (for both peptide and protein vaccinated groups to assess the response to the immunodominant epitope).
-
Recombinant TRP-2 protein (for the whole protein vaccinated group to assess the overall protein-specific response).
-
A positive control (e.g., Concanavalin A).
-
A negative control (no stimulation).
-
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate and a substrate to visualize the spots.
-
Analysis: Count the number of spots, where each spot represents a single IFN-γ-secreting cell.
Visualizing the Immunological Pathways
The following diagrams illustrate the distinct antigen processing and presentation pathways for peptide and whole protein immunization.
Caption: Antigen presentation pathway for TRP-2 181-188 peptide immunization.
Caption: Antigen presentation pathways for whole TRP-2 protein immunization.
Conclusion and Future Directions
The choice between TRP-2 181-188 peptide and whole protein immunization is not straightforward and depends on the specific goals of the research or therapeutic development.
-
Peptide immunization offers a highly specific and controlled approach, ideal for mechanistic studies and as a component of multi-epitope vaccines. The inclusion of T helper epitopes and potent adjuvants is critical for its success.
-
Whole protein immunization provides a broader and potentially more robust immune response by engaging both CD4+ and CD8+ T cells against multiple epitopes. This may be more advantageous for overcoming tumor escape mechanisms and for application in a genetically diverse population.
Future research should focus on direct, well-controlled comparative studies and the development of novel adjuvants and delivery systems to enhance the immunogenicity of both peptide and protein-based vaccines. Combination therapies, where these vaccines are used alongside checkpoint inhibitors or other immunomodulatory agents, hold significant promise for improving outcomes in melanoma patients.
References
-
Bloom, M. B., et al. (1997). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. Journal of Experimental Medicine, 185(3), 453–460. [Link]
-
U.S. National Library of Medicine. (1997). Identification of tyrosinase-related protein 2 as a tumor rejection antigen for the B16 melanoma. PubMed. [Link]
-
Rockefeller University Press. (n.d.). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. Journal of Experimental Medicine. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent progress in adjuvant discovery for peptide-based subunit vaccines. PMC. [Link]
-
protocols.io. (2023). Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). [Link]
-
American Association for Cancer Research. (n.d.). Genetic Vaccination with “Self” Tyrosinase-related Protein 2 Causes Melanoma Eradication but not Vitiligo1. AACR Journals. [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]
-
National Center for Biotechnology Information. (n.d.). Protein Expression Analysis of Melanocyte Differentiation Antigen TRP-2 (Tyrosinase-Related Protein-2). PMC. [Link]
-
Bio-protocol. (n.d.). In vivo anti-tumor efficacy. [Link]
-
Taylor & Francis Online. (2016). Adjuvants for peptide-based cancer vaccines. [Link]
-
StackExchange. (2015). use of adjuvants and peptides in modern vaccines?. Biology Stack Exchange. [Link]
-
ACS Publications. (2022). Peptides for Vaccine Development. ACS Applied Bio Materials. [Link]
-
springermedizin.de. (n.d.). Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax®. [Link]
-
National Center for Biotechnology Information. (2007). Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax. PubMed Central. [Link]
-
PNAS. (n.d.). An autologous oral DNA vaccine protects against murine melanoma. [Link]
-
Semantic Scholar. (n.d.). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. [Link]
-
PLOS. (n.d.). Alphavirus Replicon Particles Expressing TRP-2 Provide Potent Therapeutic Effect on Melanoma through Activation of Humoral and Cellular Immunity. [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in the design and delivery of peptide subunit vaccines with a focus on Toll-like receptor agonists. PubMed Central. [Link]
-
CORE. (n.d.). Methods to measure T-cell responses. [Link]
-
Frontiers. (2017). Monitoring T-Cell Responses in Translational Studies: Optimization of Dye-Based Proliferation Assay for Evaluation of Antigen-Specific Responses. [Link]
-
SpringerLink. (n.d.). Monitoring Antigen-Specific T Cell Responses Using Real-Time PCR. [Link]
-
National Center for Biotechnology Information. (2017). Major Histocompatibility Complex (MHC) Class I and MHC Class II Proteins: Conformational Plasticity in Antigen Presentation. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). New Methods for Assessing T-Cell Responses. PubMed Central. [Link]
-
Microbe Notes. (2022). MHC Class I, Class II, Antigen Processing, And Presentation. [Link]
-
British Society for Immunology. (n.d.). Antigen Processing and Presentation. [Link]
-
Life and Biology. (2024). MHC I and MHC II: Summary of Antigen Processing and Presentation. [Link]
-
ResearchGate. (n.d.). (PDF) New Methods for Assessing T-Cell Responses. [Link]
-
Wikipedia. (n.d.). MHC class II. [Link]
Sources
- 1. Protein Expression Analysis of Melanocyte Differentiation Antigen TRP-2 (Tyrosinase-Related Protein-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of tyrosinase-related protein 2 as a tumor rejection antigen for the B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. rupress.org [rupress.org]
- 6. Recent progress in adjuvant discovery for peptide-based subunit vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. immunology.org [immunology.org]
- 8. lifeandbiology.com [lifeandbiology.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Alphavirus Replicon Particles Expressing TRP-2 Provide Potent Therapeutic Effect on Melanoma through Activation of Humoral and Cellular Immunity | PLOS One [journals.plos.org]
- 11. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® | springermedizin.de [springermedizin.de]
- 12. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming the HLA Restriction of the TRP-2 180-188 Epitope
From the Desk of a Senior Application Scientist
Welcome, colleagues. In the landscape of cancer immunotherapy, the identification and validation of tumor-associated T-cell epitopes are foundational. Tyrosinase-related protein 2 (TRP-2), a melanocyte differentiation antigen, is a compelling target due to its expression in melanoma and other malignancies like glioma.[1][2] Specifically, the TRP-2 180-188 peptide has emerged as a key epitope. However, for any peptide to be a viable immunotherapeutic candidate, its Human Leukocyte Antigen (HLA) restriction—the specific MHC molecule that presents it to T cells—must be unequivocally confirmed.
This guide provides a multi-faceted strategy for confirming the HLA restriction of the human TRP-2 180-188 epitope (sequence: SVYDFFVWL).[3] It is crucial to distinguish this from the murine 181-188 variant (VYDFFVWL), which is restricted by the mouse H-2Kb molecule.[4][5] Our focus here is on the human system. We will move beyond simple protocols to explore the causality behind each experimental choice, constructing a self-validating workflow from initial hypothesis to definitive proof.
Part 1: Foundational Analysis — Does the Peptide Bind?
Before assessing T-cell function, we must first establish a physical interaction between the peptide and the putative HLA molecule. While literature strongly points to HLA-A*02:01 restriction, a rigorous validation process begins with prediction and is confirmed by direct binding assays.[2][3][6]
Method 1: In Silico Prediction (Hypothesis Generation)
The logical starting point is computational. HLA binding prediction algorithms, such as NetMHCpan, analyze a peptide's sequence for anchor residues that favor interaction with the binding grooves of different HLA alleles.[7] This is a rapid, cost-effective method to generate a strong, testable hypothesis.
Table 1: Hypothetical In Silico Binding Predictions for TRP-2 180-188 (SVYDFFVWL)
| HLA Allele | Predicted Affinity (nM) | Rank (%) | Interpretation |
| HLA-A02:01 | 25.4 | 0.15 | Strong Binder |
| HLA-A01:01 | 31050 | 21.00 | Non-binder |
| HLA-A03:01 | 25890 | 18.00 | Non-binder |
| HLA-A24:02 | 19870 | 15.00 | Non-binder |
| HLA-B07:02 | 41200 | 35.00 | Non-binder |
| HLA-C07:01 | 38500 | 28.00 | Non-binder |
Data are representative examples. Actual scores should be generated using the latest algorithm versions.
The in silico data points us squarely toward HLA-A*02:01. Now, we must validate this prediction experimentally.
Method 2: T2 Peptide-Binding Assay
This assay provides direct evidence of peptide binding to HLA-A*02:01 molecules.
The Causality: The T2 cell line is ideal for this purpose because it has a functional defect in the Transporter associated with Antigen Processing (TAP).[8] This means it cannot efficiently load endogenous peptides onto newly synthesized HLA class I molecules in the endoplasmic reticulum. Consequently, empty HLA-A02:01 molecules on the T2 cell surface are unstable and are expressed at low levels. When an exogenous peptide with high affinity for HLA-A02:01 is supplied, it binds to and stabilizes these molecules, leading to a quantifiable increase in their surface expression.[9]
Caption: Workflow of the T2 HLA-A2 peptide binding assay.
Protocol: T2 Peptide-Binding Assay
-
Cell Culture: Culture T2 cells (ATCC® CRL-1992™) in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Ensure cells are in the logarithmic growth phase.
-
Preparation: Resuspend T2 cells at 1x10^6 cells/mL in serum-free RPMI-1640 medium.
-
Peptide Loading:
-
Aliquot 1x10^6 cells per tube for each condition (Negative Control, Positive Control, TRP-2 180-188 at various concentrations, e.g., 1, 10, 50 µg/mL).
-
Add peptides to their respective tubes. Use a known HLA-A*02:01 binding peptide (e.g., Influenza M1 58-66: GILGFVFTL) as a positive control. Use an irrelevant peptide as a negative control.
-
Add human β2-microglobulin to a final concentration of 5 µg/mL to all tubes.[10]
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 18 hours.[10]
-
Staining:
-
Wash the cells twice with cold FACS buffer (PBS + 2% FBS) to remove unbound peptide.
-
Resuspend cells in 100 µL of FACS buffer and add a FITC-conjugated anti-HLA-A2 monoclonal antibody (Clone BB7.2).
-
Incubate on ice for 30 minutes in the dark.
-
-
Analysis:
-
Wash cells twice with cold FACS buffer.
-
Resuspend in 300 µL of FACS buffer and acquire data on a flow cytometer.
-
Gate on the live cell population and measure the Mean Fluorescence Intensity (MFI) for the FITC channel.
-
Table 2: Representative Data from T2 Binding Assay
| Peptide Condition | Concentration (µg/mL) | Mean Fluorescence Intensity (MFI) | Binding Interpretation |
| No Peptide (Negative) | 0 | 150 ± 15 | Baseline |
| Irrelevant Peptide | 50 | 165 ± 20 | No Binding |
| Flu M1 58-66 (Positive) | 50 | 950 ± 60 | Strong Binding |
| TRP-2 180-188 | 1 | 350 ± 30 | Moderate Binding |
| TRP-2 180-188 | 10 | 780 ± 55 | Strong Binding |
| TRP-2 180-188 | 50 | 920 ± 65 | Strong Binding |
Data are illustrative. Strong binding is indicated by a significant, dose-dependent increase in MFI over the negative control.
Part 2: Functional Validation — Is the Complex Recognized by T Cells?
Demonstrating peptide-MHC binding is a prerequisite, but the ultimate proof of an epitope's relevance lies in its ability to be recognized by T cells and elicit an effector response.
Method 3: Cytotoxicity Assay
This assay directly tests the primary function of a cytotoxic T lymphocyte (CTL): the ability to kill a target cell presenting the specific peptide-HLA complex.
The Causality: CTLs, upon recognizing their cognate epitope on a target cell via their T-cell receptor (TCR), release cytotoxic granules containing perforin and granzymes, inducing apoptosis in the target cell. A calcein-AM release assay measures this killing by quantifying the release of a fluorescent dye from lysed target cells.[11] To confirm HLA restriction, we can either use target cells that lack the specific HLA allele or use an antibody to physically block the TCR-pMHC interaction.[10]
Caption: Workflow for a Calcein-AM release cytotoxicity assay with an antibody blocking step.
Protocol: Calcein-AM Release Cytotoxicity Assay
-
Effector Cell Generation: Generate TRP-2 180-188-specific CTLs by stimulating peripheral blood mononuclear cells (PBMCs) from a healthy HLA-A*02:01+ donor with the peptide using standard cell culture protocols (e.g., co-culture with peptide-pulsed autologous dendritic cells).
-
Target Cell Preparation:
-
Use an HLA-A*02:01+ cell line (e.g., T2 cells) as targets.
-
Label 1x10^6 target cells with Calcein-AM dye according to the manufacturer's protocol.
-
Wash cells and resuspend at 1x10^6 cells/mL. Pulse half the cells with the TRP-2 180-188 peptide (10 µg/mL) and the other half with an irrelevant control peptide for 2 hours at 37°C.
-
-
Antibody Blockade (for restriction confirmation):
-
For blocking conditions, incubate peptide-pulsed target cells with an anti-HLA-A2 monoclonal antibody (10 µg/mL) or an isotype control antibody for 1 hour at 37°C prior to adding effector cells.[11]
-
-
Co-culture:
-
Plate 1x10^4 peptide-pulsed target cells per well in a 96-well round-bottom plate.
-
Add effector cells at various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Include control wells:
-
Spontaneous Release: Target cells with media only.
-
Maximum Release: Target cells with 2% Triton X-100 lysis buffer.
-
-
-
Incubation & Measurement:
-
Centrifuge the plate briefly and incubate for 4 hours at 37°C.
-
Centrifuge again and transfer 100 µL of supernatant to a new 96-well black plate.
-
Measure fluorescence on a plate reader (Excitation: 485 nm, Emission: 530 nm).
-
-
Calculation:
-
Calculate percent specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Table 3: Representative Data from Cytotoxicity Assay (at 20:1 E:T Ratio)
| Target Cells | Blocking Antibody | % Specific Lysis | Interpretation |
| T2 + Irrelevant Peptide | None | 4% ± 1% | No specific killing |
| T2 + TRP-2 180-188 | None | 65% ± 5% | Specific Killing |
| T2 + TRP-2 180-188 | Isotype Control | 62% ± 4% | Killing is unaffected |
| T2 + TRP-2 180-188 | Anti-HLA-A2 | 12% ± 3% | Killing is HLA-A2 Restricted |
A significant reduction in lysis only in the presence of the anti-HLA-A2 antibody is definitive proof of HLA-A2 restriction.
Method 4: Intracellular Cytokine Staining (ICS)
ICS is a powerful flow cytometry-based method to identify and phenotype the specific T cells that respond to the epitope.
The Causality: When a T cell recognizes its epitope, it rapidly produces and secretes cytokines like Interferon-gamma (IFN-γ). The ICS assay uses a protein transport inhibitor (e.g., Brefeldin A) to trap these cytokines inside the cell. The cells are then fixed, permeabilized, and stained with fluorescent antibodies against cell surface markers (like CD8) and intracellular cytokines (like IFN-γ). This allows for precise quantification of the responding T-cell population. To confirm restriction, we use a panel of antigen-presenting cells (APCs) that each express only a single HLA allele. A positive response should only be seen with the HLA-A*02:01-expressing APCs.[12]
Protocol: Intracellular Cytokine Staining
-
Cell Stimulation:
-
In a 96-well plate, add 1x10^6 TRP-2-specific T cells (or PBMCs from a stimulated donor) per well.
-
Add single-HLA transfected APCs (e.g., K562 cells transfected with HLA-A02:01, HLA-A01:01, etc.) at a 1:1 ratio.
-
Add the TRP-2 180-188 peptide (10 µg/mL) to each well.
-
Include a positive control (e.g., SEB stimulation) and a negative control (no peptide).
-
-
Cytokine Trapping: Add Brefeldin A and incubate for 6 hours at 37°C.[13]
-
Surface Staining: Wash cells and stain with antibodies for surface markers (e.g., anti-CD3, anti-CD8) for 30 minutes on ice.
-
Fixation and Permeabilization: Wash cells and treat with a commercial fixation/permeabilization buffer according to the manufacturer's protocol.
-
Intracellular Staining: Wash cells with permeabilization buffer and stain with an anti-IFN-γ antibody for 30 minutes on ice.
-
Analysis: Wash cells, resuspend, and acquire data on a multi-parameter flow cytometer. Gate on CD3+CD8+ lymphocytes and quantify the percentage of cells that are IFN-γ+.
Table 4: Representative Data from ICS with Single-HLA Transfectants
| Stimulating APCs | % of CD8+ T cells that are IFN-γ+ | Interpretation |
| K562 (HLA-null) + Peptide | 0.05% | No recognition |
| K562-HLA-A01:01 + Peptide | 0.07% | No recognition |
| K562-HLA-A02:01 + Peptide | 2.50% | Specific, HLA-A2 Restricted Recognition |
| K562-HLA-B*07:02 + Peptide | 0.06% | No recognition |
Conclusion: A Triangulated Approach to Certainty
Confirming the HLA restriction of an epitope is not a single experiment but a logical progression of inquiry. By following a workflow that moves from in silico prediction to direct binding assays and finally to multi-parameter functional validation, we build a robust, self-validating case. The evidence gathered from T2 binding, HLA-blocked cytotoxicity, and single-HLA transfectant ICS assays provides converging lines of proof. This multi-pronged approach is the gold standard for definitively establishing that the TRP-2 180-188 epitope is presented by HLA-A*02:01, a critical step in its journey toward clinical application in cancer immunotherapy.
References
- 1. Molecular and functional analysis of tyrosinase-related protein (TRP)-2 as a cytotoxic T lymphocyte target in patients with malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a shared HLA-A*0201-restricted T-cell epitope from the melanoma antigen tyrosinase-related protein 2 (TRP2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosinase-related Protein 2 (TRP-2) (181-188) | TargetMol [targetmol.com]
- 5. TRP-2, Tyrosinase-related Protein 2 (181-188) - 1 mg [anaspec.com]
- 6. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180-188) enhanced immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Backbone Modifications of HLA-A2-Restricted Antigens Induce Diverse Binding and T Cell Activation Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of an HLA-A2-restricted CD147 epitope that can induce specific CTL cytotoxicity against drug resistant MCF-7/Adr cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Epitope prediction and identification- adaptive T cell responses in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
Safety Operating Guide
The responsible management of laboratory reagents extends beyond their application in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive framework for the proper disposal of Tyrosinase-related Protein 2 (TRP-2) (181-188), a synthetic peptide commonly used in immunological and cancer research.[1][2][3][4][5] While synthetic peptides are invaluable research tools, their potential biological activity necessitates a cautious and informed approach to waste management. This document outlines essential procedures to ensure the safety of laboratory personnel and the protection of the environment.
At its core, TRP-2 is an enzyme involved in melanin synthesis.[6] The 181-188 fragment is a specific epitope recognized by the immune system, making it a focal point in melanoma research.[3][4] Given its biological relevance, all waste generated from its use should be handled with the assumption of potential bioactivity.
I. Foundational Principles of Peptide Waste Management
Before initiating any procedure involving TRP-2 (181-188), a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for this peptide fragment may not always be readily available, general principles for handling research-grade peptides should be strictly followed.[7][8] In the absence of specific hazard information, it is prudent to treat the substance as potentially hazardous.[9]
Key Safety Considerations:
-
Personal Protective Equipment (PPE): The primary defense against accidental exposure is the consistent use of appropriate PPE.[7] This includes, at a minimum, chemical-resistant gloves (nitrile is a standard choice), safety glasses or goggles, and a laboratory coat.[7][8] When handling the lyophilized powder, which can become airborne, a fume hood or biosafety cabinet is recommended to prevent inhalation.[7][8]
-
Designated Work Area: All handling of TRP-2 (181-188) should be confined to a designated and clearly marked area to prevent cross-contamination.[7]
-
Institutional Protocols: Adherence to your institution's Environmental Health and Safety (EHS) guidelines is non-negotiable.[8] These protocols are designed to comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11][12][13]
II. Step-by-Step Disposal Protocol for TRP-2 (181-188)
The following protocol provides a systematic approach to the disposal of TRP-2 (181-188) waste, from initial segregation to final removal.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the cornerstone of safe laboratory waste management.[12][14] Immediately upon generation, all waste contaminated with TRP-2 (181-188) must be separated from general laboratory trash.
| Waste Type | Description | Disposal Container |
| Solid Waste | Unused or expired lyophilized powder, contaminated weigh boats, pipette tips, and gloves. | A designated, sealable, and clearly labeled hazardous chemical waste container. The label should read "Hazardous Waste - Peptide Waste."[9] |
| Liquid Waste | Solutions containing TRP-2 (181-188), including residual amounts in vials and tubes, and initial rinsates from glassware cleaning. | A dedicated, sealed, and clearly labeled hazardous liquid chemical waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.[9] |
| Sharps Waste | Needles, syringes, or any other sharp objects contaminated with the peptide. | A designated, puncture-resistant sharps container for hazardous chemical waste.[9][12][15] |
Step 2: Decontamination of Laboratory Equipment and Surfaces
Thorough decontamination of all surfaces and reusable equipment is crucial to prevent unintended exposure and cross-contamination.
-
Work Surfaces: All benches and surfaces where the peptide was handled should be decontaminated. An enzymatic detergent can be effective for breaking down residual peptides.[16] Following the detergent, a wipe-down with a 6% sodium hypochlorite (bleach) solution is recommended, followed by a thorough rinse with water.[16]
-
Reusable Glassware: Glassware should be submerged in a suitable enzymatic cleaning solution.[16] The initial rinsate should be collected as hazardous liquid waste.[9] After the initial decontamination, glassware can be washed according to standard laboratory procedures.
Step 3: Waste Collection and Storage
All hazardous waste containers must be managed in accordance with institutional and regulatory guidelines.
-
Labeling: Ensure all waste containers are accurately and clearly labeled with "Hazardous Waste," the identity of the waste (e.g., "TRP-2 (181-188) Peptide Waste"), and the date of accumulation.[17]
-
Storage: Store sealed waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic, until they are collected by your institution's EHS department.[9]
Step 4: Final Disposal
The final disposal of hazardous waste must be handled by trained professionals.
-
EHS Coordination: Contact your institution's EHS office to arrange for the collection of the hazardous waste.[7][9] They will ensure that the waste is transported and disposed of by a licensed hazardous waste contractor in compliance with all relevant regulations.[9]
-
Prohibited Actions: Never dispose of peptide waste in the regular trash or pour it down the drain.[7][8] Improper disposal can lead to environmental contamination and significant legal repercussions.[9][14]
III. Visualizing the Disposal Workflow
The following flowchart illustrates the decision-making process for the proper disposal of TRP-2 (181-188) waste.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRP-2, Tyrosinase-related Protein 2 (181-188) - 1 mg [anaspec.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosinase-related Protein 2 (TRP-2) (181-188) - MedChem Express [bioscience.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. peptide24.store [peptide24.store]
- 8. biovera.com.au [biovera.com.au]
- 9. benchchem.com [benchchem.com]
- 10. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 11. epa.gov [epa.gov]
- 12. usbioclean.com [usbioclean.com]
- 13. needle.tube [needle.tube]
- 14. danielshealth.com [danielshealth.com]
- 15. danielshealth.com [danielshealth.com]
- 16. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 17. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling the Tyrosinase-related Protein 2 (TRP-2) (181-188) peptide. The focus is to instill a deep understanding of the necessary precautions, ensuring both personnel safety and the integrity of experimental outcomes.
Understanding the Compound: TRP-2 (181-188)
TRP-2 (181-188) is a synthetic peptide fragment corresponding to amino acid residues 181-188 of the full-length tyrosinase-related protein 2.[1][2][3] It is a well-defined epitope recognized by cytotoxic T lymphocytes (CTLs) and is frequently used in immunological and cancer research, particularly in studies involving melanoma.[1][3]
While a Safety Data Sheet (SDS) for this specific peptide indicates that its hazards have not been thoroughly investigated, it is prudent to handle all research chemicals with caution.[4] The primary risks associated with peptides like TRP-2 (181-188) are not typically due to chemical reactivity but stem from their biological activity and physical form.
Key Risk Factors:
-
Immunogenic Potential: As a known T-cell epitope, repeated exposure through inhalation, ingestion, or skin contact could potentially lead to immunological sensitization.
-
Inhalation Hazard of Lyophilized Powder: The fine, lightweight nature of lyophilized (freeze-dried) peptide powder makes it easy to aerosolize during handling, posing a significant risk of inhalation.[5][6]
-
Skin and Eye Irritation: Direct contact with the peptide, either in powder or solution form, may cause local irritation.[4][6]
-
Cross-Contamination: Poor handling can compromise experimental results and introduce unknown safety variables.[5][6]
Core Protective Measures: Your First Line of Defense
Adherence to Personal Protective Equipment (PPE) protocols is non-negotiable when handling research peptides.[5] It serves as the primary barrier between the researcher and potential exposure.[5] The selection and use of PPE should be guided by a thorough risk assessment for each specific procedure.[6]
| PPE Category | Item | Specifications and Rationale |
| Body Protection | Laboratory Coat | A standard, clean lab coat is the minimum requirement to protect skin and personal clothing from accidental splashes or spills of peptide solutions.[6][7][8] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the standard for handling peptides.[5][6][7] They provide an effective barrier against incidental contact. Gloves should be changed immediately if they become contaminated or torn.[5][8] For handling concentrated solutions, consider double-gloving for added protection.[7][8] |
| Eye & Face Protection | Safety Goggles/Glasses | Required to protect against accidental splashes, particularly when reconstituting lyophilized powder or handling solutions.[5][6][7] Safety glasses should have side shields to prevent angled splashes from reaching the eyes. |
| Respiratory Protection | Use of Engineering Controls | Crucially, when weighing or initially reconstituting the lyophilized powder, all work must be conducted within a certified chemical fume hood or a biological safety cabinet. [5][6] This engineering control is the most effective way to prevent the inhalation of fine, easily aerosolized particles.[5] |
Operational Plan: From Receipt to Disposal
A structured workflow is critical for maintaining safety and the integrity of the peptide. The following step-by-step guide outlines the best practices for handling TRP-2 (181-188) throughout its lifecycle in the lab.
-
Inspect: Upon receipt, visually inspect the vial for any signs of damage.
-
Store Correctly: Lyophilized peptides require cold storage to maintain stability. Store the vial at -20°C or -80°C as recommended.[5][9]
-
Labeling: Ensure all containers, including primary vials and subsequent aliquots, are clearly labeled with the peptide name, concentration, preparation date, and "Research Use Only" warning.[5][10]
This process carries the highest risk of aerosolization and requires strict adherence to safety protocols.
-
Don PPE: Before starting, put on a lab coat, safety goggles, and nitrile gloves.[7]
-
Prepare Workspace: Sanitize your designated work area, which must be inside a chemical fume hood or biosafety cabinet.[7][11]
-
Equilibrate Vial: Allow the sealed vial of lyophilized TRP-2 (181-188) to warm to room temperature before opening.[7][12] This prevents atmospheric moisture from condensing inside the cold vial, which can compromise the peptide.
-
Add Solvent: Using a sterile, calibrated pipette or syringe, slowly add the appropriate sterile solvent (e.g., sterile water or a specific buffer) to the vial.[7][9] Aim the solvent down the side of the vial to gently dissolve the powder without causing it to become airborne.
-
Dissolve: Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause foaming or damage the peptide.[13]
-
Aliquot and Store: To avoid repeated freeze-thaw cycles that degrade the peptide, it is best practice to divide the reconstituted solution into single-use aliquots.[5][12] Store these aliquots at -20°C or -80°C.[12]
-
Always wear the core PPE (lab coat, gloves, eye protection) when handling peptide solutions.
-
Use fresh, sterile pipette tips for each transfer to prevent cross-contamination.[5]
-
Conduct all work in a designated and clean laboratory area.[5]
Workflow for Safe Handling of TRP-2 (181-188)
The following diagram illustrates the key decision points and safety procedures for handling the peptide.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tyrosinase-related Protein 2 (TRP-2) (181-188) Datasheet DC Chemicals [dcchemicals.com]
- 3. TRP-2, Tyrosinase-related Protein 2 (181-188) - 1 mg [anaspec.com]
- 4. eurogentec.com [eurogentec.com]
- 5. peptide24.store [peptide24.store]
- 6. biovera.com.au [biovera.com.au]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. puretidestherapy.com [puretidestherapy.com]
- 10. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 11. smartmoneymatch.com [smartmoneymatch.com]
- 12. biolongevitylabs.com [biolongevitylabs.com]
- 13. realpeptides.co [realpeptides.co]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
